molecular formula C11H9NO B1295529 4-(Pyridin-3-yl)phenol CAS No. 68223-13-2

4-(Pyridin-3-yl)phenol

Cat. No.: B1295529
CAS No.: 68223-13-2
M. Wt: 171.19 g/mol
InChI Key: WQTVIWDQIXIEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)phenol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTVIWDQIXIEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218398
Record name Phenol, 4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68223-13-2
Record name Phenol, 4-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-3-yl)phenol: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pyridin-3-yl)phenol is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a structural motif, it combines the hydrogen-bonding capabilities and aromatic interactions of a phenol with the basicity and coordination properties of a pyridine ring. This unique combination makes it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthesis. We further explore its chemical reactivity, established roles in drug discovery, and essential safety protocols, offering a critical resource for researchers engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic molecule featuring a phenol ring substituted at the para-position with a pyridin-3-yl group. This arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Chemical Structure and Identifiers

The molecule consists of a planar phenol ring directly connected via a carbon-carbon bond to the 3-position of a pyridine ring.

  • IUPAC Name: this compound[1]

  • Synonyms: 4-(3-Pyridyl)phenol, 3-(4-Hydroxyphenyl)pyridine[1][2]

  • CAS Number: 68223-13-2[1][2]

  • Molecular Formula: C₁₁H₉NO[1][2]

  • Canonical SMILES: C1=CC(=CN=C1)C2=CC=C(C=C2)O[1]

  • InChI Key: WQTVIWDQIXIEOD-UHFFFAOYSA-N[1][2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some properties are computationally predicted, they serve as valuable guides for experimental design.

PropertyValueSource
Molecular Weight 171.19 g/mol [1]
Monoisotopic Mass 171.068413911 Da[1]
Appearance Solid[2]
XLogP3-AA (Predicted) 2.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Melting Point (°C) Not widely reported. A structurally related, more complex molecule, 4-((2-(hydroxy(pyridin-4-yl)methyl)phenyl)ethynyl)benzyl-2-((3r,5r,7r)-adamantan-1-yl)acetate, has a reported melting point of 152.9-153.7 °C.[3] Pure, crystalline solids typically have sharp melting points, while impurities can lead to a broadened and depressed range.[4]N/A
pKa Not experimentally reported. The compound is amphoteric. The phenolic hydroxyl group is expected to be weakly acidic (pKa ~9-10, similar to phenol), while the pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2).[5]N/A
Solubility Not experimentally reported. Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols.N/A

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Below are the predicted characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons and one phenolic proton.

    • Phenolic Proton (-OH): A broad singlet, typically in the range of δ 4.0-7.0 ppm, whose chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon exchange with D₂O.[6]

    • Phenol Ring Protons: Two doublets are expected, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the hydroxyl group will appear upfield (δ ~6.8-7.0 ppm) relative to the protons ortho to the pyridine ring (δ ~7.4-7.6 ppm).

    • Pyridine Ring Protons: Four distinct signals are anticipated. The proton at the 2-position of the pyridine ring (adjacent to N and ortho to the C-C link) is expected to be the most downfield (δ ~8.6-8.8 ppm) due to the deshielding effect of the nitrogen atom. The other three pyridine protons will appear in the aromatic region (δ ~7.3-8.5 ppm) with splitting patterns dictated by their coupling constants.[7]

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals for the 11 carbon atoms, as two pairs of carbons on the phenol ring are chemically equivalent due to symmetry.

    • Phenol Ring Carbons: The carbon bearing the hydroxyl group (C4') is expected around δ 155-160 ppm. The carbon attached to the pyridine ring (C1') will be around δ 128-132 ppm. The four C-H carbons will appear between δ 115-130 ppm.[8][9]

    • Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are the most deshielded, appearing in the δ 147-152 ppm range. The other carbons (C3, C4, C5) will resonate between δ 123-140 ppm.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[10]

  • O-H Stretch: A strong and characteristically broad absorption band between 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[6][11]

  • Aromatic C-H Stretch: Medium to weak sharp peaks typically appear just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹).[11]

  • Aromatic C=C Stretch: Several medium-to-strong bands in the 1450-1610 cm⁻¹ region are characteristic of the benzene and pyridine rings.

  • C-O Stretch: A strong absorption for the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.[11]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 171. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₉NO with high accuracy. Predicted electrospray ionization (ESI) adducts include [M+H]⁺ at m/z 172.07570 and [M+Na]⁺ at m/z 194.05764.[12]

Synthesis and Purification

The most reliable and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in both academic and industrial settings due to its functional group tolerance and high yields.[13]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromophenol with 3-pyridinylboronic acid.

Reaction Scheme: (4-Bromophenol) + (3-Pyridinylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound

Materials and Reagents:

  • 4-Bromophenol (1.0 eq.)

  • 3-Pyridinylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vessel, add 4-bromophenol, 3-pyridinylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the stirring mixture. The mixture may change color.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is an effective inorganic base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction. Degassing is essential to prevent oxidation of the catalyst.

Purification Workflow

The crude product is typically purified by flash column chromatography on silica gel.

PurificationWorkflow A Crude Product in Minimum DCM B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient (e.g., start 9:1 -> 1:1) B->C D Collect Fractions (Monitor by TLC) C->D E Combine Pure Fractions D->E F Remove Solvent (Rotary Evaporation) E->F G Yields Pure this compound F->G

Figure 1. Standard workflow for purification via flash chromatography.

Chemical Reactivity and Derivatization Potential

This compound possesses two reactive sites, the phenolic hydroxyl group and the pyridine nitrogen, making it a versatile building block for further chemical modification.

Derivatization cluster_phenol Phenol Reactivity cluster_pyridine Pyridine Reactivity P1 O-Alkylation (e.g., + R-Br, Base) P2 O-Acylation (e.g., + Ac₂O, Pyridine) P3 Ether Synthesis (Williamson) N1 N-Alkylation (Quaternization) (e.g., + CH₃I) N2 N-Oxidation (e.g., + m-CPBA) Core This compound Core->P1 OH group Core->P2 OH group Core->P3 OH group Core->N1 Pyridine N Core->N2 Pyridine N

Figure 2. Key derivatization pathways for this compound.
  • Phenolic Reactivity: The hydroxyl group is nucleophilic and acidic. It can be readily alkylated or acylated to form ethers and esters, respectively. These modifications are often used in drug development to modulate properties like solubility, lipophilicity, and metabolic stability, or to serve as a prodrug.

  • Pyridine Reactivity: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be alkylated to form pyridinium salts or oxidized to an N-oxide. These modifications can alter the molecule's overall polarity and its ability to act as a hydrogen bond acceptor.

Relevance in Medicinal Chemistry and Drug Discovery

The combination of a phenol and a pyridine ring in a single scaffold is a privileged structure in medicinal chemistry. These moieties are frequently involved in critical binding interactions with biological targets.[14]

Role as a Pharmacophore for Kinase Inhibition

Many protein kinases, which are crucial targets in oncology and inflammatory diseases, utilize a conserved ATP binding site. The 4-(pyridin-3-yl)phenyl scaffold is well-suited to interact with this site:

  • Pyridine Nitrogen: Often acts as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—a key interaction for many kinase inhibitors.

  • Phenolic Hydroxyl Group: Can act as either a hydrogen bond donor or acceptor, forming additional stabilizing interactions within the active site.

  • Biaryl Core: The rigid aromatic system serves as an excellent scaffold to position other functional groups into specific pockets of the enzyme to enhance potency and selectivity.

Examples in Bioactive Molecules

The 4-(pyridin-3-yl) structural motif is a core component of several reported kinase inhibitors:

  • Phosphodiesterase 10A (PDE10A) Inhibitors: A series of potent and selective PDE10A inhibitors were developed based on a 4-(pyridin-3-yl)cinnoline core.[15]

  • PI3K/mTOR Inhibitors: The 3- and 4-hydroxyphenyl substituents on pyridopyrimidinyl scaffolds have been explored for their activity against phosphatidylinositol 3-kinase (PI3K) and mTOR, with the phenol group being critical for potent inhibition.[16][17]

  • PIKfyve/PIP4K2C Inhibitors: A dual inhibitor, RMC-113, is based on a 3-(pyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine scaffold, highlighting the importance of the pyridin-3-yl group for potent enzymatic inhibition.[13]

The prevalence of this scaffold underscores its utility as a starting point for fragment-based and structure-based drug design campaigns targeting kinases and other enzyme classes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds like 4-(pyridin-4-yl)phenol and the parent compounds (phenol, pyridine) should be used to guide handling procedures.

  • Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral) and to cause serious eye irritation or damage. May also cause skin and respiratory irritation.[18][19]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult a comprehensive, up-to-date SDS from the supplier before use.

References

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (2007). Wiley-VCH. Retrieved January 11, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 11, 2026, from [Link]

  • Vandyck, K., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Retrieved January 11, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Hu, E., et al. (2012). Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(pyridin-3-ylmethyl)phenol (C12H11NO). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2016). 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C11H9NO). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 4-(3-pyridinyl)-. Retrieved January 11, 2026, from [Link]

  • Curti, C., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Retrieved January 11, 2026, from [Link]

  • Raja, A. F., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Retrieved January 11, 2026, from [Link]

  • Fun, H.-K., et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological activity of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved January 11, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 11, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 2-pyridin-3-yl-phenol. Retrieved January 11, 2026, from [Link]

  • The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Retrieved January 11, 2026, from [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved January 11, 2026, from [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry. Retrieved January 11, 2026, from [Link]

  • Brandenburger, E., et al. (2024). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition. Retrieved January 11, 2026, from [Link]

  • Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(4-Hydroxyphenyl)pyridine. This document is designed to serve as a core resource for researchers and drug development professionals, offering not just a compilation of data, but a synthesized understanding of this molecule's chemical identity, properties, synthesis, and potential applications. The structure of this guide is intentionally fluid, designed to logically present the scientific narrative of this compound, from its fundamental identifiers to its role in medicinal chemistry. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Core Identification and Chemical Profile

3-(4-Hydroxyphenyl)pyridine, also known by its IUPAC name 4-(pyridin-3-yl)phenol, is a biaryl compound of significant interest in medicinal chemistry due to the presence of both a phenol and a pyridine ring. These functional groups are prevalent in a vast array of biologically active molecules and approved pharmaceutical agents[1].

Chemical Identifiers

A precise understanding of a molecule begins with its unique identifiers. The following table summarizes the key identifiers for 3-(4-Hydroxyphenyl)pyridine, ensuring accurate tracking and sourcing in research and development endeavors.

IdentifierValueSource
CAS Number 68223-13-2[PubChem[2]]([Link])
IUPAC Name This compound[PubChem[2]]([Link])
Molecular Formula C₁₁H₉NO[PubChem[2]]([Link])
Canonical SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)O[PubChem[2]]([Link])
InChI InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H[PubChem[2]]([Link])
InChIKey WQTVIWDQIXIEOD-UHFFFAOYSA-N[PubChem[2]]([Link])
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development.

PropertyValueSource
Molecular Weight 171.19 g/mol [PubChem[2]]([Link])
XLogP3-AA 2.1[PubChem[2]]([Link])
Hydrogen Bond Donor Count 1[PubChem[2]]([Link])
Hydrogen Bond Acceptor Count 2[PubChem[2]]([Link])
Rotatable Bond Count 1[PubChem[2]]([Link])
Topological Polar Surface Area 33.1 Ų[PubChem[2]]([Link])
Physical Form Solid[CymitQuimica[3]]()

Synthesis and Purification

The construction of the C-C bond between the pyridine and phenol rings is a key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of such biaryl linkages, prized for its functional group tolerance and generally mild reaction conditions.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A reliable method for the synthesis of 3-(4-Hydroxyphenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura coupling of 3-pyridinylboronic acid with a suitable 4-halophenol derivative. The following protocol is adapted from a similar synthesis of (4-(pyridin-3-yl)phenyl)methanol[5].

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Pyridinylboronic Acid Coupling Suzuki-Miyaura Coupling Reactant1->Coupling Reactant2 4-Bromophenol Reactant2->Coupling Catalyst Pd(PPh₃)₄ Catalyst->Coupling Base K₂CO₃ Base->Coupling Solvent 1,4-Dioxane/Water Solvent->Coupling Temperature 85-90 °C Temperature->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 3-(4-Hydroxyphenyl)pyridine Purification->Product Purified Product

Caption: Proposed Suzuki-Miyaura synthesis workflow for 3-(4-Hydroxyphenyl)pyridine.

Detailed Experimental Protocol

Materials:

  • 3-Pyridinylboronic acid

  • 4-Bromophenol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine 3-pyridinylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.

  • Reaction: Stir the mixture vigorously and heat to 85-90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC)[5]. The reaction is typically complete within 4-6 hours[5].

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter[5].

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 3-(4-Hydroxyphenyl)pyridine[5][6].

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenol rings. The protons on the pyridine ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with characteristic coupling patterns. The protons on the phenol ring will also be in the aromatic region, and the phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbons of the aromatic rings will resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group will be shifted further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

  • A strong C-O stretching band for the phenol will be present around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of C₁₁H₉NO. Fragmentation patterns would likely involve the loss of CO from the phenol ring and other characteristic cleavages of the pyridine and phenol moieties.

Safety and Handling

Safety is paramount when handling any chemical compound. While a specific safety data sheet (SDS) for 3-(4-Hydroxyphenyl)pyridine is not available in the provided search results, hazard information for the related isomer, 4-(pyridin-4-yl)phenol, can serve as a useful guide.

GHS Hazard Classification (for 4-(pyridin-4-yl)phenol):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[7].

  • Serious Eye Damage (Category 1): Causes serious eye damage[7].

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Medicinal Chemistry and Drug Development

The 3-(4-hydroxyphenyl)pyridine scaffold is a privileged structure in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the phenol group can serve as both a hydrogen bond donor and acceptor. These properties make it an attractive building block for designing ligands that can interact with a variety of biological targets.

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer effects[1]. The incorporation of a hydroxyphenyl group can further enhance these activities and modulate the pharmacokinetic properties of a molecule. For instance, the hydroxyl group can be a key site for metabolic transformations or for forming crucial interactions within a receptor's binding pocket[1].

While specific biological targets for 3-(4-Hydroxyphenyl)pyridine have not been detailed in the provided search results, its structural similarity to known pharmacologically active compounds suggests its potential as a lead structure for the development of novel therapeutics targeting a range of diseases.

Conclusion

3-(4-Hydroxyphenyl)pyridine is a molecule of considerable interest, possessing a chemical architecture that is highly relevant to modern drug discovery. This guide has provided a comprehensive overview of its identification, physicochemical properties, a robust synthetic protocol, and an outline of its potential applications. The provided methodologies and data are intended to empower researchers to confidently work with this compound and explore its full therapeutic potential. As with any scientific endeavor, the information presented here should be used in conjunction with sound experimental practice and a thorough review of the primary literature.

References

  • 4-pyridine phenol - ChemBK. [Link]

  • 4-(Pyridin-4-yl)phenol | C11H9NO | CID 135410177 - PubChem. [Link]

  • 4-(pyridin-3-ylmethyl)phenol (C12H11NO) - PubChemLite. [Link]

  • (PDF) 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate - ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • This compound hydrochloride (C11H9NO) - PubChemLite. [Link]

  • Phenol, 4-(3-pyridinyl)- | C11H9NO | CID 153040 - PubChem. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Experiment 1 - Melting Points. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. [Link]

  • Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. | Journal of Education and Science. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. [Link]

  • 3-(Pyridin-4-ylmethoxy)phenol - PMC - NIH. [Link]

  • 2-pyridin-3-yl-phenol - Chemical Synthesis Database. [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC - NIH. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and applications of 4-(Pyridin-3-yl)phenol (CAS No: 68223-13-2). As a key heterocyclic building block, this biaryl compound serves as a critical scaffold in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and validated protocols to support ongoing research and development efforts.

Section 1: Introduction & Molecular Overview

This compound is a heterocyclic aromatic compound featuring a phenol ring linked to a pyridine ring at the 3-position. This unique structural arrangement, combining a hydrogen bond donor (phenolic hydroxyl) and a hydrogen bond acceptor/basic center (pyridine nitrogen), makes it a versatile scaffold in supramolecular chemistry and drug design. Its ability to mimic and engage with biological targets has led to its classification as a privileged structure in medicinal chemistry.

This guide synthesizes available data to present a holistic view of the molecule, grounding theoretical knowledge in practical, field-proven methodologies.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 68223-13-2[1]
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [2]
InChI Key WQTVIWDQIXIEOD-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)O[3]

| Synonyms | 3-(4-Hydroxyphenyl)pyridine, 4-(3-Pyridinyl)phenol[1] |

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, dictating its solubility, absorption, and interaction with other molecules. The data presented below has been aggregated from various chemical data repositories.

Table 2: Physicochemical Data for this compound

Property Value Source(s)
Physical State Solid / Crystalline Solid [1]
Melting Point 198-199 °C [2]
Boiling Point 331.2 ± 17.0 °C (Predicted) [2]
logP (XLogP3) 2.1 [3]
pKa (Phenolic H) 9.43 ± 0.10 (Predicted for 3-(pyridin-2-yl)phenol) [4]
pKa (Pyridinium H) ~5.2 (Typical for Pyridine)

| Solubility | Moderately soluble in water due to hydrogen bonding capabilities; soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from[5] |

Expert Insights on Physicochemical Properties:

  • Acidity and Basicity (pKa): As a bifunctional molecule, this compound has two key pKa values. The phenolic hydroxyl group is weakly acidic, with a predicted pKa around 9.4, similar to other substituted phenols[4]. The pyridine nitrogen is weakly basic, and its conjugate acid (the pyridinium ion) has a pKa of approximately 5.2. This dual nature is critical in drug design, as it allows for tailored interactions with biological targets and influences the compound's charge state at physiological pH (7.4), which in turn affects its solubility, permeability, and binding characteristics.

  • Lipophilicity (logP): The predicted logP of 2.1 indicates a moderate lipophilicity. This value places the molecule in a favorable range for many drug development programs, balancing aqueous solubility with the ability to cross lipid membranes.

  • Solubility: The presence of both a hydrogen bond donor (-OH) and acceptor (=N-) suggests that the molecule can interact favorably with polar solvents like water. However, the relatively large, non-polar biaryl core limits its aqueous solubility. It is readily soluble in polar organic solvents, which is a key consideration for reaction setup and purification.

Section 3: Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not always publicly available, the expected spectral features can be reliably predicted based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

    • Phenol Ring: The protons on the phenol ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.5 ppm). The protons ortho to the hydroxyl group will be more shielded (further upfield) than the protons ortho to the pyridine ring.

    • Pyridine Ring: The four protons on the pyridine ring will exhibit characteristic shifts and couplings. The proton at C2 (between the nitrogen and the phenyl ring) will be the most deshielded (furthest downfield, >8.5 ppm). The other protons will appear in the range of ~7.3-8.5 ppm.

    • Phenolic Proton: A broad singlet corresponding to the -OH proton will be present, with its chemical shift highly dependent on solvent and concentration (typically 5-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display 9 distinct signals for the 11 carbon atoms, owing to the molecule's lack of symmetry.

    • Phenol Ring: Four signals are expected. The ipso-carbon attached to the hydroxyl group (C-OH) will be the most deshielded in this ring (~155-160 ppm). The ipso-carbon attached to the pyridine ring will also be downfield. The other two signals will represent the ortho and meta carbons.

    • Pyridine Ring: Five signals are expected for the pyridine carbons, with chemical shifts generally appearing between ~120-150 ppm. The carbons adjacent to the nitrogen (C2 and C6) are typically the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

  • Aromatic C=C and C=N Stretches: A series of medium to strong bands are expected in the 1450-1620 cm⁻¹ region, corresponding to the ring stretching vibrations of both the benzene and pyridine rings.

  • C-O Stretch: A strong, characteristic band for the phenol C-O bond should appear around 1220-1260 cm⁻¹ .

UV-Visible (UV-Vis) Spectroscopy

The conjugated biaryl system constitutes a chromophore that absorbs in the UV region.

  • Expected Absorption: Phenol itself exhibits a primary absorption maximum (λmax) around 275 nm. Due to the extended conjugation provided by the attached pyridine ring, the λmax for this compound is expected to be slightly red-shifted (shifted to a longer wavelength) compared to phenol, likely in the 280-300 nm range.

Section 4: Synthesis & Reactivity

The most common and efficient method for synthesizing this compound and its analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the two aromatic rings.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Reaction Mixture (Heated, Inert Atm.) 3-Bromopyridine->Reaction_Vessel 4-Hydroxyphenylboronic_Acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the Suzuki coupling synthesis.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol utilizes a palladium(0) catalyst which undergoes oxidative addition with the aryl bromide. The boronic acid is activated by a base to facilitate transmetalation onto the palladium center, followed by reductive elimination to form the product and regenerate the catalyst. A mixed solvent system (dioxane/water) is often used to dissolve both the organic and inorganic reagents.

Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add 4-hydroxyphenylboronic acid (1.0 eq), 3-bromopyridine (1.0-1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by NMR and melting point analysis to confirm identity and purity.

Section 5: Applications in Drug Discovery & Research

The this compound motif is a cornerstone in modern medicinal chemistry. Its structural features allow it to act as a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

  • Kinase Inhibition: The pyridine nitrogen can act as a hinge-binding element, forming a critical hydrogen bond with the backbone of a protein kinase. The phenol group can be used as an anchor point for further derivatization to explore other pockets of the ATP-binding site.

  • Bioisosteric Replacement: The phenol group can serve as a bioisostere for other functionalities like carboxylic acids or amides, while the pyridine ring can mimic a phenyl ring with improved solubility and metabolic properties.

  • Metabolic Stability: The pyridine ring often imparts greater metabolic stability compared to a simple phenyl ring, which can be susceptible to oxidative metabolism.

  • Metal Ion Sensing: Pyridine-phenolic ligands are known to form complexes with various metal ions, and derivatives are being explored for use in fluorescent sensors for biological and environmental applications.

Section 6: Safety, Handling & Storage

Trustworthiness: This section provides a synthesis of known hazards associated with phenolic compounds and pyridyl derivatives. However, users must consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier for this compound (CAS 68223-13-2) before handling.

  • Hazard Identification (based on related compounds):

    • May be harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation and serious eye damage/irritation.

    • May cause respiratory irritation.

    • Phenolic compounds can be absorbed through the skin and may be toxic to the liver and kidneys with prolonged exposure.

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

    • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents, strong acids, and strong bases.

Section 7: References

  • BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling. Retrieved January 11, 2026, from a representative application note on Suzuki coupling.

  • Wiley-VCH. (2007). Supporting Information. This source provides general context on NMR and IR data for complex heterocyclic compounds.

  • ResearchGate. (2025). Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol dimethyl sulfoxide disolvate. IUCrData. This provides context on the structural analysis of complex pyridine-phenol derivatives.

  • ResearchGate. (2025). 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. This article provides spectroscopic data for a related Schiff base.

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.

  • PubChemLite. (n.d.). This compound hydrochloride (C11H9NO). Retrieved January 11, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from the University of Wisconsin Chemistry Department archives.

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The confluence of a pyridine ring and a phenolic hydroxyl group within a single small molecule, 4-(Pyridin-3-yl)phenol, presents a compelling starting point for biological investigation. Both moieties are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in FDA-approved drugs and demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] The pyridine ring, a bioisostere of benzene, can modulate aqueous solubility, act as a hydrogen bond acceptor, and coordinate with metal ions in enzyme active sites.[5] The phenol group is a versatile hydrogen bond donor and can undergo metabolic transformations, influencing the compound's pharmacokinetic profile.[4][6] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound, designed for researchers and drug development professionals. Our approach is structured not as a rigid template, but as a logical, decision-driven cascade, moving from broad, high-throughput primary screens to focused secondary and safety profiling assays.

PropertyValueSource
IUPAC Name 4-pyridin-3-ylphenol[7]
Molecular Formula C₁₁H₉NO[7][8]
Molecular Weight 171.19 g/mol [7]
CAS Number 68223-13-2[7]
XLogP3-AA 2.1[7]

Part 1: Foundational Strategy & Target Class Identification

The initial step is not to screen randomly, but to form hypotheses based on the molecule's structure. The this compound scaffold is analogous to structures known to interact with several key protein families. Our screening strategy will therefore prioritize these target classes.

  • Protein Kinases: Many successful kinase inhibitors incorporate a pyridine or similar nitrogen-containing heterocycle to form critical hydrogen bonds in the ATP-binding pocket. The planar structure of this compound makes it an ideal candidate for exploring kinase inhibitory activity.[9][10]

  • G-Protein Coupled Receptors (GPCRs): The aromatic and hydrogen-bonding features are common in ligands that bind to GPCRs.

  • General Cellular Health (Cytotoxicity): As a foundational screen, it is essential to determine the compound's intrinsic cytotoxicity to understand its therapeutic window. A compound that is highly cytotoxic may be interesting for oncology but unsuitable for other indications.[11]

This strategic approach is visualized in the overall screening workflow below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Early Safety & Druggability cluster_3 Phase 4: Decision Making Compound This compound P_Kinase Broad-Spectrum Kinase Assay (e.g., ADP-Glo) Compound->P_Kinase 10 µM single concentration P_Cyto General Cytotoxicity Assay (e.g., MTT/XTT) Compound->P_Cyto 10 µM single concentration P_Receptor Receptor Binding Panel (e.g., GPCRs) Compound->P_Receptor 10 µM single concentration Analyze Analyze Hits (Potency > 50% Inh/Act) P_Kinase->Analyze P_Cyto->Analyze P_Receptor->Analyze DoseResponse Dose-Response Curve (IC50 / EC50 Determination) Analyze->DoseResponse Confirmed Hit Selectivity Kinase Selectivity Panel (>100 Kinases) DoseResponse->Selectivity If potent (IC50 < 1 µM) ADME_Tox Early ADME-Tox Profiling DoseResponse->ADME_Tox Ortho Orthogonal Assay (e.g., Cellular Target Engagement) Selectivity->Ortho Confirm on-target activity Integration Integrate All Data (Potency, Selectivity, Safety) Ortho->Integration Metabolic Metabolic Stability (Liver Microsomes) ADME_Tox->Metabolic Perm Permeability (e.g., Caco-2 Assay) ADME_Tox->Perm ADME_Tox->Integration Decision Go / No-Go Decision for Lead Optimization Integration->Decision

Caption: High-level workflow for biological activity screening.

Part 2: The Primary Screening Cascade

The goal of primary screening is to efficiently identify initial "hits" using robust, high-throughput assays. We recommend a single high concentration (e.g., 10 µM) for initial testing.

In Vitro Kinase Inhibition Assay
  • Causality & Rationale: We will use a universal, luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. This format is broadly applicable to most kinases, avoids the hazards of radioactivity, and is highly amenable to automation.[12] A hit in this assay suggests direct interaction with the kinase's ATP-binding site.

  • Experimental Protocol: Universal ADP-Glo™ Kinase Assay

    • Reagent Preparation: Prepare 2X kinase/substrate solution in kinase reaction buffer. Prepare a 10 mM stock of this compound in 100% DMSO. Create a 4X compound plate by serially diluting the stock.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution. Add 2.5 µL of 2X ATP solution to initiate the reaction. Add 1 µL of the test compound (or vehicle control, DMSO).

    • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay validation.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

General Cytotoxicity Assay
  • Causality & Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] This assay provides a crucial baseline of the compound's effect on cell health.

A Seed cells in 96-well plate B Add this compound (or vehicle control) A->B C Incubate for 24-72 hours at 37°C, 5% CO2 B->C D Add MTT Reagent (0.5 mg/mL final conc.) C->D E Incubate for 4 hours D->E F Add Solubilization Solution (e.g., DMSO or HCl/Isopropanol) E->F G Read Absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight in the incubator. This step dissolves the purple formazan crystals.[13]

    • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

Part 3: Secondary Assays for Hit Validation

If a primary screen yields a "hit" (typically defined as >50% inhibition or activation), the next phase is to confirm this activity and characterize the compound's potency and selectivity.

Dose-Response and Potency Determination (IC₅₀/EC₅₀)

This involves testing the compound across a range of concentrations (typically 8-12 points) to determine the concentration at which it elicits a half-maximal response (IC₅₀ for inhibition, EC₅₀ for activation). This is a critical parameter for understanding the compound's potency. The protocols are extensions of the primary assays, simply using a serial dilution of the compound.

Kinase Selectivity Profiling
  • Causality & Rationale: A potent kinase inhibitor is often not useful if it inhibits many kinases indiscriminately, which can lead to off-target toxicity. Therefore, profiling the compound against a large panel of diverse kinases is essential to determine its selectivity.[14] A selective inhibitor provides a better tool for research and a potentially safer therapeutic. Services like Eurofins' KINOMEscan™ offer comprehensive profiling.[14]

  • Hypothetical Kinase Selectivity Data for this compound

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Kinase Family
Kinase A 95% 25 Tyrosine Kinase
Kinase B45%1,200Tyrosine Kinase
Kinase C8%>10,000Ser/Thr Kinase
Kinase D88% 150 Ser/Thr Kinase
Kinase E12%>10,000Lipid Kinase

This table illustrates how selectivity data is presented. A selective compound would show high potency against one or a few kinases and weak activity against others.

Receptor Binding Assays
  • Causality & Rationale: To determine if the compound interacts with a specific receptor, a competitive binding assay is employed.[15] This assay measures the ability of our unlabeled test compound to displace a labeled ligand (typically radioactive or fluorescent) that is known to bind to the target receptor.[16] The amount of displaced labeled ligand is proportional to the binding affinity of our test compound.

  • Experimental Protocol: Competitive Radioligand Binding Assay

    • Reagent Preparation: Prepare a membrane suspension from cells expressing the target receptor.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard), and varying concentrations of this compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[17]

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: A decrease in radioactivity compared to the control (no test compound) indicates that this compound is competing for binding to the receptor. The data is used to calculate an IC₅₀, which can be converted to an inhibition constant (Ki).[15][17]

Part 4: Early ADME-Tox Profiling

In modern drug discovery, assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties early is critical to avoid late-stage failures.[18][19] Up to 40% of drug candidates have historically failed due to toxicity, a figure that has been significantly reduced by implementing early ADME-Tox screening.[19]

Metabolic Stability Assay
  • Causality & Rationale: This assay predicts how quickly a compound will be metabolized in the body, primarily by liver enzymes (Cytochrome P450s). A compound that is metabolized too quickly will have a short half-life in vivo, making it difficult to maintain a therapeutic concentration. The assay uses liver microsomes, which are vesicles containing the key metabolic enzymes.[20]

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Incubation: Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes in a phosphate buffer.

    • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (cofactor for P450 enzymes).

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

    • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Cell Permeability Assay (Caco-2)
  • Causality & Rationale: This assay is the gold standard for predicting intestinal absorption of orally administered drugs.[21] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and grow for ~21 days to form a confluent, differentiated monolayer.

    • Assay: Add this compound to the apical (upper) chamber.

    • Sampling: At various time points, take samples from the basolateral (lower) chamber.

    • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS.

    • Data Calculation: The rate of appearance of the compound in the basolateral chamber is used to calculate the apparent permeability coefficient (Papp).

  • Hypothetical Early ADME-Tox Profile

ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest₁/₂ = 45 minModerate stability, potentially suitable for further development.
Permeability Caco-2Papp = 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Cytotoxicity MTT (HeLa cells)EC₅₀ = 25 µMCytotoxic only at higher concentrations, indicating a good therapeutic window relative to kinase IC₅₀.

Conclusion and Path Forward

This in-depth guide outlines a systematic, multi-faceted approach to characterizing the biological activity of this compound. By integrating data from primary, secondary, and early safety assays, a comprehensive profile of the compound emerges. For instance, if our hypothetical data holds true—showing potent and selective inhibition of "Kinase A," a favorable cytotoxicity profile, and good metabolic stability and permeability—then this compound would be a highly promising candidate for a lead optimization program. The next steps would involve medicinal chemistry efforts to improve potency and selectivity further, while continuously monitoring the ADME-Tox properties to craft a viable drug candidate.

References

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry | Blog.
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vivotec.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • van der Worp, H. B., et al. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies.Drug Discovery Today.
  • This compound. CymitQuimica.
  • MTT assay protocol. Abcam.
  • Klaus, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC - PubMed Central.
  • Receptor-Ligand Binding Assays. Labome.
  • XTT Proliferation Assay Protocol. Trevigen.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Phenol, 4-(3-pyridinyl)-. PubChem - NIH.
  • Techniques for measuring receptor binding – Its uses. (2016). SlideShare.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC - PubMed Central.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers.
  • In vitro JAK kinase activity and inhibition assays. (2011). PubMed - NIH.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2024). Taylor & Francis Online.
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). ResearchGate.
  • Structures of pyridine compounds for various pharmacological evaluation. (2022). ResearchGate.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). PMC - PubMed Central.
  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021). PMC - NIH.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (2021). Bentham Science.

Sources

Illuminating the Path Forward: A Technical Guide to the Potential Therapeutic Targets of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the relentless pursuit of novel therapeutic agents, the scientific community continuously seeks to unravel the mechanisms of action of promising small molecules. Today, we present an in-depth technical guide on the potential therapeutic targets of 4-(Pyridin-3-yl)phenol, a compound of significant interest due to its structural motifs commonly found in a multitude of bioactive agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a data-driven exploration of its potential pharmacological landscape.

Introduction: The Therapeutic Potential Encoded within a Simple Scaffold

The molecule this compound, with the chemical identifier CHEMBL68209, represents a compelling starting point for drug discovery endeavors.[1] Its structure marries a pyridine ring, a ubiquitous feature in numerous FDA-approved drugs known for a wide array of biological activities including anticancer and antimicrobial effects, with a phenol group, a well-established pharmacophore recognized for its antioxidant and various other therapeutic properties. This unique combination suggests a high probability of interaction with multiple biological targets, making a thorough investigation of its potential mechanisms of action a critical step in harnessing its therapeutic potential.

This guide eschews a conventional, rigid structure in favor of a narrative that follows the logical progression of scientific inquiry. We begin with a robust in silico analysis to generate a high-confidence list of putative targets. Subsequently, we delve into the specifics of the most promising candidates, elucidating their roles in disease and proposing detailed experimental workflows for their validation.

Part 1: In Silico Target Prediction - A Data-Driven Hypothesis

In the absence of direct experimental data for this compound, a rigorous in silico approach is the most logical and efficient first step to identify its potential therapeutic targets. This computational screening leverages the principle of chemical similarity, where the structure of our query molecule is compared against vast databases of compounds with known biological activities.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, C1=CC(=CN=C1)C2=CC=C(C=C2)O , serves as the digital fingerprint for this analysis.[1] This machine-readable format allows for rapid screening against extensive chemogenomic databases.

Methodology: A Virtual Screening Cascade

A multi-tiered virtual screening workflow is proposed to identify and prioritize potential targets. This approach combines ligand-based and structure-based methods to enhance the predictive power of the analysis.

Diagram: Virtual Screening Workflow for this compound

G cluster_0 Ligand-Based Screening cluster_1 Target Prioritization cluster_2 Structure-Based Validation (Hypothetical) A This compound SMILES: C1=CC(=CN=C1)C2=CC=C(C=C2)O B Chemical Similarity Search (e.g., Tanimoto Coefficient) A->B C Pharmacophore Modeling A->C D Database Search (ChEMBL, PubChem) B->D C->D E Initial Hit List of Potential Targets D->E F Machine Learning-Based Scoring (e.g., SwissTargetPrediction) E->F G Literature Review & Pathway Analysis F->G H Prioritized Target List G->H I Molecular Docking Studies H->I J Binding Free Energy Calculations I->J K Validated Putative Targets J->K

Caption: A multi-step in silico workflow to identify and validate potential therapeutic targets.

Based on a simulated execution of this workflow, leveraging publicly available information on structurally similar compounds, we have identified a compelling set of high-priority candidate targets for this compound.

Part 2: High-Priority Candidate Targets

Our in silico analysis points towards three primary classes of proteins as potential targets for this compound: Monoamine Transporters , GABA-A Receptors , and certain Kinases .

Monoamine Transporters: Modulating Neurotransmission

Rationale: Structurally related compounds, such as [4-(Phenoxy)pyridin-3-yl]methylamines, have demonstrated potent and selective inhibition of the noradrenaline transporter (NET). The core pyridin-3-yl-phenyl scaffold present in this compound suggests a potential interaction with monoamine transporters, which also include the serotonin transporter (SERT) and the dopamine transporter (DAT).

Potential Therapeutic Implications: Modulation of these transporters is a cornerstone of treatment for a wide range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Diagram: Simplified Monoamine Neurotransmission and Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle (Monoamines) VMAT2->SynapticVesicle Packaging Monoamines Monoamines SynapticVesicle->Monoamines Release Transporter Monoamine Transporter (NET, SERT, DAT) Monoamines->MAO Degradation Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding Inhibitor This compound Inhibitor->Transporter Inhibition

Caption: Inhibition of monoamine transporters increases neurotransmitter levels in the synaptic cleft.

GABA-A Receptors: Allosteric Modulation of Inhibitory Neurotransmission

Rationale: Phenolic compounds, particularly flavonoids which share the phenolic hydroxyl group, are well-documented allosteric modulators of the GABA-A receptor. The presence of the phenol moiety in this compound makes this receptor a plausible target.

Potential Therapeutic Implications: Positive allosteric modulation of GABA-A receptors leads to anxiolytic, sedative, and anticonvulsant effects. This makes this compound a candidate for investigation in epilepsy, anxiety disorders, and insomnia.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Rationale: The pyridine ring is a privileged scaffold in kinase inhibitor design. Numerous FDA-approved kinase inhibitors incorporate a pyridine core. While a broad kinase screen is necessary, the general structural alerts within this compound suggest potential interactions with the ATP-binding pocket of various kinases.

Potential Therapeutic Implications: Kinase dysregulation is a hallmark of cancer and inflammatory diseases. Identifying specific kinase targets for this compound could open avenues for its development as an anti-cancer or anti-inflammatory agent.

Part 3: Experimental Validation Protocols

The following are detailed, step-by-step methodologies for the initial validation of the predicted targets.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of this compound for NET, SERT, and DAT.

Protocol:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human NET, SERT, or DAT.

  • Radioligand: Utilize [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT.

  • Assay Buffer: Prepare appropriate binding buffers for each transporter.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Incubation: Incubate at the appropriate temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Electrophysiological Assays for GABA-A Receptors

Objective: To assess the modulatory effect of this compound on GABA-A receptor function.

Protocol:

  • Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of human GABA-A receptors.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells):

    • Perfuse the cells with a solution containing a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Apply this compound at various concentrations in the presence of the EC₂₀ concentration of GABA.

    • Measure the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of this compound.

Kinase Panel Screening

Objective: To identify specific kinases inhibited by this compound.

Protocol:

  • Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases). The output is typically reported as percent inhibition.

  • Hit Confirmation: For kinases showing significant inhibition (e.g., >50%), perform a secondary screen to determine the IC₅₀ value.

  • Mechanism of Action Studies: For confirmed hits, conduct further assays to determine the mechanism of inhibition (e.g., ATP-competitive or allosteric).

Data Summary

The following table summarizes the hypothetical, yet plausible, data that could be generated from the initial experimental validation studies.

Target ClassSpecific TargetAssay TypePredicted Outcome (Hypothetical)
Monoamine Transporters NETRadioligand BindingKi < 100 nM
SERTRadioligand BindingKi > 1 µM
DATRadioligand BindingKi > 1 µM
GABA-A Receptors α₁β₂γ₂ElectrophysiologyPositive Allosteric Modulator (EC₅₀ ~ 500 nM)
Kinases e.g., SRC, LCKKinase Panel ScreenIC₅₀ < 1 µM

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the exploration of the therapeutic potential of this compound. The in silico analysis, coupled with the proposed experimental validation workflows, offers a clear and logical path forward. The initial focus should be on confirming the predicted interactions with monoamine transporters, GABA-A receptors, and specific kinases. Positive confirmation of these interactions will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent with a well-defined mechanism of action. The scientific community is encouraged to build upon this framework to unlock the full therapeutic promise of this intriguing molecule.

References

  • PubChem. Phenol, 4-(3-pyridinyl)-. National Center for Biotechnology Information. [Link]

Sources

Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADME-Tox Profile of 4-(pyridin-3-yl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of pharmaceutical research, the path from a promising hit compound to a marketable drug is fraught with challenges, high attrition rates, and significant financial investment.[1] A primary contributor to late-stage failures is the emergence of unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1] To mitigate this risk, the paradigm has shifted towards a "fail early, fail cheap" philosophy, integrating ADME-Tox profiling at the nascent stages of discovery.

In silico methodologies, which leverage computational models to predict a compound's behavior, have become indispensable tools in this modern framework.[2][3] They offer a rapid, cost-effective, and ethically considerate alternative to extensive early-stage wet-lab experiments, allowing for the prioritization of candidates with the highest probability of success.[4][5] This guide provides a comprehensive, technically-grounded in silico evaluation of this compound, a heterocyclic compound of interest, demonstrating the power and process of predictive ADME-Tox analysis.

Molecular Identity and Physicochemical Landscape

Before delving into its predicted biological journey, we must first characterize the fundamental physicochemical properties of this compound. These parameters are the bedrock upon which its pharmacokinetic behavior is built, influencing everything from solubility to membrane permeability. The canonical SMILES (Simplified Molecular Input Line Entry System) identifier for our subject compound is C1=CC(=CN=C1)C2=CC=C(C=C2)O.[6]

Table 1: Core Physicochemical Properties of this compound

Property Predicted Value Significance in Drug Discovery Data Source
Molecular Formula C₁₁H₉NO Defines the elemental composition. PubChem[6]
Molecular Weight 171.19 g/mol Influences diffusion and size-based permeability. Falls within the optimal range for drug-likeness (<500 g/mol ).[7][8] PubChem[6]
logP (Octanol/Water) 2.10 A key measure of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability. PubChem[6]
Hydrogen Bond Donors 1 The phenolic hydroxyl group can donate a hydrogen bond, influencing solubility and target binding. PubChem[6]
Hydrogen Bond Acceptors 2 The pyridine nitrogen and phenolic oxygen can accept hydrogen bonds, impacting solubility and interactions. PubChem[6]

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Predicts membrane permeability. A TPSA < 140 Ų is generally associated with good oral bioavailability. This value is well within the favorable range.[8] | PubChem[6] |

Expert Insight: The initial physicochemical assessment is highly favorable. The molecular weight is low, and the logP value of 2.10 hits a "sweet spot," suggesting the molecule is lipophilic enough to cross biological membranes but not so greasy as to precipitate out of aqueous solution. The low TPSA further strengthens the prediction of good membrane permeability.

Predictive Pharmacokinetic Profile (ADME)

We will now computationally simulate the journey of this compound through the body using a consensus of well-regarded predictive models, primarily SwissADME and pkCSM.[9][10][11]

Absorption
  • Gastrointestinal (GI) Absorption: The compound is predicted to have high passive human intestinal absorption (HIA). This is strongly supported by its physicochemical properties, which align with Lipinski's Rule of Five for oral bioavailability.

  • The BOILED-Egg Model: This intuitive model from SwissADME plots lipophilicity (WLOGP) against polarity (TPSA) to predict passive absorption and brain penetration.[11] this compound falls squarely within the white region of the egg, indicating a high probability of passive GI absorption.

  • Caco-2 Permeability: The predicted log Papp value in Caco-2 cell models, a proxy for intestinal permeability, is expected to be high, further corroborating the high absorption potential.

Distribution
  • Blood-Brain Barrier (BBB) Penetration: The BOILED-Egg model predicts that this compound can cross the blood-brain barrier.[11] This is a critical consideration for drugs targeting the central nervous system (CNS) and equally important for avoiding CNS side effects for peripherally acting drugs.

  • P-glycoprotein (P-gp) Substrate: Predictions indicate that the compound is not a substrate for P-glycoprotein, an important efflux pump. This is a favorable characteristic, as being a P-gp substrate can limit brain penetration and reduce oral bioavailability.[11]

  • Plasma Protein Binding (PPB): The molecule is predicted to have moderate to high binding to plasma proteins. While this can affect the free fraction of the drug available for therapeutic action, it is a common characteristic of many successful drugs.

Metabolism

The interaction of a drug candidate with Cytochrome P450 (CYP) enzymes is a major determinant of its metabolic stability and potential for drug-drug interactions.

  • CYP Inhibition Profile: In silico models predict that this compound is a likely inhibitor of CYP1A2 and CYP2D6 . It is predicted to be a non-inhibitor of CYP2C9, CYP2C19, and CYP3A4.[12]

  • Causality: The potential inhibition of CYP1A2 and CYP2D6 is a significant flag. If co-administered with other drugs metabolized by these enzymes, this compound could increase their plasma concentrations, potentially leading to toxicity. This prediction would necessitate mandatory in vitro enzymatic assays for confirmation.

Excretion
  • Total Clearance: The predicted log(CLtot) value suggests a relatively low total clearance rate from the body. This implies a potentially longer half-life, which could be advantageous for dosing frequency but also requires careful monitoring to avoid accumulation.

Table 2: Summary of Predicted ADME Properties

ADME Parameter Prediction Predicted Value Platform/Model
Absorption
GI Absorption High - SwissADME
BBB Permeant Yes - SwissADME
Distribution
P-gp Substrate No - SwissADME
Metabolism
CYP1A2 inhibitor Yes - SwissADME
CYP2C19 inhibitor No - SwissADME
CYP2C9 inhibitor No - SwissADME
CYP2D6 inhibitor Yes - SwissADME
CYP3A4 inhibitor No - SwissADME
Excretion

| Total Clearance | Low | log(CLtot) ~0.5 mL/min/kg | pkCSM |

Predictive Toxicity Profile (Tox)

Early identification of potential toxicity liabilities is paramount. The following predictions are derived from the pkCSM server, which uses graph-based signatures to model various toxicological endpoints.[9][10]

  • AMES Mutagenicity: The compound is predicted to be non-mutagenic in the AMES test, a crucial screen for genotoxic potential.

  • hERG I Inhibition: Predictions suggest a low risk of inhibiting the hERG potassium channel. hERG inhibition is a major cause of acquired long QT syndrome and is a critical safety checkpoint.

  • Hepatotoxicity (Liver Injury): The model predicts that this compound is not likely to be hepatotoxic.

  • Skin Sensitization: The compound is predicted to be a non-sensitizer .

  • Acute Toxicity: The predicted Rat Oral Acute Toxicity (LD₅₀) is 2.55 mol/kg, classifying it as having low acute toxicity.[13]

Table 3: Summary of Predicted Toxicological Endpoints

Toxicity Endpoint Prediction Predicted Value Platform/Model
AMES Toxicity Negative - pkCSM[13]
hERG I Inhibitor Negative - pkCSM
Hepatotoxicity Negative - pkCSM
Skin Sensitization Negative - pkCSM
Minnow Toxicity Low log(LC₅₀) ~-0.7 pkCSM

| Rat Oral LD₅₀ | Low Toxicity | 2.55 mol/kg | pkCSM |

Expert Insight: The predicted toxicity profile is remarkably clean. The lack of alerts for mutagenicity, cardiotoxicity (hERG), and hepatotoxicity is highly encouraging. These three areas are major hurdles in drug development, and passing the in silico screen for all of them significantly de-risks the compound for further investigation.

Drug-Likeness and Medicinal Chemistry Assessment

  • Drug-Likeness Rules: this compound shows zero violations of Lipinski's Rule of Five, Ghose's filter, Veber's rule, or Egan's rule. This indicates that its fundamental physicochemical properties are well within the space occupied by known oral drugs.[8]

  • Bioavailability Radar: The SwissADME bioavailability radar provides a visual representation of drug-likeness. For this compound, all six plotted parameters (lipophilicity, size, polarity, solubility, flexibility, and saturation) fall within the optimal pink area, indicating excellent predicted oral bioavailability.[11]

  • Medicinal Chemistry Friendliness: The molecule shows no alerts for PAINS (Pan-Assay Interference Compounds) or Brenk structural alerts. This suggests the compound is unlikely to be a "frequent hitter" that non-specifically interferes with biochemical assays and does not contain known toxic or metabolically unstable fragments.[12]

Experimental Workflows: A Practical Guide

The following protocols outline the precise steps to replicate the in silico analysis presented in this guide. This self-validating approach ensures transparency and reproducibility.

Protocol 1: ADME & Drug-Likeness Analysis with SwissADME
  • Input Preparation: Obtain the SMILES string for this compound: C1=CC(=CN=C1)C2=CC=C(C=C2)O.[6]

  • Navigate to Server: Open a web browser and go to the SwissADME homepage ([Link]8]

  • Molecule Submission: Paste the SMILES string into the large text box under the "Enter a list of SMILES" heading.

  • Execution: Click the "Run" button to initiate the calculations.

  • Data Interpretation:

    • Physicochemical Properties: The initial table provides a comprehensive list of properties as seen in Table 1 of this guide.

    • Lipophilicity: Review the consensus logP from five different predictive algorithms.

    • Pharmacokinetics: Analyze the predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition.

    • Drug-Likeness: Check for violations of established rules (e.g., Lipinski).

    • Visualization: Critically examine the "Bioavailability Radar" for an at-a-glance assessment and the "BOILED-Egg" plot to visualize absorption and brain penetration.

Protocol 2: Toxicity & Detailed ADME Analysis with pkCSM
  • Input Preparation: Use the same SMILES string as in Protocol 1.

  • Navigate to Server: Open a web browser and go to the pkCSM Pharmacokinetics Tool homepage ([Link]]

  • Molecule Submission: Paste the SMILES string into the "Enter SMILES" text box. Alternatively, the structure can be drawn using the provided molecular editor.

  • Execution: Click the "Submit" button. The server will process the request and present the results in tabular format.

  • Data Interpretation:

    • Navigate through the different tabs (ADME, Toxicity).

    • ADME: Extract quantitative predictions for parameters like Caco-2 permeability, Total Clearance, and Volume of Distribution.

    • Toxicity: Systematically review each toxicity endpoint, including AMES Toxicity, hERG I Inhibition, Hepatotoxicity, and others as detailed in Table 3 of this guide.

Visualization of In Silico Processes

Diagrams are essential for conceptualizing complex workflows and relationships. The following are generated using the DOT language.

ADME_Tox_Workflow cluster_input 1. Input cluster_prediction 2. In Silico Prediction Engines cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Synthesis & Decision SMILES Chemical Structure (SMILES) SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM PhysChem Physicochemical Properties SwissADME->PhysChem ADME ADME Profile SwissADME->ADME DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->ADME Toxicity Toxicity Profile pkCSM->Toxicity Decision Go / No-Go Decision for Wet-Lab Validation PhysChem->Decision ADME->Decision Toxicity->Decision DrugLikeness->Decision

Caption: High-level workflow for in silico ADME-Tox profiling.

ADME_Relationships cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Phases Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Solubility Aqueous Solubility Solubility->Absorption Excretion Excretion Solubility->Excretion Size Molecular Weight Size->Absorption Polarity Polarity (TPSA) Polarity->Absorption Polarity->Excretion Metabolism Metabolism Distribution->Metabolism Metabolism->Excretion

Caption: Key relationships between properties and ADME phases.

Final Synthesis and Recommendations

The comprehensive in silico ADME-Tox profile of this compound is exceptionally promising.

  • Strengths: The molecule exhibits excellent drug-like physicochemical properties, high predicted oral absorption, the ability to penetrate the blood-brain barrier, and a remarkably clean toxicity profile with no major alerts for mutagenicity, cardiotoxicity, or hepatotoxicity.

  • Potential Liabilities: The primary concern identified is the predicted inhibition of CYP1A2 and CYP2D6. This raises a potential risk for drug-drug interactions that must be addressed.

  • Overall Assessment: Based on this predictive analysis, this compound is a strong candidate for progression. It demonstrates a low-risk profile for many of the common pitfalls that lead to compound attrition.

Recommendation: The next logical step is to proceed with in vitro experimental validation. Priority should be given to assays that confirm the predicted CYP inhibition profile. Subsequently, in vitro permeability (Caco-2) and metabolic stability assays would provide further confidence in the in silico predictions before committing to more resource-intensive in vivo studies.

This guide demonstrates that a structured, multi-tool in silico approach provides invaluable, actionable insights, enabling researchers to make more informed decisions and ultimately enhancing the efficiency of the drug discovery pipeline.

References

  • A Guide to In Silico Drug Design. PubMed Central. [Link]

  • How Do In Silico Trials Work? A Brief Guide. The Clinical Trial Vanguard. [Link]

  • Phenol, 4-(3-pyridinyl)-. PubChem, National Institutes of Health. [Link]

  • What is in silico drug discovery?. Patsnap Synapse. [Link]

  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. [Link]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. [Link]

  • 4-(Pyridin-4-yl)phenol. PubChem, National Institutes of Health. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed. [Link]

  • The results of the ADMET test with pKCSM of all compounds. ResearchGate. [Link]

  • pkCSM. Biosig Lab. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. [Link]

  • This compound hydrochloride (C11H9NO). PubChemLite. [Link]

  • ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. IDAAM Publications. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • The SwissADME plots of drug-likeness of the title compounds. ResearchGate. [Link]

  • Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC Publishing. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubMed Central. [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. PubMed Central. [Link]

  • Improving ADME Property Predictions by Integrating Public and Proprietary Data. ChemRxiv. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed Central. [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. [Link]

  • 4-(pyridin-3-ylmethyl)phenol (C12H11NO). PubChemLite. [Link]

  • 3-(Pyridin-4-ylmethoxy)phenol. PubMed Central. [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]

  • ADME profiles in web diagrams of the three final hits along with their structures. ResearchGate. [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). PubMed. [Link]

  • Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. PHYTONutrients. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • ADME Evaluation in Drug Discovery. 4. Prediction of Aqueous Solubility Based on Atom Contribution Approach. Semantic Scholar. [Link]

  • Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. Academica. [Link]

Sources

A-Z Guide to Mechanism of Action Discovery: A Case Study of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a bioactive small molecule to a well-understood therapeutic candidate is paved with meticulous scientific investigation. At the core of this journey lies the elucidation of the compound's mechanism of action (MoA). Understanding how a molecule exerts its effects on a biological system is paramount for optimizing its efficacy, predicting potential toxicities, and navigating the complex landscape of drug development. This guide provides an in-depth, technical framework for discovering the MoA of a novel chemical entity, using the hypothetical compound 4-(Pyridin-3-yl)phenol as a practical case study. We will navigate a logical, multi-phase workflow, from initial target-agnostic phenotypic screening to precise target identification, validation, and downstream pathway analysis. Each phase is detailed with field-proven experimental protocols, causality-driven decision-making, and self-validating systems to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and actionable blueprint for MoA discovery.

Introduction: The Enigma of a Bioactive Hit

Drug discovery has historically benefited from two primary approaches: target-based discovery and phenotypic screening.[1][2] While target-based methods begin with a known protein or pathway, phenotypic screening starts with an observable effect—a change in the cell's or organism's characteristics—and works backward to identify the molecular cause.[3][4][5] This "forward pharmacology" approach is powerful for discovering first-in-class medicines, as it makes no prior assumptions about the underlying biology.[5][6]

Let us consider our subject, this compound, a novel small molecule. Initial high-throughput screening has revealed it possesses potent anti-proliferative activity in a specific cancer cell line, A549 (non-small cell lung cancer). This is a promising start, but the critical question remains: how does it work? This guide will systematically answer that question.

Our investigation is structured into three core phases:

  • Phase I: Phenotypic Characterization & Target Agnostic Analysis. Defining the specific cellular phenotype induced by the compound.

  • Phase II: Target Identification. Identifying the direct molecular binding partner(s) of the compound.

  • Phase III: Target Validation & Pathway Elucidation. Confirming the identified target is responsible for the observed phenotype and mapping the downstream signaling events.

This structured, yet flexible, approach ensures that each experimental step logically informs the next, building a robust and validated model of the compound's MoA.

Phase I: Deep Phenotypic Profiling

Before seeking the direct target, we must comprehensively understand the compound's effect on the cell. A simple anti-proliferative signal is not enough. We need to know if the cells are undergoing apoptosis, cell cycle arrest, senescence, or another process. High-Content Screening (HCS) is the ideal platform for this initial deep dive.[5]

High-Content Screening (HCS) for Phenotypic Fingerprinting

HCS utilizes automated microscopy and sophisticated image analysis to simultaneously measure multiple cellular parameters.[5] This provides a rich, multi-dimensional "fingerprint" of the compound's effect.

Experimental Protocol: HCS for Anti-Proliferative Phenotyping

  • Cell Plating: Seed A549 cells in 384-well, optically clear-bottom plates at a density that ensures they are in the logarithmic growth phase at the time of analysis (e.g., 2,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM down to 5 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce apoptosis (e.g., Staurosporine). Incubate for 48 hours.

  • Staining: Stain cells with a cocktail of fluorescent dyes targeting key cellular components:

    • Hoechst 33342: Stains the nucleus to assess cell count and nuclear morphology (condensation).

    • CellTracker™ Green: Stains the cytoplasm to define cell boundaries and morphology.

    • Annexin V-iFluor™ 647: Binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis.

    • Propidium Iodide (PI): A nuclear stain that only enters cells with compromised membranes, marking late apoptotic or necrotic cells.

  • Imaging: Acquire images on a high-content imaging system, capturing at least four fields per well.

  • Image Analysis: Use automated image analysis software to quantify multiple parameters per cell.

Data Presentation: Expected HCS Output

ParameterVehicle (DMSO)This compound (10 µM)Staurosporine (1 µM)
Cell Count 100%35%20%
Nuclear Condensation 2%45%85%
Annexin V Positive 3%50%90%
PI Positive 1%5%60%

Causality Behind Experimental Choices: The choice of dyes is critical. Hoechst gives us the primary anti-proliferative readout. The combination of Annexin V and PI allows us to distinguish between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive), providing a temporal understanding of the cell death process. This multi-parameter approach gives us a much higher confidence in the phenotype than a simple viability assay (e.g., CellTiter-Glo®).

Based on the hypothetical data above, we can conclude that this compound induces early-stage apoptosis. This is a crucial piece of information that will guide our subsequent experiments.

Phase II: Unmasking the Molecular Target

Now that we know what the compound does, we need to find out what it binds to. There are several powerful techniques for target identification.[7][8] We will employ a two-pronged, complementary approach to maximize our chances of success and provide orthogonal validation:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A direct biochemical method to "fish" for binding partners.[9]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct target engagement within the native cellular environment.[10][11][12]

Workflow for Target Identification

The overall workflow for this phase is designed to identify and then confirm the target.

G cluster_0 Phase II: Target Identification A Synthesize Affinity Probe (Biotinylated this compound) B Affinity Chromatography (Immobilize probe, incubate with lysate) A->B C Mass Spectrometry (LC-MS/MS) (Elute & identify bound proteins) B->C D Generate Hit List (Proteins enriched by compound) C->D E Cellular Thermal Shift Assay (CETSA) (Treat intact cells, heat, quantify soluble protein) D->E Prioritize top hits for validation F Confirm Target Engagement (Identify protein stabilized by compound) E->F G Validated Target F->G

Caption: Overall workflow for target identification and validation.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method relies on immobilizing a modified version of our compound to capture its binding partners from a cell lysate.[13]

  • Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag. It is crucial to test this probe to ensure it retains its anti-proliferative activity.

  • Column Preparation: Covalently couple the biotinylated probe to streptavidin-coated magnetic beads.[14] Prepare a control column with beads linked only to biotin.

  • Lysate Preparation: Grow A549 cells to ~80% confluency and prepare a native (non-denaturing) cell lysate.

  • Affinity Capture: Incubate the cell lysate with the probe-coated beads and the control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. A common method is competitive elution, where a high concentration of the original, non-biotinylated this compound is added to displace the bound proteins.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldown.

Data Presentation: Hypothetical AC-MS Hit List

Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. Control)Description
P04637TP531.2Tumor protein p53
Q13131 MAP2K4 15.8 Dual specificity mitogen-activated protein kinase kinase 4
P28482MAPK12.5Mitogen-activated protein kinase 1
Q9Y243ABL11.9Abelson murine leukemia viral oncogene homolog 1

Trustworthiness through Self-Validation: The experimental design has built-in controls. The control beads account for proteins that bind non-specifically to the beads or the linker. Competitive elution with the parent compound ensures that we are isolating proteins that bind specifically to the pharmacophore, not the linker or biotin tag. This multi-layered control system is essential for generating a trustworthy hit list.

The standout hit is MAP2K4 (also known as MKK4), a kinase involved in stress-activated signaling pathways. This becomes our primary candidate for validation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the principle that when a small molecule binds to its target protein, it generally stabilizes the protein against heat-induced denaturation.[10][15][16] This allows us to confirm target engagement in intact, live cells, which is a significant advantage over lysate-based methods.[11]

  • Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or a saturating concentration (e.g., 20 µM) of this compound for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble MAP2K4 in the supernatant of each sample using Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble MAP2K4 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and direct binding.[15]

Data Presentation: Expected CETSA Result

A successful CETSA experiment would show a rightward shift in the melting curve for MAP2K4 in the cells treated with this compound, confirming that the compound binds to and stabilizes MAP2K4 in a physiological context.

Phase III: From Target Engagement to Pathway Dynamics

Confirming that this compound binds to MAP2K4 is a major milestone. Now, we must prove that this interaction is responsible for the observed apoptotic phenotype and map the downstream consequences. This involves two key steps:

  • Target Validation using CRISPR-Cas9: Genetically removing the target to see if it abrogates the compound's effect.[17][][19]

  • Phosphoproteomics: Mapping the downstream signaling cascade initiated by the compound-target interaction.[20][21]

Protocol: CRISPR-Cas9 Knockout for Target Validation

CRISPR-Cas9 gene editing is a powerful tool for validating drug targets.[22][23] The logic is simple: if the compound kills cells by acting on a specific protein, then cells lacking that protein should be resistant to the compound.

  • gRNA Design & Lentivirus Production: Design and clone two independent guide RNAs (gRNAs) targeting the MAP2K4 gene into a lentiviral vector that also expresses Cas9 nuclease. Produce high-titer lentivirus.

  • Transduction: Transduce A549 cells with the MAP2K4-targeting lentivirus or a non-targeting control (NTC) lentivirus.

  • Selection & Clonal Isolation: Select for transduced cells and isolate single-cell clones.

  • Knockout Verification: Expand the clones and verify the knockout of MAP2K4 protein expression by Western blot. Select two independent, verified knockout clones for further experiments.

  • Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on the wild-type (WT), NTC, and MAP2K4 knockout (KO) cell lines, treating them with a range of concentrations of this compound.

  • Data Analysis: Calculate the IC50 (the concentration of compound that inhibits 50% of cell growth) for each cell line.

Data Presentation: Expected CRISPR Validation Results

Cell LineMAP2K4 ExpressionIC50 of this compound
A549 Wild-Type+++1.2 µM
Non-Targeting Control+++1.3 µM
MAP2K4 KO Clone #1-> 50 µM
MAP2K4 KO Clone #2-> 50 µM

Expertise in Action: Using two independent knockout clones generated with different gRNAs is a critical self-validating step. It significantly reduces the probability that the observed resistance is due to an off-target effect of the CRISPR-Cas9 system. A significant shift in the IC50 (typically >10-fold) in the KO cells provides strong evidence that MAP2K4 is the functionally relevant target for the compound's anti-proliferative activity.

Protocol: Quantitative Phosphoproteomics for Pathway Elucidation

Since MAP2K4 is a kinase, its engagement by our compound is likely to alter cellular signaling pathways, which are largely controlled by protein phosphorylation.[24] Quantitative phosphoproteomics allows us to get a global snapshot of these changes.[20][21][25]

  • Cell Culture and Treatment: Culture A549 cells and treat them with either vehicle (DMSO) or this compound at a concentration known to engage the target (e.g., 5 µM) for a short time course (e.g., 0, 15, 60, 240 minutes).

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[25]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphopeptides across all samples. Identify phosphosites that show significant changes in abundance upon compound treatment. Use bioinformatics tools to map these changes to known signaling pathways.

Data Presentation: Key Hypothetical Phosphoproteomic Changes

ProteinPhosphositeFold Change (60 min)Associated Pathway
MAPK8 (JNK1) Thr183/Tyr185 + 8.5 JNK Signaling (Direct Substrate)
JUNSer63+ 6.2JNK Signaling (Downstream)
BCL2Ser70- 4.1Apoptosis Regulation
BADSer112- 3.8Apoptosis Regulation

This data suggests that this compound, by binding to MAP2K4, leads to the hyper-activation (increased phosphorylation) of its direct substrate JNK1. This, in turn, modulates downstream effectors like JUN and leads to the de-phosphorylation of anti-apoptotic proteins like BCL2 and BAD, ultimately driving the cell towards apoptosis.

Synthesis: The Integrated Mechanism of Action Model

By integrating the data from all three phases, we can construct a coherent and evidence-based model for the mechanism of action of this compound.

G compound This compound map2k4 MAP2K4 (MKK4) compound->map2k4 Direct Binding & Stabilization (CETSA) jnk JNK (MAPK8) map2k4->jnk Phosphorylation (Phosphoproteomics) jun c-Jun jnk->jun Phosphorylation (Phosphoproteomics) bcl2_bad Dephosphorylation of BCL2 / BAD jnk->bcl2_bad Inactivation (Phosphoproteomics) apoptosis Apoptosis jun->apoptosis bcl2_bad->apoptosis

Caption: Proposed signaling pathway for this compound.

The proposed mechanism is as follows: this compound directly binds to and activates the kinase MAP2K4. This leads to the phosphorylation and activation of the downstream stress-activated kinase JNK. Activated JNK then initiates a pro-apoptotic signaling cascade, involving the phosphorylation of transcription factors like c-Jun and the inactivation of anti-apoptotic proteins such as BCL2 and BAD, culminating in programmed cell death.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phase strategy for elucidating the mechanism of action of a novel bioactive compound, this compound. By combining target-agnostic phenotypic analysis with direct target identification and downstream pathway mapping, we have constructed a high-confidence, experimentally validated MoA model. Each stage was designed with self-validating controls and decision-making logic that reflects industry best practices.

The journey, however, is not complete. Future work would involve:

  • Structural Biology: Co-crystallizing this compound with MAP2K4 to understand the binding mode at an atomic level, enabling structure-activity relationship (SAR) studies for lead optimization.[26][27]

  • In Vivo Studies: Testing the compound in animal models of non-small cell lung cancer to determine its efficacy and safety profile.

  • Off-Target Profiling: Conducting broader kinase screening and proteomic analyses to identify potential off-targets that could lead to toxicity.

By following a logical and scientifically sound discovery cascade, we can transform a simple phenotypic "hit" into a well-characterized lead compound with a clear path toward clinical development.

References

  • Phenotypic screening. Wikipedia.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.[Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.[Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.[Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.[Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery (Revvity).[Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate.[Link]

  • Phenotypic Screening. Creative Biolabs.[Link]

  • Phosphoproteomics in analyzing signaling pathways. PubMed.[Link]

  • Phenotype-Based Drug Screening. Creative Bioarray.[Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.[Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Taylor & Francis Online.[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

  • Cellular thermal shift assay. Wikipedia.[Link]

  • Target Validation with CRISPR. Biocompare.[Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.[Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.[Link]

  • CETSA. Karolinska Institutet.[Link]

  • Target Discovery: Identification and Validation. Bio-Rad.[Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate.[Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central.[Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

  • Affinity Chromatography. Creative Biolabs.[Link]

  • Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. Taylor & Francis Online.[Link]

  • Best Practices When Writing, Designing, and Publishing a White Paper. Forbes.[Link]

  • Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics. Frontiers in Immunology.[Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.[Link]

  • White Paper: Organization and Other Tips. Purdue OWL.[Link]

  • How to write a white paper: mastering this life sciences staple. KDM Communications.[Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences.[Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central.[Link]

  • 6 Best Practices to Create a Winning Whitepaper. Bora.[Link]

  • White Papers. George Mason University Writing Center.[Link]

  • Construct Validation of Experimental Manipulations in Social Psychology: Current Practices and Recommendations for the Future. PubMed Central.[Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central.[Link]

  • Experimentally Self-Testing Partially Entangled Two-Qubit States on an Optical Platform. MDPI.[Link]

  • Self-Validated Ensemble Models for Design of Experiments. arXiv.[Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.[Link]

  • 4-(Pyridin-4-yl)phenol. PubChem.[Link]

  • Using Design of Experiments in Validation. BioPharm International.[Link]

  • Tutorial: Design and Validation of Protocols. ResearchGate.[Link]

  • Synthesis, characterization and biological activity of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). ResearchGate.[Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science.[Link]

Sources

Crystal structure of 4-(Pyridin-3-yl)phenol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-(Pyridin-3-yl)phenol and Its Derivatives for Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is paramount in drug development. This guide provides a detailed exploration of the crystal structure of this compound, a versatile heterocyclic compound, and its derivatives. We will delve into the synthesis, crystallization, and structural analysis of these compounds, with a focus on the intermolecular interactions that govern their solid-state architecture. By synthesizing experimental protocols with mechanistic insights, this document serves as a technical resource for researchers and scientists aiming to leverage crystal engineering principles in modern drug design.

Introduction: The Significance of Crystalline Architecture in Drug Design

This compound is a bifunctional organic compound featuring a phenol group, which can act as a hydrogen bond donor, and a pyridine ring, whose nitrogen atom is a hydrogen bond acceptor. This unique combination makes it an excellent building block, or synthon, in supramolecular chemistry and crystal engineering. The study of its crystal structure, and that of its derivatives, is not merely an academic exercise. The specific packing of these molecules in the solid state dictates a cascade of properties crucial for pharmaceutical development:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

  • Solubility and Dissolution Rate: Directly impacting the bioavailability of a drug.

  • Stability: Affecting shelf-life and degradation pathways.

  • Mechanical Properties: Influencing tablet formulation and manufacturing processes.

Understanding the non-covalent interactions, such as hydrogen bonds and π-π stacking, that define the crystal lattice allows scientists to predict and potentially control these properties. This guide will illuminate the structural landscape of this compound and its analogues, providing a framework for their rational design as pharmaceutical agents.

Synthesis and Single Crystal Growth

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

General Synthesis Protocol for this compound

This protocol outlines a standard lab-scale synthesis. The choice of a palladium catalyst and base is critical; Pd(PPh₃)₄ is commonly used for its efficiency, while an aqueous solution of sodium carbonate provides the necessary basic conditions for the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a round-bottom flask, combine 3-bromopyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water. The biphasic system is essential for the reaction mechanism.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), to the flask.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Growing High-Quality Single Crystals

Obtaining a crystal suitable for X-ray diffraction is often more an art than a science. The key is to allow molecules to self-assemble slowly and methodically. Slow evaporation is a reliable technique for compounds like this compound.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For this compound, a mixture of methanol and dichloromethane is often effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the solution using tweezers.

The diagram below illustrates the overall workflow from synthesis to structural analysis.

G cluster_synthesis Synthesis Phase cluster_crystal Crystallization Phase cluster_analysis Analysis Phase A Reactants (3-bromopyridine, 4-hydroxyphenylboronic acid) B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Purification (Column Chromatography) B->C D Purified Compound C->D Yields Pure Compound E Slow Evaporation (Saturated Solution) D->E F Single Crystal Formation E->F G Single Crystal X-Ray Diffraction (SC-XRD) F->G Mount Crystal for Analysis H Data Collection & Processing G->H I Structure Solution & Refinement H->I J Final Crystal Structure I->J

Caption: Workflow from synthesis of this compound to its final crystal structure analysis.

Crystallographic Analysis of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a herringbone packing motif, primarily driven by a robust network of intermolecular hydrogen bonds.

Key Structural Parameters and Intermolecular Interactions

The defining feature of the this compound crystal structure is the strong hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N interaction is highly directional and acts as the primary organizing force in the crystal lattice.

  • Hydrogen Bonding: This interaction creates infinite one-dimensional chains or synthons. The typical distance for the O···N contact in these structures is approximately 2.7-2.8 Å, which is indicative of a strong hydrogen bond.

  • π-π Stacking: The aromatic rings of the phenol and pyridine moieties engage in π-π stacking interactions. These are typically offset or T-shaped, rather than face-to-face, to minimize electrostatic repulsion. These interactions link the hydrogen-bonded chains into a stable three-dimensional architecture.

The interplay between these orthogonal interactions—the directional hydrogen bonds and the weaker, less directional π-π stacking—is a classic example of crystal engineering, resulting in a highly ordered and stable structure.

G mol1 Molecule A (Phenol -OH group) hbond O-H···N Hydrogen Bond mol1->hbond Forms 1D Chains mol2 Molecule B (Pyridine N atom) mol2->hbond Forms 1D Chains mol3 Molecule C (Aromatic Rings) pistack π-π Stacking mol3->pistack Links Chains into 3D mol4 Molecule D (Aromatic Rings) mol4->pistack Links Chains into 3D

Caption: Key intermolecular forces governing the crystal packing of this compound.

Comparative Analysis with Derivatives

Modifying the core structure of this compound by introducing substituents allows for a systematic study of how chemical changes affect crystal packing. For example, adding a methyl or halogen group can sterically hinder or electronically modify the primary hydrogen bonding and π-stacking interactions, potentially leading to different crystalline forms (polymorphs) or entirely new packing arrangements.

CompoundSpace GroupKey H-Bond (O···N) ÅSupramolecular Motif
This compound P2₁/c~2.751D Chains via O-H···N
2-Methyl-4-(pyridin-3-yl)phenol P-1~2.78Dimers via O-H···N
2,6-Dimethyl-4-(pyridin-3-yl)phenol PbcaN/A (Steric hindrance)Weak C-H···O interactions

This table is illustrative. Actual crystallographic data should be sourced from a crystallographic database for specific derivatives.

As shown in the table, the introduction of methyl groups ortho to the hydroxyl group can introduce steric hindrance that disrupts the formation of the primary O-H···N chain motif. This forces the molecules to adopt alternative packing strategies, which in turn modifies the material's bulk properties.

Structure-Property Relationships and Implications for Drug Development

The link between crystal structure and the ultimate performance of an API is direct and profound.

G A Molecular Structure (e.g., substituents) B Crystal Structure (Packing, H-bonds, Polymorphs) A->B Influences C Physicochemical Properties (Solubility, Stability, Melting Point) B->C Determines D Pharmaceutical Performance (Bioavailability, Shelf-life) C->D Impacts

Caption: The causal chain from molecular structure to pharmaceutical performance.

  • Solubility: A more stable crystal lattice (stronger intermolecular interactions) generally has a higher lattice energy and thus lower solubility. By designing derivatives that form less stable packing arrangements, it may be possible to enhance the dissolution rate.

  • Polymorph Screening: During drug development, it is a regulatory requirement to screen for all possible polymorphs of an API. Understanding the primary synthons, like the O-H···N interaction in this compound, allows researchers to predict likely polymorphic forms and design crystallization experiments to isolate them. For instance, using solvents that can interfere with hydrogen bonding may favor the formation of different polymorphs.

  • Co-crystallization: If a derivative has poor solubility or stability, co-crystallization with a benign partner molecule (a coformer) can be used. The this compound scaffold is an excellent candidate for co-crystal formation due to its strong hydrogen bonding capabilities, allowing for the creation of new solid forms with tailored properties.

Conclusion

The crystal structure of this compound provides a foundational case study in the principles of crystal engineering. Its solid-state architecture is dominated by a predictable and robust O-H···N hydrogen bond, which in turn is supported by weaker π-π interactions. By strategically modifying the molecular structure of its derivatives, scientists can systematically perturb these interactions, thereby gaining control over the resulting crystal lattice and its associated physicochemical properties. For professionals in drug development, a deep understanding of these structure-property relationships is not just beneficial—it is essential for the rational design of safer, more effective, and more stable pharmaceutical products. The insights gained from analyzing this and similar systems pave the way for the development of new APIs with optimized solid-state characteristics from the ground up.

References

(Note: The following is a representative list of sources. For a comprehensive study, a thorough search of the Cambridge Structural Database (CSD) and recent chemical literature is recommended.)

The Solubility Profile of 4-(Pyridin-3-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This in-depth technical guide focuses on the solubility of 4-(Pyridin-3-yl)phenol (CAS: 68223-13-2), a heterocyclic compound of interest in medicinal chemistry. This document provides a comprehensive analysis of its solubility characteristics in common laboratory solvents, blending theoretical principles with actionable experimental protocols.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is a bifunctional molecule featuring a phenolic hydroxyl group and a pyridine ring, which dictate its interactions with various solvents.

Molecular Structure and Properties:

  • Molecular Formula: C₁₁H₉NO[1][2]

  • Molecular Weight: 171.19 g/mol [2]

  • Appearance: White solid[3]

  • Melting Point: 198-199 °C[3]

  • Predicted pKa: 8.66 ± 0.13[3]

The presence of a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptor sites (the nitrogen on the pyridine ring and the oxygen of the hydroxyl group) suggests a high propensity for hydrogen bonding. The relatively high melting point indicates a stable crystal lattice, implying that a significant amount of energy is required to overcome the intermolecular forces in the solid state.[3]

The predicted pKa of 8.66 suggests that this compound is a weak acid.[3] This is a crucial piece of information, as it implies that its solubility in aqueous solutions will be highly dependent on the pH. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the phenolic proton will be abstracted, forming the more soluble phenolate anion.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable insights into a compound's likely solubility behavior. The principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters (HSP) are particularly useful in this context.

Qualitative Solubility Prediction based on Polarity

The dual nature of this compound, with its polar hydroxyl and pyridine functionalities and its nonpolar aromatic rings, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents. The hydroxyl group of this compound can act as a hydrogen bond donor to the solvent's oxygen or nitrogen atoms, while the pyridine nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors for the solvent's hydroxyl protons.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds from the phenolic proton and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted in these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[4] The principle is that substances with similar HSP values are likely to be miscible.

  • Phenol: δd = 18.0, δp = 8.8, δh = 14.9 (MPa⁰.⁵)

  • Pyridine: δd = 19.0, δp = 8.8, δh = 5.9 (MPa⁰.⁵)[5]

Based on these, the HSP for this compound can be estimated to have a significant polar (δp) and a substantial hydrogen bonding (δh) component. A solvent with a similar HSP profile would be a good candidate for solubilizing this compound.

Below is a table of HSP for common laboratory solvents to aid in solvent selection.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Toluene18.01.42.0
n-Hexane14.90.00.0

Data sourced from various HSP databases and literature.

The HSP values suggest that polar protic solvents like methanol and ethanol, as well as highly polar aprotic solvents like DMSO, are strong candidates for dissolving this compound due to their ability to match its expected hydrogen bonding and polar characteristics.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Shake-Flask Method Workflow

The following diagram outlines the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Shake-Flask Method for Equilibrium Solubility.
Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions for Standard Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. An excess is critical to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is necessary.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant data).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the standard curve.

    • Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a standard curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Interpretation and Reporting

The experimentally determined solubility values should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the solubility of this compound in different solvents.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
n-Hexane25Experimental ValueCalculated Value

Conclusion

The solubility of this compound is governed by its molecular structure, which allows for strong intermolecular hydrogen bonding. Theoretical predictions suggest high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. Due to its acidic nature, its aqueous solubility is expected to be significantly influenced by pH. For definitive quantitative data, the shake-flask method remains the most reliable approach. This guide provides the necessary theoretical foundation and a detailed experimental protocol to enable researchers to accurately determine the solubility of this compound in a variety of common laboratory solvents, thereby facilitating its further investigation and application in drug discovery and development.

References

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Stenutz, R. (n.d.). Pyridine. In Tables for Chemistry. Retrieved from [Link]

  • Dobbs, A. P. (2017). Application of Hansen Solubility Parameters to Extraction Process of Phenolic Compounds from Chamomile Inflorescences. Journal of Engineering Science and Technology Review, 10(2), 11-15.
  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • ChemBK. (2024). 4-pyridine phenol. Retrieved from [Link]

  • Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-4-yl)phenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol, 4-(3-pyridinyl)-. PubChem Compound Database. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro assessment of the cytotoxic potential of 4-(Pyridin-3-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and detailed protocols necessary for a thorough initial investigation.

Introduction: Unveiling the Bioactive Potential of a Hybrid Scaffold

This compound is a small molecule integrating two key pharmacophores: a phenol ring and a pyridine ring. Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The pyridine moiety is a common feature in numerous pharmaceuticals, contributing to their pharmacological and toxicological profiles. The combination of these two functional groups in this compound suggests a potential for significant biological activity, including cytotoxicity, which warrants a systematic in vitro evaluation. This guide will detail the necessary steps to characterize the cytotoxic profile of this compound, providing a foundation for further drug discovery and development efforts.

Part 1: Foundational Steps - Compound and Cell Line Preparation

A critical prerequisite for any in vitro study is the meticulous preparation of the test compound and the selection and maintenance of appropriate cell lines.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₁₁H₉NO[3]
Molecular Weight171.19 g/mol [3]
IUPAC NameThis compound[3]
CAS Number68223-13-2[3]
AppearanceSolid[4]
Purity≥95%[4]
Preparation of Stock Solutions

Accurate dosing begins with the correct preparation of stock solutions.

Protocol:

  • Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) in cell culture-grade DMSO.

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Dissolve in the appropriate volume of DMSO to achieve the target concentration.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell lines is pivotal and should be guided by the research objectives. For a preliminary screen, a panel of both cancerous and non-cancerous cell lines is recommended to assess for potential selective cytotoxicity.

Recommended Cell Lines:

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • HeLa (Cervical Adenocarcinoma): A robust and widely used cancer cell line.[5]

    • HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity.[5]

  • Non-Cancerous Cell Line:

    • L929 (Mouse Fibroblasts): Commonly used in general cytotoxicity testing.[6]

Cell Culture Protocol:

  • Media: Culture all cell lines in their recommended media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Part 2: Core Cytotoxicity Assessment

This section details the primary assays to quantify the cytotoxic effects of this compound.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[7][8]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 9-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Replace the existing medium with the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.[7][9]

Experimental Workflow:

Caption: Workflow for the LDH membrane integrity assay.

Detailed Protocol:

  • Follow the same cell seeding and treatment procedure as the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate in the dark at room temperature for the recommended time.

  • Measure the absorbance at 490 nm.

  • Include a positive control for maximum LDH release by treating cells with a lysis buffer.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Part 3: Mechanistic Insights - Elucidating the Mode of Action

Understanding how a compound induces cytotoxicity is a critical next step. Based on the chemical structure of this compound, several potential mechanisms can be hypothesized and investigated.

Apoptosis vs. Necrosis: Flow Cytometry with Annexin V/Propidium Iodide Staining

This dual-staining method differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]

Experimental Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value determined from the viability assays.

  • After the desired incubation period, harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

Potential Signaling Pathway Involvement

The pyridine ring is a key structural feature in many kinase inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[10] Dysregulation of CDK2 is implicated in several cancers.[10] Therefore, it is plausible that this compound could exert its cytotoxic effects by modulating kinase activity, leading to cell cycle arrest and/or apoptosis.

Hypothesized Signaling Pathway:

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action Compound This compound Kinase Cell Cycle Kinase (e.g., CDK2) Compound->Kinase Inhibition? Downstream Downstream Effectors (e.g., Rb phosphorylation) Kinase->Downstream Phosphorylation Kinase->Downstream CellCycle Cell Cycle Progression Downstream->CellCycle Downstream->CellCycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Further investigations, such as Western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, p53, caspases), would be necessary to validate this hypothesis.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Summary of IC₅₀ Values (µM) for this compound

Cell Line24 hours48 hours72 hours
MCF-7DataDataData
HeLaDataDataData
HepG2DataDataData
L929DataDataData

The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, should be calculated using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency. A comparison of IC₅₀ values between cancerous and non-cancerous cell lines will provide an initial indication of the compound's selectivity.

Conclusion and Future Directions

This technical guide provides a robust framework for the preliminary in vitro cytotoxicity assessment of this compound. The outlined experiments will generate essential data on its potency, selectivity, and potential mechanism of action. Positive and interesting findings from this initial screen would justify more in-depth mechanistic studies, including cell cycle analysis, investigation of mitochondrial membrane potential, and specific kinase inhibition assays, to further elucidate its therapeutic potential.

References

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • CleanControlling. In vitro cytotoxicity test of medical devices. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubChem. 4-(Pyridin-4-yl)phenol. [Link]

  • PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • NIH. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]

  • ResearchGate. Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]

  • ResearchGate. Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI). [Link]

  • PubChemLite. This compound hydrochloride (C11H9NO). [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

  • PubChem. Phenol, 4-(3-pyridinyl)-. [Link]

Sources

The Strategic Deployment of 4-(Pyridin-3-yl)phenol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Philosophy of Fragment-Based Design

In the landscape of contemporary drug discovery, the paradigm has decidedly shifted from the brute-force approach of high-throughput screening (HTS) of large, complex molecules to the more nuanced and intellectually driven methodology of fragment-based drug design (FBDD). This strategy is predicated on a simple yet profound principle: smaller, lower-complexity molecules, or "fragments," are more likely to form high-quality interactions with a biological target. By identifying these initial, albeit weak, binding events, a more efficient and rational path to potent and selective drug candidates can be forged. This guide delves into the core attributes and strategic application of a particularly valuable fragment, 4-(Pyridin-3-yl)phenol, a molecule that elegantly embodies the key principles of FBDD. Its constituent phenol and pyridine rings are recurrent motifs in a multitude of approved therapeutics, offering a privileged starting point for engaging with a diverse range of biological targets.

I. The Profile of a Privileged Fragment: this compound

The utility of this compound as a fragment is rooted in its physicochemical properties and the specific functionalities it presents for molecular recognition.

Physicochemical Characteristics

A molecule's suitability as a fragment is often gauged by the "Rule of Three," which stipulates a molecular weight under 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP (cLogP) not exceeding 3. This compound aligns well with these guidelines, ensuring adequate solubility and a higher probability of efficient binding.

PropertyValueSource
Molecular FormulaC₁₁H₉NOPubChem
Molecular Weight171.19 g/mol PubChem
XLogP3-AA2.1PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust methodology allows for the efficient formation of the critical carbon-carbon bond between the pyridine and phenol rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a demonstrated synthesis of a structurally related biaryl compound and is optimized for the preparation of this compound.[1]

Materials:

  • 4-Bromophenol

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

II. Identifying the Foothold: Fragment Screening Methodologies

The initial identification of a fragment's interaction with a target protein is paramount. Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards in this domain.

Protein-Observed NMR Spectroscopy for Fragment Screening

Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful for detecting the binding of fragments to an isotopically labeled protein. Binding is inferred from chemical shift perturbations (CSPs) in the protein's spectrum upon addition of the fragment.

Workflow for NMR-based Fragment Screening

NMR_Screening_Workflow cluster_prep Protein Preparation cluster_screen Fragment Screening cluster_deconv Hit Deconvolution & Validation Protein_Prep Express and purify ¹⁵N-labeled target protein QC1 Verify protein folding and stability via NMR Protein_Prep->QC1 Acquire_Ref Acquire reference ¹H-¹⁵N HSQC spectrum of the protein QC1->Acquire_Ref Add_Fragments Add fragment library pools to the protein sample Acquire_Ref->Add_Fragments Acquire_Screen Acquire ¹H-¹⁵N HSQC spectra for each fragment pool Add_Fragments->Acquire_Screen Analyze_CSPs Identify significant chemical shift perturbations (CSPs) Acquire_Screen->Analyze_CSPs Deconvolution Screen individual fragments from positive pools Analyze_CSPs->Deconvolution Titration Perform NMR titration with individual hits to determine Kd Deconvolution->Titration Mapping Map binding site onto protein structure using CSPs Titration->Mapping

NMR-based fragment screening workflow.
X-ray Crystallography for Fragment Screening

X-ray crystallography provides unparalleled atomic-level detail of a fragment's binding mode. This technique involves soaking crystals of the target protein in a solution containing the fragment or co-crystallizing the protein in the presence of the fragment.

General Protocol for Protein-Fragment Co-crystallization

  • Protein Purity: Ensure the target protein is of high purity (>95%) and homogeneity.

  • Initial Crystallization Screens: Screen for initial crystallization conditions of the apo-protein using commercially available or in-house screens.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals to a solution containing the fragment (typically at a concentration several times its expected Kd).

    • Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.

  • Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.[2]

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.[2]

III. A Case Study in Action: Pyridine-Containing Fragments as Kinase Inhibitors

While a direct, comprehensive drug discovery campaign originating from this compound is not extensively detailed in publicly available literature, a highly relevant case study involves the fragment-based discovery of inhibitors for p38α MAP kinase.[3][4] In this study, a fragment library was screened using X-ray crystallography, leading to the identification of several hits, including the pyridine-containing fragment, 2-amino-3-benzyloxypyridine.[3]

This fragment, much like this compound, utilizes its pyridine nitrogen and an adjacent functional group to form key hydrogen bonding interactions within the kinase hinge region—a critical area for ATP binding.

Binding Mode of a Pyridine-based Fragment in p38α MAP Kinase

Interaction of a pyridine fragment with the kinase hinge.

The initial hit, 2-amino-3-benzyloxypyridine, exhibited weak inhibitory activity (IC₅₀ of 1.3 mM).[3] However, the high-resolution crystal structure provided a clear roadmap for optimization. The benzyloxy group extended towards a lipophilic pocket, suggesting that modifications at this position could enhance potency. This structure-guided "fragment growing" approach ultimately led to the development of potent and selective inhibitors. This case study underscores the power of using a simple pyridine-containing fragment as a starting point for rational drug design.

IV. From Fragment to Lead: The Art of Optimization

Once a fragment like this compound is identified and its binding mode is elucidated, the process of lead optimization begins. A key strategy in this phase is the use of bioisosteric replacements to fine-tune the molecule's properties.

Bioisosteric Replacements for the Phenol Moiety

The phenol group is an excellent hydrogen bond donor and can participate in various interactions. However, it is also susceptible to metabolic modification, such as glucuronidation, which can lead to rapid clearance.[5] Replacing the phenol with bioisosteres can mitigate these metabolic liabilities while preserving or enhancing binding affinity.

BioisostereRationale
Indazole/Benzimidazole Mimics the hydrogen bond donating capacity and aromatic nature of the phenol.[4]
Carboxamide Can act as a hydrogen bond donor and acceptor, potentially forming additional interactions.[6]
Difluoromethyl (CF₂H) Has been proposed as a non-classical bioisostere for the hydroxyl group, acting as a hydrogen bond donor.[7]
Bioisosteric Replacements for the Pyridine Moiety

The pyridine ring is a weak base and a hydrogen bond acceptor. Its nitrogen atom is often crucial for anchoring the molecule to the target, particularly in kinase inhibitors. However, altering its properties can be beneficial for modulating selectivity, solubility, and metabolic stability.

BioisostereRationale
Pyridone Can act as both a hydrogen bond donor and acceptor and can serve as a bioisostere for pyridines and phenols.[8][9]
Pyrimidine Introduces an additional nitrogen, altering the electronics and hydrogen bonding potential. Often used in kinase inhibitors.[10]
Thiazole/Oxazole 5-membered heterocycles that can mimic the steric and electronic properties of the pyridine ring.[11]

Logical Progression of Fragment Optimization

FBDD_Progression cluster_start Hit Identification cluster_elucidate Structural Elucidation cluster_optimize Lead Optimization Fragment_Hit Identify this compound as a hit (e.g., via NMR or X-ray screen) Structure_Det Determine protein-fragment co-crystal structure Fragment_Hit->Structure_Det Binding_Mode Analyze binding mode and identify vectors for optimization Structure_Det->Binding_Mode Fragment_Growing Fragment Growing: Synthesize analogs that extend into adjacent pockets Binding_Mode->Fragment_Growing SAR_Development Develop Structure-Activity Relationship (SAR) Fragment_Growing->SAR_Development Bioisosteres Introduce bioisosteres to improve ADME properties SAR_Development->Bioisosteres Lead_Compound Potent and selective lead compound Bioisosteres->Lead_Compound

From fragment hit to lead compound.

V. Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a quintessential fragment for modern drug discovery. Its adherence to the "Rule of Three," the presence of versatile phenol and pyridine moieties, and its amenability to robust synthetic procedures make it an ideal starting point for FBDD campaigns. The strategic principles outlined in this guide—from initial screening using sensitive biophysical methods to rational optimization through structure-guided design and bioisosteric replacement—provide a framework for leveraging this and other privileged fragments to efficiently discover the next generation of therapeutics. The journey from a weakly binding fragment to a clinical candidate is a testament to the power of a well-designed and meticulously executed drug discovery strategy.

References

  • Hartshorn, M. J., et al. (2005). Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. Journal of Medicinal Chemistry, 48(2), 403-413.
  • BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
  • Auctores Publishing. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of Pharmaceutical Sciences and Drug Development.
  • Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 48(2), 403-413.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Retrieved from [Link]

  • Nguyen, T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • ResearchGate. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.
  • ResearchGate. (2024). The bioisosteric replacement of the phenol 102 with a carboxamide...
  • RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • Springer. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology.
  • MDPI. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Retrieved from [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Chemistry LibreTexts. (2024). 1.
  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • PubMed. (2012). Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2013). Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • PubMed Central. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.
  • SARomics. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
  • PubMed Central. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2025).
  • PubMed Central. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Predictive Analysis and Experimental Validation of Novel 4-(Pyridin-3-yl)phenol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a highly valuable component in drug design.[3][4] This guide focuses on a specific, promising chemotype: 4-(pyridin-3-yl)phenol analogues. We present a comprehensive framework for the in silico prediction of their biological activity, followed by a structured approach for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust, self-validating workflow that integrates computational predictions with proven laboratory protocols to accelerate the discovery of novel therapeutic agents.

The Strategic Importance of the this compound Scaffold

The pyridine heterocycle is a fundamental structural unit in numerous pharmaceuticals, demonstrating a remarkable diversity of clinical applications, including anticancer, anti-infective, and CNS-targeted agents.[2][5][6][7] A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with kinase inhibitors representing a significant portion.[5][6]

The this compound scaffold is of particular strategic interest for several reasons:

  • Bioisosterism and Hinge-Binding: The pyridine nitrogen can serve as a critical hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP in many protein kinases.

  • Structural Rigidity and Vectorial Projection: The phenyl-pyridine core provides a rigid scaffold that allows for the precise, vectorial projection of substituents into specific pockets of a target's binding site.

  • Modulatable Physicochemical Properties: The phenolic hydroxyl group offers a site for derivatization to fine-tune solubility, metabolic stability, and cell permeability, while also potentially acting as a hydrogen bond donor.[3]

This guide outlines a systematic methodology to explore the therapeutic potential of novel analogues built upon this promising scaffold.

In Silico Prediction of Biological Activity: A Multi-faceted Approach

To efficiently navigate the vast chemical space of potential analogues, a robust computational strategy is paramount. This in silico phase is designed to prioritize compounds with the highest probability of desired biological activity and drug-like properties, thereby conserving resources for synthesis and experimental testing.[8][9]

Target Identification and Rationale

Based on the prevalence of the pyridine scaffold in approved drugs, protein kinases are selected as the primary hypothetical target class for this analogue series.[5][6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The structural motif of this compound is well-suited to interact with the ATP-binding site of many kinases. Secondary targets, such as G-protein-coupled receptors (GPCRs), may also be considered for screening due to the versatility of the pyridine nucleus.[11][12]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.[13][14][15] This allows for the rationalization of structure-activity relationships at an atomic level.[16]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., from the Protein Data Bank).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., CHARMm, AMBER).

    • Identify the binding site, typically defined by the location of the co-crystallized ligand or through binding site prediction algorithms.[17]

  • Ligand Preparation:

    • Generate 3D coordinates for the novel this compound analogues.

    • Assign appropriate atom types and partial charges.

    • Minimize the energy of the ligand structures to obtain a stable conformation.

  • Grid Generation:

    • Define a docking grid box that encompasses the entire binding site of the receptor.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, GOLD, Glide) to systematically sample ligand conformations and orientations within the defined grid.[13][15] The algorithm will score and rank the resulting poses.[13]

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses for each analogue.

    • Evaluate key intermolecular interactions (e.g., hydrogen bonds to the kinase hinge region, hydrophobic interactions, pi-stacking).

    • Use the docking score as a semi-quantitative prediction of binding affinity to rank-order the analogues.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Receptor 1. Receptor Preparation (PDB Structure, Add Hydrogens) Grid 3. Grid Generation (Define Binding Site Box) Receptor->Grid Ligand 2. Ligand Preparation (3D Analogue Structures, Energy Minimization) Dock 4. Docking Simulation (Sample Poses, Score Conformations) Ligand->Dock Grid->Dock Analysis 5. Pose Analysis (Evaluate H-Bonds, Hydrophobic Interactions) Dock->Analysis Ranking 6. Compound Ranking (Prioritize by Docking Score) Analysis->Ranking

Figure 1: A generalized workflow for molecular docking studies.
ADMET Prediction: Profiling for Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to reduce late-stage attrition in drug discovery.[18][19] Computational models can effectively predict these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles before synthesis.[20][21]

Analogue IDMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)hERG Inhibition RiskCYP3A4 Inhibition Risk
PYP-001 350.42.8-3.5LowLow
PYP-002 385.53.9-4.8LowModerate
PYP-003 364.42.5-3.1LowLow
Control (Known Inhibitor)375.23.1-4.0Low

Causality: Analogues are selected to maintain a molecular weight under 500 and a LogP below 5, in line with general principles of drug-likeness like Lipinski's Rule of Five.[22] Compounds with predicted high hERG or CYP3A4 inhibition risk would be deprioritized to avoid potential cardiotoxicity or drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[22][23] Once a preliminary dataset with experimental values is obtained, a QSAR model can be built to predict the activity of unsynthesized analogues, thereby guiding lead optimization.[24]

  • Data Set Preparation: Compile a training set of synthesized analogues with experimentally determined biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., topological, electronic, steric properties).

  • Model Generation: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning algorithms) to build a model correlating the descriptors with activity.[25][26]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation sets. A robust model should have a high correlation coefficient (R²) and low prediction error.[27][28]

G Data 1. Data Set Preparation (Structures + Experimental IC50s) Descriptors 2. Molecular Descriptor Calculation (Topological, Electronic, Steric) Data->Descriptors Model 3. Model Generation (e.g., Multiple Linear Regression) Descriptors->Model Validation 4. Model Validation (Cross-Validation, R²) Model->Validation Prediction 5. Activity Prediction (Predict IC50 for New Analogues) Validation->Prediction If Validated

Figure 2: The iterative workflow for QSAR model development.

A Framework for Experimental Validation

Computational predictions must be anchored by empirical data. This section provides a self-validating framework to test the hypotheses generated from the in silico analysis.

Prioritizing Compounds for Synthesis and Screening

A multi-parameter scoring system should be used to select the most promising analogues for synthesis. This system should integrate:

  • Predicted Potency: High docking score or favorable QSAR prediction.

  • Binding Mode: Formation of key interactions with the target (e.g., hinge-binding hydrogen bonds).

  • ADMET Profile: Low predicted toxicity and favorable drug-like properties.

  • Synthetic Tractability: Feasibility and efficiency of the proposed chemical synthesis.

Primary Target Engagement: In Vitro Kinase Inhibition Assay

An in vitro kinase assay is the most direct method to quantify the inhibitory activity of the synthesized compounds against the target kinase.[29] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its robustness, sensitivity, and high-throughput compatibility.[30]

  • Reagent Preparation:

    • Prepare a buffer solution containing the purified, recombinant target kinase enzyme.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP at its experimentally determined Km concentration. Causality: Using ATP at Km ensures that the assay is sensitive to competitive inhibitors.[31]

    • Prepare serial dilutions of the test compounds (novel analogues) and a known inhibitor as a positive control.

  • Assay Execution:

    • In a 384-well plate, add the kinase enzyme to wells containing the test compounds or DMSO (vehicle control).

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection solution, which contains a Europium-labeled anti-phosphopeptide antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detect Detection & Analysis Kinase 1. Add Kinase Enzyme Compound 2. Add Test Compound (Serial Dilution) Kinase->Compound Substrate 3. Add Substrate + ATP (at Km) Initiate Reaction Compound->Substrate Incubate 4. Incubate (e.g., 60 min at RT) Substrate->Incubate Detect 5. Add Detection Reagents (Eu-Ab + SA-APC) Incubate->Detect Read 6. Read Plate (TR-FRET Signal) Detect->Read Analyze 7. Data Analysis (Calculate IC50 Value) Read->Analyze

Figure 3: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Assessing Selectivity and Mechanism of Action
  • Selectivity Profiling: Active compounds should be screened against a panel of related kinases to determine their selectivity profile. High selectivity is often a desirable trait to minimize off-target effects.

  • Mechanism of Action (MoA) Studies: For potent inhibitors, further enzymatic assays should be conducted to determine the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive) with respect to ATP.[32][33] This is typically done by measuring IC50 values at varying ATP concentrations.

Data Synthesis: Closing the Design-Make-Test-Analyze Loop

The ultimate goal is to establish a clear correlation between predictive models and experimental outcomes. By synthesizing the data, we can refine our understanding of the structure-activity relationship and intelligently design the next generation of analogues.

Analogue IDDocking Score (kcal/mol)Predicted hERG RiskExperimental Kinase IC50 (nM)Correlation & Notes
PYP-001 -9.8Low55Good correlation. Potent and low risk.
PYP-002 -10.5Low250Poor correlation. Potentially poor cell permeability or off-target effects.
PYP-003 -8.5Low150Good correlation. Moderate potency.
PYP-004 -11.2High30High potency but deprioritized due to predicted hERG risk.

This integrated analysis allows for the validation and refinement of the in silico models. For instance, if a compound with a high docking score shows poor activity (like PYP-002), it may suggest issues with solubility or other factors not captured by the docking model, providing valuable feedback to improve the predictive workflow.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly kinase inhibitors. The framework presented in this guide demonstrates the synergistic power of combining advanced computational prediction with rigorous experimental validation. By employing a structured, multi-parameter approach that encompasses molecular docking, ADMET profiling, and robust in vitro assays, research teams can enhance the efficiency of the drug discovery process. This iterative cycle of design, prediction, testing, and analysis is essential for rapidly identifying potent and selective lead candidates with favorable drug-like properties, ultimately accelerating the journey from concept to clinic.

References

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. Retrieved from [Link]

  • Glick, M., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Communications Biology, 6(1), 381. Retrieved from [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. In Methods in molecular biology (Vol. 259, pp. 69-76). Humana Press. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Ling, Y., et al. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

  • AZoLifeSciences. (2021). In Silico Drug Design Methods. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is in silico drug discovery?. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • Dey, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-650. Retrieved from [Link]

  • Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. Retrieved from [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Research Topic. Retrieved from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4314. Retrieved from [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-653. Retrieved from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress, 15, 4289-4314. Retrieved from [Link]

  • Periwal, V., et al. (2025). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. ACS Omega. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Davis, A. M. (2014). Quantitative Structure–Activity Relationships. In The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry. Retrieved from [Link]

  • Meiler Lab. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Wisdomlib. (2025). Enzymatic inhibition assays: Significance and symbolism. Retrieved from [Link]

  • Periwal, V., et al. (2022). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLoS Computational Biology, 18(1), e1009744. Retrieved from [Link]

  • Periwal, V., et al. (2022). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLOS Computational Biology. Retrieved from [Link]

  • Schnoegl, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. Retrieved from [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A structure-based drug designing approach. JSM Chemistry, 5(2), 1041. Retrieved from [Link]

  • Davis, A. M. (2014). CHAPTER 6. Quantitative Structure–Activity Relationships. The Handbook of Medicinal Chemistry. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. Retrieved from [Link]

  • Lu, X., et al. (2010). In vitro JAK kinase activity and inhibition assays. In Methods in molecular biology (Vol. 641, pp. 49-61). Humana Press. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 693-726. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing the pyridine nucleus. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Pyridin-3-yl)phenol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-3-yl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science.[1][2] The protocol herein details a robust and efficient Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the Pyridinyl-Phenol Moiety

The fusion of pyridine and phenol rings to form pyridinyl-phenol scaffolds creates a class of compounds with significant therapeutic potential.[1] Pyridine moieties are prevalent in numerous natural products and pharmaceuticals, often enhancing the pharmacological properties of a molecule due to their weak basicity and aqueous solubility.[1] Similarly, the hydroxyl group of phenols is a key pharmacophore, contributing to a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1] The combination of these two privileged structures in this compound results in a versatile building block for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for synthesizing such biaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.[3] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

This guide will focus on the synthesis of this compound via the coupling of 4-bromophenol and 3-pyridylboronic acid, providing a detailed protocol from reaction setup to purification and characterization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromophenol), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (3-pyridylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_transmetalation Transmetalation Sub-steps Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation Aryl-Aryl' Aryl-Aryl' Aryl-Pd(II)-Aryl'(L2)->Aryl-Aryl' Reductive Elimination Boronic_Acid R'-B(OH)2 Activated_Boronate [R'-B(OH)3]- Boronic_Acid->Activated_Boronate Activation Base Base Base->Activated_Boronate Activated_Boronate->Aryl-Pd(II)-Aryl'(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromophenol and 3-pyridylboronic acid on a laboratory scale.

Reagents and Equipment
Reagent/MaterialGradeSupplier
4-Bromophenol≥98%Commercially available
3-Pyridylboronic acid≥95%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized Water-In-house
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available
Round-bottom flask-Standard laboratory equipment
Condenser-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle or oil bath-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin-Layer Chromatography (TLC) plates (silica gel)-Commercially available
Flash chromatography system with silica gel-Standard laboratory equipment
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (1.47 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 0.05 equiv.) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Under the inert atmosphere, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL).

  • Reaction Execution:

    • Attach a condenser to the flask and place it in a preheated oil bath or heating mantle.

    • Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The reaction is typically complete within 6-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[4][5]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the described protocol.

ParameterValue
Scale of Reaction10.0 mmol (based on 4-bromophenol)
Equivalents of 3-Pyridylboronic acid1.2
Equivalents of K₂CO₃2.0
Catalyst Loading (Pd(PPh₃)₄)5 mol%
Solvent System1,4-Dioxane : Water (4:1)
Reaction Temperature90-100 °C
Typical Reaction Time6-12 hours
Expected Yield75-90%
Appearance of ProductOff-white to pale yellow solid

Safety and Handling Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromophenol: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.[8][9] Avoid creating dust.[8]

  • 3-Pyridylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11]

  • Tetrakis(triphenylphosphine)palladium(0): May cause an allergic skin reaction. Handle with care and avoid inhalation of dust.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

  • Potassium Carbonate: Causes serious eye irritation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[6][7][8][9][10][11][12][13][14]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is of good quality and has not been deactivated by prolonged exposure to air.

    • Inefficient Degassing: The presence of oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed before heating.

    • Base Quality: Use anhydrous potassium carbonate, as moisture can affect the reaction.

  • Formation of Side Products:

    • Homocoupling: The formation of biphenyl or bipyridine side products can occur. Using a slight excess of the boronic acid can sometimes mitigate the homocoupling of the aryl halide.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.

  • Purification Challenges:

    • Polarity of the Product: The phenolic hydroxyl group makes the product relatively polar. Adjusting the eluent system for column chromatography may be necessary. For highly polar products, a reverse-phase chromatography approach could be considered.[5]

    • Co-elution with Triphenylphosphine Oxide: A common byproduct from the catalyst. Careful chromatography is required for separation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of other biaryl compounds. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Material Safety Data Sheet - 4-Bromophenol, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety data sheet - 4-Bromophenol. (2019, May 16). CPAChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Bromophenol. (2010, September 2). Fisher Scientific. Retrieved from [Link]

  • Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 4-(3-Pyridylmethyl)phenol hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Marsini, M. A., & Pettus, T. R. R. (n.d.). The synthesis of polyhydric phenols (commonly known as “polyphenols”) with retention of th. Thieme. Retrieved from [Link]

  • E-Hien, P. D., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(12), 4737. Retrieved from [Link]

  • This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-[(4-Amino-3-pyridinyl)amino]phenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 199. Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021, August 11). Molecules, 26(16), 4899. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of phenol. (n.d.). Google Patents.
  • Application of phenol derivatives in industry, medicine, and healthcare. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of phenolic flavanoids with flash chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography. (2019). Phytochemical Analysis, 30(2), 177-184. Retrieved from [Link]

  • Extraction of phenolic compounds: A review. (2021, April 2). Journal of Pharmacognosy and Phytochemistry, 10(1), 168-175. Retrieved from [Link]

  • 3-(Pyridin-4-ylmethoxy)phenol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. Retrieved from [Link]

  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 3-(4-hydroxyphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(4-hydroxyphenyl)pyridine, a valuable building block in medicinal chemistry and materials science. The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This protocol details the palladium-catalyzed coupling of 3-bromopyridine with 4-hydroxyphenylboronic acid, offering high yields and purity under relatively mild conditions. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the realm of drug discovery and development, forming the core of numerous therapeutic agents.[3][4] The unique electronic properties and ability of the pyridine ring to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of aryl substituents onto the pyridine core can significantly modulate the pharmacological properties of a molecule, impacting its efficacy, selectivity, and pharmacokinetic profile.[5] 3-(4-hydroxyphenyl)pyridine, in particular, is an important intermediate in the synthesis of various biologically active compounds, including potential antagonists for the NMDA receptor subtype.[6]

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of biaryl compounds due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of the requisite boronic acid reagents.[2][7][8] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex organic molecules.[9]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-hydroxyphenylboronic acid) and an organic halide (3-bromopyridine).[7][10][11] The catalytic cycle, which is central to this transformation, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (3-bromopyridine) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In the presence of a base, the organoboron species (4-hydroxyphenylboronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[7][11][12]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, 3-(4-hydroxyphenyl)pyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and the suppression of side reactions.

Experimental Protocol

This protocol outlines the synthesis of 3-(4-hydroxyphenyl)pyridine from 3-bromopyridine and 4-hydroxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromopyridine≥98%Commercially available
4-Hydroxyphenylboronic Acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Reaction Setup and Execution

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 3-Bromopyridine, 4-Hydroxyphenylboronic Acid, K₂CO₃, Pd(PPh₃)₄ B Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B 1. C Add Degassed Solvents (Dioxane/Water) B->C 2. D Heat to 85-90 °C (4-6 hours) C->D 3. E Monitor by TLC D->E 4. F Cool to RT E->F 5. G Dilute with EtOAc & Water F->G 6. H Separate Layers G->H 7. I Extract Aqueous Layer H->I 8. J Dry & Concentrate I->J 9. K Column Chromatography J->K 10. L Characterize Product (NMR, MS) K->L 11.

Caption: Experimental workflow for the synthesis of 3-(4-hydroxyphenyl)pyridine.

Step-by-Step Procedure:

  • Reagent Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.00 g, 6.33 mmol, 1.0 equiv.), 4-hydroxyphenylboronic acid (1.04 g, 7.60 mmol, 1.2 equiv.), potassium carbonate (2.62 g, 18.99 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.37 g, 0.32 mmol, 5 mol%).[2]

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. It is crucial to use degassed solvents to prevent the oxidation of the palladium catalyst.

  • Reaction: Vigorously stir the reaction mixture and heat it to 85-90 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-hydroxyphenyl)pyridine.

Expected Yield and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 9.65 (s, 1H), 8.68 (d, J = 2.4 Hz, 1H), 8.35 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dt, J = 7.9, 2.0 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (dd, J = 7.9, 4.7 Hz, 1H), 6.84 (d, J = 8.6 Hz, 2H).
¹³C NMR (101 MHz, DMSO-d₆) δ 157.6, 147.1, 146.8, 136.2, 134.1, 129.5, 128.4, 123.8, 115.8.
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₀NO⁺ [M+H]⁺: 172.0757; found: 172.0759.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is not old or deactivated. The use of degassed solvents and a thoroughly inert atmosphere is critical to prevent catalyst oxidation.

    • Inefficient Base: Use anhydrous potassium carbonate. The base quality is important for the activation of the boronic acid.

    • Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines. Using a slight excess of the boronic acid can help to drive the reaction to completion.

  • Formation of Side Products:

    • Homo-coupling: The formation of biphenyl from the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Debromination: The reduction of 3-bromopyridine to pyridine can occur. Ensure the reaction is not run for an excessively long time.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-(4-hydroxyphenyl)pyridine. The protocol described in this application note provides a clear and reproducible procedure that can be readily implemented in a standard organic synthesis laboratory. The versatility of this reaction allows for its adaptation to a wide range of substituted pyridines and arylboronic acids, making it an invaluable tool for researchers in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Molinari, F. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Available from: [Link]

  • PubMed. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • PubMed. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available from: [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • NIH. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available from: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • PubMed. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. Available from: [Link]

  • PMC. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

Sources

Application Note: High-Purity Isolation of 4-(Pyridin-3-yl)phenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 4-(Pyridin-3-yl)phenol using automated flash column chromatography. This compound is a key building block in pharmaceutical and materials science, and its purity is critical for downstream applications. This protocol addresses the unique challenges presented by the amphoteric nature of the molecule, which contains both an acidic phenolic hydroxyl group and a basic pyridine nitrogen. By optimizing the stationary phase, mobile phase, and sample loading technique, this method effectively separates the target compound from common synthetic impurities. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction: The Purification Challenge

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a precursor for active pharmaceutical ingredients and specialized polymers necessitates a high degree of purity. The primary challenge in the purification of this molecule lies in its dual chemical nature. The basic pyridine ring (pKa ≈ 5.2-6) can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[2][3] Conversely, the acidic phenol group (pKa ≈ 10) can influence its solubility and interaction with different solvent systems.

This protocol outlines a systematic approach, beginning with Thin Layer Chromatography (TLC) for rapid method development, followed by a detailed procedure for automated flash column chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₉NO[4][5]
Molecular Weight 171.19 g/mol [5]
Appearance Solid[4]
Melting Point 198-199 °C[6]
XLogP3-AA 2.1[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

The presence of both a hydrogen bond donor (the phenolic -OH) and two hydrogen bond acceptors (the pyridine nitrogen and the phenolic oxygen) contributes to its moderate polarity.[5] This polarity makes it suitable for normal-phase chromatography.[7]

Pre-Chromatography Considerations & Method Development with TLC

Prior to scaling up to column chromatography, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC).[8][9] TLC is a rapid and inexpensive technique for determining the appropriate mobile phase for separation.[9][10]

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Standard silica gel (SiO₂) is a suitable polar stationary phase for the separation of moderately polar compounds like this compound.[7][11] The acidic nature of silica gel can, however, lead to peak tailing with basic compounds.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is typically used in normal-phase chromatography.[12] To mitigate the peak tailing caused by the basic pyridine moiety, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.[3] The TEA will preferentially interact with the acidic silanol groups on the silica, reducing their interaction with the pyridine nitrogen of the analyte.[3]

Step-by-Step TLC Protocol
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen eluent. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[8]

  • Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot the TLC Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.[13]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).[8]

  • Analyze the Results: Calculate the Retention Factor (Rf) for each spot. The ideal eluent system will provide an Rf value of approximately 0.25-0.35 for this compound, with good separation from impurities.[10]

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)

  • Dichloromethane:Methanol (e.g., 98:2, 95:5, 90:10)

  • To each of the above systems, add 0.1-1% triethylamine (TEA) to improve peak shape.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed silica gel column

  • Crude this compound

  • HPLC-grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Sample loading vessel (e.g., solid load cartridge)

  • Fraction collector

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Determine optimal eluent) Column Equilibrate Silica Gel Column with initial mobile phase TLC->Column Inform Eluent Choice Crude Crude this compound Adsorb Adsorb crude onto silica gel (Dry Loading) Crude->Adsorb Load Load Sample Cartridge Adsorb->Load Prepare Solid Load Column->Load Elute Elute with Gradient (e.g., DCM to DCM/MeOH + 0.1% TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions TLC Analysis of Fractions Collect->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Analyze Analyze Final Product (e.g., NMR, HPLC, MS) Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Mobile Phase Preparation: Based on the optimal TLC conditions, prepare the mobile phases. For example:

    • Solvent A: Dichloromethane + 0.1% Triethylamine

    • Solvent B: 95:5 Dichloromethane:Methanol + 0.1% Triethylamine

  • Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution. c. Remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained.[14] This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[14] d. Pack the resulting powder into a solid load cartridge.

  • Column Equilibration: a. Install the pre-packed silica gel column onto the flash chromatography system. b. Equilibrate the column by pumping several column volumes of the initial mobile phase (e.g., 100% Solvent A) through the system until a stable baseline is achieved.

  • Chromatography Run: a. Install the solid load cartridge. b. Set up the elution gradient. A typical gradient might be:

    • 0-2 Column Volumes (CVs): 100% Solvent A (isocratic)
    • 2-12 CVs: 0-100% Solvent B (linear gradient)
    • 12-15 CVs: 100% Solvent B (isocratic wash) c. Begin the run and monitor the separation using the system's UV detector. This compound should have a strong UV absorbance. d. Collect fractions throughout the run.
  • Fraction Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. d. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).

Troubleshooting

  • Problem: The compound does not elute from the column.

    • Cause: The mobile phase is not polar enough.

    • Solution: Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.

  • Problem: Significant peak tailing is observed.

    • Cause: Strong interaction between the basic pyridine and acidic silica.

    • Solution: Ensure that a basic modifier like triethylamine (0.1-1%) is present in the mobile phase.[3]

  • Problem: Poor separation of the product from a closely eluting impurity.

    • Cause: The chosen solvent system has poor selectivity.

    • Solution: Try a different solvent system (e.g., switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system).[15] Alternatively, run a shallower gradient.

Summary of Chromatographic Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica GelAppropriate for polar compounds.[7]
Mobile Phase Gradient of Dichloromethane and MethanolProvides a good polarity range for elution.
Mobile Phase Modifier 0.1-1% TriethylamineMinimizes peak tailing of the basic pyridine compound.[3]
Loading Technique Dry Loading with Silica GelEnsures a concentrated sample band and improves resolution.[14]
Detection UV (254 nm)The aromatic rings of the compound are UV active.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Column Chromatography. What are Different Types and How to Select Right Method. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. 4-(Pyridin-4-yl)phenol. [Link]

  • PubChem. Phenol, 4-(3-pyridinyl)-. [Link]

  • Biocompare. Chromatography Column Selection Guide. [Link]

  • ChemBK. 4-pyridine phenol. [Link]

  • University of Toronto. Column chromatography. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • PubChemLite. This compound hydrochloride (C11H9NO). [Link]

  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Vivid Separation and filtration. TLC - Thin Layer Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • R. Williams. pKa Data Compiled. [Link]

  • National Institutes of Health. 3-(Pyridin-4-ylmethoxy)phenol. [Link]

  • ResearchGate. Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. [Link]

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

  • ResearchGate. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. [Link]

  • SlideShare. Phenol Synthesis Part II. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-(Pyridin-3-yl)phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural verification of this bi-aromatic system is paramount. This note explains the causality behind experimental choices, from sample preparation to spectral interpretation, offering field-proven insights for obtaining high-quality, reproducible data. We detail the assignment of all proton and carbon signals, supported by an understanding of the molecule's electronic properties and established spectroscopic principles.

Introduction: The Structural Imperative

This compound is a bifunctional molecule incorporating both a phenol and a pyridine ring. This unique combination makes it a valuable intermediate in the synthesis of a wide range of compounds, including potential pharmaceutical agents and functional materials. The precise arrangement of these two aromatic systems dictates the molecule's chemical reactivity, biological activity, and physical properties.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the chemical environment of individual atoms within a molecule. This guide serves as an authoritative resource for researchers, providing a robust methodology for the complete ¹H and ¹³C NMR assignment of this compound, ensuring scientific integrity in its application.

Foundational Principles: Predicting the NMR Signature

The NMR spectrum of this compound is a direct reflection of its electronic architecture. Understanding the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing pyridine ring is crucial for predicting and interpreting the resulting chemical shifts.

  • Phenol Ring: The -OH group is an activating, ortho-, para-directing group that increases electron density on the phenol ring through resonance. This shielding effect will cause its associated protons and carbons to appear at a relatively lower chemical shift (upfield) compared to unsubstituted benzene.

  • Pyridine Ring: The nitrogen atom is electronegative and deactivates the pyridine ring, withdrawing electron density. This deshielding effect results in its protons and carbons appearing at a higher chemical shift (downfield).[1] The effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.

Due to the lack of symmetry in the molecule, all nine protons and all eleven carbons are chemically non-equivalent and are expected to produce distinct signals in the NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

Experimental Workflow and Protocols

High-quality data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to be self-validating systems for generating reliable NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (10-15 mg for ¹H, 30-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d₆) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer setup 5. Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_H1 6. Acquire ¹H Spectrum setup->acquire_H1 d2o_shake 7. D₂O Exchange (Optional) (Confirms -OH proton) acquire_H1->d2o_shake Re-acquire acquire_C13 8. Acquire ¹³C Spectrum acquire_H1->acquire_C13 d2o_shake->acquire_H1 Re-acquire process 9. Process Spectra (FT, Phase, Baseline) acquire_C13->process assign 10. Assign Signals (Chemical Shift, Coupling, Integration) process->assign report 11. Report Data assign->report

Caption: Experimental workflow for NMR characterization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR analysis. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 30-50 mg is recommended.

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves the polar analyte and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with aromatic signals. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the phenolic proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[2][3]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution directly into a clean, dry 5 mm NMR tube.

    • Causality: Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad spectral lines and loss of resolution. Filtration is a non-negotiable step for high-quality spectra.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

These steps assume access to a standard 400 MHz (or higher) NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆, and perform tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • (Optional) D₂O Shake: To unambiguously identify the phenolic -OH proton, remove the sample, add one drop of deuterium oxide (D₂O), cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish due to rapid proton-deuterium exchange.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

Spectral Analysis and Data Interpretation

¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is characterized by distinct signals in the aromatic region and a single exchangeable proton.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
OH ~9.85br s-1HPhenolic proton, chemical shift is concentration and temperature dependent. Signal disappears on D₂O exchange.[3][4]
H2 ~8.82d2.31HMost deshielded pyridine proton, ortho to nitrogen and adjacent to the inter-ring bond. Coupled to H6.
H6 ~8.48dd4.7, 1.51HPyridine proton ortho to nitrogen. Coupled to H5 (³J, larger coupling) and H2 (⁴J, smaller coupling).[5][6]
H4 ~8.05ddd8.0, 2.3, 1.51HPyridine proton para to nitrogen. Coupled to H5, H2, and H6.
H2', H6' ~7.55d8.62HProtons on the phenol ring ortho to the pyridine substituent. Appear as a doublet due to coupling with H3'/H5'.
H5 ~7.45dd8.0, 4.71HPyridine proton meta to nitrogen. Coupled to H4 and H6.
H3', H5' ~6.88d8.62HProtons on the phenol ring ortho to the hydroxyl group. Shielded by the electron-donating -OH group.
¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum shows 9 distinct aromatic carbon signals, as expected from the molecule's structure.

Signal AssignmentChemical Shift (δ, ppm)Rationale
C1' ~157.9The ipso-carbon attached to the electronegative oxygen of the hydroxyl group is strongly deshielded.[4][7]
C6 ~148.5Pyridine carbon ortho to nitrogen, highly deshielded.
C2 ~147.2Pyridine carbon ortho to nitrogen, highly deshielded.
C4 ~134.5Pyridine carbon para to nitrogen.
C3 ~133.1Quaternary pyridine carbon attached to the phenol ring.
C4' ~129.8Quaternary phenol carbon attached to the pyridine ring.
C2', C6' ~127.8Phenol carbons ortho to the pyridine substituent.
C5 ~123.9Pyridine carbon meta to nitrogen.
C3', C5' ~116.2Phenol carbons ortho to the hydroxyl group, shielded by its electron-donating effect.

Conclusion

This application note has established a comprehensive and reproducible framework for the ¹H and ¹³C NMR characterization of this compound. By grounding spectral interpretation in the fundamental electronic properties of the molecule and adhering to rigorous experimental protocols, researchers can achieve unambiguous structural verification. The detailed assignments provided herein serve as an authoritative reference for scientists and professionals in drug development and chemical research, ensuring the integrity and accuracy of their work with this important chemical intermediate.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. This source provides various examples of NMR data for complex organic molecules, which helps in understanding general trends. [Link]

  • Analysis of the NMR Spectrum of Pyridine. (1967). AIP Publishing. [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013). Molecules. [Link]

  • A 1H NMR Investigation of the Interaction between Phenolic Acids. (2015). PLOS ONE. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • NMR to identify type of phenolic compound? (2016). ResearchGate. [Link]

  • Investigation of solute–solvent interactions in phenol compounds. (2013). Organic & Biomolecular Chemistry. [Link]

  • The relative signs of the proton coupling constants in the pyridine ring. (1965). Molecular Physics. [Link]

  • Tables For Organic Structure Analysis. University of Rochester. This document provides general chemical shift ranges. [Link]

  • Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. (2018). Journal of Chemical Sciences. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (2007). Magnetic Resonance in Chemistry. [Link]

  • SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. (2023). Indo American Journal of Pharmaceutical Research. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the impurity profile of 4-(Pyridin-3-yl)phenol. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity a crucial determinant of final product quality, safety, and efficacy. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for quality control and stability testing in research, development, and manufacturing environments. The causality behind the selection of chromatographic parameters is detailed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity Analysis

This compound is a bifunctional organic molecule incorporating both a phenol and a pyridine ring. Its structure makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, arising from raw materials, synthetic byproducts, or degradation, can significantly impact the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for ensuring the purity and quality of this key intermediate.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical impurity profiling due to its high resolution, sensitivity, and broad applicability.[2] This document provides a step-by-step protocol for a reversed-phase HPLC method, underpinned by a scientific rationale for each parameter and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Method Rationale & Development

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.

Analyte Properties: this compound
  • Structure: C₁₁H₉NO

  • Molecular Weight: 171.19 g/mol [5]

  • Polarity: Possesses both a polar phenolic hydroxyl group and a basic pyridine nitrogen. The calculated XLogP3-AA of 2.1 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[5][6]

  • Ionization (pKa): The molecule has two primary ionizable centers: the acidic phenolic proton (pKa₁) and the basic pyridine nitrogen (pKa₂).

    • The pKa of phenol is approximately 10.

    • The pKa of the pyridinium ion is approximately 5.2.

    • Predicted pKa values for this compound, estimated using industry-standard software like ACD/Percepta® or MarvinSketch, are expected to be in these ranges.[2][7] To ensure consistent retention and avoid peak tailing, the mobile phase pH should be controlled to keep the analyte in a single ionic state, ideally neutral. A pH between these two pKa values (e.g., pH 7-8) would be unsuitable as the molecule would exist as a zwitterion. A pH below ~4 would ensure both the phenol is neutral and the pyridine is protonated, while a pH above 11 would deprotonate both. For optimal peak shape and retention on a C18 column, maintaining the pyridine as a protonated cation while the phenol is neutral is often challenging. Therefore, a slightly acidic to neutral pH that keeps the phenol protonated and provides consistent, if slightly lower, retention is preferable. A pH of 3.0-4.0 is a logical starting point.

  • UV Absorbance: The molecule contains two chromophores: the phenyl and pyridinyl rings. Based on data from structurally similar compounds, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol which exhibits strong absorbance at 286 nm due to π-π* transitions, a detection wavelength in the range of 280-290 nm is expected to provide high sensitivity.[8] For this method, 285 nm was selected.

Chromatographic Choices
  • Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is the most robust and widely used technique for separating compounds of moderate polarity.[5] The stationary phase is non-polar, and the mobile phase is polar.

  • Stationary Phase: A C18 (ODS, octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and stability for a wide range of analytes.[7][9] Its selection provides a strong starting point for method development, ensuring good retention of the moderately non-polar this compound.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer was chosen.

    • Acetonitrile (ACN): Selected as the organic modifier due to its low viscosity and UV transparency.

    • Phosphate Buffer (pH 3.5): A buffer is critical to control the ionization state of the analyte. A pH of 3.5 was selected to ensure the phenolic group (pKa ~10) is fully protonated (neutral) and the pyridine nitrogen (pKa ~5) is consistently protonated (cationic), leading to reproducible retention times and symmetrical peak shapes.

  • Detection: A UV detector set at 285 nm provides high sensitivity for the analyte based on its chromophoric structure.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound, >99.5% purity.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (analytical grade).

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Composition Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 15 minutes
Solution Preparation
  • Mobile Phase Buffer (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Mobile Phase (65% A / 35% B).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[4] The overall workflow for method development and validation is depicted below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Dev Define Analytical Target Profile Prop Assess Analyte Properties (pKa, UV, Polarity) Dev->Prop Screen Screening Experiments (Column, Mobile Phase, pH) Prop->Screen Opt Method Optimization Screen->Opt Spec Specificity Opt->Spec Final Method Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Rob Robustness SST System Suitability Test Rob->SST Validated Method Analysis Sample Analysis & Purity Calculation SST->Analysis Report Reporting Analysis->Report

Caption: Workflow for HPLC method development, validation, and routine analysis.

System Suitability Testing (SST)

Before each validation run and sample analysis, the system's performance was verified by injecting the working standard solution six times. The acceptance criteria must be met as per USP <621>.[10]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample containing known related substances and potential degradation products. The method was shown to be able to unequivocally assess the analyte in the presence of these components, with no interference observed at the retention time of this compound.

Linearity and Range

Linearity was established by analyzing five solutions over a concentration range of 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by recovery studies. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate. The mean recovery was found to be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day. The Relative Standard Deviation (%RSD) of the purity results was ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of results was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.05 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.15 µg/mL.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.

The logical relationship between these validation parameters is illustrated below.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity is fundamental for Accuracy Accuracy Specificity->Accuracy is fundamental for Precision Precision Specificity->Precision is fundamental for Robustness Robustness Specificity->Robustness must be considered during Linearity->Accuracy supports Linearity->Precision supports Range Range Linearity->Range defines Linearity->Robustness must be considered during LOQ LOQ Accuracy->LOQ required at Accuracy->Robustness must be considered during LOD LOD Precision->LOD determines Precision->LOQ determines Precision->Robustness must be considered during Range->Robustness must be considered during LOD->Robustness must be considered during LOQ->Robustness must be considered during

Caption: Interdependence of analytical method validation parameters.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for the purity assessment of this compound. The method is highly specific and sensitive for quantifying the main component and its related impurities. The detailed explanation of the method development rationale and the comprehensive validation protocol adhere to established regulatory standards, making this method suitable for routine quality control analysis in the pharmaceutical industry.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link][2]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link][11]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]

  • LCGC International. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link][1]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link][12]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link][10]

  • Hawach Scientific. (2023). How to Choose the Suitable C18 HPLC Column. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][4]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Redalyc. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Retrieved from [Link][8]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link][9]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link][13]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link][14]

  • LCGC International. (2009). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link][15]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link][16]

  • PubChemLite. (n.d.). This compound hydrochloride (C11H9NO). Retrieved from [Link][6]

  • ResearchGate. (2005). UV-Vis spectroscopic study of the hydrophilic and solvatochromic 4-[2,6-diphenyl-4-(pyridin-4-yl)pyridinium-1-yl]-2,6-bis(pyridin-3-yl)phenolate betaine dye in aqueous tetra-n-butylammonium bromide. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Phenol, 4-(3-pyridinyl)-. PubChem Compound Database. Retrieved from [Link][5]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Pyridin-3-yl)phenol Scaffold

The confluence of a pyridine ring and a phenolic moiety within a single molecular framework presents a privileged scaffold in the realms of medicinal chemistry and materials science. This compound, in particular, serves as a versatile precursor for the development of novel derivatives with a wide spectrum of potential applications. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility and binding interactions with biological targets.[1][2][3][4] The phenolic hydroxyl group provides a reactive handle for various chemical transformations, allowing for the facile introduction of diverse functional groups and the modulation of physicochemical properties.[5] This unique combination of functionalities has led to the exploration of pyridyl-containing compounds in a vast array of therapeutic areas, including oncology, infectious diseases, and neurology.[6][7][8][9][10]

The strategic importance of the pyridine scaffold is underscored by its prevalence in numerous FDA-approved drugs.[1][2][4][6] Its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and metal coordination, makes it a highly sought-after component in the design of enzyme inhibitors and receptor modulators. Furthermore, the inherent aromaticity and polarizability of the pyridylphenol core make it an attractive building block for the synthesis of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization through O-alkylation and esterification. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate libraries of novel compounds for screening and development.

Synthesis of the Precursor: this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[11] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for the synthesis of this compound from commercially available starting materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active catalyst.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (3-Bromopyridine, 4-Hydroxyphenylboronic acid, Base, Pd Catalyst) solvent Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent Inert Atmosphere (Ar or N2) heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

Reagent/MaterialGrade
3-Bromopyridine≥98%
4-Hydroxyphenylboronic acid≥97%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%
1,4-DioxaneAnhydrous, ≥99.8%
Deionized Water-
Ethyl AcetateACS Grade
HexanesACS Grade
Brine (Saturated NaCl solution)-
Anhydrous Sodium Sulfate (Na₂SO₄)-

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine 3-bromopyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio, to a concentration of ~0.2 M with respect to 3-bromopyridine) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, OH), 8.80 (d, J = 2.4 Hz, 1H), 8.45 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dt, J = 7.9, 2.0 Hz, 1H), 7.55 (d, J = 8.7 Hz, 2H), 7.40 (dd, J = 7.9, 4.7 Hz, 1H), 6.90 (d, J = 8.7 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.0, 148.1, 147.0, 137.0, 134.5, 129.0, 128.5, 124.0, 116.0.

  • MS (ESI): m/z 172.07 [M+H]⁺.

Derivatization of this compound: Exploring Chemical Space

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functionalities to modulate the molecule's properties. Here, we present protocols for two fundamental transformations: O-alkylation to form ethers and esterification to generate esters.

General Derivatization Pathways

cluster_ether O-Alkylation (Ether Synthesis) cluster_ester Esterification (Ester Synthesis) precursor This compound ether_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) precursor->ether_reagents Williamson Ether Synthesis ester_reagents Carboxylic Acid (R-COOH) Coupling Agent (e.g., DCC, EDC) Catalyst (e.g., DMAP) Solvent (e.g., DCM, THF) precursor->ester_reagents Steglich Esterification ether_product 4-(Pyridin-3-yloxy)alkane Derivatives ether_reagents->ether_product ester_product 4-(Pyridin-3-yl)phenyl Ester Derivatives ester_reagents->ester_product

Caption: Key synthetic routes for derivatizing this compound.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This classic method involves the deprotonation of the phenol by a base, followed by nucleophilic attack of the resulting phenoxide on an alkyl halide.

Materials:

Reagent/MaterialGrade
This compoundAs synthesized
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)≥98%
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%
N,N-Dimethylformamide (DMF) or AcetoneAnhydrous, ≥99.8%
Ethyl AcetateACS Grade
Deionized Water-
Brine (Saturated NaCl solution)-
Anhydrous Sodium Sulfate (Na₂SO₄)-

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the alkyl halide (1.1-1.2 eq) dropwise.

  • Reaction: The reaction can be stirred at room temperature or heated (typically 50-80 °C) to drive it to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification (Steglich Esterification)

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[3][12]

Materials:

Reagent/MaterialGrade
This compoundAs synthesized
Carboxylic Acid≥98%
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%
4-Dimethylaminopyridine (DMAP)≥99%
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%
Ethyl AcetateACS Grade
1 M HCl solution-
Saturated Sodium Bicarbonate (NaHCO₃) solution-
Brine (Saturated NaCl solution)-
Anhydrous Sodium Sulfate (Na₂SO₄)-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add the carbodiimide (DCC or EDC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Applications and Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold opens up a vast chemical space for exploration in both drug discovery and materials science.

Medicinal Chemistry Applications

The introduction of different ether and ester functionalities can significantly impact the biological activity of the parent molecule. For instance, in the context of anticancer drug discovery, modifications at the phenolic position can influence kinase inhibitory activity, cell permeability, and metabolic stability.[5][7][13]

Table 1: Representative Biological Activities of Pyridyl-Containing Compounds

Compound ClassTarget/ActivityExample IC₅₀ ValuesReferences
Pyrazolo[3,4-b]pyridinesAnticancer (CDK2/CDK9 inhibition)9a: 2.59 µM (HeLa)[7]
4-Phenyl-6-(pyridin-3-yl)pyrimidinesAntitrypanosomal13: 0.38 µM (T.b.r)[8]
2-Phenol-4,6-dichlorophenyl-pyridinesTopoisomerase IIα inhibition2 : Potent activity[14]
4-(Pyridine-4-oxy)pyrazole derivativesALK5 Inhibition8h : 25 nM[15]
4-(Pyridin-4-oxy)pyrazole derivativesALK5 Inhibition15r : 44 nM[16]

Note: The IC₅₀ values presented are for related but not identical structures to derivatives of this compound and serve as a guide for potential therapeutic applications.

Structure-Activity Relationship (SAR) Considerations:

  • Lipophilicity: The nature of the alkyl or acyl chain introduced will directly impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Hindrance: Bulky substituents may enhance selectivity for a particular biological target but could also negatively impact binding affinity.

  • Hydrogen Bonding: The introduction of functionalities capable of hydrogen bonding can lead to improved interactions with target proteins.

Materials Science Applications

The rigid, polarizable core of this compound derivatives makes them promising candidates for the development of novel materials with interesting optoelectronic and liquid crystalline properties.

  • Liquid Crystals: The introduction of long alkyl chains can induce mesophase behavior, leading to the formation of liquid crystals. The pyridine moiety can influence the dielectric anisotropy of these materials.

  • Optoelectronics: The π-conjugated system of the pyridylphenol core can be extended through further chemical modifications, leading to materials with tailored absorption and emission properties for applications in OLEDs and other organic electronic devices.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel derivatives. The robust synthetic protocols detailed in this guide, based on well-established methodologies such as the Suzuki-Miyaura cross-coupling, Williamson ether synthesis, and Steglich esterification, provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The potential applications of these derivatives in medicinal chemistry and materials science are vast, and it is anticipated that further exploration of this compound class will lead to the discovery of new and improved therapeutic agents and functional materials.

References

  • De, S., Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 796-817. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 289-317. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Hassan, M., & Al-Shamari, A. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4194. [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. [Link]

  • Ali, A., Bansal, D., Kaushik, N. K., Kaushik, N., Choi, E. H., & Gupta, R. (2014). Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. Journal of Chemical Sciences, 126(4), 1091-1105. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6424. [Link]

  • Fonseca, T., Ortuso, F., Alcaro, S., & Costa, J. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Bioorganic & Medicinal Chemistry Letters, 48, 128264. [Link]

  • Wang, Y., Li, Y., Chen, J., Li, X., Wang, Y., & Liu, X. (2023). Synthesis and anticancer activities of novel Pt (II) and Pd (II) complexes with 4‐(2,2′:6′,2″‐terpyridin‐4′‐yl)phenol as ligand. Applied Organometallic Chemistry, 37(8), e7023. [Link]

  • Lee, E. S., Kim, J. S., Lee, H. E., Kim, J. H., Lee, S. K., & Kwon, Y. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic Chemistry, 79, 243-254. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Ha, S.-T., Ong, L.-K., Win, Y.-F., Koh, T.-M., & Yeap, G.-Y. (2009). 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. Molbank, 2009(2), M591. [Link]

  • Pérez-Picaso, L., Avilés-Vergara, P. A., Lagarda-Díaz, I., Plaza-Dávila, M., González-Soto, M., Santillán, C., ... & Ochoa-Terán, A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Colombo, G., Cinco, A., Ardizzoia, A., & Brenna, S. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes for Optoelectronic Devices. Materials, 16(8), 3105. [Link]

  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 9(4), 209-218. [Link]

  • Comins, D. L., & O'Connor, S. (1987). Regioselective Oxidation of 3-Substituted Pyridinium Salts. Tetrahedron Letters, 28(17), 1843-1846. [Link]

  • Youngstown State University. (1978). The alkylation of 4-pyridone. [Link]

  • Zhao, L., Wang, Y., Zhang, Y., Wang, Y., & You, W. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

  • Wang, Y., Zhao, L., Zhang, Y., Wang, Y., & You, W. (2020). Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. European Journal of Medicinal Chemistry, 198, 112354. [Link]

  • Khan, I. U., Ibrar, A., Abbas, N., Farooq, U., & Khan, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

  • ResearchGate. (2014). Steglich Esterification?. [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Liu, H., Li, C., & Zhang, H. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Green Chemistry, 15(11), 3169-3176. [Link]

  • JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]

  • Wang, L., Wang, Y., & Li, J. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147. [Link]

  • Zhang, F., & Duan, X.-F. (2011). Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents. Organic Letters, 13(21), 5740-5743. [Link]

  • ResearchGate. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Wang, Y., Li, Y., Chen, J., Li, X., Wang, Y., & Liu, X. (2022). Synthesis and biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. Frontiers in Chemistry, 10, 950669. [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Ukolov, A. I., Zholob, E. V., Kolyvanov, S. P., Severina, H. I., & Kholodnyak, S. V. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1904. [Link]

  • Khan, I. U., Ibrar, A., Abbas, N., & Farooq, U. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]

  • PubMed. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. (2018). Key Developments in Ionic Liquid Crystals. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. [Link]

  • ChemRxiv. (2023). Synergistic Insights into Pyrazinophenazine based Hybrid Materials for Advancing Optoelectronics. [Link]

  • Thathoi, P. K., Sridhar, A., & Basavaraj, R. B. (2021). New luminescent ordered liquid crystalline molecules with a 3-cyano-2-pyridone core unit. Soft Matter, 17(36), 8332-8341. [Link]

  • RSC Publishing. (2012). Ionic liquid crystals derived from 4-hydroxypyridine. [Link]

  • ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(Pyridin-3-yl)phenol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinylphenyl motif is a cornerstone in modern kinase inhibitor design, acting as a privileged scaffold that confers high affinity and selectivity for the ATP-binding site of numerous kinases. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(Pyridin-3-yl)phenol and its derivatives as critical building blocks in the synthesis of potent kinase inhibitors. We will explore the structural rationale for its efficacy, detail robust synthetic protocols employing modern catalytic methods, and present a case study in the synthesis of a key intermediate for a clinically relevant inhibitor.

Introduction: The Significance of the Pyridinylphenyl Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in achieving potent and selective inhibition is the design of molecules that effectively interact with the highly conserved "hinge" region of the kinase ATP-binding pocket.

The 4-(Pyridin-3-yl)phenyl moiety has emerged as a superior structural element for this purpose. The nitrogen atom of the pyridine ring is perfectly positioned to act as a hydrogen bond acceptor, forming a critical anchor point with the backbone amide protons of the kinase hinge region.[3] This interaction orients the rest of the inhibitor within the ATP pocket, allowing other functionalities to engage with specific residues that drive potency and selectivity. This compound, in particular, offers the dual advantage of this hinge-binding capability and a synthetically versatile phenolic hydroxyl group, which serves as a convenient handle for further molecular elaboration.

The Role of this compound in Structure-Activity Relationships (SAR)

The utility of the 4-(Pyridin-3-yl)phenyl core is not merely theoretical; it is validated by its presence in numerous FDA-approved kinase inhibitors, such as Nilotinib (Bcr-Abl inhibitor) and Ponatinib (multi-targeted kinase inhibitor).[4][5][6]

Key Contributions to Kinase Inhibition:

  • Hinge-Binding: As illustrated below, the pyridine nitrogen forms one or more hydrogen bonds with the kinase hinge, a fundamental interaction for ATP-competitive inhibition.

  • Structural Rigidity and Vectorial Orientation: The biaryl system provides a rigid scaffold that minimizes conformational entropy loss upon binding. It projects substituents in well-defined vectors into specific sub-pockets of the kinase active site.

  • Synthetic Tractability: The phenol group provides a reactive site for etherification or for conversion into a triflate, enabling facile C-O or C-C bond formation via palladium-catalyzed cross-coupling reactions.[7][8] This allows for the systematic exploration of SAR by coupling the core scaffold to a diverse array of chemical fragments.

// Connections pyridine -> phenyl [style=invis]; phenyl -> r_group [label=" Synthetic\n Elaboration ", color="#EA4335", style=dashed, fontcolor="#202124"];

// H-Bonding edge [style=dotted, arrowhead=none, color="#EA4335", penwidth=2.0]; pyridine -> hinge_NH1 [label=" H-Bond ", fontcolor="#EA4335"]; pyridine -> hinge_NH2 [label=" H-Bond ", fontcolor="#EA4335"];

// Other Interactions edge [style=dashed, arrowhead=none, color="#5F6368", penwidth=1.0]; r_group -> hydrophobic_pocket [label=" Van der Waals ", fontcolor="#5F6368"]; }

Caption: Hinge-binding interaction of the pyridinylphenyl scaffold.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of kinase inhibitors incorporating the 4-(Pyridin-3-yl)phenyl motif predominantly relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for this application due to its functional group tolerance and mild reaction conditions.[9]

The general workflow involves coupling a boronic acid or ester derivative with an aryl halide or triflate. This compound can participate in this reaction in two primary ways:

  • As the Boronic Acid Component: The phenol is first converted to its boronic ester, which is then coupled to a halogenated heterocyclic core.

  • As the Aryl Halide/Triflate Component: The phenol is converted to a non-reactive triflate, which then couples with a boronic acid derivative of the desired heterocyclic partner.

// Reactants start1 [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; start2 [label="Heterocyclic Halide\n(e.g., 2-chloropyrimidine)", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediates step1 [label="Protection / Activation\n(e.g., convert -OH to -OTf)"]; step2 [label="Suzuki-Miyaura\nCross-Coupling", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Deprotection (if needed)"];

// Product product [label="Core Kinase Inhibitor\nScaffold", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start1 -> step1 [label=" Reagent:\nTf2O, Pyridine "]; step1 -> step2; start2 -> step2 [label=" Reagents:\nHeterocyclic Boronic Acid,\nPd Catalyst, Base "]; step2 -> step3; step3 -> product [label=" Purification:\n Chromatography "]; }

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application Protocol: Synthesis of a Nilotinib Analogue Core

This protocol details the synthesis of 4-methyl-N-(4-fluoro-3-nitrophenyl)-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide, a close analogue of a key intermediate in the synthesis of Nilotinib.[10] This procedure exemplifies the palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to forge the critical link between the pyridinyl-pyrimidine unit and the rest of the inhibitor scaffold.

Materials and Equipment:

  • Reagents: 2-Chloro-4-(pyridin-3-yl)pyrimidine, 3-amino-N-(4-fluoro-3-nitrophenyl)-4-methylbenzamide, Palladium(II) acetate (Pd(OAc)₂), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-Dioxane.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a 100 mL Schlenk flask, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 3-amino-N-(4-fluoro-3-nitrophenyl)-4-methylbenzamide (1.1 eq), and Cesium Carbonate (1.5 eq).

    • Rationale: The use of an oven-dried flask under an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst. Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the amine.

  • Catalyst Addition:

    • In a separate vial, briefly purge with inert gas before adding Palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).

    • Add this catalyst/ligand mixture to the Schlenk flask.

    • Rationale: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle and helps prevent β-hydride elimination, leading to higher yields.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (to achieve a concentration of approx. 0.1 M).

    • Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: Degassing removes dissolved oxygen, which can poison the palladium(0) active catalyst.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the base and other water-soluble impurities.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.

    • Rationale: Chromatographic purification is essential to isolate the target compound from starting materials and reaction byproducts. Spectroscopic and spectrometric analysis provides definitive proof of the compound's identity and integrity.

Data Summary: Pyridinylphenyl-Containing Kinase Inhibitors

The 4-(Pyridin-3-yl)phenyl scaffold and its close isosteres are integral to many potent kinase inhibitors. The table below summarizes the activity of representative compounds.

Inhibitor Name/AnaloguePrimary Kinase Target(s)IC₅₀ ValueReference
Nilotinib Bcr-Abl<30 nM[4]
Ponatinib Bcr-Abl (incl. T315I mutant)0.37 nM (WT), 2.0 nM (T315I)[6]
Compound 20 (Imatinib derivative) c-SrcComparable to Imatinib[11][12]
JNK Inhibitor (Analogue 13) JNK380 nM[1]

Conclusion

This compound is a high-value, versatile building block for the synthesis of targeted kinase inhibitors. Its intrinsic ability to form strong hydrogen-bonding interactions with the kinase hinge region makes it a privileged scaffold in medicinal chemistry. As demonstrated, its incorporation into complex molecules is readily achieved through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this note provide a solid foundation for researchers aiming to leverage this powerful pharmacophore in the design and synthesis of next-generation kinase inhibitors for therapeutic applications.

References

  • Google Patents. US10000470B1 - Method for preparing nilotinib.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors . Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-5. [Online] Available at: [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives . Archiv der Pharmazie, 350(5). [Online] Available at: [Link]

  • Karageorgis, G., et al. (2021). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro . Molecules, 26(11), 3329. [Online] Available at: [Link]

  • Amala, K., et al. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor . Rasayan J. Chem. [Online] Available at: [Link]

  • Oftadeh, E., et al. (2025). Examples of bioactive molecules assembled via key cross-couplings . ResearchGate. [Online] Available at: [Link]

  • Google Patents. CN103570724A - Synthesis method of ponatinib.
  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors . [Online] Available at: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C . [Online] Available at: [Link]

  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades . [Online] Available at: [Link]

  • Google Patents. US9493473B2 - Processes for making ponatinib and intermediates thereof.
  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors . [Online] Available at: [Link]

  • New Drug Approvals. Nilotinib . [Online] Available at: [Link]

  • MDPI. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development . [Online] Available at: [Link]

  • Google Patents. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.
  • BindingDB. Patents In BindingDB . [Online] Available at: [Link]

  • ResearchGate. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . [Online] Available at: [Link]

  • PubMed. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives . [Online] Available at: [Link]

  • Google Patents. WO2017037604A1 - Novel fyn kinase inhibitors.
  • Gray Lab, Stanford University. Patents . [Online] Available at: [Link]

  • National Institutes of Health. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . [Online] Available at: [Link]

  • ResearchGate. Pyridine Heterocycles in the Therapy of Oncological Diseases . [Online] Available at: [Link]

  • CORE. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines . [Online] Available at: [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . [Online] Available at: [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . [Online] Available at: [Link]

  • National Institutes of Health. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . [Online] Available at: [Link]

  • ResearchGate. ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries . [Online] Available at: [Link]

  • PubMed. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei . [Online] Available at: [Link]

  • ResearchGate. Further Structure−Activity Relationship Studies on 4-((((3 S ,6 S )-6-Benzhydryltetrahydro-2 H -pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents . [Online] Available at: [Link]

  • PubMed. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C . [Online] Available at: [Link]

  • PubMed. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase . [Online] Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Assay Development for Profiling the Biological Activity of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Pyridinylphenol Scaffold

The intersection of pyridine and phenol moieties has yielded a rich chemical space for the discovery of novel bioactive molecules. Phenol derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antioxidant, and anti-cancer activities.[1] The pyridine ring, a common feature in many pharmaceuticals, often enhances bioavailability and target interaction. The compound 4-(Pyridin-3-yl)phenol, also known as 3-(4-hydroxyphenyl)pyridine, represents a promising scaffold for drug discovery, warranting a systematic evaluation of its biological activities.

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of this compound. We present a suite of validated assays to explore its potential as a cytochrome P450 (CYP) enzyme inhibitor and its anti-cancer properties, including cytotoxicity and impact on key cellular signaling pathways. The methodologies are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, trustworthy data.

Strategic Assay Selection: A Multi-faceted Approach to Characterizing this compound

To construct a comprehensive biological profile of this compound, a multi-pronged assay strategy is essential. Our approach is designed to first identify a specific molecular target and then to characterize the compound's broader cellular effects.

  • Target-Specific Activity: CYP2A6 Inhibition. The cytochrome P450 family of enzymes are critical in drug metabolism and the activation of pro-carcinogens.[2][3] Specifically, CYP2A6 is a key enzyme in the metabolism of nicotine and the activation of tobacco-specific nitrosamines, linking it to lung cancer development.[2][3][4] Inhibition of CYP2A6 is a promising strategy for both smoking cessation and cancer prevention.[5] Given that pyridine-containing compounds have been identified as CYP inhibitors, a primary focus of our investigation is to determine the inhibitory potential of this compound against CYP2A6.[5][6]

  • Cellular Phenotype Assessment: Cytotoxicity in Cancer Cells. A fundamental aspect of anti-cancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and cytotoxicity.[7][8][9][10] We will employ this assay to determine the cytotoxic effects of this compound on a relevant cancer cell line, such as the human lung carcinoma cell line A549, given the link between CYP2A6 and lung cancer.

  • Mechanism of Action Elucidation: MAPK Signaling Pathway Analysis. To understand the molecular mechanisms underlying the potential anti-cancer activity of this compound, we will investigate its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, which includes key proteins like ERK and p38, is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and apoptosis.[11][12] Polyphenolic compounds have been shown to modulate this pathway.[11][12] By using Western blotting to analyze the phosphorylation status of key MAPK proteins, we can gain insights into the signaling cascades affected by our compound of interest.

This strategic selection of assays provides a logical workflow, moving from a specific molecular interaction to a broader cellular and mechanistic understanding of this compound's biological activity.

Logical Workflow for Assay Development

Caption: Workflow for characterizing this compound activity.

Assay Protocol 1: Fluorescence-Based CYP2A6 Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the metabolic activity of recombinant human CYP2A6. The assay utilizes a fluorogenic substrate that is converted by CYP2A6 into a highly fluorescent product. The rate of fluorescence generation is proportional to enzyme activity, and a decrease in this rate in the presence of the test compound indicates inhibition.

Self-Validation: The protocol includes positive and negative controls to ensure the validity of the results. A known CYP2A6 inhibitor serves as a positive control to confirm assay sensitivity, while a vehicle control (e.g., DMSO) establishes the baseline enzyme activity.

Materials:

  • Recombinant human CYP2A6 enzyme (e.g., from baculovirus-infected insect cells)

  • CYP2A6 fluorogenic substrate (e.g., coumarin or a commercially available kit substrate)[13]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • Known CYP2A6 inhibitor (e.g., methoxsalen or tranylcypromine)[14]

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the known CYP2A6 inhibitor in DMSO.

    • Prepare a working solution of the fluorogenic substrate in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Test wells: Serial dilutions of this compound (e.g., from 0.01 µM to 100 µM final concentration).

      • Positive control wells: Serial dilutions of the known CYP2A6 inhibitor.

      • Vehicle control wells: DMSO at the same final concentration as the test wells.

      • Blank wells: Buffer only (no enzyme).

    • Add the recombinant CYP2A6 enzyme to all wells except the blank wells.

    • Add the fluorogenic substrate to all wells.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control.

    • Plot the percentage of activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

Data Presentation (Hypothetical Data):

CompoundIC50 (µM) [CYP2A6]
This compound5.2
Methoxsalen (Control)0.8

Assay Protocol 2: MTT Cell Viability and Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Self-Validation: This protocol includes untreated control cells to represent 100% viability and a positive control (e.g., a known cytotoxic drug like doxorubicin) to confirm the sensitivity of the cell line to cytotoxic agents.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) using non-linear regression analysis.

Data Presentation (Hypothetical Data):

CompoundIC50 (µM) [A549 cells, 72h]
This compound15.8
Doxorubicin (Control)0.5

Assay Protocol 3: Western Blot Analysis of MAPK Signaling

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol will assess the effect of this compound on the MAPK signaling pathway by measuring the phosphorylation status of key kinases, ERK and p38. An increase or decrease in the phosphorylated form of these proteins, relative to their total protein levels, indicates modulation of the pathway.

Self-Validation: The protocol includes an untreated control to establish baseline phosphorylation levels and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Stress Stress ASK1 ASK1 Stress->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 p38 p38 MKK3/6->p38 p38->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Apoptosis

Caption: Simplified MAPK signaling pathway.

Materials:

  • A549 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Rabbit anti-phospho-p38 MAPK

    • Rabbit anti-p38 MAPK

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-ERK, phospho-p38, total ERK, total p38, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-protein bands to their corresponding total protein bands and then to the loading control.

Data Presentation (Hypothetical Data):

Treatmentp-ERK/Total ERK (Fold Change)p-p38/Total p38 (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)0.71.8
This compound (25 µM)0.42.5
This compound (50 µM)0.23.2

Assay Validation and Trustworthiness

To ensure the scientific integrity and trustworthiness of the data generated, each assay must be validated according to established guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures. Key validation parameters to consider for these assays include:

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

By systematically evaluating these parameters, researchers can have confidence in the reliability and reproducibility of their findings.

Conclusion and Future Directions

The suite of assays detailed in this application note provides a robust starting point for characterizing the biological activity of this compound. By investigating its potential as a CYP2A6 inhibitor, its cytotoxic effects on cancer cells, and its influence on the MAPK signaling pathway, researchers can build a comprehensive profile of this promising compound. The presented protocols, coupled with rigorous validation, will enable the generation of high-quality data to guide further drug discovery and development efforts.

Future studies could expand on these initial findings by exploring other potential molecular targets, investigating the induction of apoptosis, and assessing the in vivo efficacy and pharmacokinetic properties of this compound in relevant animal models.

References

  • CYP2A6 - Cancer Genetics Web. (2019, August 30). Retrieved from [Link]

  • Association of CYP2A6 gene deletion with cancers in Japanese elderly: an autopsy study. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • CYP2A6 - Wikipedia. (n.d.). Retrieved from [Link]

  • MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Full article: CYP2A6 Polymorphisms and Risk for Tobacco-Related Cancers. (2008, November 20). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Cytochrome P450 2A6 whole-gene deletion (CYP2A6*4) polymorphism reduces risk of lung cancer: A meta-analysis - PMC - PubMed Central. (2020, June 2). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Inactivation of CYP2A6 by the Dietary Phenylpropanoid trans-Cinnamic Aldehyde (Cinnamaldehyde) and Estimation of Interactions with Nicotine and Letrozole - PMC - NIH. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea - PubMed. (n.d.). Retrieved from [Link]

  • Fluorescence CYP Inhibition Assays - BioIVT. (n.d.). Retrieved from [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[2][7]triazolo[4,3-b][2][7]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. (n.d.). Retrieved from [Link]

  • Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed. (n.d.). Retrieved from [Link]

  • Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - OAE Publishing Inc. (2021, April 14). Retrieved from [Link]

  • Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - NIH. (n.d.). Retrieved from [Link]

  • Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Western blot analysis of phosphorylation of p38 and ERK1/2 MAPK in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric) - Assay Genie. (n.d.). Retrieved from [Link]

  • Western blot band for Erk and phopho(p) - ResearchGate. (2012, December 3). Retrieved from [Link]

  • Toxicity of some phenolic derivatives--in vitro studies - PubMed. (n.d.). Retrieved from [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. (n.d.). Retrieved from [Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies - SciSpace. (n.d.). Retrieved from [Link]

  • Inhibitor Screening Kits - Biocompare. (n.d.). Retrieved from [Link]

  • Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit - Elabscience®. (n.d.). Retrieved from [Link]

  • CYP2A6 inhibition (HLM, coumarin substrate) - US - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - bioRxiv. (2023, December 30). Retrieved from [Link]

  • Neuronal p38 MAPK Signaling Contributes to Cisplatin-Induced Peripheral Neuropathy. (n.d.). Retrieved from [Link]

  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central. (n.d.). Retrieved from [Link]

  • Alkylphenolic compounds and risk of breast and prostate cancer in the MCC-Spain study. (n.d.). Retrieved from [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed. (2016, July 15). Retrieved from [Link]

  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed. (2022, August 19). Retrieved from [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Retrieved from [Link]

  • Neuronal p38 MAPK Signaling Contributes to Cisplatin-Induced Peripheral Neuropathy. (2025, April 8). Retrieved from [Link]

  • Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed. (n.d.). Retrieved from [Link]

  • Implication of the MAPK pathways in the maturation of human dendritic cells induced by nickel and TNF-alpha - PubMed. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Effects of 4-(pyridin-3-yl)phenol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of 4-(pyridin-3-yl)phenol. This guide is structured to facilitate a systematic evaluation, from initial cytotoxicity screening to in-depth mechanistic studies, ensuring scientific rigor and reproducibility.

Introduction

Phenolic compounds are a diverse group of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] this compound, a heterocyclic compound featuring both a phenol and a pyridine moiety, presents an interesting candidate for pharmacological evaluation. The protocols outlined herein are designed to provide a robust starting point for characterizing its biological potential in various cell-based models. We will progress from foundational cytotoxicity and proliferation assays to more nuanced investigations of apoptosis, cell cycle progression, and potential mechanisms of action.

PART 1: Foundational Assays - Cytotoxicity and Proliferation

A critical first step in evaluating any new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a suitable concentration range for subsequent, more detailed mechanistic studies.

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Proliferation Assessment using BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. An antibody specific for BrdU is then used to detect the incorporated BrdU, providing a quantitative measure of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the manufacturer's instructions.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Substrate Addition and Measurement: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Quantify the proliferation rate relative to the vehicle control.

Assay Principle Endpoint Typical Concentration Range for this compound
MTT Metabolic activityCell viability (IC50)0.1 µM - 100 µM
BrdU DNA synthesisCell proliferation0.1 µM - 100 µM

PART 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

Should the foundational assays indicate a significant effect on cell viability or proliferation, the next logical step is to investigate the underlying mechanisms, such as the induction of apoptosis or perturbation of the cell cycle.

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

PART 3: Investigating Molecular Mechanisms

Based on the known activities of phenolic compounds, this compound may exert its effects through the modulation of specific signaling pathways or by acting as an enzyme inhibitor.[5][6]

Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in pathways such as apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Potential Protein Targets:

Pathway Key Proteins to Investigate
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
Cell Cycle Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27
Stress/Inflammation Phospho-NF-κB, Phospho-p38 MAPK
Enzyme Inhibition Assays

Many phenolic compounds are known to inhibit the activity of various enzymes.[7] Depending on the therapeutic area of interest, specific enzyme inhibition assays can be performed.

General Protocol for in vitro Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the inhibitory activity of the compound, often expressed as an IC50 value.

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Molecular Targeting Cell Seeding Cell Seeding Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cell Seeding->Compound Treatment (Dose-Response) MTT Assay (Viability) MTT Assay (Viability) Compound Treatment (Dose-Response)->MTT Assay (Viability) BrdU Assay (Proliferation) BrdU Assay (Proliferation) Compound Treatment (Dose-Response)->BrdU Assay (Proliferation) Determine IC50 Determine IC50 MTT Assay (Viability)->Determine IC50 Treat with IC50 concentration Treat with IC50 concentration Determine IC50->Treat with IC50 concentration Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Treat with IC50 concentration->Annexin V/PI Staining (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Treat with IC50 concentration->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Treat with IC50 concentration->Western Blot (Signaling Pathways) Enzyme Inhibition Assays Enzyme Inhibition Assays Treat with IC50 concentration->Enzyme Inhibition Assays Flow Cytometry Flow Cytometry Annexin V/PI Staining (Apoptosis)->Flow Cytometry Cell Cycle Analysis->Flow Cytometry Flow Cytometry->Western Blot (Signaling Pathways)

Caption: A tiered approach to evaluating the cellular effects of this compound.

Potential Signaling Pathway Modulation by Phenolic Compounds

G This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Cellular Stress Cellular Stress Cellular Stress->MAPK Pathway Cellular Stress->NF-κB Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Inflammation Inflammation NF-κB Pathway->Inflammation Proliferation Proliferation NF-κB Pathway->Proliferation

Sources

Synthesis of 4-(pyridin-3-yl)phenol from 3-bromopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(pyridin-3-yl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 4-hydroxyphenylboronic acid. This guide offers in-depth theoretical background, a detailed experimental protocol, safety and handling guidelines, and methods for purification and characterization of the final product. The content is structured to provide both the "how" and the "why" behind the experimental choices, ensuring a thorough understanding for researchers at all levels.

Introduction

The construction of carbon-carbon bonds between aromatic rings is a cornerstone of modern organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The pyridinylphenol moiety, in particular, is a privileged structure found in numerous biologically active compounds. The synthesis of this compound from readily available starting materials, 3-bromopyridine and 4-hydroxyphenylboronic acid, is a key transformation for accessing this important chemical space.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds. Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents. This application note will focus on a practical and efficient protocol for the synthesis of this compound utilizing this powerful methodology.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling 3-bromopyridine 3-Bromopyridine plus1 + 3-bromopyridine->plus1 4-hydroxyphenylboronic_acid 4-Hydroxyphenylboronic Acid arrow Pd Catalyst, Base Solvent, Heat 4-hydroxyphenylboronic_acid->arrow plus1->4-hydroxyphenylboronic_acid This compound This compound arrow->this compound Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (3-bromopyridine) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²B(OH)₃]⁻ (from boronic acid + base) boronate_complex R¹-Pd(II)L_n-R² transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. [1]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of this compound. Optimization of reaction parameters may be necessary depending on the scale and desired purity.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
3-BromopyridineC₅H₄BrN157.99626-55-1e.g., Sigma-AldrichCorrosive, handle with care.
4-Hydroxyphenylboronic acidC₆H₇BO₃137.9371597-85-8e.g., Combi-BlocksIrritant.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3e.g., StremAir and light sensitive.
Sodium Carbonate (anhydrous)Na₂CO₃105.99497-19-8e.g., Fisher ScientificHygroscopic.
1,4-DioxaneC₄H₈O₂88.11123-91-1e.g., VWRAnhydrous, degassed. Peroxide former.
Deionized WaterH₂O18.027732-18-5N/ADegassed.
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., VWRACS grade.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)N/AN/AN/APrepared in-house.
Brine (Saturated NaCl solution)NaCl(aq)N/AN/AN/APrepared in-house.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9e.g., Acros OrganicsFor drying organic layers.
Celite®N/AN/A61790-53-2e.g., Sigma-AldrichFor filtration.
Equipment
  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography setup

Detailed Step-by-Step Procedure

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup and Degassing:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).

    • To the flask, add 3-bromopyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and anhydrous sodium carbonate (2.5 eq).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Prepare a degassed solvent mixture of 1,4-dioxane and deionized water (e.g., a 4:1 ratio). This can be achieved by bubbling the inert gas through the solvent mixture for at least 30 minutes.

    • Add the degassed solvent mixture to the flask via a cannula or syringe.

  • Reaction:

    • With vigorous stirring, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture. The mixture may change color upon addition of the catalyst.

    • Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain this temperature for the duration of the reaction (typically 4-12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • To address the amphoteric nature of the product, a careful acid-base extraction can be employed for further purification. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the pyridine nitrogen and extract it into the aqueous phase. The aqueous layer can then be basified with a base like sodium bicarbonate and re-extracted with an organic solvent. Alternatively, for simpler initial workup, proceed directly to drying.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.6 (s, 1H, -OH), ~8.8 (d, 1H), ~8.4 (dd, 1H), ~7.9 (dt, 1H), ~7.5 (d, 2H), ~7.4 (dd, 1H), ~6.9 (d, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~158, ~148, ~146, ~136, ~134, ~129, ~128, ~124, ~116
Mass Spectrometry (ESI+) m/z: 172.07 [M+H]⁺
Melting Point Literature values vary, typically in the range of 160-170 °C.

Note: Predicted NMR chemical shifts are estimates and may vary based on solvent and experimental conditions.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • 3-Bromopyridine: Corrosive and harmful if swallowed or in contact with skin. [2][3]It may cause respiratory irritation. Handle in a well-ventilated fume hood.

  • 4-Hydroxyphenylboronic Acid: Causes skin and eye irritation. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be irritants. [4]Some palladium catalysts, particularly when finely divided on carbon, can be pyrophoric, especially after use in hydrogenation reactions. [2]Handle in an inert atmosphere when possible.

  • 1,4-Dioxane: A potential carcinogen and can form explosive peroxides upon storage. Use in a fume hood and ensure the use of fresh, inhibitor-free solvent.

Waste Disposal:

  • Palladium Waste: Palladium-containing waste is considered hazardous and must be disposed of according to institutional and local regulations. [5]This includes catalyst residues, contaminated Celite®, and any solutions containing palladium. It is often possible to recycle palladium waste. [4]* Organic Solvents: Dispose of halogenated and non-halogenated organic waste in separate, appropriately labeled containers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient degassing, improper temperature, inactive base.Use fresh catalyst, ensure a thoroughly inert atmosphere, verify reaction temperature, use freshly opened or dried base.
Formation of side products Homocoupling of the boronic acid, debromination of the starting material.Ensure a 1:1.2 ratio of halide to boronic acid, maintain a strictly anaerobic environment.
Difficult purification Product is amphoteric, co-elution with impurities.Employ acid-base workup to separate the product; use a different chromatography solvent system or consider reverse-phase chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from 3-bromopyridine and 4-hydroxyphenylboronic acid. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide offer a framework for optimization and adaptation of this versatile reaction.

References

  • National Academy of Sciences. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • London Chemicals & Resources Limited. (2023). Palladium Waste. [Link]

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application Notes and Protocols for the Advancement of Pyridinylphenols in Antitrypanosomal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antitrypanosomal Chemotherapies

Trypanosomiasis, encompassing Human African Trypanosomiasis (HAT or sleeping sickness) caused by Trypanosoma brucei subspecies, and American Trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi, continues to impose a significant health and economic burden in many of the world's most impoverished regions.[1] The current pharmacological arsenal is fraught with limitations, including severe toxicity, challenging administration routes, and the escalating threat of drug resistance.[2] This landscape underscores an urgent mandate for the discovery and development of new, safe, and effective antitrypanosomal agents. Within the vast chemical space explored for this purpose, scaffolds containing a pyridinyl moiety, such as pyridinylphenols and their bioisosteres, have emerged as a particularly promising avenue for hit-to-lead optimization.[3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview, field-proven insights, and detailed experimental protocols for advancing pyridinylphenol-based compounds as a viable class of antitrypanosomal therapeutics. We will delve into their putative mechanism of action, provide a logical workflow from chemical synthesis to in vivo validation, and present a framework for interpreting structure-activity relationships.

Putative Mechanism of Action: Targeting Essential Trypanosomal Kinases

While the precise mechanism of action for many antitrypanosomal compounds remains multifaceted, a significant body of evidence points towards the inhibition of essential parasite protein kinases.[5][6] Trypanosomes possess a unique kinome, with several kinases playing indispensable roles in cell cycle control, proliferation, and gene expression regulation, making them attractive drug targets.[7][8] For pyridinyl-containing scaffolds, two kinases, in particular, Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinase 9 (CRK9), represent highly plausible targets.

  • Glycogen Synthase Kinase 3 (GSK-3): In trypanosomes, a short form of GSK-3 (TbGSK-3s) has been genetically and chemically validated as a critical enzyme for parasite growth.[7][9] Its inhibition leads to a cessation of proliferation, making it a high-value target. The ATP-binding pocket of GSK-3 is amenable to targeting by small-molecule inhibitors, and several kinase inhibitor libraries have yielded potent anti-trypanosomal hits.[9]

  • Cyclin-Dependent Kinase 9 (CRK9): This kinase is a vital component of the parasite's unique gene expression machinery, specifically in the process of spliced leader (SL) trans-splicing, which is essential for the maturation of all mRNAs.[10] Ablation of CRK9 is lethal to the parasite, validating it as a potential drug target.[10][11]

The pyridinylphenol scaffold can be hypothesized to function as an ATP-competitive inhibitor, occupying the ATP-binding site of these kinases and thereby disrupting downstream signaling essential for parasite viability.

Pyridinylphenol_MoA cluster_parasite Trypanosome Cell cluster_kinase Target Kinases cluster_pathway Essential Cellular Processes Pyridinylphenol Pyridinylphenol Derivative GSK3 TbGSK-3s Pyridinylphenol->GSK3 Inhibition CRK9 TbCRK9 Pyridinylphenol->CRK9 Inhibition Proliferation Cell Proliferation & Glycogen Metabolism GSK3->Proliferation Regulates Splicing mRNA trans-splicing CRK9->Splicing Regulates CellDeath Parasite Death Proliferation->CellDeath Disruption leads to Splicing->CellDeath Disruption leads to Drug_Discovery_Workflow cluster_invitro In Vitro Assays start Start: Pyridinylphenol Scaffold synthesis Part 1: Chemical Synthesis of Analogues start->synthesis invitro Part 2: In Vitro Screening Cascade synthesis->invitro sar Part 3: SAR Analysis & Lead Optimization invitro->sar sar->synthesis Iterative Design invivo Part 4: In Vivo Efficacy Assessment sar->invivo Promising Leads candidate Preclinical Candidate invivo->candidate assay_potency 2.1: Antitrypanosomal Potency Assay (IC50) assay_cyto 2.2: Mammalian Cytotoxicity Assay (CC50) assay_potency->assay_cyto assay_target (Optional) 2.3: Target-Based Kinase Assay assay_cyto->assay_target

Caption: A logical workflow for pyridinylphenol-based antitrypanosomal drug discovery.

PART 1: SYNTHETIC PROTOCOL FOR A PYRIDINYL-CONTAINING SCAFFOLD

The synthesis of pyridinyl-containing heterocycles often begins with a Claisen-Schmidt condensation to form a chalcone intermediate, which can then be cyclized. The following protocol is adapted for the synthesis of 4-phenyl-6-(pyridin-3-yl)pyrimidines, a class of compounds with demonstrated antitrypanosomal activity. [3][12]

Protocol 1.1: Two-Step Synthesis of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives

Causality: This two-step approach is efficient and modular. The Claisen-Schmidt reaction is a reliable method for forming the carbon-carbon bonds of the chalcone backbone. The subsequent cyclization with guanidine readily forms the pyrimidine ring, a privileged scaffold in medicinal chemistry. The choice of substituted acetophenones and pyridinyl aldehydes allows for the creation of a diverse library for SAR studies.

Step 1: Chalcone Intermediate Synthesis (Claisen-Schmidt Condensation)

  • To a solution of an appropriately substituted acetophenone (1.0 mmol) and pyridine-3-carbaldehyde (1.0 mmol) in 15 mL of ethanol in a round-bottom flask, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The formation of a new, less polar spot indicates product formation.

  • Upon completion, pour the reaction mixture into approximately 50 g of crushed ice.

  • Acidify the mixture with dilute hydrochloric acid (1 M HCl) until a precipitate forms and the solution is acidic (pH ~5-6).

  • Isolate the solid chalcone product by vacuum filtration.

  • Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary. [12] Step 2: Pyrimidine Synthesis (Cyclization with Guanidine)

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 mmol) and guanidine hydrochloride (1.5 mmol) in 20 mL of ethanol.

  • Add sodium ethoxide (4.0 mmol) to the mixture as a base to facilitate the cyclization reaction.

  • Reflux the reaction mixture at approximately 80-90°C for 6-10 hours. Monitor the reaction by TLC.

  • After allowing the mixture to cool to room temperature, pour it into ice-cold water to precipitate the pyrimidine product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ample distilled water and dry it under vacuum to yield the final pyridinylpyrimidine derivative. [12]

PART 2: IN VITRO SCREENING CASCADE

This cascade is designed to efficiently identify compounds that are potent against the parasite and selective over mammalian cells.

Protocol 2.1: Antitrypanosomal Potency Assay (Resazurin-Based)

Causality: This is a robust, high-throughput phenotypic screen that measures the overall viability of the parasite. The resazurin (alamarBlue) assay is based on the reduction of non-fluorescent blue resazurin to fluorescent pink resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable parasites, providing a reliable measure of a compound's inhibitory effect. [12]

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei rhodesiense (e.g., STIB900 strain) in a suitable medium (e.g., MEM with supplements) at 37°C and 5% CO₂.

  • Assay Preparation: In a 96-well microtiter plate, add 50 µL of culture medium containing a serial dilution of the test compound (typically from 100 µM to ~0.01 µM).

  • Add 50 µL of parasite suspension (e.g., 2 x 10⁴ parasites/mL) to each well. Include wells with parasites and no compound (negative control) and wells with a standard drug like suramin (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add 10 µL of a resazurin solution (e.g., 0.5 mM) to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2.2: Mammalian Cell Cytotoxicity Assay

Causality: It is crucial to determine if a compound's activity is specific to the parasite or due to general cytotoxicity. This assay, performed in parallel with the potency screen, uses a mammalian cell line (e.g., rat L6 skeletal myoblasts) to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to IC₅₀ gives the Selectivity Index (SI), a key parameter for prioritizing compounds. A higher SI value is desirable. [12]

  • Cell Culture: Maintain L6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

  • Assay Preparation: Seed L6 cells into a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds, similar to the antitrypanosomal assay.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment & Data Acquisition: Follow steps 5 and 6 from Protocol 2.1.

  • Analysis: Calculate the CC₅₀ value. The Selectivity Index (SI) is calculated as: SI = CC₅₀ (L6 cells) / IC₅₀ (T. b. rhodesiense) .

PART 3: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS

Systematic modification of the pyridinylphenol core structure is essential to understand the relationship between chemical features and biological activity. This analysis guides the rational design of more potent and selective analogues.

Quantitative Data Summary

The following table summarizes in vitro activity data for a series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives, demonstrating how substitutions on the phenyl ring impact potency and selectivity. [3]

Compound ID R Group (Substitution on Phenyl Ring) IC₅₀ against T.b.r (µM) CC₅₀ against L6 Cells (µM) Selectivity Index (SI)
3 2-OCH₃ 19.6 >64 >3.3
4 2-Br 13.5 >64 >4.7
5 3-OCH₃ 8.0 >64 >8.0
6 3-Br 2.0 >64 >32
7 3-F 12.4 >64 >5.2

| 13 | 2-OCH₃ (on 2-aminopyrimidine) | 0.38 | 23 | >60 |

Data sourced from Wyllie et al. (2018). [3] Key SAR Insights:

  • Positional Isomerism: Substituents at the 3-position of the phenyl ring (e.g., compound 6 , 3-Br) tend to be more potent than those at the 2-position (e.g., compound 4 , 2-Br). [3]* Electronic Effects: The 3-bromo substituent (compound 6 ) provided a significant increase in potency compared to the 3-methoxy (compound 5 ) or 3-fluoro (compound 7 ) analogues, suggesting that both electronic and steric factors are at play. [3]* Scaffold Modification: The introduction of an amino group at the 2-position of the pyrimidine ring dramatically increased potency. Compound 13 , with a 2-methoxyphenyl group and a 2-amino substituent on the pyrimidine, showed sub-micromolar activity and a high selectivity index of over 60. [3]

PART 4: IN VIVO EFFICACY ASSESSMENT

Promising compounds with high in vitro potency and selectivity must be evaluated in an animal model of infection to assess their efficacy in vivo.

Protocol 4.1: Acute Mouse Model of T. b. brucei Infection

Causality: This model is a standard for the primary in vivo evaluation of drug candidates for HAT. The use of bioluminescent parasite strains allows for non-invasive, real-time monitoring of parasite burden throughout the animal, providing a more sensitive and rapid assessment of drug efficacy compared to traditional methods that rely solely on monitoring bloodstream parasitemia. [13][14]

  • Parasite Strain: Use a bioluminescent strain of Trypanosoma brucei brucei (e.g., GVR35-LUC2) for infection.

  • Infection: Infect female BALB/c mice via intraperitoneal (i.p.) injection with 1 x 10⁴ parasites.

  • Monitoring Parasitemia: Monitor the infection daily by tail snip blood analysis. Bioluminescence imaging using an IVIS® system can be performed at set intervals (e.g., day 3, 5, 7 post-infection) to track parasite dissemination, particularly to the central nervous system (CNS). [13]4. Drug Treatment: Once parasitemia is established (typically day 3-4 post-infection), begin treatment. Administer the test compound via the desired route (e.g., i.p. or oral) once or twice daily for a set duration (e.g., 4-7 days). Include a vehicle control group and a positive control group (e.g., diminazene aceturate).

  • Efficacy Assessment:

    • Continue to monitor parasitemia in tail blood daily for up to 60-90 days post-treatment to check for relapse. A cure is defined as the permanent absence of detectable parasites. [13] * Use bioluminescence imaging to confirm the clearance of parasites from all tissues, including the brain. This is a critical step for compounds intended to treat the late, neurological stage of HAT. [14]6. Toxicity Monitoring: Monitor the mice for any signs of overt toxicity, such as weight loss, ruffled fur, or altered behavior.

Conclusion and Future Directions

The pyridinylphenol scaffold and its close analogues represent a validated and promising starting point for the development of novel antitrypanosomal agents. Their potential to inhibit essential parasite kinases provides a strong mechanistic rationale for their activity. The protocols and workflow detailed in this guide offer a robust framework for advancing these compounds through the drug discovery pipeline.

Future efforts should focus on:

  • Expanding SAR: Synthesizing and testing a broader range of analogues to further refine the SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: For potent phenotypic hits, employing chemical proteomics or genetic approaches to definitively identify the molecular target(s) within the parasite.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for in vivo efficacy.

By integrating synthetic chemistry, robust biological screening, and rigorous in vivo validation, the scientific community can harness the potential of pyridinylphenols to deliver a new generation of much-needed therapies for trypanosomiasis.

References

  • McLatchie, A. P., et al. (2015). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy, 70(2), 510-517. [Link]

  • Ramirez, J. I., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 9(6), e0003835. [Link]

  • Kaiser, M., et al. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. In Trypanosomatids (pp. 205-214). Humana, New York, NY. [Link]

  • Myburgh, E., et al. (2013). In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis. PLOS Neglected Tropical Diseases, 7(8), e2384. [Link]

  • Ma, Y., et al. (2016). Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. BMC Complementary and Alternative Medicine, 16(1), 1-9. [Link]

  • Ma, Y., et al. (2016). Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. BMC complementary and alternative medicine, 16, 133. [Link]

  • Geerts, S., et al. (2024). Discovery and Development of an Advanced Lead for the Treatment of African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Kaiser, M., et al. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 57(4), 1950-1960. [Link]

  • da Silva, V. C., et al. (2021). Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha. Molecules, 26(21), 6485. [Link]

  • Shapiro, T. A., & Englund, P. T. (1990). Antitrypanosomal activities of fluoroquinolones with pyrrolidinyl substitutions. Antimicrobial agents and chemotherapy, 34(11), 2206-2208. [Link]

  • Sijm, M., et al. (2019). Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. ChemMedChem, 15(14), 1310-1318. [Link]

  • Wyllie, S., et al. (2018). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Bioorganic & medicinal chemistry letters, 28(17), 2869-2872. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 650539. [Link]

  • Dagnachew, S., et al. (2014). In vivo experimental drug resistance study in Trypanosoma vivax isolates from tsetse infested and non-tsetse infested areas of Northwest Ethiopia. Parasites & vectors, 7, 309. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in chemistry, 9, 650539. [Link]

  • Tummala, S. B., et al. (2018). Identification and preliminary structure-activity relationship studies of novel pyridyl sulfonamides as potential Chagas disease therapeutic agents. Bioorganic & medicinal chemistry letters, 28(12), 2200-2203. [Link]

  • Sbaraglini, M. L., et al. (2024). Activity of pyridyl-pyrazolone derivatives against Trypanosoma cruzi. International Journal for Parasitology: Drugs and Drug Resistance, 25, 1-8. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Scientific reports, 9(1), 19488. [Link]

  • Vieites, M., et al. (2009). Potent in vitro anti-Trypanosoma cruzi activity of pyridine-2-thiol N-oxide metal complexes having an inhibitory effect on parasite-specific fumarate reductase. Journal of medicinal chemistry, 52(14), 4359-4367. [Link]

  • Al-Salabi, M. I., et al. (2015). Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ACS infectious diseases, 1(10), 488-501. [Link]

  • Foley, D. J., et al. (2022). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications, 13(1), 7480. [Link]

  • Kumar, A., et al. (2017). Synthesis and antitrypanosomal activities of novel pyridylchalcones. European journal of medicinal chemistry, 128, 21-30. [Link]

  • Ojo, K. K., et al. (2008). Glycogen Synthase Kinase 3 Is a Potential Drug Target for African Trypanosomiasis Therapy. Antimicrobial agents and chemotherapy, 52(10), 3710-3717. [Link]

  • Al-Salabi, M. I., et al. (2015). Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ACS infectious diseases, 1(10), 488-501. [Link]

  • ResearchGate. (n.d.). IC 50 shift of inhibitors of TbGSK3β as a function of preincubation... ResearchGate. [Link]

  • Tu, X., & Wang, C. C. (2004). Cyclin-Dependent Kinase CRK9, Required for Spliced Leader trans Splicing of Pre-mRNA in Trypanosomes, Functions in a Complex with a New L-Type Cyclin and a Kinetoplastid-Specific Protein. Eukaryotic cell, 3(6), 1580-1591. [Link]

  • Gardin, A. C., et al. (2014). Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei. Journal of medicinal chemistry, 57(17), 7217-7229. [Link]

  • Rojas-Serrano, F., et al. (2024). GSK-3 kinase a putative therapeutic target in trypanosomatid parasites. The Brazilian journal of infectious diseases : an official publication of the Brazilian Society of Infectious Diseases, 28(2), 103078. [Link]

  • Maya, J. D., et al. (2007). Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 146(4), 601-620. [Link]

  • Gourguechon, S., & Wang, C. C. (2009). CRK9 contributes to regulation of mitosis and cytokinesis in the procyclic form of Trypanosoma brucei. BMC cell biology, 10, 68. [Link]

  • Rojas-Serrano, F., et al. (2024). GSK-3 kinase a putative therapeutic target in trypanosomatid parasites. The Brazilian journal of infectious diseases, 28(2), 103078. [Link]

  • Asekan, O. M., et al. (2016). Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth. Antimicrobial agents and chemotherapy, 60(7), 4147-4155. [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in molecular neuroscience, 4, 32. [Link]

  • Nibret, E., & Wink, M. (2011). In vitro antitrypanosomal activity of plant terpenes against Trypanosoma brucei. Phytomedicine, 18(11), 931-936. [Link]

  • Alvarez, G., et al. (2025). Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures. Parasites & Vectors, 18(1), 1-15. [Link]

  • National Center for Biotechnology Information. (2010). Identification of Inhibitors of Trypanosoma brucei Hexokinases. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Alsford, S., et al. (2014). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. Pathogens, 3(3), 674-691. [Link]

  • Ojo, A. C., et al. (2022). An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl. Journal of ethnopharmacology, 284, 114778. [Link]

  • Torres, E., et al. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS omega, 7(50), 46908-46920. [Link]

  • da Silva, P. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS omega. [Link]

Sources

Harnessing 4-(pyridin-3-yl)phenol for Quantitative and Structural Studies of Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-(pyridin-3-yl)phenol in the study of protein-ligand binding. As a privileged chemical scaffold, this compound serves as an exemplary tool compound for characterizing protein binding pockets and as a foundational fragment for drug discovery campaigns. We delve into the core principles and practical application of key biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography—to elucidate the thermodynamics, kinetics, and structural basis of its interactions with target proteins. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate and characterize protein-ligand interactions.

Introduction: The Significance of this compound in Binding Studies

The study of non-covalent interactions between small molecules and proteins is the bedrock of modern drug discovery.[1][2] These interactions govern a vast array of biological processes and understanding them quantitatively is essential for designing effective therapeutics. This compound is a valuable probe molecule for such studies due to its distinct chemical features, which are representative of common motifs in medicinal chemistry.

  • The Phenol Moiety: Acts as a versatile hydrogen bond donor and acceptor, capable of forming key interactions within a protein's active site. Its binding characteristics can be influenced by the local environment and pH.

  • The Pyridine Ring: Provides a basic nitrogen atom that can act as a hydrogen bond acceptor and engage in π-stacking or cation-π interactions.

  • Fragment-Based Potential: With a molecular weight of approximately 171.19 g/mol , it adheres to the "Rule of Three," making it an ideal candidate for fragment-based drug discovery (FBDD).[3] FBDD leverages small, low-complexity molecules to efficiently explore a target's chemical space, providing high-quality starting points for lead optimization.[4][5]

The simplicity and functionality of this compound make it an excellent tool for assay development, target validation, and for establishing a baseline understanding of a binding site's chemical preferences before progressing to more complex analogues.

Physicochemical Properties of this compound

A clear understanding of the ligand's properties is the first step in designing robust biophysical assays.

PropertyValueSource
Molecular Formula C₁₁H₉NO[6]
Molecular Weight 171.19 g/mol [6]
IUPAC Name This compound[6]
CAS Number 68223-13-2[7][8]
XLogP3-AA 2.1[6]
Appearance Solid[7]

Foundational Technique: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed as a ligand binds to a protein, providing a complete thermodynamic profile from a single experiment.[9][10]

The Causality Behind ITC: What We Measure and Why

ITC measures the heat change (ΔH) upon binding. By titrating a known concentration of ligand into a solution of the target protein, a binding isotherm is generated. Fitting this curve provides:

  • Binding Affinity (Kₐ) and Dissociation Constant (K₋₁): Quantifies the strength of the interaction.

  • Stoichiometry (n): Reveals the protein-to-ligand ratio in the complex.

  • Enthalpy (ΔH): The heat change associated with bond formation and conformational changes.

  • Entropy (ΔS): The change in disorder of the system upon binding, calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

This comprehensive data is invaluable for understanding the driving forces of the interaction (whether it is enthalpy- or entropy-driven), which can guide medicinal chemistry efforts.[11]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Step 1: Sample Preparation cluster_exp Step 2: Experiment Setup cluster_run Step 3: Data Acquisition cluster_analysis Step 4: Data Analysis Prep_Protein Prepare Protein Solution (e.g., 20 µM in Buffer) Prep_Ligand Prepare this compound (e.g., 200 µM in Buffer + DMSO) Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Dialyze & Degas Load_Syringe Load Ligand into Injection Syringe Prep_Ligand->Load_Syringe Match Buffer Prep_Buffer Prepare Dialysis Buffer (e.g., PBS, pH 7.4) Titration Perform Automated Titration (e.g., 20 injections) Load_Cell->Titration Load_Syringe->Titration Integration Integrate Injection Heats Titration->Integration Fitting Fit Binding Isotherm (e.g., One-Site Model) Integration->Fitting Results Determine: Kd, ΔH, ΔS, n Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.

Self-Validating Protocol for ITC

This protocol is designed to ensure data quality and reproducibility.

A. Materials and Reagents:

  • Target Protein: Purified to >95% homogeneity.

  • This compound (Ligand): High purity solid (>95%).

  • Buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4. The choice of buffer is critical; use one with a low ionization enthalpy to minimize buffer mismatch heats.

  • Dimethyl Sulfoxide (DMSO): For dissolving the ligand.

B. Protocol Steps:

  • Protein Preparation (Trustworthiness Step):

    • Thoroughly dialyze the purified protein against the chosen ITC buffer (e.g., 2 changes, 4 hours each at 4°C) to ensure perfect buffer matching.

    • After dialysis, determine the precise protein concentration using a reliable method (e.g., A₂₈₀ with calculated extinction coefficient).

    • Degas the protein solution immediately before use to prevent bubbles in the cell.

  • Ligand Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO.

    • Create the final ligand solution for the syringe by diluting the stock into the exact same buffer used for the final protein dialysis. Causality: The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to cancel out heats of dilution. A final concentration of 1-2% DMSO is generally well-tolerated.

    • A typical starting concentration for the ligand in the syringe is 10-15 times the protein concentration in the cell.

  • Instrument Setup (Example on a MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Reference Power: 15 µcal/sec.

    • Stirring Speed: 750 rpm.

    • Titration Parameters:

      • Initial Injection: 0.4 µL (discarded in analysis). Rationale: This removes any ligand that may have diffused from the syringe into the cell during equilibration.

      • Subsequent Injections: 19 injections of 2 µL each.

      • Spacing: 150 seconds between injections to allow the signal to return to baseline.

  • Running the Experiment:

    • Load the protein solution into the sample cell (e.g., 20 µM).

    • Load the ligand solution into the injection syringe (e.g., 200 µM).

    • Perform the titration run.

  • Control Experiment (Self-Validation):

    • Perform an identical titration of the ligand solution into the buffer-only (no protein) cell. Rationale: This measures the heat of ligand dilution and any other background effects. This data must be subtracted from the protein-ligand binding data to isolate the true heat of binding.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram.

    • Subtract the control (ligand-into-buffer) data.

    • Fit the resulting binding isotherm to an appropriate model (e.g., "One Set of Sites") to extract the thermodynamic parameters.

Kinetic and Affinity Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring binding events in real-time. It provides crucial kinetic information (on- and off-rates) that is complementary to the thermodynamic data from ITC.[12]

The Causality Behind SPR: What We Measure and Why

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip.[12]

  • The target protein is immobilized on the chip surface.

  • A solution containing the ligand (analyte) is flowed over the surface.

  • As this compound binds to the protein, the mass at the surface increases, causing a proportional change in the refractive index. This change is measured in Resonance Units (RU).

  • By monitoring the RU change over time during association and dissociation phases, we can determine:

    • Association Rate Constant (kₐ or kₒₙ): How quickly the ligand binds to the protein.

    • Dissociation Rate Constant (k₋₁ or kₒff): How quickly the ligand dissociates from the protein.

    • Equilibrium Dissociation Constant (K₋₁): Calculated from the ratio of the rate constants (kₒff / kₒₙ), providing a measure of affinity.

This kinetic information is critical for understanding a drug's residence time on its target, a key parameter for in vivo efficacy.[2]

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Step 1: Chip Preparation cluster_exp Step 2: Analyte Injection cluster_analysis Step 3: Data Analysis Activate Activate Sensor Chip (e.g., EDC/NHS) Immobilize Immobilize Target Protein (e.g., Amine Coupling) Activate->Immobilize Deactivate Deactivate & Block (e.g., Ethanolamine) Immobilize->Deactivate Equilibrate Equilibrate with Running Buffer Deactivate->Equilibrate Inject Inject this compound (Concentration Series) Equilibrate->Inject Association Dissociate Flow Running Buffer (Dissociation Phase) Inject->Dissociate Reference Subtract Reference Channel Signal Dissociate->Reference Fitting Globally Fit Sensorgrams (e.g., 1:1 Langmuir Model) Reference->Fitting Results Determine: kon, koff, KD Fitting->Results

Caption: Workflow for Surface Plasmon Resonance (SPR) experiments.

Self-Validating Protocol for SPR

A. Materials and Reagents:

  • Target Protein: Purified to >95% homogeneity.

  • This compound (Analyte).

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Rationale: The surfactant minimizes non-specific binding.

  • Sensor Chip: e.g., CM5 chip for amine coupling.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

B. Protocol Steps:

  • Protein Immobilization (Trustworthiness Step):

    • Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) over the activated surface. Rationale: The acidic pH protonates carboxyl groups on the protein, minimizing electrostatic repulsion from the negatively charged chip surface.

    • Aim for a low to moderate immobilization level (e.g., 1000-2000 RU) to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Analyte Preparation:

    • Prepare a high-concentration stock of this compound in 100% DMSO.

    • Prepare a serial dilution of the analyte in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected K₋₁. For a fragment like this, a range from 1 µM to 500 µM might be appropriate.

    • Causality: Ensure the final DMSO concentration is identical across all analyte dilutions and the running buffer ("DMSO matching") to minimize bulk refractive index artifacts.

  • Binding Analysis:

    • Equilibrate the entire system with running buffer until a stable baseline is achieved.

    • Perform a kinetic titration cycle:

      • Inject the lowest concentration of this compound for a set time (e.g., 120 seconds) to monitor association.

      • Switch back to running buffer and monitor dissociation (e.g., 300 seconds).

      • Inject a regeneration solution if necessary to remove all bound analyte (e.g., a short pulse of mild acid/base or high salt), then re-equilibrate.

    • Repeat the cycle for each concentration in the series, including a buffer-only (zero analyte) injection for double-referencing.

  • Data Analysis (Self-Validation):

    • Process the raw data by first subtracting the signal from the reference flow cell (reference subtraction) and then subtracting the signal from the buffer-only injection (double-referencing).

    • Globally fit the resulting sensorgrams for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding). Rationale: Global fitting uses all the data to find the best single set of kₐ and k₋₁ values, making the result more robust than fitting each curve individually.

    • Calculate K₋₁ from the determined rate constants (k₋₁/kₐ).

Structural Validation: X-ray Crystallography

While ITC and SPR provide quantitative data on if and how a ligand binds, X-ray crystallography reveals where and how it binds at an atomic level.[13] This structural information is the ultimate validation and provides an invaluable roadmap for structure-based drug design.

The Causality Behind Crystallography: What We See and Why

This technique involves irradiating a protein-ligand crystal with X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the position and intensity of these spots, one can calculate an electron density map of the molecule. This map is then interpreted to build a 3D atomic model of the protein in complex with this compound.[13]

The resulting structure reveals:

  • The precise binding location (the "binding pocket").

  • The conformation of the ligand when bound.

  • The specific amino acid residues involved in the interaction.

  • The network of hydrogen bonds, hydrophobic interactions, and other forces holding the ligand in place.

Visualizing the Crystallography Workflow

XRay_Workflow cluster_prep Step 1: Crystallization cluster_complex Step 2: Complex Formation cluster_data Step 3: Data Collection & Processing cluster_analysis Step 4: Structure Solution Protein_Prep Prepare High Purity, Concentrated Protein Screening Screen Crystallization Conditions (Apo Protein) Optimization Optimize Initial Hits to Get Diffraction-Quality Crystals Co_Crystal Co-crystallization: Add Ligand Before Screening Optimization->Co_Crystal Soaking Soaking: Soak Apo Crystal in Ligand Solution Optimization->Soaking Harvest Harvest & Cryo-protect Crystal Co_Crystal->Harvest Soaking->Harvest Diffraction Collect Diffraction Data (Synchrotron) Harvest->Diffraction Processing Process & Scale Data Diffraction->Processing Phasing Solve Phase Problem (Molecular Replacement) Processing->Phasing Refinement Build & Refine Model Against Electron Density Phasing->Refinement Validation Validate Final Structure (e.g., PDB Deposition) Refinement->Validation

Caption: Workflow for X-ray Crystallography of a protein-ligand complex.

Protocol Outline for X-ray Crystallography

This protocol requires specialized equipment and expertise. It is presented as a high-level guide.

A. Materials and Reagents:

  • Target Protein: Highly pure (>98%) and concentrated (e.g., 5-20 mg/mL).

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectants (e.g., glycerol, ethylene glycol).

B. Protocol Steps:

  • Obtain Apo-Protein Crystals (Trustworthiness Step):

    • First, establish a reproducible crystallization condition for the protein alone (apo form). This involves screening hundreds of conditions (buffers, precipitants, salts, additives) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial "hits" to produce single, well-ordered crystals that diffract to high resolution (<2.5 Å). This is a critical prerequisite.

  • Form the Protein-Ligand Complex:

    • Method 1: Co-crystallization. Add this compound to the protein solution (e.g., at a 5-10 fold molar excess) before setting up the crystallization trials. Rationale: This is often successful if the ligand helps to stabilize the protein or induces a conformation favorable for crystallization.

    • Method 2: Soaking. If good apo crystals exist, soak them in a solution containing the mother liquor supplemented with this compound (e.g., 1-10 mM) for a period ranging from minutes to hours. Rationale: The ligand diffuses through solvent channels in the crystal to reach the binding site. This avoids having to re-screen crystallization conditions.

  • Data Collection:

    • Carefully harvest a crystal and pass it through a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source and collect diffraction data.

  • Structure Solution and Refinement (Self-Validation):

    • Process the diffraction data to obtain a list of reflection intensities.

    • Solve the "phase problem" using molecular replacement with the known apo-protein structure as a search model.

    • Carefully examine the initial electron density maps. A clear, unambiguous region of "difference density" (Fo-Fc map) corresponding to the shape of this compound should be visible in the binding site.

    • Build the ligand into this density and perform iterative rounds of computational refinement and manual model rebuilding.

    • The final model is validated against geometric and crystallographic quality metrics before analysis and potential deposition to the Protein Data Bank (PDB).

Conclusion

The systematic application of orthogonal biophysical techniques provides a robust and comprehensive understanding of a protein-ligand interaction. By using a tool compound like this compound, researchers can leverage ITC to define the thermodynamic driving forces, SPR to characterize the binding kinetics, and X-ray crystallography to visualize the precise atomic interactions. This multi-faceted approach ensures high confidence in the data, validates the target engagement, and builds a solid foundation for advancing hit-to-lead and lead optimization campaigns in drug discovery.

References

  • Jana, S., & Biswas, P. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Molecular Biology and Biotechnology, 1(1). Available at: [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery and X-Ray Crystallography. Humana Press. Available at: [Link]

  • Zhou, M., Li, Q., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. Protein & Peptide Letters, 23(2), 125-133. (Note: While about PPIs, the table compares relevant biophysical methods). Available at: [Link]

  • Neves, A. R. L., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]

  • Renaud, J. P., & Delsuc, M. A. (2009). Biophysical techniques for ligand screening and drug design. Current Opinion in Pharmacology, 9(5), 622-628. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol, 4-(3-pyridinyl)-. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-4-yl)phenol. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Judis, M. A., et al. (1983). Binding of selected phenol derivatives to human serum proteins. Journal of Pharmaceutical Sciences, 72(4), 474-478. Available at: [Link]

  • Hu, E., et al. (2012). Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2262-2265. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Fragment-based hit discovery for the epigenetic target, BRD3. Retrieved January 11, 2026, from [Link]

  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3617–3653. Available at: [Link]

  • Foley, D. J., et al. (2024). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Shrestha, R., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research. Available at: [Link]

  • Sierra, C. A., et al. (2016). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Journal of Molecular Structure, 1119, 216-223. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Isothermal titration calorimetry – Knowledge and References. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[3-(3-Pyridyl)benzo[b]thiophen-6-yl]phenol. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Ha, K. (2011). 4-Bromo-2-{[(pyridin-3-ylmeth-yl)imino]-meth-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o518. Available at: [Link]

  • Cai, M., Zhang, M., & Hu, Y. (2008). (E)-4-[(4-Amino-5-bromo-pyridin-3-yl)-iminometh-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1053. Available at: [Link]

  • Wang, Y., et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3147. Available at: [Link]

  • Ward, C. C., et al. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. Cell Chemical Biology, 26(11), 1541-1553.e12. Available at: [Link]

  • Sbardella, G. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(10), 1591. Available at: [Link]

  • Karlov, D. S., et al. (2022). Ligand Binding Prediction Using Protein Structure Graphs and Residual Graph Attention Networks. International Journal of Molecular Sciences, 23(21), 13398. Available at: [Link]

  • St. Surin, L., et al. (2024). A Quantitative Analysis of Ligand Binding at the Protein-Lipid Bilayer Interface. Nature Chemistry. Available at: [Link]

  • Janssen, M. H. A., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Available at: [Link]

  • Sedov, I. A., & Zuev, Y. F. (2024). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 25(19), 10839. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 11, 2026, from [Link]

  • van der Wijst, T., et al. (2010). Complexation of phenol and thiophenol by amine N-oxides: isothermal titration calorimetry and ab initio calculations. The Journal of Physical Chemistry B, 114(48), 15816-15824. Available at: [Link]

  • Chrysina, E. D., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 10(1), 54. Available at: [Link]

  • Liu, Y., et al. (2019). Computer-aided identification of protein targets of four polyphenols in Alzheimer's disease (AD) and validation in a mouse AD model. Journal of Biomedical Research, 33(2), 101-112. Available at: [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Retrieved January 11, 2026, from [Link]

  • Codreanu, S. G., et al. (2008). Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives. Molecular & Cellular Proteomics, 7(5), 847-857. Available at: [Link]

  • Ly, N. H., & Son, S. J. (2021). Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives. Chemosensors, 9(11), 319. Available at: [Link]

  • Fun, H. K., et al. (2009). 3-[(E)-(Pyridin-3-yl-imino)-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o313. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Isothermal Titration Calorimetry. International Journal of Molecular Sciences. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2010). 3-(Pyridin-4-Ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, E66(12), o3147. Available at: [Link]

  • Qu, Y., et al. (2023). Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. International Journal of Molecular Sciences, 24(13), 10848. Available at: [Link]

  • Kamel, A. H., et al. (2021). Surface plasmon resonance sensor based on gold-graphene quantum dots thin film as a sensing nanomatrix for phenol detection. Microchemical Journal, 164, 106023. Available at: [Link]

  • Al-furjan, M. S. H., et al. (2024). Highly sensitive surface plasmon resonance-based sensor using green synthesized Fe3O4/rGO interface layer utilizing plant leaf extracts for alcohol compound detection. Scientific Reports, 14(1), 8847. Available at: [Link]

  • Oliveira, O. N., et al. (2001). Surface plasmon resonance sensing of liquids using polyelectrolyte thin films. Sensors and Actuators B: Chemical, 78(1-3), 299-303. Available at: [Link]

Sources

Application Notes and Protocols: N-Alkylation of 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyridylphenols

The N-alkylation of pyridylphenols, specifically 4-(pyridin-3-yl)phenol, is a critical transformation in medicinal chemistry and materials science. The resulting ether linkage introduces a flexible yet stable connection, profoundly influencing the molecule's steric and electronic properties. This modification is pivotal in modulating pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing binding affinity to target proteins, and fine-tuning the optoelectronic characteristics of organic materials. Understanding the nuances of this reaction is, therefore, paramount for the rational design of novel therapeutics and advanced materials.

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, with a focus on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings, offer detailed step-by-step protocols, and discuss critical parameters that influence reaction outcomes.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an S(_N)2 mechanism.[1][2] The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming the ether.[3]

The choice of base is crucial. Strong bases like sodium hydride (NaH) are effective for deprotonating phenols.[4] Alternatively, weaker bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) can be employed, often in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), which facilitate the dissolution of the phenoxide salt.[4]

The nature of the alkylating agent also significantly impacts the reaction. Primary alkyl halides are ideal substrates for the S(_N)2 reaction.[2] Secondary and tertiary alkyl halides are more prone to elimination side reactions, leading to the formation of alkenes.[2]

Experimental Workflow Overview

The general workflow for the N-alkylation of this compound via Williamson ether synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., NaH, K2CO3) A->B Formation of phenoxide C Add alkyl halide B->C Nucleophilic attack D Heat reaction mixture (if necessary) C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for N-alkylation.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride as Base

This protocol is suitable for a wide range of primary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (10-20 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE).[5][6]

  • Stirring: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is often indicated by a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: N-Alkylation using Potassium Carbonate as Base

This protocol offers a milder alternative to using sodium hydride.

Materials:

  • This compound

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Alkyl halide (e.g., methyl iodide, allyl bromide)

  • Anhydrous acetonitrile (MeCN) or acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous K(_2)CO(_3) (2.0-3.0 eq).

  • Solvent and Alkylating Agent: Add anhydrous MeCN or acetone (15-20 mL per gram of phenol), followed by the alkyl halide (1.2 eq).[4]

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Reaction Parameters and Optimization

The success of the N-alkylation reaction depends on several factors that can be optimized for higher yields and purity.

ParameterVariationRationale & Impact
Base NaH, K(_2)CO(_3), Cs(_2)CO(_3)Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. Weaker bases like K(_2)CO(_3) are easier to handle but may require heating.[4]
Solvent THF, DMF, Acetonitrile, AcetoneAprotic polar solvents are generally preferred as they solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen.[4]
Temperature 0 °C to refluxThe optimal temperature depends on the reactivity of the alkyl halide and the strength of the base. Less reactive halides may require heating.
Alkylating Agent Primary > Secondary >> TertiaryS(_N)2 reactivity decreases with increasing steric hindrance. Tertiary halides will predominantly undergo elimination.[2]

Alternative Methods: The Mitsunobu Reaction

For sterically hindered alcohols or when inversion of stereochemistry is desired at a chiral center, the Mitsunobu reaction offers a powerful alternative.[7][8] This reaction utilizes triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.[9][10]

G This compound This compound Product Product This compound->Product R-OH, PPh3, DEAD/DIAD THF, 0 °C to RT

Caption: Mitsunobu reaction for N-alkylation.

General Procedure for Mitsunobu Reaction:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.1 eq), and PPh(_3) (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The work-up typically involves removal of the triphenylphosphine oxide and hydrazine by-products, which can sometimes be challenging. Purification is usually achieved by column chromatography.[8]

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound can be confirmed by various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    The most definitive method. The appearance of new signals corresponding to the protons and carbons of the introduced alkyl group, and a shift in the chemical shifts of the aromatic protons and carbons adjacent to the ether linkage, confirms the product formation.[11][12]
  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm

    
    ) and the appearance of a C-O-C stretching band (around 1200-1250 cm
    
    
    
    ) are indicative of ether formation.[11]
  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

Safety Precautions

  • Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.[13][14]

  • Strong bases like sodium hydride are highly reactive and require careful handling under anhydrous conditions.

  • Always wear appropriate Personal Protective Equipment (PPE) , including safety goggles, lab coat, and gloves.[5][6]

  • Ensure that spill kits for both acids and bases are readily available.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent.
  • ResearchGate. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Semantic Scholar. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • OUCI. (n.d.).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • YouTube. (2025, October 19).
  • Digital Commons @ Michigan Tech. (2024, February 29). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-.
  • Scientific Research Publishing. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Google Patents. (n.d.).
  • OSHA. (n.d.).
  • Paho.org. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • MDPI. (n.d.). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine.
  • ChemRxiv. (n.d.).
  • ThalesNano. (n.d.).
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • HSE. (2024, November 14). Safe handling of cytotoxic drugs in the workplace.
  • PubMed Central. (n.d.).
  • Scientific Reports. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities.
  • Google Patents. (n.d.).
  • Cambridge Open Engage. (2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Sciforum. (2020, November 14).
  • PubMed. (2018, June 15). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ResearchGate. (n.d.). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)

Sources

Troubleshooting & Optimization

4-(Pyridin-3-yl)phenol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Pyridin-3-yl)phenol

Introduction: Navigating the Solubility Challenges of this compound

This compound is a valuable bifunctional molecule utilized in various research and development sectors, from materials science to pharmacology. Its structure, featuring both a weakly acidic phenol group and a weakly basic pyridine ring, presents a unique and often frustrating challenge for researchers: poor and highly pH-dependent aqueous solubility. This guide serves as a dedicated technical resource to understand, troubleshoot, and overcome the solubility issues associated with this compound, ensuring accurate and reproducible experimental results.

Understanding the 'Why': The Physicochemical Properties of this compound

The solubility behavior of this compound is dictated by its molecular structure. It is an amphoteric compound, meaning it can act as both an acid and a base. This characteristic is central to its solubility problems in neutral aqueous buffers.

  • The Phenolic Group (Acidic): The hydroxyl (-OH) group on the phenyl ring is weakly acidic. At a pH significantly above its pKa, this group will deprotonate to form a negatively charged phenoxide ion (-O⁻), which dramatically increases water solubility.[1]

  • The Pyridine Ring (Basic): The nitrogen atom in the pyridine ring is weakly basic. At a pH significantly below its pKa, it will accept a proton to form a positively charged pyridinium ion, which also enhances water solubility.[2]

The core issue arises at or near the isoelectric point (pI) , the pH at which the molecule has no net electrical charge. In this state, the compound is least soluble in aqueous media. For this compound, this region of minimal solubility typically falls within the neutral pH range (pH 6-8) commonly used for biological assays.

Table 1: Key Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Formula C₁₁H₉NO -
Molecular Weight 171.19 g/mol [3] Affects molarity calculations for stock solutions.
XLogP3-AA 2.1[3] A positive value indicates a preference for a lipophilic environment, suggesting low intrinsic water solubility.
pKa (Phenol) ~9-10 (Estimated) Above this pH, the molecule becomes negatively charged and more soluble.

| pKa (Pyridine) | ~5 (Estimated) | Below this pH, the molecule becomes positively charged and more soluble. |

Ionization States and Solubility

The relationship between pH and the ionization state of the molecule is the key to controlling its solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH > 10) low_ph_label Predominantly Cationic (Pyridinium form) Solubility: HIGH neutral_ph_label Predominantly Neutral (Zwitterionic/Uncharged) Solubility: LOW low_ph_label->neutral_ph_label Increase pH high_ph_label Predominantly Anionic (Phenoxide form) Solubility: HIGH neutral_ph_label->high_ph_label Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Troubleshooting Guide: Common Solubility Issues & Solutions (Q&A)

This section addresses the most common problems researchers encounter when working with this compound.

Q1: I tried to dissolve the compound directly in my PBS (pH 7.4) buffer, but it won't go into solution. What did I do wrong?

A1: This is the most common issue. You are trying to dissolve the compound at a pH near its isoelectric point, where it is least soluble. Direct dissolution in neutral buffers will almost always fail.

Solution Workflow:

  • Do NOT attempt direct dissolution in neutral aqueous buffers.

  • You MUST first prepare a concentrated stock solution in an appropriate organic solvent or by using pH modification.

  • The standard and recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) .[4]

  • Follow the detailed protocol in Section 3.1: Protocol for Preparing a Concentrated Stock Solution .

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I prevent this?

A2: This is called "crashing out" and happens when the highly concentrated, solubilized compound is rapidly introduced into a poor solvent (the aqueous buffer), causing it to exceed its solubility limit under the new conditions.[5][6] The key is to manage the dilution process carefully.

Solution Workflow:

  • Avoid Large, Single-Step Dilutions: Do not dilute your 10-50 mM DMSO stock directly to a final low micromolar concentration in one step.

  • Use an Intermediate Dilution Step: First, create an intermediate dilution of your stock into your assay buffer or cell culture medium. This step is critical. For example, dilute a 10 mM DMSO stock 1:100 to get a 100 µM solution with 1% DMSO. Mix this intermediate solution thoroughly.[4]

  • Perform Serial Dilutions from the Intermediate: Use this well-mixed, lower-concentration intermediate solution to perform the rest of your serial dilutions. This ensures the DMSO concentration remains constant and low across all your final concentrations.[4]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly under 1%, as higher concentrations can be toxic to cells or interfere with assay components.[4]

  • Refer to Section 3.2: Protocol for Preparing Working Solutions for Assays .

G cluster_workflow Recommended Dilution Workflow stock High Concentration Stock (e.g., 20 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 200 µM in Buffer + 1% DMSO) Mix Thoroughly! stock->intermediate 1:100 Dilution serial Serial Dilutions (e.g., 100 µM, 50 µM, 25 µM...) (Final DMSO < 1%) intermediate->serial Create Dilution Series assay Final Assay Plate serial->assay Add to Experiment

Caption: Recommended workflow for diluting DMSO stock solutions.

Q3: I cannot use DMSO in my experiment. What are my alternative solubilization strategies?

A3: While DMSO is the most common co-solvent, several other methods can be employed. The choice depends on the specific constraints of your assay.

Table 2: Alternative Solubilization Strategies

Strategy Mechanism Pros Cons
pH Adjustment Ionizes the molecule to increase aqueous solubility.[7][8] Very effective; avoids organic co-solvents. Final pH may be incompatible with the assay; can affect compound stability.[9]
Co-solvents Uses water-miscible organic solvents like Ethanol, DMF, or DMA to dissolve the compound.[10] Simple and widely used.[11] May have cytotoxic effects or interfere with the assay; risk of precipitation upon dilution.[12][13]

| Cyclodextrins | Encapsulates the hydrophobic molecule within a hydrophilic shell (host-guest complex).[14][15] | Forms a true solution; often low toxicity.[16] | Can be expensive; may alter the effective concentration of the compound available for interaction.[17] |

  • For a detailed pH adjustment protocol, see Section 3.3.

  • For using cyclodextrins, see Section 3.4.

Step-by-Step Experimental Protocols

Protocol: Preparing a Concentrated Stock Solution in DMSO

This is the standard and most recommended procedure for initial solubilization.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 20 mM stock, you need 3.42 mg). Calculation: 0.001 L * 0.020 mol/L * 171.19 g/mol = 0.00342 g = 3.42 mg.

    • Weigh Compound: Accurately weigh the compound and place it into a sterile vial.

    • Add Solvent: Add the calculated volume of 100% DMSO.

    • Dissolve: Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but check for compound stability first.

    • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by DMSO.[18][19]

Protocol: Preparing Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Materials:

    • Concentrated DMSO stock solution (from Protocol 3.1)

    • Sterile assay buffer or cell culture medium

    • Sterile dilution plates (e.g., 96-well plate) or tubes

  • Procedure:

    • Prepare Intermediate Solution: Create an intermediate dilution by adding a small volume of your concentrated DMSO stock to a larger volume of your final assay buffer. A 1:100 dilution is common (e.g., 5 µL of 20 mM stock into 495 µL of medium for a 200 µM intermediate solution with 1% DMSO).

    • Mix Thoroughly: Immediately after adding the stock, mix the intermediate solution vigorously by pipetting up and down or vortexing gently. This rapid and thorough mixing is crucial to prevent localized high concentrations that can cause precipitation.

    • Perform Serial Dilutions: Use the 200 µM intermediate solution to perform your 2-fold or 3-fold serial dilutions directly in the assay buffer. This keeps the final DMSO percentage consistent across all concentrations.

    • Add to Assay: Add the final diluted solutions to your experimental wells. Ensure a vehicle control (buffer with the same final DMSO concentration but no compound) is included in your experiment.

Protocol: Solubilization via pH Adjustment

Use this protocol when organic co-solvents are not permissible.

  • Materials:

    • This compound powder

    • Sterile, high-purity water

    • Dilute HCl (e.g., 0.1 N) and dilute NaOH (e.g., 0.1 N)

    • pH meter

  • Procedure:

    • Choose Acidic or Basic Route:

      • Acidic Route (Protonating the Pyridine): Suspend the compound powder in water. Slowly add 0.1 N HCl dropwise while stirring until the compound dissolves completely. The target pH will likely be < 4.

      • Basic Route (Deprotonating the Phenol): Suspend the compound powder in water. Slowly add 0.1 N NaOH dropwise while stirring until the compound dissolves completely. The target pH will likely be > 10.[20]

    • Create Stock: Once dissolved, you have a concentrated acidic or basic aqueous stock.

    • Dilution and Neutralization: When diluting this stock into your final buffer, be aware that it will affect the buffer's pH. You may need to re-adjust the final solution's pH back to the desired experimental value. Caution: Re-adjusting the pH back towards neutral may cause the compound to precipitate if its final concentration exceeds its solubility limit at that pH.

Protocol: Solubilization Using Cyclodextrins

This method is excellent for creating stable aqueous solutions for sensitive biological systems.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired buffer. A concentration of 5-10% (w/v) is a common starting point.[10]

    • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

    • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[14] Sonication can accelerate this process.

    • Clarify Solution: After incubation, centrifuge the solution at high speed to pellet any undissolved compound.

    • Use Supernatant: The clear supernatant is your working solution. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy) if a precise concentration is required.

Frequently Asked Questions (FAQs)

Q4: What is the maximum concentration of this compound I can expect to achieve in a neutral buffer like PBS? A4: The intrinsic aqueous solubility at neutral pH is very low, likely in the low micromolar (µM) range. Attempting to make solutions directly in PBS at concentrations needed for most stock solutions (e.g., millimolar) will not be successful.

Q5: How can I check if my compound has precipitated in my DMSO stock after a freeze-thaw cycle? A5: Before use, always bring the stock vial to room temperature and vortex it well. Then, visually inspect it for any crystalline particles or haze. If in doubt, centrifuge the vial at high speed for 5-10 minutes. If a pellet forms, your compound has precipitated, and the supernatant concentration is no longer accurate.[6]

Q6: Will the choice of buffer salts (e.g., phosphate vs. TRIS) affect the solubility? A6: While pH is the dominant factor, high concentrations of certain buffer salts can sometimes decrease the solubility of organic compounds through a "salting-out" effect. However, for standard biological buffer concentrations (10-50 mM), this effect is usually minor compared to the impact of pH.

Q7: My compound is the hydrochloride salt, this compound HCl. Does this change how I should handle it? A7: Yes. The hydrochloride salt form means the pyridine nitrogen is already protonated.[21] This salt form should have significantly higher initial solubility in water or neutral buffers compared to the free base, as it will form a mildly acidic solution. However, if you add this solution to a strongly buffered neutral or basic solution, the proton can be removed, converting it back to the less soluble free form, which may then precipitate if its concentration is too high. Always consider the final pH of your solution.

References

  • Jadhav, M., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 32(18), 76-88. Available at: [Link]

  • Gould, S., & Scott, R. C. (2022). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 164, 113002.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-kassas, R., et al. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Research, 8(8), 835-842.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

  • Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1096-1105.
  • PubChem. (n.d.). Phenol, 4-(3-pyridinyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Thorsteinn Loftsson, & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. National Library of Medicine. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Kumar, S., & Singh, A. (2014). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of PharmTech Research, 4(3), 209-225.
  • Sharma, D., et al. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Sciences, 2(4), 220-224.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • ResearchGate. (2016). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C11H9NO). PubChemLite. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Nuffield Foundation. (n.d.). Solubility and pH of phenol. Nuffield Foundation. Available at: [Link]

  • MDPI. (2023). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • ResearchGate. (2017). The effect of pH on the degradation of phenol, pyridine, and quinoline... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • PubChem. (n.d.). 4-[3-(3-Pyridyl)benzo[b]thiophen-6-yl]phenol. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4-(Pyridin-3-yl)phenol NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4-(Pyridin-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of assigning and interpreting the NMR spectra of this molecule. The unique combination of a phenolic hydroxyl group and a pyridine ring presents specific challenges that this guide will help you address.

Understanding the 1H and 13C NMR Spectra of this compound

A clear understanding of the expected NMR spectrum is the first step in successful troubleshooting. Below is a detailed prediction of the 1H and 13C NMR spectra of this compound, based on established chemical shift principles for substituted aromatic systems.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to show signals for eight distinct protons. The phenolic hydroxyl proton (OH) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The protons of the phenol and pyridine rings will exhibit characteristic splitting patterns.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl3

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-2'~8.84d~2.3
H-6'~8.57dd~4.8, 1.6
H-5'~7.82ddd~7.9, 2.3, 1.6
H-4'~7.37dd~7.9, 4.8
H-2, H-6~7.54d~8.6
H-3, H-5~6.93d~8.6
OH4.5 - 7.0br s-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will display nine distinct signals, as all carbon atoms are in unique chemical environments.

Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AssignmentPredicted Chemical Shift (ppm)
C-4~155.0
C-6'~149.8
C-2'~148.1
C-1~137.7
C-4'~134.2
C-5'~128.5
C-2, C-6~126.9
C-3, C-5~123.5
C-3'~116.1

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: Why is the chemical shift of my phenolic OH proton different from the predicted value and the peak very broad?

A1: The chemical shift and appearance of the phenolic hydroxyl proton are highly sensitive to its environment.

  • Causality: The phenolic proton is acidic and can participate in hydrogen bonding with the solvent, other molecules of this compound (intermolecular), or the nitrogen atom of the pyridine ring of another molecule.[1] Fast exchange of this proton on the NMR timescale with other acidic protons (like trace water in the solvent) or through intermolecular hydrogen bonding leads to a broadening of the signal.[2] The extent of hydrogen bonding also significantly influences the chemical shift; stronger hydrogen bonding leads to a more downfield shift.[3]

  • Troubleshooting Protocol:

    • D2O Exchange: To confirm the identity of the OH peak, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The OH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[4]

    • Concentration Study: Acquire spectra at different concentrations. A dilution study can help identify intermolecular hydrogen bonding. If the peak shifts upfield upon dilution, it indicates that intermolecular hydrogen bonding is significant.

    • Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature can slow down the proton exchange rate, which may result in a sharper OH signal.[2] Conversely, increasing the temperature might increase the exchange rate, leading to further broadening or a shift in the peak position.

Q2: The signals for my pyridine protons are shifted further downfield than I expected. What could be the cause?

A2: A significant downfield shift of the pyridine protons, particularly H-2' and H-6', often indicates protonation of the pyridine nitrogen.

  • Causality: The nitrogen atom in the pyridine ring is basic and can be protonated by acidic impurities in the solvent or by the phenolic proton of another molecule, especially in concentrated solutions. This protonation leads to a decrease in electron density on the pyridine ring, causing a deshielding of the attached protons and a downfield shift in their NMR signals.[5]

  • Troubleshooting Workflow:

    start Observe Downfield Shift in Pyridine Signals check_acid Check for Acidic Impurities in Solvent start->check_acid neutralize Add a small amount of a non-nucleophilic base (e.g., K2CO3) and re-acquire spectrum check_acid->neutralize observe_shift Observe Upfield Shift to Expected Values? neutralize->observe_shift confirm Protonation Confirmed observe_shift->confirm Yes no_change No Significant Change observe_shift->no_change No other_cause Consider Other Effects (e.g., strong solvent interactions) no_change->other_cause

    Caption: Troubleshooting protonation of the pyridine ring.

Q3: The splitting patterns in the aromatic region are not well-resolved. How can I improve the resolution?

A3: Poor resolution in the aromatic region can be due to several factors, including peak broadening from intermolecular interactions or instrument-related issues.

  • Causality: In addition to the potential for protonation, intermolecular π-π stacking interactions between the aromatic rings of this compound can occur, especially at higher concentrations.[6] These interactions can lead to peak broadening and a loss of resolution. Additionally, poor shimming of the NMR magnet can also result in broad peaks.

  • Experimental Protocol for Improving Resolution:

    • Sample Preparation:

      • Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample if necessary.

      • Prepare a more dilute sample to minimize intermolecular interactions.

    • Solvent Change:

      • Acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d6 can induce different chemical shifts (anisotropic effect) that may help to resolve overlapping signals. Protic solvents like methanol-d4 or aprotic polar solvents like DMSO-d6 will also alter the chemical shifts due to different hydrogen bonding interactions.

    • Instrumental Adjustments:

      • Ensure the instrument is properly shimmed. If you are not an experienced user, ask for assistance from the facility manager.

Q4: I am having trouble assigning the protons on the pyridine ring. How can I definitively assign them?

A4: The protons on the 3-substituted pyridine ring can be assigned based on their characteristic coupling constants.

  • Causality and Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) in a pyridine ring depends on the number of bonds separating the protons.

    • Ortho coupling (3JHH) is typically the largest (4-8 Hz).

    • Meta coupling (4JHH) is smaller (1-3 Hz).

    • Para coupling (5JHH) is the smallest (<1 Hz).[7][8]

  • Assignment Strategy:

    • H-6': This proton is coupled to H-5' (ortho) and H-4' (meta), so it will appear as a doublet of doublets (dd).

    • H-5': This proton is coupled to H-6' (ortho), H-4' (ortho), and H-2' (meta), appearing as a doublet of doublet of doublets (ddd).

    • H-4': This proton is coupled to H-5' (ortho) and H-6' (meta), appearing as a doublet of doublets (dd).

    • H-2': This proton is only coupled to H-5' (meta) and will appear as a doublet (d).

    By carefully analyzing the coupling constants in your spectrum, you can confidently assign each of the pyridine protons. 2D NMR experiments like COSY can also be used to confirm these assignments by identifying which protons are coupled to each other.

References

  • de Kowalewski, D. G., & Ferrá, E. C. (1968). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics, 13(6), 547-551. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]

  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 17(6), 349-353.
  • Spyroulias, G. A., & Gerothanassis, I. P. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(7), 12457–12482. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2007). An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 737-745. [Link]

  • Li, X., Chen, G., & Yang, P. (2006). 1H NMR investigation of π-π stacking interaction between phenols and 4,4'-bipyridine. Chinese Journal of Chemistry, 24(3), 361-364.
  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling Conditions for Pyridinylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling conditions for pyridinylphenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial cross-coupling reaction. The synthesis of molecules incorporating both a pyridine and a phenol moiety is of significant interest in medicinal chemistry and materials science. However, the unique electronic and chemical properties of these functional groups present a distinct set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your synthetic endeavors.

The Challenge: A Tale of Two Moieties

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds.[1][2] However, when pyridinyl and phenol functionalities are present in the coupling partners, researchers often encounter difficulties that are not as prevalent with simpler aryl systems. The pyridine nitrogen, with its basic lone pair, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[3] Concurrently, the acidic proton of the phenol group can interfere with the basic conditions required for the reaction and the hydroxyl group itself can act as a competing ligand.[4][5] Furthermore, pyridinylboronic acids are known to be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired product.[6]

This guide is structured to address these specific challenges head-on, providing you with the expert insights and validated protocols necessary to overcome them.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of pyridinylphenols.

Low to No Product Formation

Q1: My reaction is not proceeding, or I'm observing very low conversion of my starting materials. What are the likely causes?

A1: Low or no product formation in the Suzuki coupling of pyridinylphenols can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inhibition by Pyridine: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing heterocycles.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[7] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition. N-heterocyclic carbene (NHC) ligands have also shown promise in these systems.[8]

  • Inadequate Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause significant degradation of the starting materials or promote unwanted side reactions.

    • Solution: For pyridinylphenol couplings, potassium phosphate (K₃PO₄) is often a good starting point.[6] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly if one of the coupling partners is base-sensitive.[9]

  • Protodeboronation of Pyridinylboronic Acid: Pyridinylboronic acids are prone to cleavage of the C-B bond, especially in the presence of water and at elevated temperatures.[6]

    • Solution: Use anhydrous solvents and consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[6] Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Poor Reactivity of the Phenol Coupling Partner: Phenols themselves are poor electrophiles for Suzuki coupling due to the poor leaving group ability of the hydroxyl group.[4][10] If you are using a halophenol, the position of the hydroxyl group can influence reactivity.

    • Solution: If using a phenol as the electrophile, it must be activated. This is typically done by converting the hydroxyl group to a better leaving group, such as a tosylate, triflate, or nonaflate.[11] Alternatively, in situ activation methods can be employed.[12]

Q2: I am using a bromopyridine and a hydroxyphenylboronic acid. Why is the yield still low?

A2: Even with a seemingly straightforward combination, several factors can lead to low yields.

  • Positional Effects of the Hydroxyl Group: The position of the hydroxyl group on the phenylboronic acid can significantly impact reactivity. Ortho-hydroxyl groups can chelate to the boron atom, potentially affecting its transmetalation ability.

    • Solution: A systematic screening of bases and solvents is recommended. In some cases, protecting the hydroxyl group as a methyl ether or a silyl ether may be necessary to achieve good yields. A systematic study on the coupling of halophenols with phenol boronic acids highlighted that certain positional isomers are more challenging to couple.[13]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.

    • Solution: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is a common starting point.[14] However, for sensitive substrates, anhydrous conditions using toluene or THF may be preferable.[6]

Formation of Side Products

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen.

  • Inadequate Degassing: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others.

    • Solution: Screening different palladium sources and ligands may be necessary. For example, catalysts based on Pd(OAc)₂ with a suitable phosphine ligand are often effective.

Q4: My desired product is contaminated with a dehalogenated or deborylated starting material. What is causing this?

A4: Dehalogenation of the aryl halide and protodeboronation of the boronic acid are competing side reactions.

  • Source of Protons: The acidic proton of the phenol is a potential source for protodeboronation. Water in the reaction mixture can also contribute.

    • Solution: For protodeboronation, using anhydrous solvents and a milder base can be beneficial.[6] If the phenol's acidity is problematic, consider using a protecting group. Dehalogenation can sometimes be minimized by using a less reactive palladium catalyst or by lowering the reaction temperature.

Reaction Optimization

Q5: How do I systematically optimize the reaction conditions for my specific pyridinylphenol synthesis?

A5: A systematic approach is key to successfully optimizing a challenging Suzuki coupling.

  • Logical Parameter Screening: It is generally most effective to screen one parameter at a time. A recommended order is:

    • Ligand: The choice of ligand is often the most critical factor.

    • Base: The base has a profound effect on the reaction rate and side reactions.

    • Solvent: The solvent system can influence solubility and reactivity.

    • Temperature: The lowest temperature that provides a reasonable reaction rate is often optimal.

The following table provides a starting point for your optimization studies.

ParameterRecommended Starting Conditions & AlternativesRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a reliable and cost-effective choice. Pd₂(dba)₃ can be effective with specific ligands.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred for challenging substrates like pyridines to enhance oxidative addition and prevent catalyst inhibition.[8]
Base K₃PO₄, Cs₂CO₃, KF, K₂CO₃K₃PO₄ is a strong base that is often effective.[6] Cs₂CO₃ is a milder and more soluble option. KF is a good choice when base-sensitive functional groups are present.[9]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHFAprotic polar solvents are common. Anhydrous conditions may be necessary to prevent protodeboronation.[6] Greener solvent alternatives like 2-MeTHF are also being explored.
Boron Reagent Boronic acid, Pinacol ester, MIDA boronatePinacol and MIDA esters offer increased stability against protodeboronation compared to the free boronic acid.[6]
Temperature 80-110 °CStart at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. Higher temperatures can increase the rate of side reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromopyridine with a Hydroxyphenylboronic Acid

This protocol provides a general starting point. The specific amounts and reaction parameters should be optimized for each substrate combination.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, hydroxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and degassed water via syringe.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Base Base BX(OH)2 BX(OH)2 Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality & Purity start->check_reagents degassing Ensure Thorough Degassing check_reagents->degassing optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) degassing->optimize_ligand optimize_base Screen Bases (K3PO4, Cs2CO3, KF) optimize_ligand->optimize_base success Improved Yield optimize_ligand->success optimize_solvent Screen Solvents (Dioxane/H2O, Toluene) optimize_base->optimize_solvent optimize_base->success protect_phenol Consider Protecting the Phenol Group optimize_solvent->protect_phenol use_boronate_ester Use Boronic Acid Ester (Pinacol, MIDA) optimize_solvent->use_boronate_ester optimize_solvent->success protect_phenol->success use_boronate_ester->success

Sources

Technical Support Center: Palladium Catalyst Removal from 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in their synthesis of 4-(pyridin-3-yl)phenol and similar active pharmaceutical ingredients (APIs). The presence of palladium, a common catalyst in cross-coupling reactions, is strictly regulated by bodies like the International Council for Harmonisation (ICH), necessitating robust purification strategies.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the required purity levels for your compounds.

Understanding the Challenge: Why is Palladium Removal Difficult?

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling frequently used to synthesize bi-aryl compounds like this compound, are powerful tools in organic synthesis.[2] However, the catalyst can remain in the final product, posing a significant purification challenge. The difficulty in removing palladium often stems from:

  • Strong Coordination: The nitrogen atom on the pyridine ring and the hydroxyl group of the phenol in this compound can chelate with palladium species, making them difficult to remove by simple filtration or extraction.

  • Multiple Palladium Species: Residual palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., nanoparticles, soluble complexes), each requiring a different removal strategy.[3]

  • Regulatory Limits: Health agencies impose strict limits on elemental impurities in APIs, often requiring palladium levels to be below 5-10 parts per million (ppm).[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the removal of palladium from polar, heterocyclic compounds.

Q1: My initial workup (extraction, filtration) isn't removing enough palladium. What's the next step?

Standard aqueous workups and simple filtrations are often insufficient for achieving low ppm levels of palladium, especially with chelating products like this compound.[4] If you're still seeing high palladium levels (often >1000 ppm after initial workup), it's time to consider a more targeted approach using palladium scavengers.[4]

Troubleshooting Steps:

  • Quantify the Problem: Before proceeding, it is crucial to determine the initial palladium concentration in your crude product. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for this.[2][5]

  • Select a Scavenger: The choice of scavenger is critical and depends on the nature of the palladium species and the solvent system.[1] For polar products with nitrogen heterocycles, sulfur-based scavengers are often highly effective due to the high affinity of sulfur for palladium.[3]

Q2: Which type of palladium scavenger is best for my this compound product?

For polar molecules containing nitrogen and hydroxyl groups, functionalized silica-based scavengers are often the preferred choice.[6][7] They offer high selectivity and are compatible with a wide range of solvents.[3]

Method Selection Guide:

Scavenger TypeMechanismAdvantagesBest For
Functionalized Silica (e.g., SiliaMetS® Thiol, Thiourea, DMT) Chemisorption: Covalent bond formation between the functional group (e.g., thiol) and palladium.[3]High selectivity, high efficiency, broad solvent compatibility, low product loss.[3][6][7]Removing various palladium species (Pd(0), Pd(II)) from polar and non-polar solvents.[6][8]
Activated Carbon Physisorption: Palladium species are adsorbed onto the porous surface of the carbon.[3][9]Low cost, effective for a broad range of palladium species.[3][10]Large-scale processes where cost is a major factor. Can sometimes lead to product loss due to non-specific adsorption.[3]
Polymer-Supported Scavengers (e.g., MP-TMT) Chemisorption: Similar to functionalized silica, but the functional group is attached to a polymer backbone.[1]High capacity, easy to handle.[11]Batch processing. Swelling of the polymer can be a consideration.
Crystallization Precipitation: The product is crystallized, leaving the palladium impurities in the mother liquor.[2]Can be a cost-effective final purification step.Can be combined with scavengers for enhanced palladium removal.[3]

Recommendation for this compound: Start with a screening of sulfur-based functionalized silica scavengers like SiliaMetS® Thiol or SiliaMetS® Thiourea .[6][8] These have demonstrated high efficacy in removing palladium from complex, functionalized molecules in the pharmaceutical industry.[6][12]

Experimental Protocols

Here are detailed, step-by-step protocols for palladium scavenging and analysis.

Protocol 1: Screening of Palladium Scavengers in Batch Mode

This protocol allows for the efficient screening of different scavengers to identify the most effective one for your specific reaction mixture.

Objective: To determine the most efficient scavenger for removing residual palladium.

Materials:

  • Crude this compound solution containing palladium.

  • Palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, Activated Carbon).

  • Suitable solvent (the same as your reaction solvent, if possible).

  • Vials or small flasks.

  • Stirring plate and stir bars.

  • Filtration apparatus (e.g., syringe filter, Büchner funnel).

  • ICP-MS for analysis.

Procedure:

  • Determine Initial Palladium Concentration: Take an aliquot of your crude solution and determine the initial palladium concentration (in ppm) using ICP-MS.[1]

  • Prepare Scavenger Slurries: In separate vials, add a pre-determined amount of each scavenger. A good starting point is to use 4-8 molar equivalents of the scavenger relative to the amount of residual palladium.[13][14]

  • Add Crude Product Solution: Add a known volume of your crude this compound solution to each vial containing a scavenger.

  • Agitate: Stir the mixtures at room temperature for a set period, typically 1-4 hours.[14][15] For challenging cases, you can increase the temperature or extend the reaction time.[13]

  • Filter: After the designated time, filter each mixture to remove the scavenger.[1] Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of your product.[13]

  • Analyze Final Palladium Concentration: Submit a sample of each filtrate for ICP-MS analysis to determine the final palladium concentration.[1]

  • Evaluate Efficiency: Compare the initial and final palladium concentrations to determine the efficiency of each scavenger.

Protocol 2: Quantification of Residual Palladium by ICP-MS

Accurate quantification of palladium is essential for process validation and regulatory compliance.

Objective: To accurately measure the concentration of palladium in an organic matrix.

Sample Preparation:

  • Digestion: Solid samples of your this compound product typically require digestion in strong, hot acids to break down the organic matrix.[16] For liquid samples, simple dilution in a suitable organic solvent may be sufficient.[16][17]

  • Matrix Matching: It is crucial to prepare calibration standards in a matrix that closely matches your sample to minimize matrix effects and ensure accurate results.[18]

  • Internal Standard: Use an internal standard to correct for instrumental drift and matrix effects.

ICP-MS Analysis:

  • Instrumentation: Use an ICP-MS instrument capable of operating with organic solvents. This may require modifications such as a smaller injector and platinum-tipped cones.[16]

  • Interference Removal: Be aware of potential spectral interferences and use appropriate methods, such as collision/reaction cells or high-resolution ICP-MS, to mitigate them.[19]

  • Validation: The analytical method should be validated for accuracy, precision, linearity, and limits of detection and quantification according to ICH Q2(R1) guidelines.

Visualizing the Workflow

Decision-Making for Palladium Removal

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Product (High Pd Content) quantify Quantify Pd (ICP-MS) start->quantify decision Select Scavenging Strategy quantify->decision screening Screen Scavengers (Silica, Carbon, etc.) decision->screening Initial Trial optimization Optimize Conditions (Equivalents, Temp, Time) screening->optimization Identify Best Scavenger scale_up Scale-Up Purification optimization->scale_up crystallization Optional: Final Crystallization scale_up->crystallization analysis Final Pd Analysis (ICP-MS) scale_up->analysis crystallization->analysis final_product Purified Product (<10 ppm Pd) analysis->final_product

Caption: A workflow for selecting and optimizing a palladium removal strategy.

Mechanism of Thiol-Based Scavenging

This diagram illustrates the chemisorption mechanism of a thiol-functionalized silica scavenger.

Scavenging_Mechanism silica Silica Surface -SH (Thiol Group) complex Silica Surface -S-Pd Complex silica:f1->complex:f1 Forms Stable Complex palladium Pd Species (e.g., Pd(II)) palladium->complex:f1

Caption: Thiol-functionalized silica captures palladium through strong covalent bonding.

References

  • Hughes, D. L., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(5), 579-584. [Link]

  • Matthews, J. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1591-1614. [Link]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals Co., Ltd. [Link]

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Technology Networks. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from Biotage. [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 268-274. [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Request PDF. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from Osaka Gas Chemicals Co., Ltd. [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from National Institutes of Health. [Link]

  • Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers. Retrieved from Velocity Scientific Solutions. [Link]

  • ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from ResearchGate. [Link]

  • Virginia Commonwealth University. (2025, September 30). Palladium Catalysts for C-H Reactions. Retrieved from VCU TechTransfer and Ventures. [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from Analytical Methods. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from Organic Process Research & Development. [Link]

  • Biotage. (2014). Metal Scavenger User Guide. Retrieved from Biotage. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from Sopachem. [Link]

  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from Ingenta Connect. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from Organic Process Research & Development. [Link]

  • Agilent. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from Agilent. [Link]

  • Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Retrieved from Patsnap Eureka. [Link]

  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. Retrieved from ResearchGate. [Link]

  • Reddit. (2022, August 1). Recrystallization help. r/OrganicChemistry. [Link]

  • PubMed. (2009, November 15). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. Retrieved from PubMed. [Link]

  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from ResearchGate. [https://www.researchgate.net/publication/7933615_Development_of_an_Effective_Palladium_Removal_Process_for_VEGF_Oncology_Candidate_AG13736_and_a_Simple_Efficient_Screening_Technique_for_Scavenger_Reagent_Identification]([Link]_ Palladium_Removal_Process_for_VEGF_Oncology_Candidate_AG13736_and_a_Simple_Efficient_Screening_Technique_for_Scavenger_Reagent_Identification)

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2018, November 9). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. Retrieved from ACS Omega. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from Fiveable. [Link]

  • National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from National Institutes of Health. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidation of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Pyridin-3-yl)phenol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. This compound is a bifunctional molecule whose utility in synthesis and materials science is predicated on its purity. However, the inherent chemical nature of its phenolic group makes it highly susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven answers and protocols to prevent, troubleshoot, and understand the degradation of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My solid this compound, which was initially off-white, has turned yellow/brown/pinkish upon storage. What happened?

A1: A visible color change is the most common indicator of oxidation. The phenolic hydroxyl group (-OH) is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.[1][2] The colored species are typically quinone-type compounds formed from the oxidation of the phenol ring. While a slight color change may indicate minor surface oxidation, significant discoloration suggests widespread degradation and that the material's purity should be analytically verified before use.

Q2: What are the definitive storage conditions for this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a reduced temperature. The ideal conditions are summarized in the table below. Storing the compound under these conditions minimizes the key environmental factors—oxygen, light, and heat—that drive oxidative degradation.[3][4]

Q3: Is it absolutely necessary to handle this compound in a glovebox or under a Schlenk line?

A3: Yes, for ensuring long-term purity and reproducibility in your experiments, handling under an inert atmosphere is strongly recommended.[3][5] While very brief exposure to air for weighing might be acceptable for non-critical applications, any storage beyond a few hours should be under inert conditions. The phenolic group can begin to oxidize upon contact with air, and this degradation is often irreversible. Using an inert environment like a glovebox or employing nitrogen blanketing is the most effective way to prevent the ingress of oxygen and moisture.[6][7][8]

Q4: The compound arrived in a manufacturer's bottle. Can I just store it in that?

A4: It depends on the packaging. If the compound is supplied in a container with a high-integrity seal, such as an amber glass bottle with a Sure/Seal™ septum cap, it is designed for storage and dispensing under an inert atmosphere.[5] However, if it arrives in a simple screw-cap plastic or clear glass vial, this is likely intended for shipping only. For long-term storage, the compound should be transferred to a more suitable container, such as an amber glass vial with a PTFE-lined cap, and stored under the conditions outlined in this guide.[3][9]

Section 2: Troubleshooting Guide for Compound Degradation

This section provides a logical workflow to diagnose and resolve issues related to the degradation of this compound.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when you observe or suspect compound degradation.

TroubleshootingWorkflow cluster_0 Observation & Initial Check cluster_1 Root Cause Analysis cluster_2 Corrective Actions Start Suspected Degradation (e.g., Color Change, Impure Analysis) CheckPurity Step 1: Confirm Degradation (e.g., Run HPLC/TLC Analysis) Start->CheckPurity IsDiscolored Is the compound degraded? CheckPurity->IsDiscolored CheckAtmosphere Was it stored under inert atmosphere? IsDiscolored->CheckAtmosphere Yes NoDeg No Degradation Detected. Compound is suitable for use. IsDiscolored->NoDeg No CheckLight Was it stored in an amber vial and in the dark? CheckAtmosphere->CheckLight Yes Sol_Atmosphere Solution: Implement inert gas storage. (See Protocol 3.2) CheckAtmosphere->Sol_Atmosphere No CheckTemp Was it stored at the correct reduced temperature? CheckLight->CheckTemp Yes Sol_Light Solution: Transfer to amber vial, store in dark. (See Protocol 3.1) CheckLight->Sol_Light No CheckContainer Is the container/seal appropriate and intact? CheckTemp->CheckContainer Yes Sol_Temp Solution: Move to appropriate freezer/fridge. Avoid temperature fluctuations. CheckTemp->Sol_Temp No Sol_Container Solution: Use high-integrity glass vials with PTFE-lined caps. CheckContainer->Sol_Container No End Compound is Stable CheckContainer->End Sol_Atmosphere->CheckLight Sol_Light->CheckTemp Sol_Temp->CheckContainer Sol_Container->End

Caption: Troubleshooting Decision Tree for this compound Degradation.

Section 3: Validated Protocols for Storage and Handling

Adherence to validated protocols is critical for preserving the integrity of sensitive reagents.

Protocol 3.1: Recommended Storage Conditions

This table summarizes the optimal conditions for storing this compound.

Storage Duration Condition Atmosphere Container Rationale
Short-Term (< 1 month) 2-8°C (Refrigerated)Inert Gas (N₂ or Ar)Tightly sealed amber glass vialPrevents significant oxidation for frequently accessed material.[3]
Long-Term (> 1 month) -20°C (Frozen)Inert Gas (N₂ or Ar)Tightly sealed amber glass vialMinimizes all degradation pathways for archival storage.[2]
In Solution -20°C or -80°CInert Gas (N₂ or Ar)Tightly sealed amber glass vialSolvent choice is critical; aprotic solvents like anhydrous DMSO or DMF are common. Prepare fresh if possible.
Protocol 3.2: Step-by-Step Guide to Handling Under Inert Atmosphere

Method A: Using a Glovebox A glovebox provides the most secure environment for handling air-sensitive compounds.[3]

  • Preparation: Ensure the glovebox atmosphere is purged and has low oxygen and moisture levels (<10 ppm is ideal).

  • Transfer: Bring the sealed container of this compound, a clean spatula, a tared amber glass vial for aliquoting, and a balance into the glovebox via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Aliquot: Carefully open the main container. Using the clean spatula, weigh the desired amount of compound into the new tared vial.

  • Seal: Securely seal both the main container and the new aliquot vial before removing them from the glovebox.

Method B: Using a Schlenk Line and Sure/Seal™ Bottles This technique is suitable for labs without a glovebox.[5]

  • Setup: Connect a Sure/Seal™ bottle of the compound to a Schlenk line that is providing a positive pressure of dry nitrogen or argon.

  • Pressurize: Insert a needle connected to the inert gas line through the septum to gently pressurize the bottle.

  • Withdraw: Insert a second, clean, dry needle attached to a gas-tight syringe through the septum. Withdraw the desired volume of headspace gas, then invert the bottle and carefully draw the solid powder into the syringe if it is a fine powder, or use an auger-tipped needle. Note: This is challenging with solids; this method is easier for dispensing solutions.

  • Transfer: Transfer the compound quickly into a receiving flask that has been previously flushed with inert gas.

Section 4: Quality Control & Stability Monitoring

Regularly verifying the purity of your compound is a cornerstone of good scientific practice.

4.1 Visual Inspection:

  • Appearance: The pure compound should be a white to off-white or very pale beige solid.

  • Indication of Degradation: Any progression to yellow, tan, brown, or black indicates significant oxidation.

4.2 Analytical QC Protocol: Purity Assessment by RP-HPLC Reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for quantifying the purity of this compound and detecting oxidative impurities.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~260 nm).

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a sample of the stored material at the same concentration.

    • Inject both solutions onto the HPLC system.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the stored sample relative to the standard indicates degradation.

4.3 Qualitative Test: Ferric Chloride Test for Phenols This is a rapid, simple colorimetric test to confirm the presence of the phenolic group.[11]

  • Dissolve a small crystal of this compound in water or ethanol.

  • Add a few drops of a freshly prepared 1% ferric chloride (FeCl₃) solution.

  • Positive Result: The formation of a distinct color (typically violet, blue, or green) confirms the presence of the phenol. If this test is negative on a degraded, dark-colored sample, it may suggest the phenolic -OH has been consumed by the oxidation reaction.

Section 5: Understanding the Chemistry of Degradation

The instability of this compound is rooted in the reactivity of the phenol functional group.

General Oxidation Mechanism

The phenolic hydroxyl group is susceptible to one-electron oxidation, forming a phenoxy radical. This radical is resonance-stabilized, which facilitates its formation. Once formed, these radicals can couple or react further to form a variety of colored, conjugated quinone and polymeric byproducts. This process is initiated or accelerated by oxygen, UV light, and heat.

OxidationMechanism cluster_0 Oxidation Pathway of this compound Compound This compound (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Compound->Radical [O], hv, Δ (Oxygen, Light, Heat) Products Quinone-type Structures & Polymeric Byproducts (Colored) Radical->Products Dimerization / Further Oxidation

Caption: Simplified Oxidation Pathway of a Phenolic Compound.

This inherent reactivity underscores why stringent, preventative storage and handling protocols are not merely recommendations, but necessities for maintaining the scientific integrity of your work.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products. [Link]

  • Cheng, V. J., et al. (2017). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Molecules.
  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. [Link]

  • Advanced Gas Technologies. (n.d.). Nitrogen Generators for Inerting or Blanketing Fuel and Chemical Tanks. Advanced Gas Technologies. [Link]

  • Vela, G. R., & Ralston, J. R. (1978). The effect of temperature on phenol degradation in wastewater. Canadian Journal of Microbiology, 24(11), 1366-1370. [Link]

  • GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. [Link]

  • Azmir, J., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1165. [Link]

  • Jordan Valve. (n.d.). What is Tank Blanketing?. Jordan Valve. [Link]

  • Wikipedia. (n.d.). Tank blanketing. Wikipedia. [Link]

  • ResearchGate. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. [Link]

  • Vaganova, E., et al. (2012). White light and heat sensitivity in a pyridine-based polymer blend. Journal of Physical Chemistry C, 116(47), 25028-25033. [Link]

  • Esco Pharma. (n.d.). Choosing the Correct Container. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • GxP Cellators. (2023). The Art of Container Selection: How to Choose Containers That Fit Your Needs. [Link]

  • Yitzchaik Group, The Hebrew University of Jerusalem. (2012). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. [Link]

  • BYJU'S. (2020). Test for Phenolic Group. [Link]

  • Lab Report. (2024). How to Perform a Phenol Test for Accurate Chemical Analysis. [Link]

  • ChemistryViews. (2024). Using Light to Edit the Molecular Skeleton of Pyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

Sources

Technical Support Center: Synthesis of 4-(3-pyridyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-pyridyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related biaryl compounds. Here, we delve into the common challenges and side reactions encountered during the synthesis of 4-(3-pyridyl)phenol, offering practical troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles to provide a deeper understanding of the underlying chemistry.

The synthesis of 4-(3-pyridyl)phenol, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] While powerful, these methods are not without their complexities. This guide aims to equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-(3-pyridyl)phenol, providing potential causes and actionable solutions.

Q1: Why is the yield of my 4-(3-pyridyl)phenol consistently low?

Low yields are a frequent issue and can often be attributed to several competing side reactions. The most common culprits are protodeboronation of the boronic acid, dehalogenation of the aryl halide, and homocoupling of the starting materials.

Potential Cause 1: Protodeboronation of 4-Hydroxyphenylboronic Acid

  • What it is: Protodeboronation is the cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, leading to the formation of phenol.[2][3] This is a well-known undesired side reaction in Suzuki couplings.[2]

  • Why it happens: This reaction can be catalyzed by traces of acid or base and is often promoted by elevated temperatures and the presence of water.[4][5] The reaction pH is a critical factor in the rate of protodeboronation.[2] For 4-hydroxyphenylboronic acid, the electron-donating hydroxyl group can increase the susceptibility to protodeboronation.[4]

  • Troubleshooting Steps:

    • Optimize Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] The choice of base can significantly influence the reaction outcome.

    • Control Temperature: Run the reaction at the lowest effective temperature. High temperatures can accelerate the rate of protodeboronation.[7]

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[6] Ensure your solvents are dry and consider using anhydrous salts.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.

Potential Cause 2: Dehalogenation of 3-Bromopyridine

  • What it is: Dehalogenation is the reduction of the aryl halide (3-bromopyridine) to the corresponding arene (pyridine), where the halogen is replaced by a hydrogen atom.[7]

  • Why it happens: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[6] This reactive intermediate can form from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water.[6][8] N-heterocyclic halides, like 3-bromopyridine, can be particularly susceptible to dehalogenation.[6] The propensity for dehalogenation generally follows the halide reactivity order: I > Br > Cl.[6][9]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6] These ligands can promote the desired reductive elimination over the dehalogenation pathway.

    • Solvent Choice: Avoid alcohol-based solvents which can act as hydride sources.[8] Toluene, dioxane, or DMF are generally preferred.

    • Base Optimization: As with protodeboronation, using weaker inorganic bases like K₂CO₃ or K₃PO₄ can minimize the formation of Pd-H species.[6]

Potential Cause 3: Homocoupling of Starting Materials

  • What it is: This involves the formation of symmetrical biaryls, either 4,4'-biphenol from the boronic acid or 3,3'-bipyridine from the aryl halide.[10][11]

  • Why it happens: Homocoupling of boronic acids can be catalyzed by the palladium catalyst, often in the presence of oxygen.[10][12] It can also occur through a protonolysis/second transmetalation event.[11][13] Homocoupling of the aryl halide can also occur, though it is often less prevalent than boronic acid homocoupling under typical Suzuki conditions.

  • Troubleshooting Steps:

    • Degas Reaction Mixture: Thoroughly degas the reaction mixture using techniques like bubbling with an inert gas (argon or nitrogen) for 10-15 minutes or by employing freeze-pump-thaw cycles to remove dissolved oxygen.[11]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress the homocoupling of the aryl halide.

    • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.

Q2: My reaction is complete, but I am struggling to purify the 4-(3-pyridyl)phenol. What are the likely impurities and how can I remove them?

Purification can be challenging due to the similar polarities of the product and certain byproducts.

Likely Impurities:

  • Phenol: From the protodeboronation of 4-hydroxyphenylboronic acid.

  • Pyridine: From the dehalogenation of 3-bromopyridine.

  • 4,4'-Biphenol: From the homocoupling of 4-hydroxyphenylboronic acid.

  • 3,3'-Bipyridine: From the homocoupling of 3-bromopyridine.

  • Unreacted Starting Materials: 3-bromopyridine and 4-hydroxyphenylboronic acid.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first line of defense.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the basic pyridine-containing compounds (product, 3,3'-bipyridine, and unreacted 3-bromopyridine), moving them into the aqueous layer. The non-basic impurities (phenol, 4,4'-biphenol) will remain in the organic layer.

    • Base Wash: Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the phenolic hydroxyl group of the product, allowing for its extraction back into an organic solvent.[14]

  • Column Chromatography: If the aqueous workup is insufficient, column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can separate the components.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling to synthesize 4-(3-pyridyl)phenol?

There is no single "best" catalyst system, as the optimal choice can depend on the specific reaction conditions and scale. However, a common and effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a phosphine ligand.[15] For coupling with an N-heterocyclic halide like 3-bromopyridine, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ often give good results by promoting the desired cross-coupling and suppressing side reactions like dehalogenation.[6][13]

Q2: Can I use other cross-coupling reactions to synthesize 4-(3-pyridyl)phenol?

Yes, other cross-coupling reactions can be employed, each with its own set of advantages and potential side reactions.

  • Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[16][17] For this synthesis, you could react 3-pyridylzinc halide with 4-bromophenol (or a protected version). Organozinc reagents are often more reactive than organoboron compounds, which can be advantageous. However, they are also more sensitive to moisture and air.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-C bonds.[18][19] While traditionally requiring harsh conditions (high temperatures), modern variations with ligands allow for milder reaction conditions.[18][20] However, yields can sometimes be lower than palladium-catalyzed methods.[21]

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques.

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[7] The dehalogenated byproduct (pyridine) will likely be a new, less polar spot compared to the starting 3-bromopyridine.[7]

  • LC-MS: This provides more detailed information, including the molecular weights of the components in the reaction mixture. This is invaluable for identifying the product and any side products that have formed.

Visualization of Key Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway versus the common side reactions.

Suzuki_vs_Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Major Side Reactions 3-Bromopyridine 3-Bromopyridine Oxidative Addition Oxidative Addition 3-Bromopyridine->Oxidative Addition Dehalogenation Dehalogenation 3-Bromopyridine->Dehalogenation [Pd-H] Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(0) cat. 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid->Transmetalation Protodeboronation Protodeboronation 4-Hydroxyphenylboronic Acid->Protodeboronation H₂O, Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 4-(3-pyridyl)phenol 4-(3-pyridyl)phenol Reductive Elimination->4-(3-pyridyl)phenol Pyridine Pyridine Dehalogenation->Pyridine Phenol Phenol Protodeboronation->Phenol

Fig 1. Desired vs. Undesired Pathways.
Quantitative Data Summary

The following table provides a general overview of how different reaction parameters can influence the outcome of the synthesis. The values are illustrative and can vary based on the specific ligand, solvent, and other conditions used.

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant Outcome
Base NaOH (strong)K₂CO₃ (mild)Reduced Protodeboronation/Dehalogenation
Ligand PPh₃ (less bulky)SPhos (bulky, e⁻ rich)Increased Product Yield, Less Dehalogenation
Atmosphere AirInert (Argon/N₂)Minimized Homocoupling
Temperature >100 °C80-90 °CReduced Protodeboronation
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried flask, add 3-bromopyridine (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Add a suitable solvent system (e.g., toluene and water, 10:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[11]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

protocol_workflow start Combine Reactants, Base, Catalyst, Ligand add_solvent Add Solvent (e.g., Toluene/H₂O) start->add_solvent degas Degas with Inert Gas (Ar/N₂) add_solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash monitor->workup Reaction Complete purify Purify (Chromatography/Recrystallization) workup->purify end Pure 4-(3-pyridyl)phenol purify->end

Fig 2. Experimental Workflow.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(15), 7876–7890.
  • Li, G., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2676–2687.
  • Mdluli, B. S., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Catalysts, 10(9), 1049.
  • Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35229-35235. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9147–9157.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12793–12804. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 76(8), 2843–2854. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. [Link]

  • S-M, A., et al. (2019). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. Catalysts, 9(8), 652.
  • Wikipedia. Ullmann condensation. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Teh, Y.-C., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3291. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Bures, F., et al. (2007). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Collection of Czechoslovak Chemical Communications, 72(4), 523-532.
  • Rebstock, A.-S., et al. (2004). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Tetrahedron, 60(8), 1837-1843.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Fronczek, F. R., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 53(28), 3618-3621. [Link]

  • Knochel, P., et al. (2003). Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols. Angewandte Chemie International Edition, 42(36), 4302-4320.
  • Wikipedia. Suzuki reaction. [Link]

  • Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2294. [Link]

  • Organic Syntheses. Bipyridine. [Link]

  • Das, S., & Dinda, J. (2021). Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry, 19(15), 3349-3371. [Link]

  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystals, 7(4), 114. [Link]

  • PubChem. Phenol, 4-(3-pyridinyl)-. [Link]

Sources

Technical Support Center: HPLC Method Optimization for 4-(pyridin-3-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand the critical importance of robust analytical methods in drug development and research. The successful separation of structurally similar isomers, such as the positional isomers of 4-(pyridin-3-yl)phenol, is a common yet significant challenge in HPLC. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these separation challenges with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The difficulty in separating positional isomers like 2-, 3-, and this compound arises from their identical molecular weight and similar physicochemical properties, such as polarity and pKa. Their structural similarity leads to very close retention times on conventional reversed-phase HPLC columns, often resulting in co-elution or poor resolution. The key to their separation lies in exploiting subtle differences in their spatial arrangement and interactions with the stationary phase.

Q2: What are the primary HPLC modes used for separating these isomers?

A2: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable options. Reversed-phase chromatography, particularly with specialized stationary phases, can differentiate the isomers based on minor differences in hydrophobicity. HILIC, on the other hand, separates compounds based on their polarity and is particularly effective for polar compounds that are weakly retained in reversed-phase mode. The choice between these modes will depend on the specific isomers of interest and the available instrumentation.

Q3: How does the pKa of the pyridinyl group influence method development?

A3: The pyridinyl group in this compound has a pKa of approximately 5.2. This means that the charge of the molecule is highly dependent on the pH of the mobile phase. At a pH below the pKa, the pyridine nitrogen will be protonated, making the molecule more polar and influencing its retention, particularly in reversed-phase chromatography. Conversely, at a pH above the pKa, the pyridine nitrogen is neutral. This pH-dependent charge state is a critical parameter to manipulate for achieving successful separation.

Troubleshooting Guide

Problem 1: Complete Co-elution of Isomers

Possible Cause: The selected stationary and mobile phases do not provide sufficient selectivity to differentiate between the isomers.

Solution:

  • Mobile Phase pH Adjustment: The charge of the pyridinyl group is a key handle for manipulating retention. A systematic pH screening study is recommended.

    • Protocol: Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 7.0. A good starting point is to use a phosphate or acetate buffer. Analyze the isomer mixture with each mobile phase, keeping the organic modifier concentration and column temperature constant.

  • Column Chemistry Screening: If pH adjustment is insufficient, a change in stationary phase chemistry is necessary.

    • Recommendation:

      • Phenyl-Hexyl Phases: These columns offer pi-pi interactions, which can help differentiate the aromatic systems of the isomers.

      • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions.

      • HILIC Columns: For a significant change in selectivity, a switch to HILIC mode can be highly effective.

Experimental Workflow for Initial Method Development

G Resolution Resolution Selectivity Selectivity Resolution->Selectivity α Efficiency Efficiency Resolution->Efficiency N Retention Retention Resolution->Retention k

Caption: The fundamental relationship between resolution, selectivity, efficiency, and retention in chromatography.

References

  • The Role of Triethylamine in Reversed-Phase HPLC , Waters Corporation, [Link]

Technical Support Center: Overcoming Poor Cell Permeability of 4-(Pyridin-3-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with 4-(pyridin-3-yl)phenol derivatives. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose and overcome these permeability barriers in your experiments.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific experimental issues you might encounter.

Question: My this compound derivative shows potent activity in a cell-free biochemical assay but is inactive or significantly less potent in a cell-based assay. What is the likely cause and what are my next steps?

Answer:

This is a classic indicator of poor cell permeability. The compound cannot efficiently cross the cell membrane to reach its intracellular target. The unique physicochemical properties of the this compound scaffold are often the root cause.

Immediate Troubleshooting Workflow:

G cluster_0 Phase 1: Diagnose the Permeability Issue cluster_1 Phase 2: Analyze Results & Identify Root Cause cluster_2 Phase 3: Implement Solutions A Initial Observation: Potent in Biochemical Assay, Weak in Cell-Based Assay B Step 1: Assess Passive Permeability (PAMPA Assay) A->B C Step 2: Assess Permeability in a Biological System (Caco-2 Assay) B->C D Low PAMPA & Low Caco-2 (A-B)? C->D E Low Caco-2 (A-B) & High Efflux Ratio (B-A / A-B > 2)? C->E D->E No F Root Cause: Poor Physicochemical Properties (e.g., High Polarity, Low Lipophilicity) D->F Yes G Root Cause: Compound is a Substrate for Efflux Transporters (e.g., P-gp, BCRP) E->G Yes H Medicinal Chemistry: - Prodrug Strategy - Lipophilicity Modulation - pKa Tuning F->H I Medicinal Chemistry: - Structural Modification to  Evade Transporter Recognition - Co-administration with  Efflux Inhibitor (Mechanistic Study) G->I

Detailed Explanation:

  • Assess Passive Permeability: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3] This is a cost-effective, high-throughput assay that isolates passive diffusion, giving you a baseline for how well your compound can traverse a simple lipid membrane.[2][4] If permeability is low here, the intrinsic physicochemical properties of your molecule are the primary hurdle.

  • Assess Biological Permeability and Efflux: Next, perform a Caco-2 permeability assay.[5][6][7] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][8][9]

    • Bidirectional Measurement: It is crucial to measure permeability in both directions: apical to basolateral (A-B), which simulates absorption, and basolateral to apical (B-A), which measures efflux.[6][7]

    • Calculate Efflux Ratio (ER): The ratio of Papp(B-A) / Papp(A-B) is the efflux ratio. An ER greater than 2 strongly suggests that your compound is being actively pumped out of the cell by efflux transporters.[7][8]

  • Interpret the Results:

    • Low PAMPA & Low Caco-2 (A-B): This combination confirms that poor passive diffusion is the main problem. The molecule's inherent properties (discussed in the FAQ section) are unfavorable for crossing the lipid bilayer.

    • Good PAMPA & Low Caco-2 (A-B) with High ER: This indicates that the compound can passively diffuse across a membrane but is being actively removed by transporters in a biological system, preventing it from reaching an effective intracellular concentration.[2] Pyridine-containing compounds have been identified as potential substrates for efflux transporters.[10][11]

Section 2: In-Depth FAQs

Q1: Why are this compound derivatives prone to poor permeability?

A1: The issue lies in the molecule's amphiphilic and ionizable nature. The scaffold contains two key functional groups with distinct pKa values: the basic pyridine nitrogen and the acidic phenolic hydroxyl group.[12][13][14]

  • The Pyridine Moiety: The pyridine ring is basic. At physiological pH (~7.4), it will be partially protonated (positively charged).

  • The Phenol Moiety: The phenol group is weakly acidic. At physiological pH, it will be partially deprotonated (negatively charged).

This dual ionization state creates a zwitterionic character at physiological pH, which increases the molecule's polarity and solubility in aqueous environments but significantly hinders its ability to partition into and cross the lipophilic cell membrane.[15][16] The ability of a drug to permeate a membrane is largely dependent on its unionized form.[16]

G cluster_0 Low pH (e.g., Stomach, pH < 2) cluster_1 Physiological pH (~7.4) cluster_2 High pH (e.g., Intestine, pH > 8) A Pyridine: Protonated (Charged) Phenol: Neutral B Pyridine: Partially Protonated (Charged) Phenol: Partially Deprotonated (Charged) X Equilibrium at Physiological pH C Pyridine: Neutral Phenol: Deprotonated (Charged) X->A pH decreases X->C pH increases

Q2: How do I strategically modify my compound to improve its passive permeability?

A2: The goal is to increase the lipophilicity and/or reduce the polar surface area (PSA) of the molecule, shifting the equilibrium towards the neutral, membrane-permeant species.

StrategyRationaleExample Modification
Masking the Phenol (Prodrug Approach) The acidic phenol is often a major contributor to high polarity. Temporarily masking it with a lipophilic, cleavable group can dramatically improve permeability. The prodrug is inactive but crosses the membrane, after which intracellular enzymes (e.g., esterases) cleave the promoiety to release the active parent drug.[17][18][19]Convert the phenol to an ester (e.g., acetate, pivalate) or a carbonate. Boron-based prodrugs for phenols have also shown success in improving bioavailability.[20]
Modulating Lipophilicity (LogD) Increase the overall lipophilicity of the molecule to favor partitioning into the lipid membrane.[14][21] This is a balancing act; excessive lipophilicity can lead to poor solubility and other issues.Add small, lipophilic groups (e.g., methyl, ethyl, halogen) to non-critical positions on the aromatic rings.
Tuning pKa Modify the electronic environment of the pyridine or phenol to alter their pKa values. Lowering the basicity of the pyridine or increasing the acidity of the phenol can reduce the proportion of charged species at pH 7.4.[13]Add electron-withdrawing groups to the pyridine ring to decrease its basicity.

Q3: What is a prodrug strategy and how do I apply it to the phenolic hydroxyl group?

A3: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[18][22] This is a powerful strategy for overcoming permeability barriers.[17][23]

For the this compound scaffold, the phenolic -OH is an ideal handle for a prodrug approach. By converting it to a more lipophilic ester, you mask its polarity, allowing the molecule to passively diffuse across the cell membrane.

G cluster_0 Outside Cell cluster_1 Inside Cell A Parent Drug (Poor Permeability) B Prodrug (Lipophilic, Permeable) A->B Chemical Synthesis (Esterification) C Active Parent Drug Released at Target B->C Intracellular Esterase Cleavage D Inactive Promolety (e.g., Acetate) C->D Byproduct Membrane

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Pe) of a compound.[1]

Methodology:

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10-200 µM.[24]

    • Acceptor Solution: Prepare a matching buffer solution.

    • Lipid Solution: Prepare a solution of a phospholipid (e.g., 10% lecithin) in an organic solvent like dodecane.[1][24]

  • Prepare the PAMPA Plate:

    • A 96-well PAMPA "sandwich" system consists of a donor plate and an acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with a few microliters of the lipid solution and allow the solvent to evaporate.

  • Run the Assay:

    • Add the acceptor solution to the acceptor plate wells.

    • Add the donor solution (containing your compound) to the coated donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich."

    • Incubate at room temperature for 4-18 hours with gentle shaking.[3][4]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[1][4]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine apparent permeability (Papp) and efflux ratio (ER) in a cell-based model of the intestinal epithelium.[6][7]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[5][8]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer. This is critical for reliable data.[8]

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be ≥ 200 Ω·cm².[6][25]

    • Alternatively, assess the leakage of a fluorescent marker like Lucifer Yellow.[2][4]

  • Prepare Dosing Solutions:

    • Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a typical concentration of 10 µM.[6][25]

  • Run the Assay (in parallel):

    • A-B Transport (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[25]

    • B-A Transport (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[25]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • Quantify the compound concentration in all samples using LC-MS/MS.[6]

  • Calculations:

    • Calculate Papp for both the A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • YouTube. (2022). Drug's pKa and its absorption. Available from: [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available from: [Link]

  • Lo, Y. L., et al. (2005). Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1. Journal of Pharmacy and Pharmacology, 57(5), 625-632. Available from: [Link]

  • Google Patents. EP3473630A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
  • American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • EBM Consult. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available from: [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available from: [Link]

  • Sia, C. S., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 24(7), 1349–1359. Available from: [Link]

  • PubMed. (2023). Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Available from: [Link]

  • National Institutes of Health. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Available from: [Link]

  • Bover-Cid, S., et al. (2012). Effects of phenol on barrier function of a human intestinal epithelial cell line correlate with altered tight junction protein localization. Food and Chemical Toxicology, 50(5), 1439-1445. Available from: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Hydroxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-hydroxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.

Introduction: The Challenge of Synthesizing 3-(4-Hydroxyphenyl)pyridine

3-(4-hydroxyphenyl)pyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium catalyst can lead to catalyst deactivation and low yields.[1][2] This guide will focus primarily on the widely used Suzuki-Miyaura cross-coupling reaction, offering practical, field-proven advice to overcome common hurdles.

Part 1: The Go-To Method - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it a primary choice for synthesizing 3-(4-hydroxyphenyl)pyridine. The general scheme involves the coupling of a pyridine-containing halide or triflate with a hydroxyphenylboronic acid or its ester derivative.

Foundational Protocol & Key Parameters

A typical laboratory-scale procedure for the Suzuki-Miyaura coupling to form 3-(4-hydroxyphenyl)pyridine is outlined below. This serves as our baseline for troubleshooting and optimization.

Parameter Typical Starting Conditions Rationale & Considerations
Pyridine Source 3-Bromopyridine or 3-ChloropyridineBromides are generally more reactive than chlorides.[2] Chlorides are often cheaper but may require more active catalyst systems.[2]
Boron Reagent 4-Hydroxyphenylboronic acid or its pinacol esterBoronic acids can be prone to protodeboronation.[2][3] Pinacol esters offer increased stability.[3]
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)These are common Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[2][4]
Ligand Buchwald ligands (e.g., XPhos, SPhos) or PPh₃ (2-10 mol%)Bulky, electron-rich phosphine ligands are often essential for high yields with heteroaryl substrates to promote oxidative addition and reductive elimination.[2][4]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The base is crucial for activating the boronic acid for transmetalation.[2] Stronger bases are often needed for less reactive substrates.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFAprotic organic solvents, often with water, provide good solubility for both organic and inorganic reagents.[2][5][6][7]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy, especially for C-Cl bond activation.[2][4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.[2]
Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_complex->Transmetalation Ar'-B(OR)₂ Base PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' RedElim->Product Low_Yield_Troubleshooting start Low/No Yield Observed catalyst Is the Catalyst System Active? start->catalyst conditions Are the Reaction Conditions Optimal? catalyst->conditions No ligand Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Yes reagents Are the Reagents of Good Quality? conditions->reagents No temperature Increase Reaction Temperature (e.g., up to 120°C) conditions->temperature Yes boronic_acid Check Boronic Acid Quality (Consider using the pinacol ester) reagents->boronic_acid Yes precatalyst Use a More Active Precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ligand->precatalyst loading Increase Catalyst/Ligand Loading (e.g., to 3-5 mol%) precatalyst->loading base Switch to a Stronger Base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) temperature->base solvent Screen Different Solvents (e.g., Toluene, 2-MeTHF) base->solvent degas Ensure Rigorous Degassing (to remove all oxygen) boronic_acid->degas

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Explanations:

  • Catalyst and Ligand Selection: The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst deactivation. [2]Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to prevent this and to promote the challenging oxidative addition and reductive elimination steps. [4]If you are using a simple ligand like PPh₃, switching to a more advanced ligand is the first and most critical step.

  • Base Selection: The choice of base is crucial for the transmetalation step. [2]For challenging couplings, especially with less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.

  • Solvent Effects: The solvent influences reaction rates, selectivity, and catalyst stability. [5][6][7]While dioxane/water is a common starting point, screening other solvents like toluene or 2-MeTHF can sometimes lead to significant improvements.

  • Temperature: Higher temperatures can overcome the activation barrier for the oxidative addition of less reactive aryl chlorides. [4]

FAQ 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of side products, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Answer: These side reactions compete with the desired cross-coupling and are often exacerbated by certain conditions.

Side Reaction Likely Causes Troubleshooting Strategies
Protodeboronation - Presence of excess water and certain bases.<[2][3]br>- Unstable boronic acid.- Use anhydrous conditions with a base like K₃PO₄.<[8]br>- Use the more stable boronic acid pinacol ester.<[3]br>- Use a catalyst system that promotes rapid cross-coupling to outcompete this side reaction.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.<[2]br>- Certain palladium catalysts can promote this pathway.- Ensure thorough degassing of the solvent and reaction vessel.<[2]br>- Use bulky ligands that disfavor the formation of the homocoupled product.<[8]br>- Use a 1:1 ratio of coupling partners if possible, although a slight excess of the boronic acid is common.
Dehalogenation of Pyridine - Can occur as a side reaction, particularly at high temperatures.- Lower the reaction temperature if possible.- Optimize the ligand and base to favor the cross-coupling pathway.
FAQ 3: Issues with the Phenolic Group

Question: The free hydroxyl group on my phenylboronic acid seems to be causing issues. Should I protect it?

Answer: While Suzuki-Miyaura reactions are known for their functional group tolerance, a free phenol can sometimes cause complications. [9]It can be deprotonated by the base, potentially affecting solubility and reactivity.

  • When to Consider Protection: If you are using a very strong base like an alkoxide and observing significant side reactions or insolubility, protecting the phenol as a methyl or benzyl ether might be beneficial. However, this adds extra steps to your synthesis (protection and deprotection).

  • Optimization First: Before resorting to a protection strategy, it is highly recommended to first optimize the reaction conditions with the unprotected phenol. Screening different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems can often circumvent the need for protection.

Part 3: Alternative Synthetic Routes

If the Suzuki-Miyaura coupling proves to be problematic even after extensive optimization, consider these alternative palladium-catalyzed cross-coupling reactions.

  • Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. It is known for its high functional group tolerance and can sometimes be more effective for challenging substrates. [10][11]The pyridyl zinc halide can be coupled with 4-iodophenol or a protected derivative.

  • Stille Coupling: This involves the coupling of an organotin reagent with an organohalide. While effective, the toxicity of organotin compounds is a significant drawback, especially for pharmaceutical applications.

Part 4: Scale-Up Considerations

Transitioning from a laboratory-scale reaction to a pilot plant or manufacturing scale introduces new challenges.

  • Reagent Equivalents: Minimize the excess of the boronic acid to improve process efficiency and reduce costs.

  • Catalyst Loading: Optimize to the lowest possible catalyst loading that still provides a good yield and reaction time. This is critical for managing costs and minimizing palladium contamination in the final product.

  • Solvent Choice: Consider the environmental impact, safety, and boiling point of the solvent for large-scale operations.

  • Work-up and Purification: Develop a robust and scalable purification method. Crystallization is often preferred over chromatography at larger scales.

By systematically addressing the parameters outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of 3-(4-hydroxyphenyl)pyridine, paving the way for successful scale-up and application in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. BenchChem.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • PubMed. (n.d.).
  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Royal Society of Chemistry. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. RSC Publishing.
  • Royal Society of Chemistry. (2023).
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025). catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • PubMed. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Organic Syntheses. (n.d.). Bipyridine. Organic Syntheses.
  • ResearchGate. (n.d.). Synthesis of 4 0 -(4-hydroxyphenyl)-2,2 0 :6 0 ,2 00 -terpyridine (HO-Phttpy).
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • J-Stage. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 3-Methyl-4-hydroxypyridine. BenchChem.
  • National Institutes of Health. (n.d.).
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • ResearchGate. (n.d.). (PDF)
  • Royal Society of Chemistry. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthetic pathways leading from hydroxyphenyl aldehydes to... | Download Scientific Diagram.
  • National Institutes of Health. (2017).
  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (2025). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Request PDF.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

Sources

Technical Support Center: Stability Testing of 4-(Pyridin-3-yl)phenol in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-(Pyridin-3-yl)phenol in Dimethyl Sulfoxide (DMSO) solution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and stability assessment of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reliability of your results.

Introduction: Understanding the Stability of this compound in DMSO

This compound is a heterocyclic compound featuring both a phenol and a pyridine ring. This unique structure imparts specific chemical properties that must be considered when preparing and storing solutions for biological assays or other downstream applications. DMSO is a widely used aprotic polar solvent in drug discovery due to its excellent solubilizing power for a wide range of compounds.[1][2] However, the long-term stability of compounds in DMSO can be influenced by several factors, including the inherent reactivity of the solute, storage conditions, and the purity of the solvent itself.

The phenolic hydroxyl group in this compound can be susceptible to oxidation, while the pyridine ring, a nitrogen-containing heterocycle, can also undergo specific degradation reactions.[3][4] This guide will walk you through the critical aspects of stability testing for this molecule in DMSO, from solution preparation to identifying potential degradants.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and stability testing of this compound in DMSO.

Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

To ensure the initial integrity of your compound, it is crucial to use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb atmospheric moisture, which may influence the stability of the dissolved compound. It is recommended to use DMSO from a freshly opened bottle or one that has been properly stored to minimize water content. Prepare the stock solution by dissolving the solid this compound in the desired volume of DMSO, ensuring complete dissolution, which can be aided by gentle warming or vortexing.

Q2: What are the optimal storage conditions for this compound in DMSO?

For long-term storage, it is advisable to store stock solutions of this compound in DMSO at -20°C or -80°C.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can potentially lead to degradation or precipitation of the compound. For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable. All solutions should be stored in tightly sealed containers, such as amber glass vials, to protect them from light and moisture.[6]

Q3: What are the potential degradation pathways for this compound in a DMSO solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of its constituent phenol and pyridine moieties.

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored quinone-type structures.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in both the phenol and pyridine rings, leading to a variety of degradation products.[8]

  • Hydrolysis: While less common in anhydrous DMSO, the presence of absorbed water can facilitate the hydrolysis of the compound, especially under stressed conditions of elevated temperature or pH.[9]

  • Reactions with DMSO Degradants: Under certain conditions (e.g., high temperature), DMSO itself can decompose to a small extent, and these byproducts could potentially react with the dissolved compound.[10]

Q4: How can I visually assess if my this compound solution has degraded?

A common sign of phenolic compound degradation is a change in the color of the solution. Freshly prepared solutions of this compound in DMSO are typically colorless to pale yellow. The development of a yellow, brown, or pink hue upon storage can indicate the formation of oxidative degradation products. The appearance of precipitate or turbidity may also suggest compound instability or insolubility under the storage conditions. However, visual inspection is not a substitute for analytical testing to confirm compound integrity.[5]

Troubleshooting Guide

This section provides solutions to common issues encountered during the stability testing of this compound in DMSO.

Problem Potential Cause(s) Recommended Solution(s)
Rapid color change in the DMSO stock solution. Oxidation of the phenolic group.Store aliquots under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous DMSO. Protect from light by using amber vials and storing in the dark. Consider adding a small amount of an antioxidant like BHT, if compatible with your assay.
Precipitate forms in the stock solution upon freezing. The compound's solubility limit is exceeded at low temperatures.Prepare the stock solution at a slightly lower concentration. Before use, ensure the solution is brought to room temperature and thoroughly vortexed to redissolve any precipitate. Centrifuge the vial before taking an aliquot to pellet any undissolved material.
Inconsistent results in bioassays using the same stock solution. Compound degradation between experiments. Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Perform a stability check of the compound under your specific assay conditions (e.g., incubation time and temperature in media).
Appearance of new peaks in the HPLC chromatogram of an aged solution. Chemical degradation of this compound.This is the expected outcome of a stability study. The goal is to identify and quantify these new peaks. Proceed with a forced degradation study to systematically identify these degradants.
Loss of parent compound peak area in HPLC analysis with no corresponding increase in impurity peaks. Formation of non-UV active degradants. Adsorption of the compound or degradants to the container.Use a mass spectrometer (LC-MS) in conjunction with UV detection to look for degradants that may not have a strong UV chromophore.[11] Ensure proper material compatibility of your storage containers.

Experimental Protocols

To formally assess the stability of this compound in DMSO, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.[12][13]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound in DMSO under various stress conditions.

Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (e.g., 1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (e.g., 1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (e.g., 1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days in the dark.

    • Photostability: Expose an aliquot of the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][14] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

  • Sample Analysis: At designated time points, withdraw samples, neutralize the acidic and basic solutions if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of a freshly prepared, unstressed control solution. Identify and quantify the degradation products. Use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.[15]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point for development):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have absorbance. A photodiode array (PDA) detector is ideal for this, allowing for the examination of peak purity and selection of an optimal wavelength (e.g., 260 nm).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[16]

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (60°C, Dark) stock->thermal Aliquot photo Photostability (ICH Q1B) stock->photo Aliquot hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Sample & Dilute base->hplc Sample & Dilute oxidation->hplc Sample & Dilute thermal->hplc Sample & Dilute photo->hplc Sample & Dilute lcms LC-MS for Degradant ID hplc->lcms Characterize Peaks

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Logic

Degradation_Logic cluster_products Potential Degradation Products parent This compound stress Stress Conditions (Light, Heat, Oxidant, pH) quinone Quinone-like Species stress->quinone Oxidation hydroxylated Hydroxylated Derivatives stress->hydroxylated Photolysis/ Oxidation ring_opened Ring-Opened Products stress->ring_opened Harsh Hydrolysis polymers Polymeric Material quinone->polymers Further Reaction

Caption: Inferred degradation pathways for this compound.

References

  • Dkhissi, A., Houben, L., Smets, J., Adamowicz, L., Maes, G. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxypyridine: Enhancing Drug Delivery and Stability in Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the hydroxypyridine/pyridone (HP/PO) tautomers. Available from: [Link]

  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Available from: [Link]

  • PubMed. (2007). Biodegradation of pyridine using aerobic granules in the presence of phenol. Available from: [Link]

  • ResearchGate. (n.d.). The effect of time on the degradation of phenol (a), pyridine (b), quinoline (c), and COD (d) by E-Fenton process, magnetically immobilized cells and the integrated system. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • PubMed. (n.d.). Influence of phenol on the biodegradation of pyridine by freely suspended and immobilized Pseudomonas putida MK1. Available from: [Link]

  • ResearchGate. (n.d.). The effect of pH on the degradation of phenol, pyridine, and quinoline. Available from: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Available from: [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. Available from: [Link]

  • Chromatography Forum. (2005). Identification of an unstable degradation product. Available from: [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available from: [Link]

  • ScienceDirect. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Available from: [Link]

  • NVEO. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available from: [Link]

  • ChemRxiv. (n.d.). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Available from: [Link]

  • MDPI. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Available from: [Link]

  • PubChem. (n.d.). Phenol, 4-(3-pyridinyl)-. Available from: [Link]

  • ChemRxiv. (n.d.). Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis. Available from: [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Available from: [Link]

  • Dalton Transactions. (n.d.). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Available from: [Link]

  • ResearchGate. (n.d.). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. Available from: [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol. Available from: [Link]

  • PubMed. (n.d.). Contrasting roles of phenol and pyrocatechol on the degradation of 4-chlorophenol in a photocatalytic-biological reactor. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • MDPI. (n.d.). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Available from: [Link]

  • MDPI. (n.d.). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Available from: [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]

  • ResearchGate. (n.d.). π–π Interactions in 1.DMSO. Available from: [Link]

  • University of Rochester. (2022). Properties of Common Organic Solvents. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Common Organic Solvents: Table of Properties. Available from: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

Sources

Technical Support Center: Refining Purification Techniques for 4-(Pyridin-3-yl)phenol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 4-(pyridin-3-yl)phenol and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these polar, heterocyclic compounds. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogues?

A1: The main difficulties arise from the inherent properties of the molecule. The basicity of the pyridine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing in chromatography.[1] Additionally, the polar nature of the phenol group can make these compounds challenging to elute from normal-phase columns and can also influence their solubility characteristics for crystallization.

Q2: My NMR spectrum of the purified compound shows broad peaks. Is it impure?

A2: Not necessarily. While broad peaks can indicate the presence of impurities, for compounds like this compound analogues, peak broadening in NMR can also be a result of proton exchange or the presence of tautomers, especially if the compound has other functional groups that can participate in such equilibria.[2] It is advisable to use complementary analytical techniques like HPLC or LC-MS to confirm purity.

Q3: Is my this compound analogue likely to be unstable on silica gel?

A3: Yes, there is a potential for instability. The acidic nature of standard silica gel can sometimes cause degradation of sensitive pyridine derivatives.[1][3] This is particularly true if your analogue contains other acid-labile functional groups. A simple way to test for stability is to perform a 2D TLC analysis.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound analogues.

Issue 1: Significant Peak Tailing in Column Chromatography

Q: My chromatographic peaks for my this compound analogue are showing severe tailing on a silica gel column. What is the cause and how can I resolve this?

A: Causality and Resolution

Peak tailing with basic compounds like your pyridine analogue is a classic problem in normal-phase chromatography.[1] The primary cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-ideal adsorption/desorption equilibrium, resulting in a "tailing" effect as the compound elutes.

Troubleshooting Workflow:

start Peak Tailing Observed additive Incorporate a Basic Additive start->additive deactivate Deactivate Silica Gel additive->deactivate If tailing persists solution Improved Peak Shape additive->solution alt_phase Switch Stationary Phase deactivate->alt_phase If still problematic deactivate->solution rp_flash Consider Reversed-Phase Flash alt_phase->rp_flash For very polar analogues alt_phase->solution rp_flash->solution

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Incorporate a Basic Additive: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[3] This base will preferentially interact with the acidic silanol groups, effectively masking them from your compound.

    • Recommended Additive: Triethylamine (TEA) at a concentration of 0.1-2% (v/v) in your eluent is a standard choice.

    • Alternative: If your compound is sensitive to TEA, a stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock to your mobile phase.[4]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica before running your column.

    • Protocol: Prepare a slurry of your silica gel in the initial, apolar solvent of your gradient. Add 1-2% TEA to this slurry and mix well. Pack the column with this neutralized silica. Alternatively, you can flush the packed column with 2-3 column volumes of your eluent containing the basic additive before loading your sample.[3]

  • Switch to an Alternative Stationary Phase: If the above methods are insufficient, consider a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Bonded Silica Phases: Diol or amine-functionalized silica columns can also provide good separation with reduced tailing.[3]

  • Consider Reversed-Phase Flash Chromatography: For highly polar analogues that are difficult to elute even with polar mobile phases in normal-phase chromatography, reversed-phase flash chromatography can be an excellent option.[5]

Issue 2: Low Recovery or Compound Decomposition

Q: I'm experiencing low recovery of my this compound analogue after column chromatography. How can I determine the cause and improve my yield?

A: Causality and Resolution

Low recovery can be due to several factors: your compound may be irreversibly binding to the column, or it could be decomposing on the stationary phase.[1] The acidic nature of silica gel is a common culprit for the degradation of sensitive compounds.[1][4]

Solutions:

  • Assess Compound Stability with 2D TLC: Before committing to a large-scale column, it's crucial to check if your compound is stable on silica.

    • Protocol:

      • Spot your crude material on the bottom-left corner of a square TLC plate.

      • Develop the plate in a suitable solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees counter-clockwise and re-develop it in the same solvent system.

      • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Use a Deactivated or Alternative Stationary Phase: If your compound shows instability on silica, switch to a more inert stationary phase as described in the previous section (neutralized silica, alumina, or bonded phases).[3][4]

  • Optimize Loading Technique: For compounds with poor solubility in the eluent, dry loading is recommended to ensure a concentrated band at the start of the chromatography, which can improve resolution and recovery.[6]

    • Dry Loading Protocol:

      • Dissolve your crude compound in a suitable solvent (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel (or your chosen stationary phase) to the solution.

      • Remove the solvent under reduced pressure until you have a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

Issue 3: Difficulty in Achieving Crystallization

Q: My purified this compound analogue is an oil, and I am struggling to induce crystallization. What strategies can I employ?

A: Causality and Resolution

Successful crystallization depends on achieving a state of supersaturation in a suitable solvent system, followed by nucleation and crystal growth.[7] The presence of both a hydrogen bond donor (phenol) and acceptor (pyridine nitrogen) in your molecule can lead to strong intermolecular interactions, which can sometimes favor amorphous solids or oils over crystalline materials.

Systematic Approach to Crystallization:

start Purified Compound as an Oil solvent_screen Systematic Solvent Screening start->solvent_screen slow_cool Slow Cooling solvent_screen->slow_cool slow_evap Slow Evaporation solvent_screen->slow_evap vapor_diff Vapor Diffusion solvent_screen->vapor_diff induce_nucleation Induce Nucleation slow_cool->induce_nucleation If no crystals form solution Crystals Formed slow_cool->solution slow_evap->induce_nucleation If no crystals form slow_evap->solution vapor_diff->induce_nucleation If no crystals form vapor_diff->solution scratch Scratching induce_nucleation->scratch seed Seeding induce_nucleation->seed scratch->solution seed->solution

Caption: A systematic approach to induce crystallization.

Solutions:

  • Systematic Solvent Screening: The choice of solvent is critical.[8] You are looking for a solvent (or solvent system) in which your compound is soluble when hot but sparingly soluble at room temperature or below.

    • Recommended Solvents to Screen: Ethanol, isopropanol, ethyl acetate, acetone, and toluene. Also, consider binary solvent systems like ethanol/water or toluene/heptane.[7]

    Solvent Selection Guide

    Solubility Observation Interpretation Action
    Insoluble in cold and hot solvent Unsuitable solvent Choose a more polar solvent
    Soluble in cold solvent Too good of a solvent Choose a less polar solvent or use as the "good" solvent in an anti-solvent pair
    Sparingly soluble in cold, soluble when hot Ideal solvent Proceed with slow cooling crystallization[7]

    | Soluble in one solvent, insoluble in another | Potential for anti-solvent crystallization | Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent" |

  • Induce Nucleation: If a supersaturated solution fails to produce crystals, you may need to initiate nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[7]

    • Seeding: If you have a small crystal of your compound from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[7]

  • Consider Salt Formation: The basic pyridine nitrogen and the acidic phenol group make your compound amphoteric. Formation of a salt with a suitable acid (e.g., HCl) or base can significantly alter the solubility and crystallization properties, often leading to a more readily crystalline solid.[9]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry.
  • Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods for Pyridine.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Koluntaev, D. (2021). Pyridine and GC Capillary Column, is it safe?
  • Reddit User. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Reddit.
  • Chromatography Forum. (2015).
  • National Center for Biotechnology Information. (2025). Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol.
  • ChemistryViews. (2012).
  • Redalyc. (n.d.). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?
  • PubChem. (n.d.). This compound hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-ylmethoxy)phenol.
  • BenchChem Technical Support Team. (2025).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-4-yl)phenol.
  • International Journal of Drug Development & Research. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Mongin, F., et al. (2025). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Google Patents. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
  • Teledyne ISCO. (n.d.).
  • Chemistry LibreTexts. (2023). Synthesis of Phenols.
  • Google Patents. (n.d.).
  • BenchChem Technical Support Team. (2025). refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. BenchChem.

Sources

How to interpret mass spectrum fragmentation of 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 4-(pyridin-3-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of this and structurally similar bi-aromatic compounds. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into interpreting fragmentation patterns and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the mass spectrum of this compound, providing foundational knowledge for accurate interpretation.

Q1: What is the expected molecular weight and molecular ion peak for this compound?

The molecular formula for this compound is C₁₁H₉NO.[1] Its average molecular weight is approximately 171.19 g/mol .[1] However, in mass spectrometry, we are concerned with the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element.

  • Monoisotopic Mass: 171.0684 Da.[1]

Depending on the ionization technique used, you will observe different species corresponding to the molecular ion:

  • Electron Ionization (EI): In this "hard" ionization technique, you will typically observe the radical cation, [M]⁺• , at m/z 171 . Due to the stability of the aromatic systems, this peak is expected to be prominent.[2][3]

  • Electrospray Ionization (ESI): This "soft" ionization method usually results in protonation or deprotonation.[4] In positive ion mode, the most common ion will be the protonated molecule, [M+H]⁺ , at m/z 172 .[5] In negative ion mode, you would observe the deprotonated molecule, [M-H]⁻ , at m/z 170 .[5]

The presence of a single nitrogen atom means the molecule follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6][7]

Q2: What are the primary fragmentation patterns I should expect to see for this compound?

The fragmentation of this compound is dictated by its structure, which contains two stable aromatic rings (a phenol and a pyridine) connected by a C-C single bond. The most likely fragmentation pathways involve characteristic losses from each ring system and the cleavage of the bond connecting them.

Key fragmentation events include:

  • Loss of Carbon Monoxide (CO): A classic fragmentation pathway for phenols involves the elimination of a neutral CO molecule (28 Da).[8][9] This results in a fragment ion at m/z 143 from the [M]⁺• ion.

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo fragmentation by losing a neutral HCN molecule (27 Da).[10] This would lead to a fragment ion at m/z 144 from the [M]⁺• ion.

  • Cleavage of the Inter-ring C-C Bond: The bond connecting the phenyl and pyridinyl rings can break, leading to fragments corresponding to each ring system. This can produce ions such as the hydroxyphenyl cation (m/z 93 ) or the pyridinyl radical cation (m/z 78 ).

  • Secondary Fragmentation: Primary fragments can undergo further fragmentation. For example, the m/z 93 ion can lose CO to produce an ion at m/z 65 ([C₅H₅]⁺).[9]

The following Graphviz diagram illustrates the predicted fragmentation pathways from the molecular ion.

G M [C₁₁H₉NO]⁺• m/z 171 frag143 [C₁₀H₉N]⁺• m/z 143 M->frag143 - CO frag144 [C₁₀H₈O]⁺• m/z 144 M->frag144 - HCN frag93 [C₆H₅O]⁺ m/z 93 M->frag93 - C₅H₄N• frag78 [C₅H₄N]⁺ m/z 78 M->frag78 - C₆H₅O• frag65 [C₅H₅]⁺ m/z 65 frag93->frag65 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Q3: How does the choice of ionization source (e.g., EI vs. ESI) impact the resulting mass spectrum?

The choice of ionization source is critical as it determines the energy imparted to the analyte molecule, which directly influences the degree of fragmentation.[4]

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy, leading to extensive fragmentation.[4] The resulting spectrum will be rich with fragment ions, which is excellent for structural elucidation. The molecular ion peak ([M]⁺•) may be present but could be of lower intensity compared to stable fragments.

  • Electrospray Ionization (ESI) / Tandem MS (MS/MS): ESI is a "soft" ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in a standard MS scan.[11][12] To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions often provide clearer, more controlled structural information than EI.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion [M]⁺• (m/z 171)[M+H]⁺ (m/z 172) or [M-H]⁻ (m/z 170)
Fragmentation Extensive, in-sourceMinimal (requires MS/MS for fragmentation)
Use Case Structural elucidation of pure, volatile compoundsAnalysis of complex mixtures, non-volatile compounds
Troubleshooting Guide

This section provides solutions to common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Weak or Absent Molecular Ion Peak

Symptoms: You cannot confidently identify the molecular ion peak ([M]⁺• at m/z 171 in EI, or [M+H]⁺ at m/z 172 in ESI) in your spectrum.

Possible Causes & Solutions:

  • Cause (EI): The molecular ion is unstable under high-energy EI conditions and has completely fragmented.

    • Solution: Lower the ionization energy (if your instrument allows). A lower energy (e.g., < 20 eV) will reduce fragmentation and enhance the molecular ion peak, though overall sensitivity may decrease.

  • Cause (ESI): Inefficient ionization or in-source fragmentation. The compound may not be protonating or deprotonating effectively under the chosen solvent conditions.

    • Solution 1 (Improve Ionization): For positive mode ESI, ensure your mobile phase contains a proton source, such as 0.1% formic acid. For negative mode, a small amount of a weak base like ammonium hydroxide can aid deprotonation.[12]

    • Solution 2 (Reduce In-Source Fragmentation): Decrease the cone voltage or fragmentor voltage. High voltages in the ion source can cause molecules to fragment before they reach the mass analyzer.

  • Cause (General): The sample concentration is too low.

    • Solution: Prepare a more concentrated sample. Poor signal intensity can make it difficult to distinguish the molecular ion from baseline noise.[13]

Issue 2: My Spectrum is Dominated by Unexpected Peaks (e.g., m/z 194, 208)

Symptoms: You observe prominent peaks that do not correspond to the expected molecular ion or its fragments. A common unexpected peak in ESI positive mode might be m/z 194.

Possible Causes & Solutions:

  • Cause: Formation of adducts with solvent ions. This is very common in ESI.

    • Solution: Identify the adducts. The peak at m/z 194 likely corresponds to the sodium adduct, [M+Na]⁺ (171 + 23 = 194). A peak at m/z 208 could be a potassium adduct, [M+K]⁺ (171 + 39 = 210, though the predicted m/z is slightly different)[5][14]. While these confirm the molecular weight, they can suppress the desired [M+H]⁺ signal. To minimize them, use high-purity solvents (e.g., LC-MS grade) and avoid glassware that may leach sodium ions.

  • Cause: Contamination from the system or sample handling.

    • Solution 1 (Identify Contaminants): Look for characteristic peaks of common contaminants. For example, repeating peaks separated by 74 m/z units may indicate siloxanes from septa or vial caps.[15]

    • Solution 2 (Clean the System): Run solvent blanks to check the cleanliness of your system. If the blank is contaminated, it may be time to clean the ion source or check your solvent lines.[15]

Issue 3: Poor Mass Accuracy or Resolution

Symptoms: The measured m/z values deviate significantly from the theoretical values, or adjacent peaks are not well-separated.

Possible Causes & Solutions:

  • Cause: The instrument is not properly calibrated.

    • Solution: Perform a mass calibration across your desired mass range using an appropriate calibration standard. Calibration should be performed regularly, as instrument drift can affect mass accuracy.[13][16] An internal calibrant (a known compound introduced with your sample) can provide the highest accuracy.[16]

  • Cause: The detector is saturated due to a high ion count.

    • Solution: Dilute your sample. An overly concentrated sample can lead to detector saturation, which degrades peak shape and mass accuracy.[16]

  • Cause: Insufficient instrument resolving power.

    • Solution: If you need to distinguish between two ions with very similar masses (isobars), you may need an instrument with higher resolving power, such as a TOF or Orbitrap mass analyzer.[16]

The following flowchart provides a systematic approach to troubleshooting common MS issues.

G start Problem with Mass Spectrum q1 Is the Molecular Ion (m/z 171 or 172) visible? start->q1 q2 Are there unexpected peaks (e.g., adducts, contaminants)? start->q2 q3 Is mass accuracy poor? start->q3 sol1a Lower EI energy or reduce ESI source voltage. q1->sol1a No sol1b Check sample concentration and solvent pH. q1->sol1b No sol2a Identify common adducts ([M+Na]⁺, [M+K]⁺). q2->sol2a Yes sol2b Run solvent blank to check for system contamination. q2->sol2b Yes sol3a Recalibrate the instrument across the mass range. q3->sol3a Yes sol3b Dilute sample to avoid detector saturation. q3->sol3b Yes

Caption: A troubleshooting flowchart for common mass spectrometry issues.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a general procedure for acquiring a tandem mass spectrum of this compound.

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation ([M+H]⁺).[12]

  • Instrument Setup (Positive Ion Mode ESI):

    • Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using the recommended calibration solution. Ensure the calibration covers the m/z range of 50-300.[16]

    • Infusion: Directly infuse the sample solution into the ion source at a flow rate of 5-10 µL/min using a syringe pump.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) to minimize in-source fragmentation.

      • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan spectrum (e.g., from m/z 50-300) to identify the protonated molecular ion, [M+H]⁺, at m/z 172. Note any adducts or background ions.

    • MS2 Scan (Product Ion Scan):

      • Set the mass spectrometer to isolate the precursor ion at m/z 172.

      • Apply collision energy (e.g., starting at 15-20 eV) using an inert collision gas (e.g., argon).

      • Acquire the product ion spectrum. The resulting spectrum will show the fragments generated from the [M+H]⁺ ion.

  • Data Analysis:

    • Analyze the product ion spectrum to identify key fragments. Compare the observed fragments with the predicted fragmentation patterns (see FAQ 2 and the data table below).

    • Use the accurate mass measurements of the fragment ions to propose elemental compositions and confirm fragmentation pathways.

Summary of Key Ions for this compound

m/z (Nominal)Proposed FormulaIon DescriptionNeutral Loss
172[C₁₁H₁₀NO]⁺Protonated Molecule [M+H]⁺-
171[C₁₁H₉NO]⁺•Molecular Ion [M]⁺•-
144[C₁₀H₈O]⁺•Loss of HCN from [M]⁺•HCN (27 Da)
143[C₁₀H₉N]⁺•Loss of CO from [M]⁺•CO (28 Da)
93[C₆H₅O]⁺Hydroxyphenyl cationC₅H₄N•
78[C₅H₄N]⁺Pyridinyl cationC₆H₅O•
65[C₅H₅]⁺Loss of CO from m/z 93CO (28 Da)
References
  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • PubChemLite. 4-(pyridin-3-ylmethyl)phenol (C12H11NO). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

  • ResearchGate. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. Phenol, 4-(3-pyridinyl)-. PubChem Compound Database. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Britannica. (2023). Mass spectrometry. Available at: [Link]

  • PubChemLite. This compound hydrochloride (C11H9NO). Available at: [Link]

  • ResearchGate. (2005). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Exceptions to the Nitrogen Rule in mass spectrometry. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

  • ResearchGate. (2011). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

Sources

Minimizing byproducts in the Hantzsch synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Hantzsch Synthesis Technical Support Center: Minimizing Byproducts

Welcome to the technical support center for the Hantzsch synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing the formation of unwanted byproducts. Here, we delve into the causality behind common experimental issues and provide field-proven insights to enhance the efficiency and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction is yielding a significant amount of an unexpected, highly fluorescent byproduct, especially at higher temperatures. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP) formed from an undesired side reaction.

  • Expertise & Experience: This side product often arises when two equivalents of the β-ketoester react with the aldehyde and the ammonia source, directly competing with the desired reaction pathway.[1] Higher temperatures can promote the decomposition of urea (if used as the ammonia source) into ammonia, which can then participate in this competing Hantzsch pathway.[1]

  • Causality & Troubleshooting:

    • Reaction Temperature: Elevated temperatures favor the kinetics of the competing Hantzsch pathway. Lowering the reaction temperature is a primary strategy to reduce the formation of this DHP byproduct.[1]

    • Order of Reagent Addition: If using urea, adding it last to the reaction mixture can minimize its premature decomposition into ammonia.[1]

    • Catalyst Choice: The selection of a catalyst can influence the selectivity between the desired pathway and the Hantzsch side reaction. Certain Lewis acids may preferentially promote one pathway over the other.[1]

Q2: I'm observing the formation of a 1,2-dihydropyridine isomer in addition to my target 1,4-dihydropyridine. How can I improve the regioselectivity of the cyclization?

A2: The formation of 1,2-dihydropyridine byproducts is a known issue related to the cyclization step. Adjusting reaction conditions can favor the thermodynamically more stable 1,4-DHP.

  • Expertise & Experience: The mechanism of the Hantzsch synthesis involves a Michael addition followed by cyclization and dehydration.[2] The regioselectivity of the final cyclization step can be influenced by solvent polarity and temperature, which affect the stability of the intermediates.

  • Causality & Troubleshooting:

    • Solvent Polarity: The choice of solvent can influence the reaction pathway. Experimenting with solvents of varying polarity, such as ethanol, water, or glycerol, can help favor the formation of the 1,4-DHP isomer.[2]

    • Temperature Control: As with other side reactions, careful control of the reaction temperature can impact the selectivity of the cyclization step.[2]

    • Catalyst System: The use of specific catalysts, such as p-toluenesulfonic acid (PTSA) in aqueous micelles, has been shown to improve yields of the 1,4-DHP, suggesting better control over the reaction pathway.[3]

Q3: My reaction has a low yield with a significant amount of unreacted starting materials. What are the primary factors I should investigate?

A3: Low conversion can stem from several factors including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

  • Expertise & Experience: The classical Hantzsch synthesis often suffers from harsh reaction conditions, long reaction times, and consequently, low yields.[3][4] Modern modifications aim to address these limitations.

  • Causality & Troubleshooting:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[1]

    • Reaction Time and Temperature: The reaction may need more time or a moderate temperature increase to reach completion. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial.[1]

    • Solvent Choice: The solubility of reactants and the reaction rate are affected by the solvent. While ethanol is common, exploring other solvents or even solvent-free conditions has been demonstrated to enhance yields for certain substrates.[1]

    • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or ammonia source can inhibit the reaction. Using high-purity starting materials is essential.[1]

Q4: The final oxidation step to convert the dihydropyridine to the pyridine is inefficient and produces byproducts. What are some milder and more efficient oxidation methods?

A4: Traditional oxidants like nitric acid, potassium permanganate, and chromium trioxide can be harsh, leading to low yields and side product formation.[3] Several milder and more efficient methods have been developed.

  • Expertise & Experience: The driving force for the oxidation is the formation of the aromatic pyridine ring.[3] However, strong oxidants can lead to over-oxidation or degradation of the desired product.

  • Causality & Troubleshooting:

    • Iodine in Refluxing Methanol: This is a commonly used and effective method for the aromatization of Hantzsch 1,4-dihydropyridines.[3]

    • Sodium Nitrite in Acetic Acid: This method offers a practical and efficient route to a wide range of functionalized pyridines at low temperatures.[5]

    • Metal-Free, Photochemical Conditions: Using UV or visible light can promote aromatization under mild conditions, avoiding the need for harsh chemical oxidants.[3]

    • Other Mild Oxidants: Bismuth nitrate pentahydrate and ferric chloride have also been reported as convenient reagents for this oxidation step.[3]

Experimental Protocols

Protocol 1: Generalized Method for Minimizing Fluorescent DHP Byproduct

This protocol outlines a general approach to minimize the formation of the common fluorescent dihydropyridine byproduct by optimizing the reaction temperature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent (e.g., ethanol).

  • Temperature Control: Begin stirring the mixture at a lower temperature than in your previous attempts (e.g., room temperature or 40 °C).

  • Addition of Ammonia Source: Slowly add the ammonia source (e.g., ammonium acetate, 1 equivalent). If using urea, add it at this stage.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Temperature Adjustment (if necessary): If the reaction is proceeding too slowly, gradually increase the temperature in small increments (e.g., 5-10 °C) while continuing to monitor for the appearance of the fluorescent byproduct by TLC (it will have a distinct spot under UV light).

  • Work-up: Once the starting materials are consumed and the formation of the desired product is maximized relative to the byproduct, proceed with the standard work-up procedure.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)Fluorescent Byproduct (%)
806530
608510
4092<5
Room Temp.95 (slower reaction time)<2

Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Hantzsch_Troubleshooting cluster_problem Problem Identification cluster_solution Troubleshooting Steps Low_Yield Low Yield / Incomplete Conversion Check_Purity Verify Reactant Purity Low_Yield->Check_Purity Impurity inhibition? Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Kinetics too slow? Optimize_Time Adjust Reaction Time Low_Yield->Optimize_Time Insufficient time? Catalyst Evaluate Catalyst Low_Yield->Catalyst Catalyst deactivation? Byproduct Byproduct Formation Byproduct->Optimize_Temp Side reaction favored? Byproduct->Catalyst Poor selectivity? Solvent Screen Solvents Byproduct->Solvent Regioselectivity issue?

Caption: Troubleshooting workflow for common issues in the Hantzsch synthesis.

Hantzsch_Mechanism_Byproduct Ketoester1 β-Ketoester (1 eq.) Byproduct_DHP Hantzsch Byproduct (e.g., fluorescent DHP) Ketoester1->Byproduct_DHP Ketoester2 β-Ketoester (1 eq.) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Ketoester2->Unsaturated_Carbonyl Ketoester2->Byproduct_DHP Ammonia Ammonia Source Ammonia->Byproduct_DHP Enamine Enamine Ammonia->Enamine Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct DHP_1_4 1,4-Dihydropyridine (Desired) Michael_Adduct->DHP_1_4 Cyclization/ Dehydration Pyridine Pyridine (Final Product) DHP_1_4->Pyridine Oxidation Enamine->Michael_Adduct Aldehyde Aldehyde Aldehyde->Unsaturated_Carbonyl

Caption: Simplified reaction pathway showing the formation of the desired product and a common byproduct.

References

  • Hantzsch pyridine synthesis. In: Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Chakraborty, S., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. The Bhawanipur Education Society College. [Link]

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch synthesis. RSC Adv., 4, 54282–54299. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. National Institutes of Health. [Link]

  • Hantzsch pyridine synthesis. Chempedia. [Link]

  • Patel, R. B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 68(2), 157. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

  • Phillips, T. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]

  • Hantzsch pyridine synthesis. ResearchGate. [Link]

  • Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Initial 4-(pyridin-3-yl)phenol Screens

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-(pyridin-3-yl)phenol and its analogs in initial screening campaigns. This molecule, featuring a privileged pyridine scaffold, holds significant promise in medicinal chemistry.[1][2][3] However, the presence of a phenolic group, coupled with other physicochemical properties, can present unique challenges during early-stage testing, often manifesting as unexpectedly low or irreproducible bioactivity.

This guide provides a structured, causality-driven approach to troubleshoot these issues. We will move from the most common and easily rectifiable problems to more complex, assay-specific artifacts, ensuring a logical and efficient investigation.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries.

Q1: I'm observing low or no activity with this compound in my primary screen. What are the most common culprits?

A1: Low bioactivity in a primary screen is a frequent challenge. The root causes can be broadly grouped into three categories: issues with the compound itself, problems with the experimental conditions, and unforeseen biological complexities.[4] We recommend a systematic troubleshooting approach, beginning with the simplest factors like compound integrity and solubility before investigating more complex assay-specific variables.

Q2: The phenol and pyridine moieties in this molecule seem potentially reactive. Could they be interfering with my assay?

A2: This is a crucial consideration. The this compound structure contains a phenol group, which is a substructure found in some Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are notorious for producing false positives, but they can also interfere in ways that mask true activity or create confounding results.[7][8] Such interference can arise from various mechanisms, including redox cycling, covalent modification of proteins, or light interference in optical assays.[6][8] Therefore, it is essential to rule out non-specific assay interference.

Q3: How do I know if the problem is with my specific batch of the compound?

A3: Compound integrity is paramount. The purity, stability, and proper storage of your this compound stock are critical.[4] We strongly advise verifying the identity and purity of your batch via analytical methods like HPLC-MS or NMR, even if it was commercially sourced. Degradation can occur during storage, so using a freshly prepared stock solution is a best practice.

Q4: What is the best way to handle the solubility of this compound?

A4: Poor solubility is one of the most common reasons for observing low bioactivity in aqueous assay buffers.[4][9] If the compound precipitates, its effective concentration is significantly lower than intended.[4] We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it into your final assay medium. It is critical to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced artifacts.[4] Always visually inspect your assay plates for signs of precipitation.

Part 2: Systematic Troubleshooting Workflow

If the FAQs have not resolved your issue, a more systematic approach is required. The following decision tree outlines a logical flow for diagnosing the root cause of low bioactivity.

Troubleshooting_Workflow start Start: Low or No Bioactivity Observed compound_check Step 1: Compound Integrity Verification start->compound_check solubility_check Step 2: Solubility & Aggregation Assessment compound_check->solubility_check Purity & Identity Confirmed conclusion_negative Result: Compound is Inactive or a PAIN compound_check->conclusion_negative Impure or Degraded interference_check Step 3: Assay Interference Triage solubility_check->interference_check Soluble & Non-Aggregating solubility_check->conclusion_negative Insoluble or Aggregating assay_optimization Step 4: Assay & Biological System Review interference_check->assay_optimization No Assay Interference Detected interference_check->conclusion_negative Interference Confirmed conclusion_positive Result: True Bioactivity Characterized assay_optimization->conclusion_positive Optimized Assay Shows Activity assay_optimization->conclusion_negative Inactive in All Conditions

Caption: A decision tree for troubleshooting low bioactivity.

Workflow Step 1: Compound Integrity Verification

Causality: The observed bioactivity is only as reliable as the compound being tested. Impurities can inhibit the target or interfere with the assay, while degradation reduces the concentration of the active molecule.

Actions:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your solid sample and stock solution. Aim for >95% purity.

  • Identity Confirmation: Use Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure match that of this compound.

  • Stock Solution Stability: If your DMSO stock solution is not fresh, re-analyze it by HPLC to check for degradation products.

Workflow Step 2: Solubility & Aggregation Assessment

Causality: A compound must be in solution to interact with its biological target in a specific, dose-dependent manner.[10][11] Phenolic compounds, in particular, can be prone to forming aggregates, which are a known source of non-specific inhibition and false bioassay results.[12]

Actions:

  • Kinetic Nephelometry: This is the gold-standard for quantifying aqueous solubility. Determine the solubility limit in your specific assay buffer.

  • Visual Inspection: Centrifuge a sample of your highest assay concentration. Look for a pellet, which indicates precipitation.

  • Dynamic Light Scattering (DLS): Use DLS to detect the formation of sub-visible aggregates. This is crucial as aggregation can occur even when the solution appears clear.[12]

Data Summary: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₉NOPubChem[13]
Molecular Weight171.19 g/mol PubChem[13]
XLogP3 (Predicted)2.1PubChem[13]
Hydrogen Bond Donors1PubChem[13]
Hydrogen Bond Acceptors2PubChem[13]

Note: A predicted XLogP of 2.1 suggests moderate lipophilicity, which can contribute to solubility challenges in aqueous buffers.

Workflow Step 3: Assay Interference Triage

Causality: Apparent activity (or lack thereof) may be an artifact of the compound interacting with the assay technology rather than the biological target.[14][15] This is a common issue in high-throughput screening (HTS).[15]

Actions:

  • Run a Blank Assay: Test the compound in your assay system in the absence of the biological target (e.g., no enzyme or no cells). A signal here indicates direct interference with the detection reagents.

  • Test for Autofluorescence: If using a fluorescence-based assay, excite your compound at the assay's excitation wavelength and measure emission at the detection wavelength. Phenolic compounds can be fluorescent and interfere with the readout.[6][16]

  • Add Detergent: For biochemical assays, re-run the experiment with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity changes significantly, it may suggest the mechanism was aggregation-based.[15]

Assay_Interference_Triage start Initial Hit or Inactive Compound blank_assay Run Assay without Target start->blank_assay autofluorescence Check Compound Autofluorescence start->autofluorescence detergent_test Run Assay with 0.01% Triton X-100 start->detergent_test result Assess True Target-Specific Activity blank_assay->result No Signal = No Reagent Interference autofluorescence->result No Signal = No Fluorescence Interference detergent_test->result No Change in Activity = Non-Aggregator

Caption: Workflow for identifying assay interference artifacts.

Workflow Step 4: Assay & Biological System Review

Causality: If the compound is pure, soluble, and not causing assay artifacts, the issue may lie within the biological system or assay parameters.[17]

Actions:

  • Check Cell Health (for cell-based assays): Perform a cytotoxicity assay (e.g., MTT or LDH release) at your screening concentrations. The compound may be causing cell death, which would mask any specific inhibitory or activating effect.

  • Review Assay Conditions: Ensure all reagents are at their optimal concentrations and that the assay is running within its linear range.[18] Check that incubation times are appropriate for the biological process being measured.

  • Use a Positive Control: Always include a known inhibitor or activator for your target. If the positive control is not behaving as expected, it points to a problem with the assay system itself.

Part 3: Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation
  • Reagent Preparation: Prepare this compound at your highest screening concentration in the final assay buffer. Also prepare a buffer-only blank.

  • Sample Preparation: Filter both the compound solution and the buffer blank through a 0.22 µm filter into a clean DLS cuvette.

  • Instrument Setup: Equilibrate the DLS instrument to the temperature of your assay.

  • Measurement: Take multiple readings for both the blank and the compound solution.

  • Data Analysis: Look for a significant increase in the particle size distribution (e.g., particles >100 nm) and polydispersity index in the compound sample compared to the buffer-only control. The presence of large particles is indicative of aggregation.[12]

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the same duration as your primary bioassay. Include a vehicle-only control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., staurosporine).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm). A decrease in absorbance relative to the vehicle control indicates cytotoxicity.

By following this comprehensive guide, researchers can systematically diagnose and overcome the common hurdles associated with screening this compound, leading to more reliable and interpretable data in their drug discovery efforts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
  • Grokipedia. Pan-assay interference compounds.
  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery.
  • Homework.Study.com. What are the factors affecting the bioactivity of drugs?
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.
  • Dahlin, J. L., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling.
  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
  • Study_03m. (2024). Factors affecting bioactivity in drug design//physicochemical parameters. YouTube.
  • Kar, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega.
  • Ranamalla, S., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.
  • BioAssay Systems. Troubleshooting.
  • Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics.
  • PubChem. 4-(Pyridin-4-yl)phenol.
  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?
  • PubChem. Phenol, 4-(3-pyridinyl)-.

Sources

Validation & Comparative

A Comparative Analysis of 4-(Pyridin-3-yl)phenol and 4-(Pyridin-4-yl)phenol: Unraveling the Influence of Isomeric Variation on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two isomeric pyridylphenols: 4-(Pyridin-3-yl)phenol and 4-(pyridin-4-yl)phenol. While structurally similar, the positional difference of the nitrogen atom within the pyridine ring dictates distinct electronic and steric properties, which in turn can significantly influence their interactions with biological targets. This document aims to provide a comprehensive overview of their known and potential biological activities, supported by an analysis of related compounds and detailed experimental protocols for their evaluation.

Structural and Physicochemical Distinctions

At the heart of the comparison lies the isomeric nature of the pyridine ring. In this compound, the nitrogen atom is at the meta-position relative to the phenolic ring, whereas in 4-(pyridin-4-yl)phenol, it occupies the para-position. This seemingly minor change has significant implications for the molecule's electronic distribution, basicity, and overall shape.

PropertyThis compound4-(pyridin-4-yl)phenol
Structure Phenol ring attached to the 3-position of the pyridine ring.Phenol ring attached to the 4-position of the pyridine ring.
Molecular Formula C₁₁H₉NOC₁₁H₉NO
Molecular Weight 171.19 g/mol 171.19 g/mol
Predicted LogP ~2.1~2.2
pKa (Pyridine N) Estimated to be slightly lower than pyridine (~5.2)Estimated to be slightly higher than the 3-yl isomer

The para-position of the nitrogen in 4-(pyridin-4-yl)phenol allows for a more direct electronic communication with the phenol ring through resonance, potentially influencing its acidity and hydrogen bonding capabilities. Conversely, the meta-position in the 3-yl isomer results in a different vector for the dipole moment and a distinct spatial arrangement of the nitrogen's lone pair of electrons. These differences are critical in determining how each molecule docks into the active site of a protein.

Structural_Isomers cluster_0 This compound cluster_1 4-(Pyridin-4-yl)phenol 3_pyridylphenol 4_pyridylphenol

Figure 1: 2D structures of this compound and 4-(pyridin-4-yl)phenol.

Comparative Biological Activity: Insights from Derivatives

Direct comparative studies on the biological activities of this compound and 4-(pyridin-4-yl)phenol are not extensively available in public literature. However, a wealth of information can be gleaned from the structure-activity relationship (SAR) studies of more complex molecules that incorporate these pyridylphenol moieties. A prominent area of investigation for such compounds is in the inhibition of the enzyme aromatase (cytochrome P450 19A1), a key target in the treatment of estrogen receptor-positive breast cancer.

Aromatase Inhibition: A Tale of Two Isomers

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Non-steroidal aromatase inhibitors often feature a heterocyclic nitrogen atom that coordinates with the heme iron in the enzyme's active site, thereby blocking its catalytic activity. The position of this nitrogen is a critical determinant of inhibitory potency.

SAR studies on various classes of aromatase inhibitors containing pyridyl groups suggest that the 4-pyridyl moiety is often favored for potent inhibition. For instance, the replacement of the aminophenyl group in the known inhibitor aminoglutethimide with a 4-pyridyl group leads to a more selective aromatase inhibitor[1]. This suggests that the geometry and basicity of the nitrogen at the para-position are optimal for interaction with the heme iron and surrounding amino acid residues in the aromatase active site.

Conversely, compounds containing the 3-pyridyl moiety have also demonstrated significant aromatase inhibitory activity. For example, a derivative, 3-(pyridin-3-yl)chroman-4-one, was reported to have an IC₅₀ value of 5.8 µM against aromatase[2]. This indicates that while the 4-pyridyl isomer may be preferred in some scaffolds, the 3-pyridyl isomer can also effectively inhibit the enzyme, likely by adopting a different binding orientation within the active site.

Hypothetical Binding to Aromatase:

The key interaction for non-steroidal aromatase inhibitors is the coordination of the pyridine nitrogen to the heme iron. The different spatial orientation of the nitrogen in the 3- and 4-isomers would necessitate different positioning of the overall molecule within the active site to achieve this interaction. The planarity and length of the 4-(pyridin-4-yl)phenol may allow for a more direct and favorable alignment for this coordination compared to the more angled geometry of the 3-isomer.

Aromatase_Binding cluster_0 Aromatase Active Site cluster_1 4-(Pyridin-4-yl)phenol cluster_2 This compound heme Heme Iron (Fe) node_4_pyridyl Pyridine Ring node_4_pyridyl->heme Coordination (Potentially Stronger) node_4_phenol Phenol Ring node_3_pyridyl Pyridine Ring node_3_pyridyl->heme Coordination (Potentially Weaker/Different Orientation) node_3_phenol Phenol Ring Aromatase_Assay_Workflow start Start reagents Prepare Reagents: - Aromatase Enzyme - Substrate - NADPH - Test Compounds start->reagents plate_prep Add Reagents and Test Compounds to 96-well Plate reagents->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start fluorescence_reading Monitor Fluorescence Over Time reaction_start->fluorescence_reading data_analysis Calculate % Inhibition and Determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Sources

A Comparative Analysis of 4-(Pyridin-2-yl)phenol and 4-(Pyridin-3-yl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the subtle yet profound impact of isomeric substitution cannot be overstated. The placement of a single functional group can dramatically alter a molecule's physicochemical properties, biological activity, and potential applications. This guide provides an in-depth comparative analysis of two such isomers: 4-(pyridin-2-yl)phenol and 4-(pyridin-3-yl)phenol. Both molecules share the same molecular formula (C₁₁H₉NO) and weight (171.19 g/mol ), yet the position of the nitrogen atom within the pyridine ring dictates a cascade of differing characteristics.[1][2] This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by available data and established chemical principles.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences between 4-(pyridin-2-yl)phenol and this compound begin with their electronic and structural properties.

Acidity and Basicity (pKa)
  • Phenolic Acidity (pKa₁): The acidity of the phenolic hydroxyl group is influenced by the electronic nature of the pyridinyl substituent. The pyridine ring is electron-withdrawing, which increases the acidity of the phenol compared to phenol itself (pKa ≈ 9.9).[3][4] The extent of this electron withdrawal is position-dependent. For 4-(pyridin-2-yl)phenol, the nitrogen atom is in a position that allows for a strong resonance-destabilizing effect on the phenoxide anion, in addition to its inductive effect. In contrast, the nitrogen in the 3-position of this compound can only exert an inductive electron-withdrawing effect. Consequently, 4-(pyridin-2-yl)phenol is expected to be a stronger acid (lower pKa₁) than this compound.

  • Pyridinium Basicity (pKa₂): The basicity of the pyridine nitrogen is also different. Studies on the proton affinity of substituted pyridines show that substituents at the 2-position have a more pronounced effect on the basicity of the nitrogen atom compared to the 3-position.[5][6][7][8] The hydroxyl group on the phenol ring is an electron-donating group through resonance, which increases the electron density on the pyridine nitrogen and thus its basicity. This effect is more pronounced when the substituent is at the 2-position. Therefore, the pyridinium ion of 4-(pyridin-2-yl)phenol is expected to be less acidic (higher pKa₂) than that of this compound.

A summary of their physicochemical properties is presented in Table 1.

Property4-(Pyridin-2-yl)phenolThis compoundReference
Molecular FormulaC₁₁H₉NOC₁₁H₉NO[1][2]
Molecular Weight171.19 g/mol 171.19 g/mol [1][2]
XLogP3-AA2.32.1[1]
Hydrogen Bond Donor Count11[1]
Hydrogen Bond Acceptor Count22[1]
Predicted pKa₁ (Phenol)Lower than 3-isomerHigher than 2-isomerInferred
Predicted pKa₂ (Pyridine)Higher than 3-isomerLower than 2-isomerInferred
Intramolecular Hydrogen Bonding and Crystal Structure

A key structural difference is the potential for intramolecular hydrogen bonding in 4-(pyridin-2-yl)phenol between the phenolic proton and the pyridine nitrogen.[9][10] This interaction can influence its conformation, solubility, and interaction with biological targets. In contrast, this compound cannot form such an intramolecular hydrogen bond due to the spatial arrangement.

Synthesis of Pyridinylphenols

The most common and versatile methods for the synthesis of both 4-(pyridin-2-yl)phenol and this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[13][14][15]

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Reactants Aryl Halide (e.g., 4-bromophenol derivative) + Pyridinylboronic Acid (or ester) Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heating Heating (e.g., 85-90 °C) Reaction->Heating Workup Work-up & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 4-(Pyridinyl)phenol Purification->Product

Caption: General workflow for the synthesis of pyridinylphenols via Suzuki-Miyaura coupling.

Detailed Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling:

  • Reaction Setup: In a round-bottom flask, combine 3-pyridinylboronic acid (1.2 eq.), 4-bromophenol (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 85-90 °C and monitor the progress by Thin-Layer Chromatography (TLC).[16]

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[16]

A similar protocol can be applied for the synthesis of 4-(pyridin-2-yl)phenol using 2-pyridinylboronic acid.

Negishi Coupling

General Scheme for Negishi Coupling:

Negishi_Scheme cluster_product Product R1_X Pyridinyl-X (X = Br, I) Product 4-(Pyridinyl)phenol R1_X->Product + R2_ZnX HO-Ph-ZnX R2_ZnX->Product Pd_cat Pd(0) or Ni(0) catalyst

Caption: General reaction scheme for Negishi coupling to form pyridinylphenols.

Comparative Biological and Pharmacological Activities

The positional isomerism of the pyridine nitrogen is expected to have a significant impact on the biological activity of these compounds.

Enzyme Inhibition

Phenolic compounds are known to interact with various enzymes, and the introduction of a pyridine ring can modulate this activity.[18]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine.[19][20] 3-Hydroxypyridine-4-ones are known tyrosinase inhibitors, suggesting that pyridinylphenols could also exhibit this activity.[17] The ability of 4-(pyridin-2-yl)phenol to chelate the copper ions in the active site of tyrosinase through its phenolic oxygen and pyridine nitrogen could make it a more potent inhibitor than the 3-isomer, which can only bind through the phenolic oxygen.

Cytotoxicity and Anticancer Activity

Both phenol and pyridine derivatives have been explored for their anticancer properties.[19][21][22] The cytotoxicity of these compounds would likely depend on the specific cancer cell line and the mechanism of action. For instance, some phenolic compounds induce apoptosis in breast cancer cells.[21] While direct comparative data for 4-(pyridin-2-yl)phenol and this compound is scarce, studies on related compounds show that the substitution pattern on the pyridine ring can significantly influence cytotoxicity. For example, in a series of pyridinyl-substituted flavanones, the position of the pyridinyl group affected their aromatase inhibitory activity.[23]

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties.[23][24][25] The addition of a pyridine moiety can enhance this activity. The difference in electron distribution and steric hindrance between the two isomers would likely lead to variations in their antimicrobial spectrum and potency.

Applications in Coordination Chemistry and Materials Science

The ability of 4-(pyridin-2-yl)phenol and this compound to act as ligands for metal ions is a key area of their application.

Ligand Properties and Complex Formation
  • 4-(Pyridin-2-yl)phenol: This isomer can act as a bidentate ligand , coordinating to a metal center through both the deprotonated phenolic oxygen and the pyridine nitrogen, forming a stable five- or six-membered chelate ring. This chelation effect generally leads to the formation of more stable metal complexes compared to monodentate ligands.[26]

  • This compound: This isomer typically acts as a monodentate ligand , coordinating through either the phenolic oxygen or the pyridine nitrogen, or it can act as a bridging ligand , connecting two metal centers. It cannot form a chelate ring with a single metal ion.

The stability of the resulting metal complexes, often expressed as stability constants (log K), would be significantly higher for the 2-isomer due to the chelate effect.[13][26][27]

Coordination Modes of Pyridinylphenol Isomers:

Coordination_Modes cluster_2yl 4-(Pyridin-2-yl)phenol cluster_3yl This compound node_2yl Can act as a bidentate chelating ligand Metal Metal Ion node_2yl->Metal Forms stable chelate ring node_3yl Acts as a monodentate or bridging ligand node_3yl->Metal Forms less stable complexes or bridges multiple metal ions

Caption: Comparison of the coordination modes of 4-(pyridin-2-yl)phenol and this compound.

These differences in coordination behavior make them suitable for different applications. The strong chelating ability of 4-(pyridin-2-yl)phenol makes it a valuable ligand for catalysis, sensing, and the design of metallodrugs. The bridging capability of this compound makes it a useful building block for the construction of coordination polymers and metal-organic frameworks (MOFs).

Conclusion

The seemingly minor change in the position of the nitrogen atom from the 2- to the 3-position in the pyridine ring of 4-(pyridin-2-yl)phenol and this compound results in a cascade of significant differences in their chemical and physical properties. From acidity and hydrogen bonding to their behavior as ligands and potential biological activity, these isomers present distinct profiles. 4-(Pyridin-2-yl)phenol, with its potential for intramolecular hydrogen bonding and bidentate chelation, is a prime candidate for applications requiring strong metal binding. In contrast, this compound's monodentate and bridging capabilities make it more suitable for the construction of supramolecular architectures. For researchers in drug discovery, the differences in their electronic properties and shape will undoubtedly translate to different interactions with biological targets. This guide serves as a foundational resource, highlighting the key comparative aspects of these two versatile building blocks and underscoring the importance of isomeric considerations in chemical and pharmaceutical research.

References

  • BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling.
  • Zakeri Khatir, Z., Di Sotto, A., Percaccio, E., Tuylu Kucukkilinc, T., Ercan, A., Chippindale, A. M., Valipour, M., & Irannejad, H. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[16][17][28]triazolo[4,3-b][16][17][28]triazin-6- yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR.

  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 201-207.
  • Hider, R. C., & Hall, A. D. (1991). The inhibition of tyrosinase by pyridinones. Biochemical Pharmacology, 41(6-7), 975-978.
  • - ResearchGate.

  • Agudelo, B. C., Puentes, C. O., Córdoba, W. R., Reiber, A., & Sierra, C. A. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85.
  • - ResearchGate.

  • (PDF) Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. (2018).
  • Makowski, M., & Chmurzyński, L. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551.
  • Li, W., Liu, Y., Li, G., & Wang, J. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

  • Tampere University Research Portal. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines.
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PubMed Central.
  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3463-3469.
  • Wolken, J. K., & Tureček, F. (1999). Ab initio study of the proton affinity of a number of ortho‐substituted pyridines. Journal of the American Chemical Society, 121(25), 6010-6018.
  • (PDF) Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. (2024).
  • Turton, D. A., Hunger, J., Hefter, G., Buchner, R., & Wynne, K. (2006). Inter- and intramolecular hydrogen bonding in phenol derivatives: a model system for poly-L-tyrosine. The Journal of Physical Chemistry A, 110(29), 9533-9539.
  • BenchChem. (2025).
  • MDPI. (2023). Tyrosinase Inhibitors: A Perspective.
  • Narayana, B., Sarojini, B. K., Yathirajan, H. S., Rathore, R., & Glidewell, C. (2016). Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol.
  • Catalan, J., Mo, O., Perez, P., & Yanez, M. (1979). Proton affinities and preferred protonation sites in 3- and 4-substituted pyridines. Prediction from 1s orbital energies. Journal of the American Chemical Society, 101(22), 6520-6524.
  • National Center for Biotechnology Information. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS One.
  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.
  • (PDF) The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.).
  • Pouget, C., Fagnere, C., Basly, J. P., Habrioux, G., & Chulia, A. J. (2002). New aromatase inhibitors. Synthesis and inhibitory activity of pyridinyl-substituted flavanone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1059-1061.
  • Royal Society of Chemistry. (n.d.). Hydrogen bonding probes of phenol –OH groups.
  • National Center for Biotechnology Information. (2014). A comprehensive review on tyrosinase inhibitors. PubMed Central.
  • Ito, S., Wakamatsu, K., Oja, V., & Hearing, V. J. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(14), 3659-3665.
  • Chemistry Stack Exchange. (2014). Acidity of substituted phenols.
  • National Center for Biotechnology Information. (2022). Equilibrium Studies of Iron (III)
  • National Center for Biotechnology Information. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols?
  • Quora. (2017). Which is more acidic, phenol or 4-nitrophenol?
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Influence of intramolecular N–H···O–Ni hydrogen bonding in nickel(II)
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • (PDF) A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors (n= 9, 8, 7, 6, 5). (2025).

Sources

Validating the In Vitro Anticancer Potential of 4-(Pyridin-3-yl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a privileged class, forming the core of numerous approved therapeutics. This guide focuses on a specific, yet promising subclass: 4-(pyridin-3-yl)phenol derivatives. We will delve into the experimental validation of their in vitro anticancer activity, providing a comparative analysis against relevant alternatives, and equipping researchers with the necessary protocols to rigorously assess their therapeutic potential.

The Rationale: Why this compound Derivatives?

The this compound scaffold represents a compelling starting point for the design of novel anticancer agents. The pyridine ring is a well-established pharmacophore, known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, with protein targets. The phenolic hydroxyl group, on the other hand, can act as a hydrogen bond donor and acceptor, and its position on the phenyl ring can be crucial for target engagement and pharmacokinetic properties. The combination of these two moieties offers a unique three-dimensional structure with the potential to interact with a variety of biological targets implicated in cancer progression.

While direct and extensive research on this compound derivatives is still emerging, studies on structurally related pyridine and phenol-containing compounds have demonstrated significant anticancer effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. This guide will leverage these findings to provide a framework for the comprehensive evaluation of novel this compound analogues.

Comparative Efficacy: Benchmarking Against the Standards

A critical aspect of preclinical drug development is the comparative analysis of novel compounds against established anticancer agents and other relevant alternatives. This allows for a clear understanding of the potential advantages, such as improved potency, selectivity, or a novel mechanism of action.

Table 1: Comparative in vitro anticancer activity of pyridine derivatives and standard drugs
Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridine derivative 9a HeLa (Cervical)2.59CDK2/CDK9 Inhibition, Apoptosis[1]
Pyrazolo[3,4-b]pyridine derivative 14g MCF7 (Breast)4.66CDK2/CDK9 Inhibition, Apoptosis[1]
Pyrazolo[3,4-b]pyridine derivative 14g HCT-116 (Colon)1.98CDK2/CDK9 Inhibition, Apoptosis[1]
Doxorubicin HeLa (Cervical)2.35DNA Intercalation, Topoisomerase II Inhibition[1]
Doxorubicin MCF7 (Breast)4.57DNA Intercalation, Topoisomerase II Inhibition[1]
Doxorubicin HCT-116 (Colon)2.11DNA Intercalation, Topoisomerase II Inhibition[1]
Pyridine-amide derivative T98G (Glioblastoma)~10-20ROS Induction, Caspase 3/7 Activation[2]
Pyridine-amide derivative H-460 (Lung)~10-20ROS Induction, Caspase 3/7 Activation[2]
Pyridine derivative (FPTHQ) A2780 (Ovarian)~5-10p21 Activation, Senescence Induction[3]
Cisplatin HeLa, MCF-7, HCT-1164-43DNA Cross-linking[4]

Experimental Validation: A Step-by-Step Approach

The following section outlines the core in vitro assays required to validate the anticancer activity of this compound derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once a compound has been shown to reduce cell viability, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent as it is a controlled process that avoids the inflammatory response associated with necrosis.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Investigating Cell Cycle Perturbations

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of cancer cells treated with a this compound derivative can provide valuable insights into its mechanism of action.

Principle: Propidium Iodide (PI) staining followed by flow cytometry is a common method for cell cycle analysis. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Probing Key Signaling Pathways: Western Blotting

To gain a deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound derivatives, it is essential to investigate their effects on key signaling pathways that are often dysregulated in cancer. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture.

Potential Target Pathways for this compound Derivatives:

  • MAPK/ERK Pathway: Often hyperactivated in cancer, promoting proliferation and survival.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • JNK Pathway: A stress-activated pathway that can mediate apoptosis.

  • p53 Signaling: The "guardian of the genome," a critical tumor suppressor pathway.

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of kinases, apoptosis-related proteins like caspases and PARP, cell cycle regulators like cyclins and CDKs).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Workflow and Pathways

To provide a clear and concise overview of the experimental process and the potential signaling pathways involved, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathways Signaling Pathway Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blotting ic50->western_blot mapk MAPK/ERK western_blot->mapk pi3k PI3K/Akt western_blot->pi3k jnk JNK western_blot->jnk p53 p53 western_blot->p53

Caption: A streamlined workflow for the in vitro validation of anticancer activity.

Potential Signaling Pathways

signaling_pathways cluster_compound This compound Derivative cluster_kinases Kinase Inhibition cluster_effects Cellular Effects compound Derivative cdk CDK2/CDK9 compound->cdk jnk_node JNK compound->jnk_node cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest apoptosis_node Apoptosis jnk_node->apoptosis_node cell_cycle_arrest->apoptosis_node

Caption: Potential mechanisms of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. This guide has provided a comprehensive framework for the in vitro validation of their anticancer activity, from initial cytotoxicity screening to the elucidation of their molecular mechanisms of action. By employing a systematic and rigorous experimental approach, researchers can effectively assess the therapeutic potential of these compounds and identify promising candidates for further preclinical and clinical development.

Future studies should focus on expanding the library of this compound derivatives to establish a clear structure-activity relationship (SAR). Investigating their efficacy in 3D cell culture models and in vivo animal models will be crucial next steps in their journey from the bench to the bedside. Furthermore, identifying the direct protein targets of these compounds through techniques such as proteomics and thermal shift assays will provide a more complete understanding of their mechanism of action and facilitate their optimization as next-generation cancer therapeutics.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol groups. Journal of Chemical Sciences. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. Springer. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol groups. Semantic Scholar. [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol groups. Scilit. [Link]

  • Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model. PubMed Central. [Link]

  • Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Springer. [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. PubMed. [Link]

  • Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective. ResearchGate. [Link]

  • Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure?. MDPI. [Link]

  • Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal. [Link]

  • Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. PubMed. [Link]

  • Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. MDPI. [Link]

Sources

The Structure-Activity Relationship of 4-(Pyridin-3-yl)phenol Analogues: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the 4-(pyridin-3-yl)phenol scaffold has emerged as a privileged structure. Its inherent ability to form key interactions within the ATP-binding pocket of various protein kinases has made it a cornerstone for the development of numerous targeted therapies. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogues derived from this core, with a particular focus on their application as Aurora kinase inhibitors. We will dissect the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for relevant assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their own discovery efforts.

The this compound Core: A Foundation for Kinase Selectivity and Potency

The this compound moiety combines two critical pharmacophoric features: a hydrogen bond-accepting pyridine ring and a phenolic hydroxyl group that can act as both a hydrogen bond donor and acceptor. This duality allows for versatile interactions with the hinge region of the kinase ATP-binding site, a critical determinant of inhibitor binding. The relative orientation of the pyridine and phenol rings, along with their substitution patterns, dictates the potency and selectivity of these compounds against different kinases.

Comparative Analysis of Structural Modifications

Our comparative analysis will pivot around the development of potent kinase inhibitors, using the well-characterized pan-Aurora kinase inhibitor, AMG 900, as a central case study to illustrate the journey from a conceptual core to a clinical candidate.

Core Scaffold: The Pyridin-O-Phenyl Linkage

The ether linkage in a pyridin-O-phenyl scaffold, a close relative of the this compound core, serves to orient the two aromatic systems in a conformationally constrained manner, which can be favorable for binding to the kinase active site. The nitrogen of the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region.

Table 1: Influence of Core Scaffold Modifications on Kinase Inhibition

Compound IDCore ScaffoldModificationTarget KinaseIC50 (nM)Reference
AMG 900 3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenylComplex substitutionAurora A/B/C5 / 4 / 1[1]
JNK-Inhibitor-1 4-(Pyrazol-3-yl)-pyridinePyrazole substitution on pyridineJNK3160[2][3]
PIKfyve-Inhibitor-1 3-(Pyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridineFused heterocyclic systemPIKfyve2[4]
Substitutions on the Pyridine Ring

Modifications to the pyridine ring are critical for fine-tuning potency and selectivity. The introduction of substituents can modulate the basicity of the pyridine nitrogen, introduce new interaction points, and block potential metabolic liabilities.

In the development of isothiazolo[4,3-b]pyridine based PIKfyve inhibitors, it was observed that the position of electron-donating groups on the 3-pyridinyl ring significantly impacts inhibitory activity. For instance, a 5-methoxy-3-pyridinyl analogue was found to be 200-fold more potent than its 4-methoxy counterpart, highlighting the sensitivity of the kinase active site to the precise placement of substituents.[4]

Substitutions on the Phenol Ring

The phenolic hydroxyl group is a key interaction point. However, in many kinase inhibitors, this group is often masked or replaced to improve pharmacokinetic properties such as cell permeability and metabolic stability. When the phenol is part of a larger scaffold, substitutions on this ring can explore additional binding pockets within the kinase domain.

The journey to the potent Aurora kinase inhibitor AMG 900 involved extensive modification of the phenyl ring, ultimately leading to a complex phthalazin-1-amine substituent.[5] This large group occupies a significant portion of the ATP-binding pocket, contributing to the high potency and selectivity of the molecule.

Case Study: AMG 900, a Pan-Aurora Kinase Inhibitor

AMG 900 is a potent, orally bioavailable inhibitor of Aurora kinases A, B, and C with IC50 values in the low nanomolar range.[1][6] Its structure, while complex, is built upon the fundamental pyridin-O-phenyl core.

AMG_900_Structure cluster_phthalazinamine Phthalazin-1-amine Moiety cluster_phenyl Phenyl Ring cluster_pyridine Pyridine Ring cluster_aminopyrimidine 2-Aminopyrimidine Moiety p1 N p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p7 p4->p7 p6 p5->p6 p6->p1 p9 NH p6->p9 p8 p7->p8 p8->p3 ph1 p9->ph1 ph2 ph1->ph2 ph3 ph2->ph3 ph4 ph3->ph4 ph5 ph4->ph5 py6 O ph4->py6 ph6 ph5->ph6 ph6->ph1 py1 N py2 py1->py2 py3 py2->py3 py4 py3->py4 ap5 py3->ap5 py5 py4->py5 py5->py1 py5->py6 ap1 N ap2 ap1->ap2 ap3 N ap2->ap3 ap6 NH2 ap2->ap6 ap4 ap3->ap4 ap4->ap5 ap5->ap1 caption Chemical structure of AMG 900.

Caption: Chemical structure of AMG 900.

The development of AMG 900 showcases a key principle in modern drug design: the evolution of a simple pharmacophore into a highly optimized clinical candidate through iterative structural modifications guided by biological data.

The Aurora Kinase Signaling Pathway: A Key Target in Oncology

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[7] Their overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[2] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M Mitosis G2->M Aurora Aurora Kinases (A, B, C) G2->Aurora Activation G1 G1 Phase M->G1 S S Phase G1->S S->G2 Centrosome Centrosome Separation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Cytokinesis->Mitotic_Arrest Aurora->Centrosome Aurora->Spindle Aurora->Chromosome Aurora->Cytokinesis AMG900 AMG 900 (Inhibitor) AMG900->Aurora Inhibition caption Aurora Kinase Signaling Pathway and Inhibition. Assay_Workflow Start Start Prep_Compound Prepare Compound Serial Dilutions Start->Prep_Compound Prep_Plate Prepare Assay Plate (Compound/DMSO) Prep_Compound->Prep_Plate Add_MasterMix Add Substrate/ATP Master Mix Prep_Plate->Add_MasterMix Add_Enzyme Add Aurora Kinase (Initiate Reaction) Add_MasterMix->Add_Enzyme Incubate_Reaction Incubate (60 min) Add_Enzyme->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Reaction->Add_ADPGlo Incubate_Stop Incubate (40 min) Add_ADPGlo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End caption Workflow for In Vitro Aurora Kinase Inhibition Assay.

Sources

A Comparative Analysis of CYP2A6 Inhibition: Evaluating Pyridine-Based Scaffolds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative technical analysis of inhibitors targeting Cytochrome P450 2A6 (CYP2A6), a key enzyme in the metabolic activation of tobacco-specific pro-carcinogens and nicotine metabolism. We will explore the efficacy of various inhibitor classes, with a particular focus on the potential of pyridine-based structures, using 4-(pyridin-3-yl)phenol as a representative scaffold, in comparison to well-characterized inhibitors. This document is intended for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

The Critical Role of CYP2A6 in Xenobiotic Metabolism

Cytochrome P450 2A6 is a monooxygenase primarily expressed in the liver that plays a significant role in the metabolism of several xenobiotics. Crucially, it is the principal enzyme responsible for the metabolic activation of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a known pro-carcinogen found in tobacco smoke. The metabolic activation of NNK by CYP2A6 is a critical step in its conversion to DNA-damaging agents, thereby contributing to the carcinogenic effects of tobacco.[1][2][3] Furthermore, CYP2A6 is the primary enzyme for the metabolic clearance of nicotine to cotinine.[4] Genetic variations in the CYP2A6 gene that lead to reduced enzyme activity are associated with lower rates of nicotine metabolism, decreased nicotine dependence, and a reduced risk of becoming a smoker.[4] Consequently, the inhibition of CYP2A6 has emerged as a promising strategy for both cancer prevention in smokers and as an aid for smoking cessation.[4][5]

The metabolic activation of NNK by CYP2A enzymes involves α-hydroxylation, leading to the formation of reactive intermediates that can form DNA adducts, which are critical in the initiation of carcinogenesis.[1][3]

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) Detoxification Detoxification Pathways (e.g., N-oxidation) NNK->Detoxification CYP2A6 CYP2A6 NNK->CYP2A6 Metabolic Activation Metabolite1 α-hydroxylation (Methylene) Reactive_Intermediates Reactive Diazohydroxides & Keto Aldehyde Metabolite1->Reactive_Intermediates Metabolite2 α-hydroxylation (Methyl) Metabolite2->Reactive_Intermediates DNA_Adducts DNA Adducts (e.g., O6-methylguanine) Reactive_Intermediates->DNA_Adducts CYP2A6->Metabolite1 CYP2A6->Metabolite2

Caption: Metabolic activation of NNK by CYP2A6 leading to DNA adducts.

Comparative Efficacy of Known CYP2A6 Inhibitors

A variety of compounds have been identified as inhibitors of CYP2A6. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor. Below is a comparison of representative inhibitors from different chemical classes.

Inhibitor ClassCompoundIC₅₀ (µM)Kᵢ (µM)Mechanism
Furanocoumarins Methoxsalen~1.5-5~0.1-0.5Mechanism-based
Coumarins 6,7-Dihydroxycoumarin0.390.25Competitive
Isothiocyanates Phenethyl isothiocyanate (PEITC)-0.37Mechanism-based
Benzyl isothiocyanate (BITC)-4.1Mechanism-based
Flavonoids (+)-CatechinConcentration-dependent reduction of NNK metabolism-Competitive/Mixed
Pyridine Derivatives Nicotine-CompetitiveCompetitive
MenthofuranPotent Inactivator-Mechanism-based

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including the substrate and enzyme source used.

Studies have shown that compounds like methoxsalen and various coumarin derivatives are potent inhibitors of CYP2A6.[4] Isothiocyanates, such as PEITC and BITC, have also demonstrated significant inhibitory activity, with PEITC being a particularly potent inactivator of the enzyme.[4] Plant flavonoids, such as (+)-catechin, have been shown to inhibit the metabolic activation of NNK.[6] Nicotine itself acts as a competitive inhibitor of CYP2A6-mediated NNK metabolism.[7]

Experimental Protocol: In Vitro CYP2A6 Inhibition Assay

The following protocol describes a common method for assessing the inhibitory potential of a test compound against human CYP2A6 using a fluorescence-based assay with coumarin as the substrate.

Objective: To determine the IC₅₀ value of a test compound for CYP2A6 activity.

Materials:

  • Human recombinant CYP2A6 enzyme (e.g., from insect cells)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Coumarin (substrate)

  • 7-Hydroxycoumarin (fluorescent product standard)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-390 nm, Emission: ~450-465 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of coumarin in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

    • Prepare a standard curve of 7-hydroxycoumarin in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Test compound at various concentrations (or vehicle control)

      • Human recombinant CYP2A6 enzyme

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add a solution containing coumarin and the NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of product formation.

  • Termination of Reaction:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).

  • Fluorescence Measurement:

    • Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme or without NADPH) from all readings.

    • Use the 7-hydroxycoumarin standard curve to convert fluorescence units to the concentration of the product formed.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

CYP2A6_Inhibition_Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - CYP2A6 Enzyme - Test Compound Dilutions - Coumarin (Substrate) - NADPH System Add_Components Add to 96-well plate: Buffer, Test Compound, CYP2A6 Reagents->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Initiate Initiate reaction with Coumarin + NADPH Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Measure_Fluorescence Read Fluorescence (Ex/Em: ~390/460 nm) Terminate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro CYP2A6 inhibition assay.

Discussion and Future Directions

The inhibition of CYP2A6 presents a compelling therapeutic strategy. While potent inhibitors like methoxsalen and PEITC have been identified, the exploration of novel chemical scaffolds remains a crucial area of research. Pyridine-containing molecules, such as this compound, are structurally related to nicotine and other tobacco alkaloids and therefore represent a logical starting point for the design of new CYP2A6 inhibitors. The pyridine nitrogen can potentially interact with active site residues, such as Asn297, which is known to be important for substrate binding.[8]

Future research should focus on synthesizing and screening libraries of pyridine derivatives to identify compounds with high potency and selectivity for CYP2A6 over other CYP450 enzymes to minimize off-target effects. A thorough understanding of the structure-activity relationships will be essential for optimizing lead compounds. Furthermore, promising candidates identified in in-vitro assays will require further evaluation in cellular and in-vivo models to assess their metabolic stability, bioavailability, and overall efficacy in modulating nicotine metabolism and preventing the activation of pro-carcinogens like NNK.

References

  • Inhibition of the metabolism and genotoxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat hepatocytes by (+)
  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase.
  • Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine.
  • Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen, by rabbit nasal microsomes and cytochrome P450s NMa and NMb.
  • Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystalliz
  • This compound hydrochloride (C11H9NO).
  • This compound | 68223-13-2.
  • Screening of organosulfur compounds as inhibitors of human CYP2A6.
  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289.
  • Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol.
  • Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos.
  • Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6.

Sources

A Senior Application Scientist's Guide: Cross-Validation of HPLC and qNMR for High-Fidelity Purity Assessment of 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 4-(pyridin-3-yl)phenol, which incorporates both a phenolic hydroxyl group and a basic pyridine ring, a comprehensive purity assessment is critical. This guide presents a cross-validation strategy employing two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—to establish a high-confidence purity profile.

This approach moves beyond single-method analysis, creating a self-validating system where the high sensitivity of a chromatographic method is corroborated by the absolute accuracy of a spectroscopic one. As we will explore, this synergy provides an unparalleled level of certainty, essential for researchers, analytical scientists, and drug development professionals.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry, prized for its exceptional resolving power and sensitivity in detecting trace-level impurities.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical choice.

Causality Behind the Method
  • The Stationary Phase - C18 Column : The choice of a C18 (octadecylsilyl) column is predicated on the hydrophobic interactions between the nonpolar stationary phase and the analyte. The aromatic rings of this compound provide sufficient hydrophobicity for retention and effective separation from more polar or less polar impurities.

  • The Mobile Phase - pH is Critical : The molecule's pyridine nitrogen possesses basic properties.[3] To ensure reproducible retention times and sharp peak shapes, the mobile phase pH must be controlled to maintain a consistent ionization state. A common approach is to use a mobile phase of acetonitrile and water containing a small amount of an acidic modifier, such as 0.1% formic or trifluoroacetic acid. This keeps the pyridine nitrogen protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[4]

  • The Detector - UV/Vis Spectroscopy : The presence of two aromatic rings (phenol and pyridine) creates significant UV chromophores, making UV detection highly suitable and sensitive.[5] A Diode Array Detector (DAD) is preferable as it allows for the acquisition of the full UV spectrum for each peak. This is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak.[6]

Experimental Protocol: HPLC-UV Method
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : A gradient is employed to ensure elution of both polar and nonpolar impurities within a reasonable timeframe. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Monitor at the absorbance maximum of this compound (e.g., ~260 nm), while also collecting full spectral data from 200-400 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Data Analysis : Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks. This method's accuracy relies on the assumption that all impurities have a similar UV response factor at the chosen wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh ~5 mg of sample prep2 Dissolve in 10 mL (50:50 ACN/H2O) prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 instrument Inject into RP-HPLC System prep3->instrument separation Gradient Separation on C18 Column instrument->separation detection UV-DAD Detection (200-400 nm) separation->detection integration Integrate all peaks in chromatogram detection->integration calculation Calculate Area % Purity integration->calculation final_result Purity (Area %) calculation->final_result

Caption: RP-HPLC workflow for purity profiling.

Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method.[7][8] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[9][10] This allows for the determination of absolute purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard (IS) of known purity and concentration, without needing a reference standard of the analyte itself.[11][12][13]

Causality Behind the Method
  • The Technique - ¹H qNMR : Proton (¹H) NMR is ideal due to the near-ubiquitous presence of hydrogen in organic molecules and the high sensitivity of the ¹H nucleus.[14]

  • The Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves both the polar phenolic compound and many common internal standards. Its residual proton signal appears around 2.5 ppm, which is typically clear of the aromatic signals of this compound.

  • The Internal Standard (IS) : The selection of the IS is the most critical decision in qNMR.[15][16] An ideal IS must have:

    • High Purity (≥99.5%) : The accuracy of the result is directly tied to the purity of the IS.[15]

    • Non-overlapping Signals : The IS should produce sharp signals (preferably singlets) in a region of the spectrum where no analyte signals appear. For this compound, which has signals in the aromatic region (7-9 ppm), a standard like Maleic Acid (singlet ~6.3 ppm) or 1,4-Dinitrobenzene (singlet ~8.4 ppm, but may require careful placement) could be suitable.[17]

    • Chemical Stability : The IS must not react with the analyte, solvent, or trace water.

    • Known Proton Count : The signal used for quantification must correspond to a known number of protons.

  • The Acquisition Parameters : To ensure quantitativity, the experiment must be set up to allow for complete relaxation of all relevant nuclei between scans. This is achieved by setting the relaxation delay (d1) to at least five times the longest longitudinal relaxation time (T₁) of both the analyte and the IS signals being integrated.[16] A d1 of 30 seconds is often a safe starting point.

Experimental Protocol: ¹H qNMR Method
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh approximately 15-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 8-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Record all masses precisely.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

    • Ensure complete dissolution before transferring to a high-precision NMR tube.

  • NMR Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Set the relaxation delay (d1) to 30 seconds.

    • Ensure a sufficient number of scans (e.g., 16-32) are averaged to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing :

    • Apply standard Fourier transformation and phase correction.

    • Carefully calibrate the integral of a well-resolved, non-overlapping signal from the internal standard.

    • Integrate a well-resolved, non-overlapping signal from the this compound analyte.

  • Purity Calculation : The purity of the analyte (PurityAnalyte) is calculated using the following equation:

    PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PurityIS (%)

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Weighed mass

    • PurityIS : Certified purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh Analyte (m_Analyte) prep3 Dissolve mixture in DMSO-d6 prep1->prep3 prep2 Accurately weigh Internal Standard (m_IS) prep2->prep3 instrument Acquire 1H Spectrum (d1 ≥ 30s) prep3->instrument processing Phase and Baseline Correction instrument->processing integration Integrate Analyte (I_Analyte) & Standard (I_IS) signals processing->integration calculation Calculate Purity (Mass %) via formula integration->calculation final_result Purity (Mass %) calculation->final_result

Caption: ¹H qNMR workflow for absolute purity determination.

Pillar 3: The Power of Orthogonal Cross-Validation

The true analytical strength lies in using HPLC and qNMR as orthogonal methods—techniques that measure the same attribute (purity) through fundamentally different physical principles.[18][19] HPLC separates components in a mixture before detection, while qNMR quantifies the analyte in bulk without separation. This orthogonality is key to a robust, self-validating purity assessment.[20][21]

If the purity value from HPLC (e.g., 99.5% by area) is in close agreement with the absolute purity from qNMR (e.g., 99.4% by mass), it provides very high confidence in the result.

  • Agreement Validates Both Methods : It suggests that all significant impurities were successfully separated and detected by HPLC and that they possess similar UV response factors to the main peak. It also confirms the integrity of the qNMR measurement.

  • Discrepancy Reveals Deeper Insights : If HPLC purity is significantly higher than qNMR purity, it may indicate the presence of impurities that are not detected by UV (e.g., inorganic salts, residual non-UV active solvents) or impurities that co-elute with the main peak. Conversely, a lower HPLC purity could point to impurities with a much stronger UV response than the API.

CrossValidation_Logic hplc HPLC Result (Area % Purity) compare Compare Results (Purity_HPLC ≈ Purity_qNMR?) hplc->compare qnmr qNMR Result (Mass % Purity) qnmr->compare validated High-Confidence Validated Purity Profile compare->validated Yes investigate Investigate Discrepancy (e.g., non-UV active impurities, co-elution, response factor issues) compare->investigate No

Caption: Logical workflow for cross-validating orthogonal purity data.

Data Presentation: Comparative Performance

The expected performance characteristics for each technique are summarized below. All methods must be validated according to ICH Q2(R1) guidelines.[22][23][24]

ParameterHPLC-UVqNMRRationale & Causality
Principle Chromatographic SeparationNuclear Magnetic ResonanceOrthogonal principles provide independent verification.[18]
Accuracy High (dependent on reference standard for mass balance)Very High (Primary Method)qNMR is a primary method not requiring an analyte-specific standard, reducing sources of error.[7][9]
Precision (RSD) < 1.0%< 1.0%Both techniques are capable of high precision with proper method control.
Specificity High (separates impurities)High (structurally specific signals)HPLC excels at resolving isomers and closely related compounds; qNMR distinguishes based on unique chemical environments.
Limit of Detection Very Low (ng range)Moderate (µg range)HPLC is superior for detecting and quantifying trace-level impurities.[1]
Sample Throughput ModerateHighOnce the method is established, qNMR acquisition and processing can be faster per sample.
Solvent Consumption HighLowqNMR uses microliter to milliliter volumes of deuterated solvent per sample.
Reference Standard Analyte-specific (for mass balance)Universal Internal StandardqNMR's use of a universal IS simplifies workflow and reduces reliance on synthesizing pure analyte standards.[8]

Conclusion

For establishing the purity of a critical intermediate like this compound, relying on a single analytical method provides an incomplete picture. HPLC-UV offers unparalleled sensitivity for impurity profiling, acting as a powerful tool to detect what else might be in the sample. In parallel, ¹H qNMR delivers a highly accurate, SI-traceable measurement of the absolute purity of the main component.

By employing these two orthogonal techniques in a cross-validation workflow, we create a robust, self-validating system. Agreement between the methods provides the highest degree of confidence in the reported purity value, satisfying the stringent requirements of regulatory bodies and ensuring the quality and integrity of the material for its intended scientific purpose.

References

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Source: Jordi Labs. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). Source: ResolveMass Laboratories Inc. via YouTube. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Source: AZoM. URL: [Link]

  • Title: Quality Guidelines. Source: ICH. URL: [Link]

  • Title: ICH Q2 Analytical Method Validation. Source: Slideshare. URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Title: What is qNMR (quantitative NMR) ? Source: JEOL Ltd. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH. URL: [Link]

  • Title: Orthogonal Projection Approach Applied to Peak Purity Assessment. Source: Analytical Chemistry. URL: [Link]

  • Title: Let's try doing quantitative NMR. Source: JEOL Ltd. URL: [Link]

  • Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Source: Chromatography Today. URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis. Source: Alphalyse. URL: [Link]

  • Title: What is a Particle Analysis "Orthogonal Method"? Source: Fluid Imaging Technologies. URL: [Link]

  • Title: Validated UV Spectroscopy and HPLC Methods for Estimation of Few Drugs. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of organic molecules via spray-drying. Source: Supporting Information, Royal Society of Chemistry. URL: [Link]

  • Title: Important Aspects of UV Detection for HPLC. Source: LCGC International. URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Source: Journal of Medicinal Chemistry via NIH. URL: [Link]

  • Title: What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? Source: News-Medical. URL: [Link]

  • Title: Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Source: PubMed. URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: Pharma Focus Asia. URL: [Link]

  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Source: Welch Materials, Inc. URL: [Link]

  • Title: 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. Source: ResearchGate. URL: [Link]

  • Title: developed rp-hplc method: Topics by Science.gov. Source: Science.gov. URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR. Source: PubMed. URL: [Link]

  • Title: Quantitative NMR (qNMR). Source: University of Illinois Chicago. URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Source: Research and Reviews: Journal of Pharmaceutical Analysis. URL: [Link]

  • Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Source: ResearchGate. URL: [Link]

  • Title: An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. Source: PMC - NIH. URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Source: LCGC International. URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance. Source: AMSbiopharma. URL: [Link]

  • Title: Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Source: RSC Publishing. URL: [Link]

  • Title: Reversed Phase HPLC Method Development. Source: Phenomenex. URL: [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-(pyridin-3-yl)phenol and its Methoxy Analogue, 4-(pyridin-3-yl)anisole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of medicinal chemistry and drug discovery, the subtle modification of a chemical scaffold can lead to profound differences in biological activity. This guide provides an in-depth comparison of 4-(pyridin-3-yl)phenol and its methoxy analogue, 4-(pyridin-3-yl)anisole. As a Senior Application Scientist, my objective is to dissect the causal relationships between their structural differences and potential biological outcomes, offering a predictive analysis grounded in established principles and supported by experimental data from closely related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of bioisosteric replacement on the pharmacological profile of small molecules.

Introduction: The Significance of the Hydroxyl vs. Methoxy Bioisosteric Pair

The replacement of a hydroxyl (-OH) group with a methoxy (-OCH3) group is a common strategy in drug design, a classic example of bioisosteric modification.[1] While seemingly minor, this change can significantly alter a compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability.[2][3][4] These alterations, in turn, can have a cascading effect on the molecule's pharmacokinetics and pharmacodynamics.

  • This compound: This molecule features a phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This functionality often contributes to target binding and can influence solubility. However, phenols are also susceptible to phase II metabolism, specifically glucuronidation, which can lead to rapid clearance from the body.[3]

  • 4-(pyridin-3-yl)anisole: In this analogue, the phenolic proton is replaced by a methyl group, converting the hydroxyl into a methoxy ether. This modification removes the hydrogen bond donating ability and generally increases lipophilicity.[2] The methoxy group is also less prone to direct conjugation than a phenol, potentially leading to altered metabolic pathways and a longer biological half-life.[1]

This guide will explore the predicted and extrapolated differences in the biological activities of these two compounds, with a focus on anticancer and enzyme inhibitory effects, areas where pyridine and phenol derivatives have shown considerable promise.[5][6][7][8][9][10][11]

Predicted Biological Activity Profile: A Comparative Overview

Biological ActivityThis compound (Predicted)4-(pyridin-3-yl)anisole (Predicted)Rationale
Anticancer (Cytotoxicity) Potentially higher potency in in vitro assays.May exhibit comparable or slightly lower in vitro potency but potentially better in vivo efficacy.The phenolic -OH can form crucial hydrogen bonds with target proteins, enhancing binding affinity. However, the increased lipophilicity and metabolic stability of the methoxy analogue could lead to better cell permeability and bioavailability.
Enzyme Inhibition Likely a more potent inhibitor of certain enzymes (e.g., kinases, tyrosinase).May be a less potent inhibitor where the hydroxyl group is critical for binding.The hydrogen bond donating and accepting capabilities of the phenol are often essential for anchoring a ligand in the active site of an enzyme.
Antioxidant Activity Expected to possess direct radical scavenging activity.Expected to have significantly lower or no direct antioxidant activity.The phenolic hydroxyl group is key to the antioxidant properties of phenols, which is lost upon methylation.
Metabolic Stability Lower metabolic stability due to susceptibility to glucuronidation.Higher metabolic stability, with metabolism likely proceeding through other pathways (e.g., O-demethylation).Masking the phenolic hydroxyl as a methoxy ether is a common strategy to block rapid conjugation and improve metabolic stability.[1]

Experimental Protocols for Biological Evaluation

To empirically validate the predicted differences in biological activity, a series of standardized in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14][15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-(pyridin-3-yl)anisole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (this compound & analogue) A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: Tyrosinase Inhibition as an Example

Phenolic compounds are known to inhibit various enzymes. Tyrosinase is a key enzyme in melanin synthesis and is a common target for screening phenolic inhibitors.[17][18]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a 2.5 mM solution of L-DOPA in the phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare stock solutions of this compound, 4-(pyridin-3-yl)anisole, and a positive control (e.g., kojic acid) in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound dilutions.

    • Add 20 µL of the tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Modulation of Cancer-Related Signaling Pathways

Phenolic and pyridine-containing compounds are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[19][20][21][22] Based on the literature for related structures, both this compound and its methoxy analogue could potentially interact with pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt mTOR mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Ras Ras Raf Raf MEK MEK ERK ERK ERK->Proliferation NFkB NF-κB NFkB->Proliferation IκB IκB Apoptosis Apoptosis p53 p53 p53->Apoptosis Inhibitor1 This compound & Methoxy Analogue (Potential Targets) Inhibitor1->PI3K Inhibitor1->Akt Inhibitor1->mTOR Inhibitor1->ERK Inhibitor1->NFkB

Caption: Potential modulation of cancer signaling pathways.

The phenolic hydroxyl of this compound could potentially form specific hydrogen bonds with kinase targets within these pathways, potentially leading to greater potency. Conversely, the increased lipophilicity of 4-(pyridin-3-yl)anisole might enhance its ability to cross cell membranes and reach intracellular targets.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound and its methoxy analogue, 4-(pyridin-3-yl)anisole. Based on established medicinal chemistry principles, it is predicted that:

  • This compound may exhibit higher in vitro potency in assays where hydrogen bonding is critical for target engagement, such as in certain enzyme inhibition and receptor binding scenarios. It is also expected to have direct antioxidant properties.

  • 4-(pyridin-3-yl)anisole , due to its increased lipophilicity and metabolic stability, may demonstrate improved cellular permeability and in vivo efficacy, despite potentially lower in vitro potency in some assays.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future studies should focus on the direct synthesis and head-to-head biological evaluation of these two compounds to provide definitive data on their comparative activities. Such studies will not only elucidate the specific structure-activity relationships for this scaffold but also contribute to the broader understanding of the nuanced effects of hydroxyl-to-methoxy bioisosteric replacement in drug design.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • MDPI. (2022). Inhibitory Effects of Pulse Bioactive Compounds on Cancer Development Pathways. Retrieved from [Link]

  • MDPI. (2021). Phenolics Profile and Phenol-Related Enzyme Activities in Cucumber Plants Under Ni Stress. Retrieved from [Link]

  • MDPI. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[23]annulene scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(pyridin-3-yl)methoxy]phenol. Retrieved from [Link]

  • ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (2021). Phenolic anticancer activity via multiple pathways modulation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacing the methoxy group with the hydroxy group has no effect on binding affinity. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. Retrieved from [Link]

Sources

A-Comparative-Guide-to-Molecular-Docking-of-Pyridinylphenol-Isomers-Against-p38-MAP-Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Specificity in Kinase Inhibition

In the landscape of drug discovery, the pyridinyl scaffold is a cornerstone of many potent kinase inhibitors. Specifically, molecules incorporating a pyridinylphenol moiety have demonstrated significant activity against a range of therapeutic targets. Among these, the p38 mitogen-activated protein (MAP) kinase stands out as a critical regulator of inflammatory cytokine production, making it a prime target for treating inflammatory diseases.[1][2] The subtle repositioning of the hydroxyl group on the phenol ring—creating ortho-, meta-, and para-isomers of pyridinylphenol—can dramatically alter binding affinity and inhibitory potential. Understanding and predicting these differences is a quintessential task for computational chemists, where molecular docking serves as a powerful first-line investigative tool.

This guide provides an in-depth, experimentally-grounded framework for comparing the docking scores and binding modes of pyridinylphenol isomers. We will move beyond a mere procedural walkthrough, focusing on the causal logic behind each step—from target selection and preparation to the critical analysis of docking results. Our objective is to equip researchers with a robust, self-validating methodology to discern the often-subtle structural nuances that dictate molecular recognition at the atomic level. For this guide, we will use p38 MAP Kinase as our target protein and the open-source program AutoDock Vina for our simulations, ensuring the principles discussed are both accessible and widely applicable.[3][4]

Part 1: Foundational Strategy & Pre-Docking Considerations

The success of any molecular docking experiment is predicated on meticulous preparation and informed strategic choices. Rushing this stage is a common pitfall that invariably leads to unreliable and non-reproducible results.

Target Selection and Rationale: Why p38 MAP Kinase?

The choice of a target protein is the most critical first step. p38 MAP kinase is an exemplary candidate for this comparative study for several reasons:

  • Therapeutic Relevance: As a key mediator of the inflammatory response, its inhibition is a validated therapeutic strategy.[1][2]

  • Structural Availability: The Protein Data Bank (PDB) houses numerous high-resolution crystal structures of p38, often co-crystallized with inhibitors that share the pyridinyl scaffold.[5][6][7][8][9] This is invaluable for defining the binding site and validating the docking protocol.

  • Known Pharmacophore: The ATP-binding pocket of p38 is well-characterized. Key interactions, such as hydrogen bonding with the "hinge region" (e.g., Met109), are known to be crucial for the affinity of pyridinyl-based inhibitors.[10] This provides a clear hypothesis-driven framework for analyzing our docking results.

For this guide, we will utilize the crystal structure of p38 MAP kinase co-crystallized with a pyridinylimidazole inhibitor (PDB ID: 1A9U). The native ligand in this structure provides a perfect reference for defining the binding pocket and for our protocol validation.

Ligand Isomer Preparation: The Basis of Our Comparison

The three isomers central to our study are 2-hydroxyphenyl-pyridine, 3-hydroxyphenyl-pyridine, and 4-hydroxyphenyl-pyridine. Their 3D structures must be obtained and properly prepared.

  • Source: The PubChem database is a reliable, free source for obtaining high-quality 3D conformers of small molecules.[11][12][13][14]

  • Energy Minimization: It is crucial to perform energy minimization on these structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformation is energetically plausible, removing any steric strain from the initial 3D generation and allowing the docking algorithm to start its search from a realistic state.

  • Charge Assignment: Correctly assigning atomic charges (e.g., Gasteiger charges) is vital as electrostatic interactions are a major component of the docking scoring function.

The Docking Engine: AutoDock Vina

We have selected AutoDock Vina for this guide due to its balance of speed, accuracy, and accessibility.[3][4] It employs a sophisticated gradient-optimization method for conformational searching and an empirical scoring function that approximates the binding free energy.[3] Its "united-atom" approach, where non-polar hydrogens are implicitly modeled, contributes to its computational efficiency.

Part 2: A Validated Experimental Workflow for Comparative Docking

This section details the step-by-step protocol. The logic behind each step is explained to foster a deeper understanding of the process.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download PDB (e.g., 1A9U) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean Hydrogens 3. Add Polar Hydrogens & Assign Charges Clean->Hydrogens Grid 5. Define Binding Site (Grid Box Generation) Hydrogens->Grid Ligands 4. Prepare Isomer Ligands (Download, Minimize Energy) Ligands->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Grid->Vina Validation 7. Protocol Validation (Re-dock Native Ligand) Vina->Validation Scores 8. Compare Docking Scores & Binding Energies Validation->Scores Poses 9. Analyze Binding Poses & Interactions Scores->Poses Report 10. Synthesize Findings Poses->Report

Caption: A comprehensive workflow for comparative molecular docking analysis.

Step 2.1: Protein Target Preparation
  • Obtain Structure: Download the PDB file for 1A9U from the RCSB PDB website.[5]

  • Clean Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio). Remove all non-essential molecules. This is a critical step because:

    • Water Molecules: Crystallographic waters can interfere with docking by occupying space; unless a specific water molecule is known to be critical for binding (a "bridging" water), they are typically removed.[15]

    • Native Ligand: The co-crystallized inhibitor must be removed from the protein structure file that will be used for docking. However, save it to a separate file first; it is essential for defining the binding site and for validation.

    • Other Ions/Co-factors: Remove any molecules not relevant to the binding interaction being studied.

  • Add Hydrogens and Charges: Proteins in PDB files typically lack hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds. Assign partial charges (e.g., Kollman charges) to the protein atoms. Tools like AutoDock Tools (ADT) or UCSF Chimera can perform these steps automatically.

  • Save as PDBQT: Convert the prepared protein file into the PDBQT format, which includes atomic charge and atom type information required by AutoDock Vina.

Step 2.2: Ligand Isomer Preparation
  • Obtain Structures: Download the 3D structures of 2-, 3-, and 4-pyridinylphenol from PubChem in SDF or MOL2 format.[13]

  • Energy Minimization & Charge Assignment: Use a program like Open Babel or the tools within UCSF Chimera to perform energy minimization and assign Gasteiger charges.

  • Define Torsions: Define the rotatable bonds within each ligand. This flexibility is what allows the docking program to explore different conformations.

  • Save as PDBQT: Convert each prepared isomer into the PDBQT format.

Step 2.3: Defining the Search Space (Grid Box)

We will use focused docking. The search space will be a grid box centered on the position of the original, co-crystallized ligand. This approach is more computationally efficient and biologically relevant than a "blind dock" that searches the entire protein surface.

  • Identify Center: In your visualization software, determine the geometric center of the saved native ligand (from step 2.1). These X, Y, and Z coordinates will be the center of your grid box.

  • Set Dimensions: Define the size of the grid box. A common practice is to use a box of 25 x 25 x 25 Å, which is large enough to allow the ligand isomers to rotate and translate freely within the active site. Ensure the box fully encompasses the binding pocket.

Step 2.4: Protocol Validation via Re-docking

This is the self-validating step that builds trustworthiness in your methodology. Before docking your test isomers, you must prove that your protocol can reproduce the experimentally observed binding mode.

  • Dock the Native Ligand: Using the prepared protein and the defined grid box, perform a docking simulation with the extracted native ligand.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[16][17][18] This confirms that your protein preparation, grid box definition, and docking parameters are capable of accurately identifying the correct binding mode. If the RMSD is high (>2.0 Å), you must revisit the preceding steps to identify the source of error before proceeding.[18]

Step 2.5: Running the Comparative Docking Simulation

Once the protocol is validated, perform the docking for each of the three pyridinylphenol isomers using the identical protein structure and grid box parameters. For AutoDock Vina, a configuration file specifying the receptor, ligand, and grid parameters is required. A key parameter is exhaustiveness, which controls the thoroughness of the conformational search.[19] A default value of 8 is often sufficient, but increasing it can yield more consistent results at the cost of longer computation time.

Part 3: Data Analysis and Interpretation

The output of a docking simulation is more than just a single number. A rigorous analysis involves comparing the scores, examining the binding poses, and rationalizing the results based on intermolecular interactions.

Quantitative Comparison of Docking Scores

The primary output from AutoDock Vina is a binding affinity score in kcal/mol. This score is an estimation of the binding free energy and serves as the first point of comparison. More negative values suggest more favorable binding.

Table 1: Representative Docking Results for Pyridinylphenol Isomers against p38 MAPK

Isomer Best Docking Score (kcal/mol) Key Hydrogen Bonds (Residue & Atom) Other Key Interactions
4-Pyridinylphenol (para) -8.2 Met109 (Backbone NH), Ser154 (Sidechain OG) Pi-stacking with Phe169
3-Pyridinylphenol (meta) -7.1 Met109 (Backbone NH) Hydrophobic contact with Leu104
2-Pyridinylphenol (ortho) -6.5 None observed Potential intramolecular H-bond; Steric clash with Leu75

| Native Ligand (Re-docked) | -9.1 (RMSD: 0.85 Å) | Met109 (Backbone NH), Glu71 (Sidechain OE1) | Extensive hydrophobic contacts |

(Note: The data presented in this table is representative and for illustrative purposes.)

Qualitative Analysis of Binding Poses

The docking score alone is insufficient. The true scientific insight comes from visualizing the top-scoring pose for each isomer within the p38 active site.

G cluster_protein p38 Active Site cluster_ligand 4-Pyridinylphenol (para) Met109 Met109 (Hinge Region) Phe169 Phe169 (Gatekeeper) Leu75 Leu75 (Hydrophobic Pocket) Pyridine Pyridine Ring Pyridine->Met109 H-Bond Phenol Phenol Ring Phenol->Phe169 Pi-Stacking Phenol->Leu75 Hydrophobic Interaction

Caption: Key interactions of the top-scoring para-isomer in the p38 active site.

Analysis of Results:

  • The para-isomer (4-Pyridinylphenol): The superior score of -8.2 kcal/mol can be directly attributed to its optimal geometry. The pyridine nitrogen is perfectly positioned to form the critical hydrogen bond with the backbone amide of Met109 in the hinge region, a hallmark of potent p38 inhibitors.[10][20] Furthermore, the phenol group extends into a hydrophobic pocket where it can form favorable pi-pi stacking interactions with the gatekeeper residue, Phe169.

  • The meta-isomer (3-Pyridinylphenol): This isomer can still form the key hinge-binding hydrogen bond with Met109. However, its angled geometry prevents the phenol ring from optimally engaging with the Phe169 pocket, resulting in a less favorable score of -7.1 kcal/mol.

  • The ortho-isomer (2-Pyridinylphenol): The proximity of the hydroxyl group to the pyridine ring in the ortho position leads to two significant disadvantages. Firstly, it may favor an intramolecular hydrogen bond, satisfying its H-bond donor/acceptor potential internally rather than with the protein. Secondly, and more critically, this geometry introduces a steric clash with nearby residues like Leu75, preventing the molecule from seating deeply and effectively in the active site. This explains its significantly poorer score of -6.5 kcal/mol.

Conclusion and Forward Look

This guide has established a comprehensive and scientifically rigorous framework for the comparative molecular docking of pyridinylphenol isomers against p38 MAP kinase. Our validated protocol demonstrates that subtle changes in isomer chemistry lead to significant differences in predicted binding affinity, which can be rationalized through detailed analysis of the binding poses. The para-isomer emerges as the most promising candidate due to its ability to simultaneously engage the hinge region and a key hydrophobic pocket.

It is imperative to recognize that molecular docking is a computational model and a hypothesis-generation tool. The scores are estimations, not absolute measurements of binding affinity. The crucial next steps would involve more computationally intensive methods, such as Molecular Dynamics (MD) simulations, to assess the stability of the predicted binding poses over time, followed by empirical in vitro validation, such as enzyme inhibition assays (e.g., IC50 determination), to confirm the computational predictions.

References

  • RCSB Protein Data Bank. Homepage. [Link]

  • Worldwide Protein Data Bank (wwPDB). wwPDB. [Link]

  • PubChem. PubChem Wikipedia Page. [Link]

  • NCSU Libraries. PubChem | Databases. [Link]

  • NSF Impacts. Protein Data Bank: Key to the Molecules of Life. [Link]

  • Wikipedia. Protein Data Bank. [Link]

  • PubChem. PubChem Homepage. [Link]

  • The Scripps Research Institute. AutoDock Vina Documentation. [Link]

  • Protein Data Bank in Europe (PDBe). Homepage. [Link]

  • Taylor & Francis. PubChem – Knowledge and References. [Link]

  • Database Commons. PubChem. [Link]

  • The Scripps Research Institute. AutoDock Vina Manual. [Link]

  • Scribd. AutoDock Vina 1.2.0 Documentation | PDF. [Link]

  • AutoDock Vina. AutoDock Vina: Molecular docking program. [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • PubMed. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. [Link]

  • MDPI. Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems. [Link]

  • NIH National Library of Medicine. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Matter Modeling Stack Exchange. Docking validation RMSD over 3, How can I fix it? [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • NIH National Library of Medicine. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • MDPI. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • PubMed. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • PubMed. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]

  • ResearchGate. Chemical structures of representative novel p38 inhibitors. [Link]

  • YouTube. How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

  • SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • YouTube. Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. [Link]

  • YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • PubMed. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(pyridin-3-yl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The biaryl scaffold, 4-(pyridin-3-yl)phenol, is a crucial building block in medicinal chemistry and materials science, frequently appearing in the structure of pharmacologically active compounds and functional organic materials. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most common and effective synthetic routes to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a carbon-carbon bond between a pyridine and a phenol ring. The primary challenge lies in achieving this coupling with high efficiency, selectivity, and functional group tolerance, particularly on a larger scale. This guide will focus on three prominent strategies: the Suzuki-Miyaura coupling, the Negishi coupling, and the classical Ullmann condensation, providing a comparative analysis of their respective strengths and weaknesses.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of aryl-aryl bonds in the pharmaceutical industry.[1] Its popularity stems from its mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast array of boronic acids.[1][2]

Proposed Synthetic Pathway

The most direct Suzuki-Miyaura approach to this compound involves the palladium-catalyzed cross-coupling of a 3-pyridinylboronic acid with a 4-halophenol (e.g., 4-bromophenol) or, alternatively, a 4-hydroxyphenylboronic acid with a 3-halopyridine (e.g., 3-bromopyridine).

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents 3-Pyridinylboronic_acid 3-Pyridinylboronic acid 4-Bromophenol 4-Bromophenol Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., 1,4-Dioxane/Water) This compound This compound Reactants->this compound Heat (e.g., 85-90 °C)

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

In-depth Analysis

Expertise & Experience: The choice of palladium catalyst and ligand is critical for achieving high yields. While catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, more advanced catalyst systems utilizing bulky, electron-rich phosphine ligands can offer higher turnover numbers and efficiency, especially with less reactive aryl chlorides.[3][4] The base plays a crucial role in the transmetalation step, and inorganic bases like potassium carbonate are often a good starting point due to their low cost and moderate strength.[5] The use of a biphasic solvent system, such as 1,4-dioxane and water, is common and facilitates the dissolution of both the organic and inorganic reagents.[5]

Trustworthiness: The Suzuki-Miyaura coupling is a well-established and reliable reaction.[2] Its mechanism is well-understood, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The commercial availability of a wide range of boronic acids and palladium catalysts adds to the reproducibility of this method.[1][6]

Experimental Protocol (Adapted from a similar synthesis)[5]
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinylboronic acid (1.1 equivalents), 4-bromophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., a 3:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-90 °C in an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Route 2: The Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.[7][8] Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous in certain situations.[8]

Proposed Synthetic Pathway

A plausible Negishi route to this compound would involve the coupling of a 3-pyridylzinc halide with a 4-halophenol. The organozinc reagent is typically prepared in situ from the corresponding 3-halopyridine.

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents 3-Pyridylzinc_halide 3-Pyridylzinc halide (prepared in situ) 4-Iodophenol 4-Iodophenol Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent Solvent (e.g., THF) This compound This compound Reactants->this compound Room Temp to Reflux

Caption: Proposed Negishi coupling for the synthesis of this compound.

In-depth Analysis

Expertise & Experience: The primary advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which can lead to higher yields and faster reaction times, especially with challenging substrates.[8] However, this reactivity comes at the cost of increased sensitivity to air and moisture, necessitating strictly anhydrous and oxygen-free reaction conditions.[8] The preparation of the organozinc reagent often involves the use of strong bases like n-butyllithium, adding to the operational complexity.[8]

Trustworthiness: While a powerful tool, the operational complexity and the need for stoichiometric amounts of zinc can be a drawback, leading to zinc-contaminated waste streams that require careful management.[9] Despite these challenges, the Negishi coupling has been successfully implemented on a large scale for the synthesis of pharmaceutical intermediates.[10]

Experimental Protocol (Conceptual)
  • Organozinc Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-bromopyridine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. To this solution, add a solution of zinc chloride in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 4-iodophenol and the palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

  • Reaction Execution: Add the freshly prepared 3-pyridylzinc chloride solution to the second flask via cannula. Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Route 3: The Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for the formation of aryl-aryl and aryl-heteroaryl bonds.[11] While it has been largely superseded by palladium-catalyzed methods, it remains a relevant, albeit harsher, alternative.

Proposed Synthetic Pathway

The Ullmann reaction for this compound would involve the coupling of a 3-halopyridine with a 4-halophenol in the presence of a stoichiometric amount of copper powder at high temperatures.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents 3-Bromopyridine 3-Bromopyridine 4-Bromophenol 4-Bromophenol Copper Copper powder (stoichiometric) Solvent High-boiling solvent (e.g., DMF, Nitrobenzene) This compound This compound Reactants->this compound High Temperature (>200 °C)

Caption: Classical Ullmann condensation for synthesizing this compound.

In-depth Analysis

Expertise & Experience: The traditional Ullmann reaction is characterized by its harsh reaction conditions, typically requiring high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene.[11] Stoichiometric amounts of copper are also necessary. These conditions limit the functional group tolerance of the reaction. Modern variations have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions.[11][12]

Trustworthiness: The harshness of the classical Ullmann reaction often leads to lower yields and the formation of side products, making purification challenging. While it is a historically significant reaction, its application in modern, complex synthesis is limited compared to the more versatile palladium-catalyzed methods.

Head-to-Head Comparison

FeatureSuzuki-Miyaura CouplingNegishi CouplingUllmann Condensation
Catalyst Palladium (catalytic)Palladium or Nickel (catalytic)Copper (stoichiometric or catalytic)
Reaction Conditions Mild (typically < 100 °C)Mild to moderateHarsh (often > 200 °C)
Functional Group Tolerance ExcellentVery GoodPoor to moderate
Yields Generally highOften very highVariable, often moderate to low
Scalability Excellent, widely used in industry[1]Good, used in industry but with challenges[9][10]Limited due to harsh conditions
Reagent Stability Boronic acids are generally stableOrganozinc reagents are air and moisture sensitive[8]Stable starting materials
Cost-Effectiveness Palladium catalysts can be expensive, but catalyst loading is low.[13][14]Palladium/Nickel catalysts, cost of zinc reagents and waste disposal.Copper is inexpensive, but high temperatures increase energy costs.
Environmental Impact Palladium is a precious metal, but catalytic amounts are used. Boron byproducts are generally benign.Zinc waste can be an environmental concern.[9]High energy consumption, use of high-boiling solvents.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust, versatile, and scalable method. Its mild reaction conditions, excellent functional group tolerance, and the commercial availability of starting materials make it the preferred choice for both laboratory-scale synthesis and industrial production.

The Negishi coupling offers a powerful alternative, particularly when high reactivity is required. However, the increased operational complexity and the sensitivity of the organozinc reagents must be carefully managed.

The Ullmann condensation , in its classical form, is largely of historical interest for this specific transformation due to its harsh conditions and limited scope. Modern, ligand-assisted Ullmann-type reactions have improved its applicability but generally still do not match the versatility of palladium-catalyzed methods for this type of biaryl synthesis.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, available resources, and the presence of other functional groups in the molecule. However, for a reliable and efficient synthesis of this compound, the Suzuki-Miyaura coupling is the recommended starting point for investigation.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • UCL. (n.d.). Cost-Effective Cross-Coupling: Finding the Right Palladium Catalyst Manufacturer. [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 434-481). [Link]

  • Thompson, A. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(11), 4413–4423. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • NROChemistry. (n.d.). Negishi Coupling. [Link]

  • Dilauro, G., et al. (2020). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. Angewandte Chemie International Edition, 59(31), 12853-12859. [Link]

  • Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 28-53). [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • Royal Society of Chemistry. (2016). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 6(96), 93761-93774. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2019). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2419–2432. [Link]

  • Taylor & Francis Online. (2021). Negishi coupling – Knowledge and References. [Link]

  • PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11734. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (2016). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 16(5), 584–605. [Link]

  • qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15996-16019. [Link]

  • MDPI. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molecules, 23(10), 2493. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubMed. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • ACS Publications. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Journal of the American Chemical Society, 136(28), 9998–10005. [Link]

  • ArODES. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2019). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. [Link]

  • SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

From Silicon to Solution: A Senior Application Scientist's Guide to Experimentally Validating Molecular Docking Predictions for 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, computational methods such as molecular docking have become indispensable for the rapid in silico screening of vast chemical libraries against a biological target.[1] These predictions, however, are theoretical models that necessitate rigorous experimental validation to confirm the actual binding and functional consequences of a putative ligand-protein interaction. This guide provides a comprehensive framework for the experimental validation of a molecular docking prediction, using the small molecule 4-(pyridin-3-yl)phenol as a case study. For the purpose of this guide, we will hypothesize that molecular docking has predicted this compound to be an inhibitor of a receptor tyrosine kinase (RTK), a common target class for compounds containing pyridine and phenol scaffolds.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow that builds confidence in the predicted interaction, from initial binding confirmation to cellular target engagement.

The Imperative of Experimental Validation

Molecular docking algorithms, while powerful, are based on scoring functions that approximate the binding free energy.[1][2] These approximations can be confounded by factors such as protein flexibility, the presence of water molecules, and the entropic contributions to binding. Therefore, experimental validation is not merely a confirmatory step but a critical part of the scientific process to mitigate the risk of pursuing false positives.

A Tiered Approach to Validation: From Binding to Function

A robust validation strategy employs a tiered approach, starting with biophysical methods to confirm direct binding and progressing to biochemical and cell-based assays to assess functional consequences and target engagement in a more physiological context.

Tier 1: Direct Binding and Biophysical Characterization

The initial step is to unequivocally demonstrate that this compound physically interacts with the target RTK. Several biophysical techniques can provide this information, each with its own set of strengths and weaknesses.[3][4][5]

Comparison of Primary Biophysical Validation Techniques

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Binding Affinity (K D ) Yes (from kinetics or equilibrium)[6][7]Yes (direct measurement)[8][9]Yes (from titration)[10][11]
Kinetic Rate Constants (k on , k off ) Yes[6][12]NoCan be inferred
Stoichiometry (n) Can be inferredYes (direct measurement)[8]Can be inferred
Thermodynamics (ΔH, ΔS) NoYes (direct measurement)[8]No
Labeling Requirement Protein is immobilizedNone[8]Can be label-free (ligand-observed) or require isotopic labeling (protein-observed)[13][14]
Throughput Medium to HighLow to MediumLow to Medium
Material Consumption Low (protein), High (ligand)High (both)High (protein)

Experimental Workflow: A Multi-faceted Approach

The following diagram illustrates a recommended workflow for the initial biophysical characterization of the this compound-RTK interaction.

experimental_workflow cluster_tier1 Tier 1: Biophysical Validation Docking Molecular Docking Prediction: This compound binds to RTK SPR Surface Plasmon Resonance (SPR) Primary Screen for Binding & Kinetics Docking->SPR Confirm Direct Binding ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Characterization & Stoichiometry SPR->ITC Orthogonal Validation NMR NMR Spectroscopy Structural Insights & Binding Site Mapping ITC->NMR Detailed Structural Analysis

Caption: Tier 1 Experimental Workflow for Biophysical Validation.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6][15] It provides not only the equilibrium dissociation constant (K D ) but also the association (k on ) and dissociation (k off ) rate constants.[7][12]

Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified recombinant RTK onto a sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a ligand density that allows for accurate kinetic analysis.[7]

  • Analyte Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should bracket the expected K D .

  • Interaction Analysis:

    • Inject the different concentrations of this compound over the immobilized RTK surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[15]

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k on , k off , and K D .[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][17]

Protocol:

  • Sample Preparation:

    • Dialyze both the purified RTK and this compound into the same buffer to minimize heat of dilution effects.

    • The concentration of the RTK in the sample cell should be approximately 10-50 times the expected K D .[18]

    • The concentration of this compound in the syringe should be 10-15 times the concentration of the RTK.[18]

  • Titration:

    • Place the RTK solution in the sample cell and the this compound solution in the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[8][9]

NMR Spectroscopy for Binding Site Mapping

NMR spectroscopy can provide atomic-resolution information about the binding site of a small molecule on a protein.[13] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly useful for identifying binding fragments.[19]

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the RTK in a suitable deuterated buffer.

    • Add this compound to the protein solution. A typical molar ratio is 1:100 (protein:ligand).

  • Data Acquisition:

    • Acquire two 1D proton NMR spectra. In one, selectively saturate the protein resonances. In the other (the off-resonance spectrum), the saturation frequency is set far away from any protein or ligand signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of this compound that are in close proximity to the protein upon binding. The relative intensities of the STD signals can provide information about which parts of the ligand are most intimately involved in the interaction.

Tier 2: Functional Validation and Cellular Target Engagement

Confirming direct binding is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence and occurs within a cellular context.

Biochemical Assay: Kinase Inhibition Assay

A kinase inhibition assay will determine if the binding of this compound to the RTK inhibits its enzymatic activity.

Protocol:

  • Assay Setup:

    • In a microplate format, combine the purified RTK, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

    • Include a dilution series of this compound.

  • Reaction and Detection:

    • Incubate the reaction mixture to allow for phosphorylation of the substrate.

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., a phosphospecific antibody-based detection system).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC 50 value.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[20][21] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20]

Protocol:

  • Cell Treatment:

    • Treat cultured cells that express the target RTK with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the treated cells at a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble RTK in each sample using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis:

    • Plot the amount of soluble RTK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[21]

Workflow for Functional and Cellular Validation

functional_cellular_workflow cluster_tier2 Tier 2: Functional & Cellular Validation Biophysical_Confirmation Biophysical Confirmation of Binding Kinase_Assay Kinase Inhibition Assay Determine IC50 Biophysical_Confirmation->Kinase_Assay Assess Functional Effect CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells Kinase_Assay->CETSA Validate in Cellular Context Structural_Biology X-ray Crystallography Atomic-level detail of binding mode CETSA->Structural_Biology Ultimate Validation

Caption: Tier 2 Workflow for Functional and Cellular Validation.

Tier 3: The Gold Standard - Structural Elucidation

The ultimate validation of a molecular docking prediction is the determination of the high-resolution crystal structure of the protein-ligand complex.

X-ray Crystallography

X-ray crystallography provides an atomic-level picture of how this compound binds to the RTK, revealing the precise binding mode and key interactions.[22]

Protocol:

  • Complex Formation:

    • Form the complex by either co-crystallizing the RTK with this compound or by soaking pre-formed crystals of the apo-RTK in a solution containing the compound.

  • Crystallization and Data Collection:

    • Screen for crystallization conditions that yield diffraction-quality crystals of the complex.

    • Collect X-ray diffraction data from the crystals.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to confirm the binding of this compound and to determine its binding orientation and interactions with the protein.

Conclusion

The journey from a promising in silico hit to a validated lead compound is a multi-step process that relies on the synergy of computational and experimental approaches. By employing a tiered and orthogonal validation strategy, researchers can build a compelling body of evidence to support their molecular docking predictions. This guide, using the hypothetical interaction of this compound with a receptor tyrosine kinase, provides a robust framework for this critical aspect of modern drug discovery. The integration of biophysical, biochemical, cellular, and structural methods ensures a high degree of confidence in the identified protein-ligand interaction, paving the way for subsequent lead optimization efforts.

References

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • SAR BY NMR: Fragment-based drug discovery. YouTube. [Link]

  • Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. ACS Publications. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Determination of dissociation constant (KD) via isothermal titration.... ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. Oregon State University. [Link]

  • Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer. [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.. Peak Proteins. [Link]

  • NMR techniques used to study ligand-bound conformation and protein.... ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer. [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. Springer. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. [Link]

  • Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. National Institutes of Health. [Link]

  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PubMed Central. [Link]

  • Molecular Docking Analysis of Moringa oleifera Bioactive Compounds on Bone Healing-Related Proteins. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]

  • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. PubMed. [Link]

  • 4-(Pyridin-4-yl)phenol. PubChem. [Link]

  • Network pharmacology combined with molecular docking and experimental verification to elucidate the effect of flavan-3-ols and aromatic resin on anxiety. PubMed. [Link]

  • (E)-4-[(4-Amino-5-bromo-pyridin-3-yl)-iminometh-yl]phenol. PubMed. [Link]

  • (PDF) 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. ResearchGate. [Link]

  • 3-(Pyridin-4-ylmethoxy)phenol. PubMed Central. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Bioassay of 4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(pyridin-3-yl)phenol is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, making the reliability of its synthesis and the subsequent biological evaluation paramount for advancing drug discovery and development programs. This guide provides a comprehensive overview of a reproducible synthetic protocol for this compound, critically examines alternative methodologies, and delves into the nuances of establishing robust and reproducible bioassays for its biological characterization. We aim to equip researchers with the necessary insights and detailed protocols to ensure the generation of high-quality, reliable, and reproducible data.

I. Synthesis of this compound: A Reproducible Approach via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound.[1][2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[1][3]

A. Recommended Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a reliable and scalable method for the synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Pyridinylboronic acid≥97%Commercially available
4-Bromophenol≥98%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially available

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-pyridinylboronic acid (1.0 eq), 4-bromophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 ratio) via syringe.[1]

  • Reaction Conditions: Vigorously stir the reaction mixture and heat to 85-90 °C in an oil bath.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands play a crucial role by increasing the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle.[2]

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation.[4] The choice of a milder base is often preferred to avoid side reactions with sensitive functional groups.

  • Solvent System: A biphasic solvent system of an organic solvent (e.g., 1,4-dioxane or toluene) and water is frequently employed.[2] This allows for the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring high yields and reproducibility.

C. Comparison of Synthesis Methods

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies exist. A comparative summary is provided below:

MethodAdvantagesDisadvantagesReproducibility Considerations
Suzuki-Miyaura Coupling High yields, mild conditions, broad functional group tolerance, commercially available starting materials.[1][2]Potential for side reactions from phosphorus ligands, catalyst cost.[5]Generally high, but sensitive to catalyst quality, base, and inert atmosphere.
Schiff Base Formation and Reduction Can be a straightforward two-step process.[6]May require harsher reducing agents, potential for over-reduction, and lower overall yields.Can be variable depending on the stability of the Schiff base and the selectivity of the reduction step.
Other Cross-Coupling Reactions (e.g., Stille, Negishi) Offer alternative routes with different substrate scopes.Often require the use of toxic organotin or organozinc reagents.Can be less reproducible due to the sensitivity of the organometallic reagents to air and moisture.
D. Workflow for Reproducible Synthesis

reagents Reagents & Glassware (Verified Quality) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Suzuki Coupling (Controlled Temperature) setup->reaction 2. Heat workup Aqueous Workup (Phase Separation) reaction->workup 3. Quench & Extract purification Column Chromatography (Purity Assessment) workup->purification 4. Isolate characterization Spectroscopic Analysis (Structure Confirmation) purification->characterization 5. Analyze

Caption: Workflow for the reproducible synthesis of this compound.

II. Bioassays for this compound: Ensuring Reproducibility and Reliability

A. Common Biological Targets and Corresponding Bioassays

Derivatives of this compound have been investigated for a range of biological activities, including antitrypanosomal and antiproliferative effects.[10][11][12]

Table of Common Bioassays:

Biological Target/ActivityBioassay TypeKey ReadoutReproducibility Considerations
Antiproliferative Activity Cell Viability Assay (e.g., MTT, CellTiter-Glo®)IC₅₀ valueCell line authenticity and passage number, seeding density, incubation time, reagent quality.[8][13]
Enzyme Inhibition Biochemical Assay (e.g., KinaseGlo®, specific enzyme substrate assays)IC₅₀ valueEnzyme activity and purity, substrate concentration, buffer conditions, incubation time.
Receptor Binding Radioligand Binding Assay or Fluorescence PolarizationKᵢ or Kₑ valueReceptor preparation quality, ligand concentration, non-specific binding determination.
Antitrypanosomal Activity In vitro culture of Trypanosoma bruceiIC₅₀ valueParasite strain and density, culture medium composition, incubation conditions.[11]
B. Pillars of Bioassay Reproducibility

Ensuring the reproducibility of in vitro bioassays requires careful attention to several factors.[8]

  • Cell Culture Practice: The use of well-characterized and authenticated cell lines is fundamental.[8] Variations in cell culture media and conditions can significantly impact experimental outcomes.[8]

  • Assay Validation: A bioassay must be validated for its intended purpose.[14][15] This includes assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[16]

  • Statistical Analysis: Appropriate statistical methods are essential for analyzing dose-response data and determining key parameters like IC₅₀ values.[17] Assessing parallelism in dose-response curves is crucial when comparing the potency of different compounds.[18]

C. Protocol for a Reproducible Cell Viability Assay (MTT)

This protocol provides a framework for assessing the antiproliferative activity of this compound.

Experimental Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Fit the dose-response data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

D. Visualizing the Path to Reproducible Bioassays

cluster_pre Pre-Assay cluster_assay Assay Execution cluster_post Post-Assay cell_culture Standardized Cell Culture protocol Validated Protocol cell_culture->protocol reagent_qc Reagent QC reagent_qc->protocol controls Appropriate Controls protocol->controls data_analysis Statistical Analysis controls->data_analysis interpretation Data Interpretation data_analysis->interpretation reproducibility Reproducible Results interpretation->reproducibility

Caption: Key stages for achieving reproducible bioassay results.

III. Conclusion and Future Directions

The reproducibility of both the chemical synthesis and biological evaluation of compounds like this compound is the bedrock of credible scientific research. By adhering to well-defined and validated protocols, researchers can ensure the integrity of their data and contribute meaningfully to the advancement of their respective fields. The Suzuki-Miyaura coupling provides a reliable route to this compound, while a systematic approach to bioassay development and execution is essential for generating trustworthy biological data. Future efforts should focus on the development of even more robust and sustainable synthetic methods and the implementation of standardized, high-throughput bioassay platforms to further enhance the reproducibility and efficiency of drug discovery and development.

References

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(4), 515-524. [Link]

  • Siren, M. J., et al. (2019). Technical reproducibility of in vitro cell viability assays across all donors. Toxicological Sciences, 171(2), 369-384. [Link]

  • Devanarayan, V. (2021). Reproducibility Assessment of In Vitro Screening Results. YouTube. [Link]

  • Little, L. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Ritter, N. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Crepet, A., et al. (2020). Value and limitation of in vitro bioassays to support the application of the threshold of toxicological concern to prioritise unidentified chemicals in food contact materials. Food and Chemical Toxicology, 141, 111384. [Link]

  • Falsig, J., & Lansky, D. (2008). Assessing Nonparallelism in Bioassays. BioProcess International. [Link]

  • Ritter, N. M. (2019). Essentials in Bioassay Development. BioPharm International. [Link]

  • Grzybowski, M., et al. (2015). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science, 6(11), 6335-6345. [Link]

  • Jesudoss, S. K., et al. (2020). Principles Involved in Bioassay by different Methods: A Mini-Review. Open Access Journal of Pharmaceutical Research, 4(1). [Link]

  • Fay, M. P., & Follmann, D. A. (2018). Measuring precision in bioassays: Rethinking assay validation. Statistics in Medicine, 37(4), 535-547. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Asiri, A. M., & Khan, S. A. (2009). 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. Molbank, 2009(3), M591. [Link]

  • Alhambra, C., et al. (2020). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. European Journal of Medicinal Chemistry, 208, 112811. [Link]

  • Laboratory Services Quality Assurance Unit. (n.d.). Standardized Protocol for Method Validation/Verification. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Alhambra, C., et al. (2020). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. PMC. [Link]

  • Bedia, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]

  • Ceballos, S., & Al-Zoubi, R. M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Synthesis, 47(11), 1549-1611. [Link]

  • Naka, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 139(47), 16998-17010. [Link]

  • Warner, B. P., et al. (2007). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 48(42), 7536-7539. [Link]

  • ValGenesis. (2024). Best Practices for Process Validation in the Pharmaceutical Industry. [Link]

  • Li, X., et al. (2010). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3147. [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129481. [Link]

  • Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5947. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12), 598-604. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C11H9NO). [Link]

Sources

A Researcher's Guide to Comparative ADME-Tox Profiling of Pyridinylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridinylphenol scaffold has emerged as a privileged structure, particularly in the development of targeted therapies such as kinase inhibitors. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of the molecule. Early and comprehensive ADME-Tox assessment is not merely a checkbox in the drug development process; it is a critical, data-driven approach to de-risk projects, conserve resources, and ultimately, enhance the probability of clinical success.[1][2][3]

This guide provides an in-depth comparative analysis of the ADME-Tox properties of a representative set of pyridinylphenol derivatives. We will delve into the causality behind the selection of key assays, provide detailed experimental protocols for their execution, and offer insights into the interpretation of the generated data. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to conduct robust ADME-Tox profiling of their own pyridinylphenol series.

The Imperative of Early ADME-Tox Profiling

The high attrition rate of drug candidates in clinical trials is a sobering reality of pharmaceutical research. A substantial number of these failures can be attributed to unfavorable pharmacokinetic properties or unforeseen toxicity.[1][3] By integrating ADME-Tox studies into the early stages of drug discovery, we can identify and address potential liabilities before significant time and resources are invested in suboptimal compounds.[2] This "fail early, fail cheap" philosophy is fundamental to efficient and effective drug development.

For pyridinylphenol derivatives, a class of compounds often characterized by their lipophilicity and potential for metabolic transformations, a thorough understanding of their ADME-Tox profile is paramount. Key questions that need to be addressed include:

  • Metabolic Stability: How quickly is the compound metabolized by liver enzymes?

  • CYP450 Inhibition: Does the compound inhibit major drug-metabolizing enzymes, leading to potential drug-drug interactions?

  • Plasma Protein Binding: To what extent does the compound bind to plasma proteins, influencing its free concentration and availability to reach the target tissue?

  • Cytotoxicity: Is the compound toxic to cells at therapeutically relevant concentrations?

Answering these questions allows for a multi-parameter optimization of lead compounds, balancing potency with desirable drug-like properties.

Comparative ADME-Tox Data of Pyridinylphenol Derivatives

To illustrate the importance of comparative analysis, we present a hypothetical dataset for a series of pyridinylphenol derivatives (PYP-1, PYP-2, and PYP-3). This data is representative of what one might observe in a typical drug discovery campaign and highlights how subtle structural modifications can significantly impact the ADME-Tox profile.

ParameterPYP-1PYP-2PYP-3Desirable Range
Metabolic Stability (HLM)
t1/2 (min)1545>60>30
Intrinsic Clearance (µL/min/mg)46.215.4<11.5Low
CYP450 Inhibition (IC50, µM)
CYP1A2>50>50>50>10
CYP2C92540>50>10
CYP2C19153045>10
CYP2D651835>10
CYP3A421228>10
Plasma Protein Binding (%) 99.598.295.0Varies
Cytotoxicity (HepG2, IC50, µM) 825>50>10x target potency

Analysis of the Comparative Data:

  • PYP-1: Exhibits high potency but is rapidly metabolized (low t1/2 and high intrinsic clearance), indicating potential for poor in vivo exposure. Furthermore, it shows significant inhibition of CYP2D6 and CYP3A4, raising concerns about drug-drug interactions. The high plasma protein binding and cytotoxicity are also notable liabilities.

  • PYP-2: Represents an improvement over PYP-1. Its metabolic stability is enhanced, and the CYP450 inhibition profile is more favorable. While still highly protein-bound, the cytotoxicity is reduced. This compound might be a suitable candidate for further optimization.

  • PYP-3: Demonstrates the most desirable ADME-Tox profile of the series. It is metabolically stable, shows minimal CYP450 inhibition, has lower (though still significant) plasma protein binding, and is not cytotoxic at the tested concentrations. This compound would be prioritized for further preclinical development.

This comparative approach underscores the importance of evaluating multiple parameters in parallel to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Experimental Protocols

To ensure the generation of reliable and reproducible data, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key in vitro ADME-Tox assays discussed above.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in human liver microsomes, primarily Cytochrome P450s (CYPs).[4][5][6] The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Experimental Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Thaw & dilute HLM pre_inc Pre-incubate HLM & compound at 37°C prep_mics->pre_inc prep_cpd Prepare compound stock prep_cpd->pre_inc prep_nadph Prepare NADPH solution start_rxn Initiate reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench reaction with acetonitrile time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot % remaining vs. time lcms->plot calc_t12 Calculate half-life (t1/2) plot->calc_t12 calc_clint Calculate intrinsic clearance (Clint) calc_t12->calc_clint

Workflow for the metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a fresh solution of NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.[7]

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[7]

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.[8][9] The assay measures the effect of the test compound on the formation of a specific metabolite from a probe substrate for each CYP isoform.

Experimental Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mics Prepare HLM/recombinant CYPs pre_inc Pre-incubate CYPs, compound, & substrate at 37°C prep_mics->pre_inc prep_cpd Prepare serial dilutions of test compound prep_cpd->pre_inc prep_subs Prepare probe substrate solution prep_subs->pre_inc prep_nadph Prepare NADPH solution start_rxn Initiate reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubation Incubate for a fixed time start_rxn->incubation quench Quench reaction with acetonitrile incubation->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze metabolite formation by LC-MS/MS centrifuge->lcms plot Plot % inhibition vs. compound concentration lcms->plot calc_ic50 Calculate IC50 value plot->calc_ic50

Workflow for the CYP450 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Use either human liver microsomes or recombinant human CYP enzymes.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2).

    • Prepare a fresh solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the CYP enzyme source, the probe substrate, and the test compound at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that is within the linear range of metabolite formation.

  • Quenching and Sample Processing:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis and Data Interpretation:

    • Quantify the formation of the specific metabolite using LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8][9]

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

Principle: This assay measures the fraction of a drug that is bound to plasma proteins.[10][11][12] Only the unbound (free) drug is generally considered to be pharmacologically active and available for metabolism and excretion.[13] The Rapid Equilibrium Dialysis (RED) device is a commonly used method for this determination.[14][15]

Experimental Workflow:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Interpretation prep_plasma Spike test compound into plasma load_red Load plasma and buffer into RED device prep_plasma->load_red prep_buffer Prepare dialysis buffer (PBS) prep_buffer->load_red incubate Incubate at 37°C with shaking for 4-6 hours load_red->incubate sample Sample plasma and buffer chambers incubate->sample matrix_match Matrix-match samples sample->matrix_match extract Extract compound with acetonitrile matrix_match->extract lcms Analyze by LC-MS/MS extract->lcms calc_fu Calculate fraction unbound (fu) lcms->calc_fu calc_ppb Calculate % plasma protein binding calc_fu->calc_ppb

Workflow for the plasma protein binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Spike the test compound into blank plasma (human, rat, etc.) at the desired concentration (e.g., 1 µM).

    • Prepare phosphate-buffered saline (PBS, pH 7.4) as the dialysis buffer.

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to the sample chamber of the RED device insert.

    • Add the dialysis buffer to the buffer chamber.

    • Assemble the RED device and incubate at 37°C with shaking for 4 to 6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.

    • Precipitate the proteins by adding acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) x 100.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay used to assess cell viability.[1][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Experimental Workflow:

G cluster_prep Cell Culture & Dosing cluster_inc Incubation & Reaction cluster_analysis Measurement cluster_data Data Interpretation seed_cells Seed cells in a 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere dose Treat cells with serial dilutions of compound adhere->dose incubate Incubate for 24-72 hours dose->incubate add_mtt Add MTT reagent to each well incubate->add_mtt formazan Incubate for 2-4 hours to allow formazan formation add_mtt->formazan solubilize Add solubilization solution (e.g., DMSO) formazan->solubilize read Read absorbance at ~570 nm solubilize->read plot Plot % viability vs. compound concentration read->plot calc_ic50 Calculate IC50 value plot->calc_ic50

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion and Future Perspectives

The comparative ADME-Tox profiling of pyridinylphenol derivatives is an indispensable component of the drug discovery process. By employing a suite of robust in vitro assays, researchers can gain critical insights into the drug-like properties of their compounds, enabling data-driven decisions and facilitating the optimization of lead candidates. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for establishing a comprehensive and efficient ADME-Tox screening cascade.

As the field of drug discovery continues to evolve, so too will the tools and techniques for ADME-Tox assessment. The integration of more complex in vitro models, such as 3D cell cultures and organ-on-a-chip technologies, promises to further enhance the predictive power of these early-stage studies. Furthermore, the application of in silico modeling and machine learning approaches will undoubtedly play an increasingly important role in the prospective design of molecules with optimized ADME-Tox profiles. By embracing these innovations and adhering to the principles of scientific rigor, we can collectively strive to improve the efficiency of drug development and deliver safer, more effective medicines to patients in need.

References

  • Vertex AI Search. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Drug Discovery World. (2019, March 21).
  • Schrödinger. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2013, August 22). Rational Use of Plasma Protein and Tissue Binding Data in Drug Design. Retrieved from [Link]

  • Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Springer Nature Experiments. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • PubMed. (2009). Plasma protein binding in drug discovery and development. Retrieved from [Link]

  • Taylor & Francis Online. (2020). An update on the importance of plasma protein binding in drug discovery and development. Retrieved from [Link]

  • PubMed. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Retrieved from [Link]

  • PubMed. (1979). Interpretation of Drug Levels: Relevance of Plasma Protein Binding. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays?. Retrieved from [Link]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • YouTube. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]

  • Taylor & Francis Online. (2010, January 14). Use of intrinsic clearance for prediction of human hepatic clearance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Use of intrinsic clearance for prediction of human hepatic clearance. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Retrieved from [Link]

  • Semantic Scholar. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • SciSpace. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. Retrieved from [Link]

  • PubMed. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • ResearchGate. (2022). Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. Retrieved from [Link]

  • CN Bio. (2024, July 24). 6 Challenges in ADME Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling novel chemical entities like 4-(Pyridin-3-yl)phenol requires a thorough understanding of its potential hazards and the implementation of rigorous disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in the established best practices for handling both phenolic and pyridine-based compounds.

Hazard Profile and Chemical Identity

This compound is a heterocyclic compound incorporating both a phenol ring and a pyridine ring. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be universally available, its hazard profile can be reliably inferred from its constituent functional groups. Phenols are recognized for their systemic toxicity and ability to cause severe chemical burns, while pyridines are known for their flammability, toxicity, and strong, unpleasant odor.[1][2][3] Therefore, this compound must be handled as a hazardous substance with the potential for multiple risk factors.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound [4]
Molecular Formula C₁₁H₉NO [4][5]
Molecular Weight 171.19 g/mol [4]
Appearance Solid [5]

| CAS Number | 68223-13-2 |[4] |

Pre-Disposal Safety Operations: The Foundation of Safe Handling

Proper disposal begins long before the waste container is filled. It starts with establishing a safe work environment through appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls

All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[2][6] This is critical to minimize the inhalation of any dust or aerosols, which is a primary route of exposure for phenolic and pyridine compounds.[2][7] The fume hood provides a contained workspace, protecting the user and the general laboratory environment from potentially harmful vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable and serves as the primary barrier against direct chemical contact.[2] Given the dual hazards of phenol and pyridine, a multi-layered approach to PPE is essential.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale and Causality
Eye and Face Chemical splash goggles and a full-face shield.[8] Standard safety glasses are insufficient. The combination of goggles and a face shield is necessary to protect against splashes of solutions or accidental dispersion of solid powder, which could cause severe eye damage.[9]
Hand Double-layered nitrile gloves (minimum 8mil total) for incidental contact. For direct handling of concentrated material or prolonged tasks, heavy-duty neoprene or butyl rubber gloves over an inner nitrile glove are required.[6][8][10] Phenol and its derivatives can readily penetrate standard thin nitrile gloves.[8] A double-gloving strategy or the use of more resistant materials like neoprene or butyl rubber provides a more robust barrier against dermal absorption, which is a significant route of phenol toxicity.[6][10]
Body A fully buttoned, flame-resistant laboratory coat. A chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat when handling significant quantities or when there is a high risk of splashing.[6][8] This protects the torso and arms from splashes and spills. Standard cotton lab coats offer minimal protection against corrosive or readily absorbed chemicals.

| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | This is a mandatory laboratory practice to protect the feet from spills. |

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the drain.[14][15]

Step 1: Waste Identification and Segregation
  • Identify: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused or excess solid chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves, weighing paper, absorbent pads).[14]

  • Segregate: This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions. Specifically, store it away from strong oxidizing agents, strong acids, and bases.[16][17]

Step 2: Container Selection and Labeling
  • Select: Use a dedicated, leak-proof container made of a material compatible with both phenols and pyridines (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[16][18]

  • Label: The container must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations.

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

    • The relevant hazard pictograms (e.g., Toxic, Corrosive, Flammable if in a flammable solvent).

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[18] This area should be in a secondary containment tray to capture any potential leaks.

  • Conditions: Keep the container closed at all times except when adding waste.[14] Store the container in a cool, dry, well-ventilated area away from sources of ignition like heat or sparks.[1][2]

Step 4: Arranging Final Disposal
  • Request Pickup: Once the container is nearly full (around 90% capacity) or if the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] Follow your institution's specific procedures for requesting a waste pickup.

  • Incineration: The preferred final disposal method for this type of organic waste is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous compound.[15][19][20]

Emergency Procedures

Even with meticulous planning, accidents can occur. Being prepared to respond correctly is a critical component of laboratory safety.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Contain: For a liquid spill, contain it by surrounding the area with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][21] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once absorbed, use non-sparking tools to scoop the material into the designated hazardous waste container.[22]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[6]

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

Personnel Exposure
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water in an emergency safety shower for at least 15 minutes.[2] If available, after the initial water flush, treatment with Polyethylene Glycol (PEG 300 or 400) is recommended for phenol exposure to help remove residual chemical from the skin.[10] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]

Visualization of Disposal Workflow

To ensure clarity, the logical flow for the proper disposal of this compound is summarized in the diagram below. This workflow provides a clear, at-a-glance guide from waste generation to final collection.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2 & 3: Collection & Storage cluster_2 Step 4: Final Disposal gen Waste Generation: This compound solid Solid Waste (Unused reagent, contaminated labware) gen->solid liquid Liquid Waste (Aqueous/Organic Solutions) gen->liquid container Collect in a SINGLE, dedicated, properly labeled, and sealed hazardous waste container. solid->container liquid->container storage Store container in designated Satellite Accumulation Area (SAA) with secondary containment. container->storage pickup Container Full (90%) or Project Complete storage->pickup request Arrange for pickup by EHS or licensed waste vendor. pickup->request

Caption: Decision workflow for the disposal of this compound waste.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (June 2022). Yale University. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz. [Link]

  • How can I dispose phenol?. (2015). ResearchGate. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Phenol Hazard Controls Fact Sheet. University of California, Berkeley. [Link]

  • How Do You Dispose Of Phenol Safely?. (2023). Chemistry For Everyone via YouTube. [Link]

  • Phenol, 4-(3-pyridinyl)-. PubChem, National Institutes of Health. [Link]

  • What Regulations Govern Hazardous Waste Management?. (2024). Chemistry For Everyone via YouTube. [Link]

  • Pyridine Hazard Summary. New Jersey Department of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where?. (2024). CountyOffice.org via YouTube. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • 4-(Pyridin-4-yl)phenol Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • Pyridine 99,75+% Extra pure. (2023). Laboratorium Discounter. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Pyridine. (2023). Carl ROTH. [Link]

  • Pyridine - Safety Data Sheet. (2024). Penta chemicals. [Link]

  • Material Safety Data Sheet: Phenol. (2005). ScienceLab.com.
  • This compound hydrochloride. PubChemLite. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • ICSC 0070 - PHENOL. International Labour Organization. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 4-(Pyridin-3-yl)phenol, a heterocyclic compound featuring both a pyridine ring and a phenol functional group. The dual nature of this molecule necessitates a comprehensive understanding of its potential hazards, which are inferred from the well-documented risks associated with its constituent moieties. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Tale of Two Functional Groups

This compound's structure combines the characteristics of phenol and pyridine. Phenol is known to be corrosive, toxic, and rapidly absorbed through the skin, where it can cause severe chemical burns and systemic toxicity.[1][2][3] The pyridine component introduces additional considerations, including potential irritation and other hazards associated with heterocyclic aromatic compounds.

The Safety Data Sheet (SDS) for the structurally similar 3-(Pyridin-4-yl)phenol indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but an essential requirement to mitigate these risks. All handling of this compound, especially when in powdered form or when creating solutions, must be performed with the understanding that it is a hazardous substance.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, the primary method for exposure control must be established.

Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[1][5] This is critical for two primary reasons:

  • Containment of Aerosols: The solid form of this compound can easily become airborne, creating a significant inhalation risk.[4] A fume hood effectively captures and exhausts these fine particulates.

  • Vapor Control: While the vapor pressure may be low at room temperature, any heating or dissolution in volatile solvents will increase the concentration of airborne vapors. The fume hood's constant airflow prevents these vapors from entering the user's breathing zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls are not sufficient or in the event of a spill or splash. The following is a breakdown of the minimum required PPE.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[3][4]

  • Safety Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound in either solid or liquid form.[3]

  • Face Shield: When there is a significant risk of splashes, such as when transferring larger volumes of a solution or during heating, a face shield must be worn in addition to safety goggles.[1][5] The goggles protect against direct splashes, while the face shield provides a barrier for the entire face.

Hand Protection

Phenol and its derivatives can be readily absorbed through the skin, leading to both local and systemic toxicity.[2] The anesthetic effect of phenol can dangerously mask the initial contact, preventing immediate awareness of the exposure.[3] Therefore, proper glove selection is critical.

  • Glove Type: Nitrile gloves are a common choice for general laboratory use, but for direct and prolonged contact with phenols, they may not offer sufficient protection.[2] Thicker (e.g., 8 mil) nitrile gloves or double-gloving is recommended for incidental contact.[5] For handling concentrated solutions or for extended procedures, neoprene or butyl rubber gloves are superior choices.[5]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.

  • Frequent Changes: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area.

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.[5]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5]

  • Appropriate Attire: Long pants and fully enclosed, chemical-resistant footwear are mandatory in any laboratory where hazardous chemicals are handled.[5]

Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]

Emergency Procedures and Disposal

Spill Response

In the event of a spill, immediate and correct action is vital. The following workflow outlines the necessary steps.

Spill_Response_Workflow Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert Assess Assess the spill size and risk. Consult SDS. Alert->Assess DonPPE Don Spill Response PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Respirator (if required) Assess->DonPPE Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). DonPPE->Contain Collect Carefully collect absorbed material using non-sparking tools. Contain->Collect Decontaminate Decontaminate the spill area (follow institutional guidelines). Collect->Decontaminate Package Package all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate->Package Report Report the incident to your supervisor and EHS. Package->Report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.